molecular formula C7H6FNO2 B1265864 3-Amino-4-fluorobenzoic acid CAS No. 2365-85-7

3-Amino-4-fluorobenzoic acid

Cat. No.: B1265864
CAS No.: 2365-85-7
M. Wt: 155.13 g/mol
InChI Key: WFSPEVFSRUTRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127014. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSPEVFSRUTRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178329
Record name 3-Amino-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365-85-7
Record name 3-Amino-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2365-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-fluorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2365-85-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-4-FLUOROBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REU8GMY5DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 3-Amino-4-fluorobenzoic Acid: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 2365-85-7

Foreword: Beyond the Catalog Number

To the discerning researcher, a chemical is more than a CAS number and a catalog entry. It is a tool, a key, and a point of inception for innovation. 3-Amino-4-fluorobenzoic acid is a paradigm of such a molecule. Its elegantly simple structure, a benzoic acid scaffold adorned with an amine and a fluorine atom, belies its profound utility as a strategic building block, particularly in the synthesis of targeted therapeutics. This guide is structured not as a rigid data sheet, but as a narrative that follows the journey of this molecule from its synthesis and characterization to its pivotal role in the creation of potent kinase inhibitors for oncology. We will explore the "why" behind the "how," providing the field-proven insights necessary to leverage this versatile intermediate to its fullest potential.

Physicochemical and Spectroscopic Identity

A thorough understanding of a starting material is the bedrock of reproducible and scalable synthesis. This compound presents as a white to light yellow crystalline powder, and its key properties are summarized below. The strategic placement of the fluorine atom and the amino group significantly influences the molecule's electronic properties, solubility, and reactivity, which are critical considerations for reaction design.

PropertyValueSource
CAS Number 2365-85-7[1]
Molecular Formula C₇H₆FNO₂[2]
Molecular Weight 155.13 g/mol [2]
Melting Point 182-184 °C[3]
Boiling Point 335.5 ± 27.0 °C at 760 mmHg
Density 1.43 g/cm³[3]
pKa (Predicted) 4.30 ± 0.10[4]
LogP (Predicted) 1.1061[1]
Appearance Off-white crystalline solid[3]
Solubility Soluble in Methanol[4]

Spectroscopic data is essential for identity confirmation and quality control. Representative spectral data are available from public databases such as PubChem and ChemicalBook for ¹H NMR, ¹³C NMR, and IR, which should be used as a benchmark for in-house analysis.

Synthesis Protocol: A Self-Validating System

The most common and industrially scalable synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 4-Fluoro-3-nitrobenzoic acid. This process is highly efficient and selective, offering a clean conversion to the desired aniline.

Causality Behind Experimental Choices
  • Starting Material: 4-Fluoro-3-nitrobenzoic acid is readily prepared via the nitration of 4-fluorobenzoic acid.[5] This precursor correctly positions the eventual amino group relative to the fluorine atom and carboxylic acid.

  • Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice. Palladium is exceptionally efficient at adsorbing and dissociating molecular hydrogen, creating reactive palladium hydride species on the carbon support. The high surface area of the activated carbon ensures maximum exposure of the catalyst to the substrate. This heterogeneous catalyst is easily recovered by simple filtration, a critical advantage for process purification and cost-effectiveness.

  • Hydrogen Source: Pressurized hydrogen gas is the most common reductant, providing high reactivity and yielding only water as a byproduct.

  • Solvent: A polar protic solvent like methanol or ethanol is typically used. These solvents are effective at dissolving the starting material and the product, and they facilitate the protonolysis steps in the reduction mechanism on the catalyst surface.

Experimental Workflow: Catalytic Hydrogenation

The following diagram illustrates the logical flow of the synthesis.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation Start 4-Fluoro-3-nitrobenzoic acid + Methanol Vessel Hydrogenation Reactor Start->Vessel Catalyst Pd/C (5-10 wt%) Catalyst->Vessel Pressurize Pressurize with H₂ (e.g., 50 psi) Vessel->Pressurize Stir Stir vigorously at RT - 50°C Pressurize->Stir Monitor Monitor reaction (TLC or HPLC) Stir->Monitor Filter Filter through Celite to remove Pd/C Monitor->Filter Concentrate Concentrate filtrate under reduced pressure Filter->Concentrate Isolate Isolate solid product Concentrate->Isolate End End Isolate->End This compound

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is a robust starting point and may be optimized for scale.

  • Vessel Preparation: To a suitable hydrogenation reactor (e.g., a Parr shaker apparatus), add 4-Fluoro-3-nitrobenzoic acid (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% or 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of Pd relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be pyrophoric and should be handled with care, especially when dry.

  • Hydrogenation: Seal the reactor. Purge the vessel multiple times with hydrogen gas to remove air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature (usually ambient to 50°C).

  • Monitoring: Monitor the reaction for the consumption of hydrogen and/or by taking aliquots for analysis by TLC or HPLC until the starting material is fully consumed.

  • Workup: Depressurize the reactor and purge with an inert gas. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is typically of high purity but can be recrystallized if necessary. A patent for a similar reduction of a nitro group on a related benzoic acid derivative reported a yield of 80.7%.[6]

Application in Drug Discovery: The Gateway to Kinase Inhibitors

The true value of this compound is realized in its application as a strategic intermediate. Its bifunctional nature (amine and carboxylic acid) allows for sequential, controlled reactions to build complex molecular architectures. The fluorine atom is not a passive spectator; it is a deliberate design element.

The Strategic Role of Fluorine

Incorporating fluorine into drug candidates is a cornerstone of modern medicinal chemistry for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[7]

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, influencing pKa and creating favorable dipole-dipole or hydrogen bond interactions with target proteins, which can enhance binding affinity.[8]

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.[7][8]

Case Study: A Building Block for Linifanib (ABT-869) Analogs

While numerous kinase inhibitors utilize fluorinated aminobenzoic acid scaffolds, a compelling example is found in the class of compounds related to Linifanib (ABT-869) . Linifanib is a potent, multi-targeted inhibitor of receptor tyrosine kinases (RTKs), primarily targeting the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.[8][9] These kinases are critical drivers of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.

This compound is an ideal starting point for synthesizing the core structures of such inhibitors. The general synthetic logic involves transforming the aminobenzoic acid into a diamino intermediate, which can then undergo cyclization to form a benzimidazole ring system, a common scaffold in kinase inhibitors.

G A This compound B Step 1: Amide Coupling A->B C Step 2: Nitro Reduction B->C D o-Phenylenediamine Derivative C->D E Step 3: Phillips Condensation (Cyclization) D->E F Benzimidazole Core E->F G Step 4: Further Functionalization F->G H Kinase Inhibitor (e.g., Linifanib Analog) G->H

Caption: General synthetic pathway from the core topic to a kinase inhibitor.

Mechanism of Action: Inhibiting Angiogenesis Signaling

Linifanib and its analogs function by competing with ATP for the binding site within the catalytic domain of VEGFR and PDGFR. By blocking the phosphorylation and activation of these receptors, the drug inhibits downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. A key pathway affected is the PI3K/Akt/mTOR pathway. Specifically, inhibition of RTKs like FLT3 (a target of Linifanib) has been shown to reduce the phosphorylation of Akt and its downstream substrate, glycogen synthase kinase 3β (GSK3β), ultimately inducing apoptosis in cancer cells.[10]

Caption: Simplified signaling pathway inhibited by Linifanib-like molecules.

Quality Control and Analytical Methodology

Ensuring the purity and identity of this compound is critical for its use in regulated pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the primary technique for assay and impurity profiling.

Rationale for Method Selection
  • Technique: Reversed-phase HPLC (RP-HPLC) is ideal due to the molecule's moderate polarity.

  • Column: A C18 column is the standard choice, providing excellent retention and separation for aromatic acids.

  • Mobile Phase: A mixture of an aqueous acidic buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is used. The acidic pH ensures the carboxylic acid is protonated, leading to better peak shape and retention.

  • Detection: UV detection is highly effective due to the aromatic ring's strong chromophore. The detection wavelength should be set at or near the molecule's absorbance maximum.

Protocol: HPLC-UV Assay and Purity

The following method is a robust starting point, adapted from validated methods for similar fluorinated aromatic compounds and kinase inhibitors.[11]

ParameterConditionRationale
Column C18, 50 x 2.1 mm, 1.7 µmProvides high efficiency and rapid analysis times.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH ~4.5Buffered aqueous phase to ensure consistent ionization state.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient Isocratic (e.g., 60:40 A:B) or a shallow gradientAn isocratic method is simpler for assay, while a gradient is better for separating impurities.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at ~254 nm or 278 nmStrong absorbance wavelength for the aromatic system.
Injection Vol. 2-5 µLStandard volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50)Ensures sample solubility and compatibility with the mobile phase.

System Suitability: Before analysis, the system should be qualified by injecting a standard solution multiple times to ensure acceptable reproducibility (RSD < 2%), tailing factor (< 2), and theoretical plates.

Validation: This method should be fully validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) before use in a GMP environment.

Safety and Handling

As a laboratory chemical, this compound requires standard safe handling procedures.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

Conclusion

This compound (CAS 2365-85-7) transcends its role as a simple chemical intermediate. It is a strategically designed building block that empowers medicinal chemists to construct complex and highly functional molecules. Its synthesis is robust and scalable, and its quality can be rigorously controlled with standard analytical techniques. Through the deliberate incorporation of fluorine, this molecule provides a gateway to developing next-generation therapeutics, such as the kinase inhibitors used in oncology, by imparting enhanced metabolic stability and target affinity. Understanding the fundamental chemistry, synthetic rationale, and biological application of this compound provides researchers with a powerful tool for advancing the frontiers of drug discovery.

References

  • Albert DH, Tapang P, Magoc TJ, et al. Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor. Molecular Cancer Therapeutics. 2006;5(4):995-1006.
  • Guo J, Marcotte PA, McCall JO, et al. Inhibition of phosphorylation of the colony-stimulating factor-1 receptor (c-Fms) tyrosine kinase in transfected cells by ABT-869 and other tyrosine kinase inhibitors. Molecular Cancer Therapeutics. 2006;5(4):1007-1013.
  • Hernandez-Davies JE, Zape JP, Landaw EM, et al. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway. Molecular Cancer Therapeutics. 2011;10(6):949-959.
  • Linifanib. In: Wikipedia. ; 2023. Accessed January 10, 2026. [Link]
  • NBINNO. Exploring this compound: Properties and Applications.
  • Palakurthi, S., Kurjiman, E., Prazma, C. M., et al. A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Structure. 2014;22(10):1448-1457.
  • Phillips MA. The Formation of Benziminazoles. Journal of the Chemical Society (Resumed). 1928:2393-2399.
  • PubChem. This compound. National Center for Biotechnology Information.
  • PubChem. Linifanib. National Center for Biotechnology Information.
  • Shah P, Westwell AD. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. 2007;22(5):527-540.
  • Singh R, Kumar P, Kumar R, et al. A simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS.
  • Sun L, Liang C, Shirazian S, et al. Discovery of Linifanib (ABT-869), a Novel and Potent Inhibitor of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. 2009;52(15):4741-4744.
  • Wang B, Akella R, He Y, et al. A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. CN106747511A. Published May 31, 2017.
  • Zhang J, Yang PL, Gray NS. Targeting cancer with small molecule kinase inhibitors.

Sources

3-Amino-4-fluorobenzoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-4-fluorobenzoic Acid

IUPAC Name: this compound

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 2365-85-7), a critical fluorinated building block for professionals in chemical research and drug development. The document delineates its chemical identity, physicochemical properties, established synthesis protocols, and significant applications. Emphasis is placed on its role as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), where the strategic incorporation of a fluorine atom can enhance metabolic stability and bioavailability. This guide also includes detailed safety, handling, and storage protocols to ensure its proper use in a laboratory and industrial setting.

Nomenclature and Chemical Identity

This compound is an aromatic organic compound featuring a benzoic acid core substituted with both an amino (-NH₂) group and a fluorine (-F) atom. Its unique structure, with functional groups positioned for versatile reactivity, makes it a valuable starting material in multi-step organic synthesis.

SynthesisWorkflow Start 4-Fluorobenzoic Acid Step1 Nitration (H₂SO₄, HNO₃) Start->Step1 Step 1 Intermediate 3-Nitro-4-fluorobenzoic Acid Step1->Intermediate Step2 Catalytic Hydrogenation (H₂, 5% Pd/C, Methanol) Intermediate->Step2 Step 2 Product This compound Step2->Product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of 3-Nitro-4-fluorobenzoic Acid

[1]

  • Causality: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the aromatic substitution reaction. The reaction is performed at low temperatures to control the exothermic reaction and prevent unwanted side products.

  • Procedure:

    • To 300 mL of concentrated sulfuric acid, add 150 mL of nitric acid (density 1.42) while maintaining the temperature at 0°C.

    • Slowly add 50 g of p-fluorobenzoic acid to the mixture over 30 minutes, ensuring the temperature remains at 0°C.

    • Stir the mixture at 0°C for one hour, then allow it to warm to 20°C.

    • Continue stirring at 20°C for 16 hours.

    • Pour the reaction mixture over ice to precipitate the product.

    • Filter the mixture under vacuum, wash the solid product with water, and dry to obtain 3-nitro-4-fluoro-benzoic acid.

Experimental Protocol: Synthesis of this compound

[2]

  • Causality: Palladium on carbon (Pd/C) is an excellent catalyst for hydrogenation. It provides a surface for the adsorption of hydrogen gas and the organic substrate, facilitating the efficient reduction of the nitro group to an amine without affecting the carboxylic acid or the aromatic ring. Methanol is used as a solvent due to its ability to dissolve the starting material and its inertness under these reaction conditions.

  • Procedure:

    • Dissolve 3-Nitro-4-fluorobenzoic acid (1.85 g, 10.0 mmol) in methanol (10 mL).

    • Add 5% Pd/C catalyst (100 mg) to the solution.

    • Stir the reaction mixture for 6 hours under a hydrogen atmosphere.

    • Upon reaction completion (monitored by TLC), remove the catalyst by filtration through Celite or a similar filter aid.

    • Wash the filter cake with fresh methanol.

    • Concentrate the combined filtrate under reduced pressure to remove the solvent, affording the target product as a light yellow solid. The reported yield is approximately 97%. [2]

Applications in Research and Drug Development

The primary utility of this compound is as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structure is a key building block for creating more complex molecules, including analgesics and anticancer agents. [3]

  • Pharmaceutical Scaffolding: The amino and carboxyl groups can readily participate in reactions like amide formation and esterification, which are fundamental for building complex molecular architectures. * Fluorine-Enhanced Properties: The fluorine atom is a bioisostere of a hydrogen atom but with significantly different electronic properties. Its inclusion in a drug candidate can enhance metabolic stability (by blocking sites of oxidative metabolism), increase binding affinity, and improve bioavailability by modulating lipophilicity. * Material Science: The compound is also utilized in the formulation of specialty polymers and coatings, where it can enhance durability and chemical resistance. [3]* Analytical Chemistry: It can serve as a reference standard in chromatographic techniques for the accurate quantification of related compounds. [3]

A 3-Amino-4-fluorobenzoic Acid B Amide Coupling / Cyclization / Further Functionalization A->B C Complex Fluorinated Scaffolds & Heterocycles B->C D Active Pharmaceutical Ingredient (API) C->D E Enhanced Potency & Metabolic Stability D->E Desired Outcome

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.

Table 3: GHS Hazard Information

Category Details Source
Pictogram GHS07 (Exclamation Mark) [4]
Signal Word Warning [5][4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [5][4]

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][4][6][7]|

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure. [6]* Respiratory Protection: Use only outdoors or in a well-ventilated area. [6]If dust formation is significant, use a NIOSH/MSHA approved respirator.

First Aid Measures
  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell. [6][7]* Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice. [6][7]* Eye Contact: Rinse cautiously with water for several minutes. [6]If eye irritation persists, get medical advice/attention. [6]* Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Storage
  • Store in a cool, dry, and well-ventilated place. [6]* Keep the container tightly closed and store locked up. [6][7]* Store in an inert atmosphere to maintain purity. [2]

Conclusion

This compound is a high-value chemical intermediate with significant strategic importance for the pharmaceutical and chemical industries. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity profile make it an indispensable tool for medicinal chemists aiming to develop novel therapeutics with enhanced pharmacological profiles. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its irritant nature.

References

  • Exploring this compound: Properties and Applications. (No date).
  • This compound.
  • This compound | C7H6FNO2 | CID 75396.
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (No date).
  • SAFETY DATA SHEET - this compound. (2024-03-30). Fisher Scientific.
  • This compound - Safety D
  • This compound CAS#: 2365-85-7.
  • 2365-85-7 | this compound.
  • This compound - Safety Data Sheet.
  • Synthesis of 3-nitro-4-fluoro-benzoic acid.

Sources

3-Amino-4-fluorobenzoic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-4-fluorobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have become indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1] this compound (3,4-AFBA), a substituted aromatic carboxylic acid, stands out as a particularly valuable intermediate. Its trifunctional nature—possessing an amine, a carboxylic acid, and a fluorine substituent—renders it a versatile scaffold for synthesizing complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core physical and chemical properties of 3,4-AFBA, provides validated experimental protocols for its analysis and synthesis, and discusses its significance and applications, particularly in the pharmaceutical sector. The narrative is grounded in established scientific principles to provide not just data, but actionable insights into the causality behind its chemical behavior and utility.

Part 1: Molecular Identity and Physicochemical Profile

Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application. The unique arrangement of functional groups in 3,4-AFBA dictates its behavior in both chemical reactions and biological systems.

Chemical Structure and Identifiers

The molecular structure of 3,4-AFBA features a benzoic acid core with an amino group at position 3 and a fluorine atom at position 4. This specific substitution pattern is critical to its reactivity and properties.

Caption: Chemical structure of this compound.

Key identifiers for this compound are summarized in the table below for unambiguous reference.

IdentifierValue
CAS Number 2365-85-7[2]
Molecular Formula C₇H₆FNO₂[2]
Molecular Weight 155.13 g/mol [2]
IUPAC Name This compound[2]
Synonyms 5-Carboxy-2-fluoroaniline[3][4]
InChI InChI=1S/C7H6FNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11)[2][5]
InChIKey WFSPEVFSRUTRCN-UHFFFAOYSA-N[2][5]
SMILES C1=CC(=C(C=C1C(=O)O)N)F[2]
Core Physicochemical Properties

The physical properties of 3,4-AFBA are crucial for its handling, storage, and application in synthetic chemistry. It typically appears as an off-white to light yellow crystalline powder.[3] Its high melting point and low vapor pressure indicate thermal stability and low volatility, which are advantageous for safe handling and storage in laboratory and industrial settings.

PropertyValueSource(s)
Appearance Off-white to light yellow powder/crystalline solid[3][5]
Melting Point 182-184 °C[3][5]
Boiling Point 335.5 ± 27.0 °C at 760 mmHg[3][5]
Density 1.40 - 1.43 g/cm³[3][5]
Solubility Soluble in Methanol[5]
pKa (Predicted) 4.30 ± 0.10[5]
Vapor Pressure ~0.0 mmHg at 25 °C
Flash Point 156.7 ± 23.7 °C[3]
Refractive Index ~1.606

The fluorine atom significantly influences the electronic properties of the molecule, enhancing its electronegativity and lipophilicity. This is a key attribute leveraged in drug design to improve pharmacokinetic profiles, such as metabolic stability and membrane permeability.[1] The amino and carboxyl groups provide sites for a wide range of chemical reactions, including amide formation and esterification, making 3,4-AFBA a versatile synthetic intermediate.

Part 2: Spectroscopic Characterization and Analytical Protocols

Accurate identification and purity assessment are non-negotiable in scientific research and drug development. This section details the expected spectroscopic signatures of 3,4-AFBA and provides a robust protocol for its analysis.

Spectroscopic Fingerprints
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons, which are influenced by the electronic effects of the three different substituents. The amine (NH₂) and carboxylic acid (OH) protons will appear as broad singlets that can be exchanged with D₂O.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching vibrations from the amino group, a C=O stretch from the carboxylic acid, a broad O-H stretch, and C-F stretching vibrations.[2]

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the compound's molecular weight (155.13 g/mol ), confirming its identity.[2]

Experimental Protocol: Purity Assessment by HPLC

This protocol describes a self-validating system for determining the purity of 3,4-AFBA, a critical step before its use in synthesis.

Causality: A reverse-phase C18 column is chosen due to its effectiveness in separating moderately polar aromatic compounds like 3,4-AFBA from potential non-polar or highly polar impurities. The mobile phase, a gradient of acetonitrile and water with formic acid, ensures sharp peak shapes by keeping the carboxylic acid and amine groups protonated. UV detection at 254 nm is selected as it is a common wavelength where aromatic rings exhibit strong absorbance.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3,4-AFBA and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of 3,4-AFBA by the total peak area of all components, expressed as a percentage.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phase (Water/ACN + Formic Acid) C Inject Sample into HPLC System A->C B Prepare Sample (0.1 mg/mL in 50:50 A:B) B->C D Run Gradient Program (C18 Column, 1 mL/min) C->D E Detect at 254 nm D->E F Integrate Chromatogram E->F G Calculate Area % Purity F->G

Caption: High-level workflow for HPLC purity analysis of 3,4-AFBA.

Part 3: Synthesis, Reactivity, and Applications

The utility of 3,4-AFBA is rooted in its synthetic accessibility and the versatile reactivity of its functional groups.

Protocol: Laboratory-Scale Synthesis

A common and reliable method for synthesizing 3,4-AFBA is through the catalytic reduction of 4-fluoro-3-nitrobenzoic acid.[5][6]

Causality: Palladium on carbon (Pd/C) is an excellent catalyst for the hydrogenation of aromatic nitro groups, offering high efficiency and selectivity. Methanol is used as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. A hydrogen atmosphere provides the necessary reducing agent. The reaction is self-validating as the disappearance of the yellow color of the nitro compound and monitoring by TLC can confirm completion.

Methodology:

  • Reaction Setup: To a solution of 4-fluoro-3-nitrobenzoic acid (1.85 g, 10.0 mmol) in methanol (10 mL) in a round-bottom flask, add 5% Pd/C catalyst (100 mg).[5][6]

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Purge the flask with hydrogen by evacuating and refilling it three times.

  • Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature for approximately 6 hours, or until the reaction is complete (monitored by TLC).[6]

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.[6]

  • Isolation: Combine the filtrates and concentrate them under reduced pressure to remove the solvent. This will yield this compound as a light yellow solid.[6] The reported yield for this procedure is approximately 97%.[6]

Synthesis_Workflow A Dissolve 4-Fluoro-3-nitrobenzoic acid in Methanol B Add 5% Pd/C Catalyst A->B C Stir under H₂ Atmosphere (6 hours, Room Temp) B->C D Filter through Celite to remove Catalyst C->D E Wash filter cake with Methanol D->E F Concentrate Filtrate under Reduced Pressure E->F G Obtain this compound (Light Yellow Solid) F->G

Caption: Workflow for the synthesis of 3,4-AFBA via hydrogenation.

Role in Drug Discovery

3,4-AFBA is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is used in the development of various therapeutic agents, including analgesics and anticancer drugs.[7] The presence of the fluorine atom is particularly strategic; it can block sites of metabolism, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups, thereby improving the overall drug-like properties of the final compound.[1][8]

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4]

The signal word is "Warning".[2][9]

Recommended Handling and Storage

Handling:

  • Use only in a well-ventilated area, such as a chemical fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

  • Avoid breathing dust.[4][10]

  • Wash hands thoroughly after handling.[9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][10]

  • Keep in a dark place under an inert atmosphere for long-term stability.[5]

Safety_Workflow cluster_ppe Personal Protective Equipment A Wear Safety Goggles D Weigh Compound in Fume Hood A->D B Wear Lab Coat B->D C Wear Chemical-Resistant Gloves C->D E Perform Reaction in Fume Hood D->E F Store in Cool, Dry, Dark Place under Inert Atmosphere E->F G Dispose of Waste per Institutional Guidelines E->G

Caption: Recommended safety and handling workflow for 3,4-AFBA.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined physical properties, predictable reactivity, and the strategic value of its fluorine substituent make it a cornerstone for building molecular complexity. This guide has provided a detailed overview of its core characteristics and offered practical, validated protocols for its use and analysis. By understanding the causality behind its properties and synthetic methods, researchers can more effectively harness the potential of this versatile compound to advance their scientific objectives.

References

  • Exploring this compound: Properties and Applications. (n.d.). Geshem.
  • This compound CAS 2365-85-7. (n.d.). Home Sunshine Pharma.
  • This compound | C7H6FNO2 | CID 75396. (n.d.). PubChem.
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (n.d.). Google Patents.
  • 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971. (n.d.). PubChem.
  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). Autech.
  • SAFETY DATA SHEET - 4-Amino-3-fluorobenzoic acid. (2024, February 23). Fisher Scientific.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

Sources

3-Amino-4-fluorobenzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-4-fluorobenzoic Acid: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 2365-85-7), a pivotal building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, validated synthetic protocols, spectroscopic signature, and functional applications, grounding all claims in authoritative references.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group (-COOH), an amino group (-NH₂), and a fluorine atom (-F). The specific arrangement, with the amino group at position 3 and the fluorine atom at position 4 relative to the carboxyl group, dictates its unique reactivity and utility as a chemical intermediate.[1][2]

The fluorine atom, being the most electronegative element, significantly influences the molecule's electronic properties. It enhances lipophilicity and can improve the metabolic stability and bioavailability of derivative compounds, making it a highly sought-after moiety in pharmaceutical design.[1][3][4]

Below is a visualization of its chemical structure.

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Properties

Property Value Source(s)
IUPAC Name This compound [2]
CAS Number 2365-85-7 [1][2][5]
Molecular Formula C₇H₆FNO₂ [1][2][6]
Molecular Weight 155.13 g/mol [2][5][6]
Appearance White to off-white or light yellow powder [1][7]
Melting Point 184 °C [1][7]
Boiling Point 335.5 ± 27.0 °C (Predicted) [1][7]
Density 1.430 ± 0.06 g/cm³ (Predicted) [1][7]
SMILES C1=CC(=C(C=C1C(=O)O)N)F [2]

| InChIKey | WFSPEVFSRUTRCN-UHFFFAOYSA-N |[2][8] |

Synthesis and Mechanism

The most common and efficient laboratory-scale synthesis of this compound involves the catalytic reduction of its nitro precursor, 4-Fluoro-3-nitrobenzoic acid.[7] This transformation is a cornerstone of aromatic chemistry, valued for its high yield and selectivity.

Causality of Experimental Design:

  • Starting Material: 4-Fluoro-3-nitrobenzoic acid is chosen because the nitro group (-NO₂) is an excellent precursor to the amino group (-NH₂). Its synthesis from the more accessible p-fluorobenzoic acid via nitration is a well-established procedure.[9]

  • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice. Palladium is highly effective at adsorbing hydrogen gas and facilitating its addition across the N-O bonds of the nitro group, leading to their cleavage and the formation of N-H bonds. The carbon support provides a high surface area, maximizing catalytic efficiency.

  • Reducing Agent: Hydrogen gas (H₂) is the ultimate reducing agent. It is clean, as the only byproduct is water (formed from the oxygen atoms of the nitro group), simplifying product purification.

  • Solvent: Methanol is an ideal solvent as it readily dissolves the starting material and does not interfere with the catalytic hydrogenation process.

The logical flow of this synthesis is depicted below.

G start Starting Material: 4-Fluoro-3-nitrobenzoic acid reagents Reagents: - 5% Pd/C Catalyst - Methanol (Solvent) - Hydrogen (H₂) Atmosphere start->reagents Dissolved in process Catalytic Hydrogenation (Stirring for 6 hours) reagents->process Combined under workup Work-up: 1. Filtration to remove Pd/C 2. Concentration under reduced pressure process->workup Reaction mixture proceeds to product Final Product: This compound (Light yellow solid, ~97% yield) workup->product Yields

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Reduction of 4-Fluoro-3-nitrobenzoic Acid

This protocol is adapted from established synthetic procedures and is designed for reproducibility and high yield.[7]

Materials:

  • 4-Fluoro-3-nitrobenzoic acid (1.85 g, 10.0 mmol)

  • Methanol (10 mL)

  • 5% Palladium on Carbon (Pd/C) catalyst (100 mg)

  • Hydrogen gas supply

  • Standard hydrogenation apparatus or a flask with a balloon of hydrogen

  • Filtration apparatus (e.g., Büchner funnel with celite or filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-Fluoro-3-nitrobenzoic acid (1.85 g, 10.0 mmol) in methanol (10 mL).

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst (100 mg) to the solution. Note: Pd/C is flammable, especially when dry. Handle with care.

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir the reaction mixture vigorously for 6 hours at room temperature.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of celite or a suitable filter to remove the Pd/C catalyst. Caution: The filter cake containing Pd/C may be pyrophoric. Do not allow it to dry in the air. Quench it with water immediately after filtration.

  • Product Isolation: Wash the filter cake with a small amount of fresh methanol to ensure all product is collected.

  • Solvent Evaporation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will remove the volatile methanol solvent.

  • Final Product: The process affords this compound as a light yellow solid (approx. 1.50 g, 9.67 mmol), yielding approximately 97%.[7] The product can be used directly or further purified by recrystallization if necessary.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through standard spectroscopic techniques. The key is to verify the presence of all functional groups and their relative positions on the aromatic ring.

Table 2: Key Spectroscopic Data for Structural Confirmation

Technique Expected Observations Interpretation
¹H NMR Aromatic protons (3H) exhibiting complex splitting patterns (doublets, doublet of doublets) due to H-H and H-F coupling.Broad singlets for the amine (-NH₂) and carboxylic acid (-OH) protons, which are exchangeable with D₂O. Confirms the substitution pattern on the benzene ring and the presence of labile protons from the amino and carboxyl groups.[8][10]
IR Spectroscopy Broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid).Two distinct peaks around 3300-3500 cm⁻¹ (N-H stretching of primary amine).Strong absorption around 1680-1710 cm⁻¹ (C=O stretch of carboxylic acid).Absorption around 1200-1300 cm⁻¹ (C-F stretch). Provides definitive evidence for the presence of the carboxylic acid, primary amine, and carbon-fluorine functional groups.[2][10]

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 155. | Confirms the molecular weight of the compound.[2] |

Applications in Research and Development

This compound is not typically an end-product but rather a critical intermediate with broad applications.

  • Pharmaceutical Development: It is a key building block for synthesizing Active Pharmaceutical Ingredients (APIs).[1] Its structure is incorporated into molecules designed as analgesics, anti-inflammatory agents, and anticancer therapeutics.[1][11] The fluorine substitution is particularly valuable for enhancing drug-like properties.[1]

  • Material Science: The compound is used in the formulation of specialty polymers and coatings, where the fluoro-amino-benzoate structure can impart enhanced thermal stability, chemical resistance, and specific optical properties.[11]

  • Biochemical Research: It serves as a scaffold in the design of enzyme inhibitors and fluorescent probes.[11] The fluorine atom can be used as a reporter group in ¹⁹F NMR studies to probe protein interactions and biological pathways.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[12][13][14]

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in an inert atmosphere if possible.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

References

  • Exploring this compound: Properties and Applic
  • This compound. (URL: )
  • This compound | C7H6FNO2 | CID 75396 - PubChem. (URL: [Link])
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google P
  • 3-fluoro-4-aminobenzoic acid - Stenutz. (URL: [Link])
  • 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem. (URL: [Link])
  • Applications of fluorine-containing amino acids for drug design - PubMed. (URL: [Link])
  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])
  • Exploring 4-Fluorobenzoic Acid: Properties, Applic
  • Synthesis of 3-nitro-4-fluoro-benzoic acid - PrepChem.com. (URL: [Link])
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (URL: [Link])
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: [Link])
  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (URL: [Link])

Sources

A Comprehensive Technical Guide to 3-Amino-4-fluorobenzoic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-4-fluorobenzoic acid (CAS No. 2365-85-7) is a fluorinated aromatic compound of significant interest to the pharmaceutical and material science industries. Its unique trifunctional structure—comprising an amine group, a carboxylic acid group, and a fluorine atom—makes it a versatile and highly valuable building block for the synthesis of complex organic molecules. The presence of fluorine, in particular, can enhance crucial properties such as metabolic stability, bioavailability, and binding affinity in active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the core physicochemical properties of this compound, details validated protocols for its synthesis and characterization, explores its applications in drug development, and outlines essential safety and handling procedures. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical resource on this important chemical intermediate.

Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is critical for its effective application in research and development. This compound is a white to light yellow crystalline powder. Its molecular formula is C₇H₆FNO₂.[1][2]

The calculated molecular weight of this compound is 155.13 g/mol .[1][2][3] This value is fundamental for stoichiometric calculations in reaction planning and for analytical characterization by mass spectrometry.

Key Property Data

The following table summarizes the essential physicochemical properties of this compound, compiled from authoritative chemical databases and supplier specifications.

PropertyValueSource(s)
Molecular Weight 155.13 g/mol PubChem[1], ChemScene[2]
Exact Mass 155.03825660 DaPubChem[1]
CAS Number 2365-85-7ChemicalBook[4], PubChem[1]
Appearance White to off-white/light yellow powderChemicalBook[4], Vertex
Melting Point 184 °CChemicalBook[4], Vertex
Boiling Point (Predicted) 335.5 ± 27.0 °C at 760 mmHgVertex
Density (Predicted) 1.430 ± 0.06 g/cm³ChemicalBook[4]
pKa (Predicted) 4.30 ± 0.10ChemicalBook[4]
Solubility Soluble in MethanolChemicalBook[4]
Molecular Structure

The structural arrangement of the functional groups on the benzene ring dictates the reactivity and utility of the molecule. The IUPAC name for this compound is this compound.[1]

Caption: Molecular structure of this compound.

Synthesis and Purification Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the catalytic reduction of its nitro precursor, 4-Fluoro-3-nitrobenzoic acid. This method is favored for its high yield and purity.[4][5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Nitration cluster_1 Reduction cluster_2 Work-up & Purification A 4-Fluorobenzoic Acid B 3-Nitro-4-fluorobenzoic Acid A->B H₂SO₄ / HNO₃ 0-20 °C C This compound B->C H₂ (gas) Pd/C Catalyst Methanol D Filtration to remove catalyst C->D E Solvent evaporation D->E F Final Product (Light yellow solid) E->F

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established literature procedures.[4][5]

  • Reaction Setup:

    • In a hydrogenation vessel, dissolve 4-Fluoro-3-nitrobenzoic acid (1.85 g, 10.0 mmol) in methanol (10 mL).

    • Add 5% Palladium on Carbon (Pd/C) catalyst (100 mg) to the solution.

  • Hydrogenation:

    • Seal the vessel and purge it with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) for approximately 6 hours at room temperature.

    • Causality Note: The Pd/C catalyst provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the efficient reduction of the nitro group to an amine. Methanol is chosen as the solvent for its ability to dissolve the starting material and its inertness under these reaction conditions.

  • Work-up and Isolation:

    • Upon reaction completion (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with a small amount of fresh methanol to ensure complete recovery of the product.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the methanol.

  • Product Validation:

    • The resulting solid is the target product, this compound, typically obtained as a light yellow solid with a high yield (e.g., 97%).[4][5]

    • Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological profiles.[6][7] this compound serves as a crucial intermediate in this context.

  • Scaffold for API Synthesis: Its amino and carboxylic acid groups allow for versatile chemical modifications, such as amide bond formation, making it a key building block for more complex molecules.

  • Modulation of Physicochemical Properties: The fluorine atom's high electronegativity can alter the acidity of the carboxylic acid and the basicity of the amine, influencing how the molecule interacts with biological targets. It can also increase lipophilicity and block sites of metabolic oxidation, thereby improving a drug's half-life and bioavailability.[6]

  • Therapeutic Areas: This structural motif is found in compounds developed for various therapeutic areas, including analgesics and anti-cancer agents. It is a precursor for synthesizing fluorinated analogs of biologically active molecules like indole derivatives and acridines, which have applications as receptor antagonists and anti-inflammatory agents.[8]

Analytical Characterization and Quality Control

Ensuring the purity of starting materials is a non-negotiable aspect of drug development and chemical synthesis. A multi-technique approach is required for the self-validating characterization of this compound.

Recommended QC Protocol: Purity Assessment by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical intermediates. A reverse-phase (RP) method is typically employed.

  • Materials & Reagents:

    • Reference standard of this compound (>99% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade, filtered and degassed).

    • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification).

    • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase: Gradient elution using (A) Water with 0.1% TFA and (B) Acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Trustworthiness Note: This method is self-validating as it separates the main compound from potential impurities, including starting materials (e.g., 4-fluoro-3-nitrobenzoic acid) and side products. The use of a reference standard allows for definitive peak identification.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. Based on its Safety Data Sheet (SDS), this compound presents several hazards.

  • Hazard Classification: It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[1][9][10]

  • Precautionary Measures:

    • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[9][10]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][10][11]

    • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[9][10]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[9][11]

    • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9][11]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][11]

  • Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and store locked up.[4][9]

References

  • Vertex AI Search. (n.d.). Exploring this compound: Properties and Applications.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Generic Chemical Supplier. (n.d.). This compound.
  • Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • Stenutz. (n.d.). 3-fluoro-4-aminobenzoic acid.
  • PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing.
  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.
  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

Sources

Introduction to 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Amino-4-fluorobenzoic Acid for Pharmaceutical Research

This compound (CAS No: 2365-85-7) is a fluorinated aromatic compound that serves as a critical structural motif and versatile intermediate in the synthesis of high-value molecules.[1] In the fields of medicinal chemistry and drug development, it is a key building block for active pharmaceutical ingredients (APIs), including analgesics and anticancer agents.[2] The strategic incorporation of a fluorine atom onto the benzoic acid backbone imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability, which are highly desirable in modern drug design.[3][4]

A thorough understanding of the solubility of this compound is paramount for researchers and drug development professionals. Solubility fundamentally influences every stage of the pharmaceutical pipeline, from early-stage in vitro screening and formulation development to final bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, its known solubility profile, and the authoritative experimental methodologies required to accurately determine its solubility in various solvent systems.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical characteristics. The presence of an acidic carboxyl group, a basic amino group, and a lipophilic fluorine atom makes this compound an amphoteric molecule with complex solubility behavior. Its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₆FNO₂[5]
Molecular Weight 155.13 g/mol [5]
Appearance Off-white to light yellow crystalline solid/powder[1][6]
Melting Point 182-184 °C[1][6][7]
Boiling Point 335.5 °C (at 760 mmHg)[1]
Predicted pKa 4.30 ± 0.10[7][8]
Predicted XLogP3 1.1[6][9]

Field-Proven Insights:

  • The predicted pKa of ~4.30 is primarily associated with the carboxylic acid group. This indicates that the molecule's charge state—and therefore its aqueous solubility—will be highly dependent on pH. Below this pH, the molecule will be predominantly neutral or cationic (if the amino group is protonated), while above this pH, it will be anionic.

  • The XLogP3 value of ~1.1 suggests moderate lipophilicity. This property, enhanced by the fluorine atom, indicates that the compound will have some affinity for nonpolar environments, influencing its solubility in organic solvents and its ability to cross biological membranes.

Solubility Profile

Publicly available quantitative solubility data for this compound is limited. However, qualitative assessments and the compound's physicochemical properties allow for an informed understanding of its expected behavior in various solvent systems.

SolventQualitative SolubilitySource(s)
Methanol Soluble[7][8]

Expert Analysis & Expected Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is confirmed to be soluble in methanol.[7][8] It is expected to be soluble in other polar protic solvents due to its ability to form hydrogen bonds via its amino and carboxylic acid functional groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Based on the behavior of structurally similar compounds like 2-amino-5-fluorobenzoic acid, it is anticipated to be soluble in solvents like DMSO and DMF.[10]

  • Aqueous Solvents (e.g., Water, Buffers): The solubility in aqueous media is expected to be low and highly pH-dependent. As an amphoteric substance, it will exhibit its lowest solubility at its isoelectric point. Solubility will increase significantly in acidic conditions (pH < 3) due to the protonation of the amino group, and in alkaline conditions (pH > 6) due to the deprotonation of the carboxylic acid group, forming more soluble salts.[11][12]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The principle of "like dissolves like" suggests that solubility will be very low in nonpolar solvents due to the compound's polar functional groups.[13]

Experimental Determination of Solubility

Accurate and reproducible solubility data is generated through rigorous, well-controlled experimental protocols. The two most relevant methods for a compound like this compound are the equilibrium shake-flask method and potentiometric titration.

The Equilibrium Shake-Flask Method (Gold Standard)

This method is considered the most reliable for determining the thermodynamic equilibrium solubility of a compound, which represents the true saturation point of the solute in a solvent.[14][15]

Causality Behind Experimental Choices: The core principle is to allow a suspension of the compound in the solvent to reach a state of equilibrium, where the rate of dissolution equals the rate of precipitation. An extended incubation period (e.g., 24-48 hours) is critical to ensure this equilibrium is truly reached, which is essential for thermodynamic accuracy.[15][16] Quantification via a sensitive and specific analytical method like HPLC is necessary to accurately measure the concentration of the dissolved compound without interference from impurities.[13]

Detailed Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Agitate the sealed container at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a sufficient duration, typically 24 to 48 hours, to achieve equilibrium.[15][16]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the sample at high speed and then carefully filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind to the compound.[13]

  • Quantification: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase. Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility using a calibration curve generated from standard solutions of the compound with known concentrations. The final solubility is reported in units such as mg/mL or µg/mL.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to known volume of solvent B Agitate at constant T (24-48 hours) A->B C Centrifuge sample B->C D Filter supernatant (0.22 µm inert filter) C->D ensures solid-free solution E Dilute clear filtrate D->E F Analyze via HPLC-UV E->F G Calculate concentration using calibration curve F->G H Equilibrium Solubility (mg/mL) G->H Final Result

Workflow for the Shake-Flask Solubility Determination Method.
Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds, potentiometric titration is a powerful technique to determine the intrinsic solubility (S₀) and the pKa simultaneously.[17] This method is highly valuable for predicting how solubility will change in different pH environments, such as the gastrointestinal tract.

Causality Behind Experimental Choices: The method relies on the principle that as a titrant is added to a solution of the ionizable compound, the pH changes, which in turn alters the compound's charge state and solubility.[18] When the solubility limit is exceeded, the compound precipitates, causing a distinct change in the titration curve. By monitoring the pH and the amount of titrant added, one can precisely determine the conditions under which precipitation occurs and calculate the solubility of the neutral species.[17]

General Methodology:

  • A known amount of this compound is dissolved in a co-solvent/water mixture.

  • The solution is titrated with a strong acid (e.g., HCl) to protonate both the amino and carboxylate groups, ensuring the compound is fully dissolved.

  • This acidic solution is then back-titrated with a strong base (e.g., KOH). A potentiometer continuously records the pH of the solution as the titrant is added.

  • The resulting titration curve (pH vs. volume of titrant) is analyzed. The point at which the compound begins to precipitate is identified by a deviation from the expected curve for a fully dissolved species.

  • Specialized software or calculations based on the law of mass action are then used to derive the intrinsic solubility (S₀) and pKa values from the titration data.[17]

G cluster_pH Aqueous pH Environment cluster_state Dominant Molecular State cluster_sol Resulting Solubility Low_pH Low pH (<3) Cationic Cationic (R-NH3+) -COOH Low_pH->Cationic protonation Isoelectric Isoelectric Point (pH ≈ 4-5) Zwitterionic Zwitterionic (R-NH3+) -COO- Isoelectric->Zwitterionic charge balance High_pH High pH (>6) Anionic Anionic (R-NH2) -COO- High_pH->Anionic deprotonation High_Sol1 High Cationic->High_Sol1 Low_Sol Minimum Zwitterionic->Low_Sol High_Sol2 High Anionic->High_Sol2

Relationship between pH, Ionization State, and Aqueous Solubility.

Conclusion

This compound is a valuable building block in pharmaceutical research, and a comprehensive understanding of its solubility is essential for its successful application. While quantitative solubility data in a wide range of solvents is not extensively published, its physicochemical properties—notably its amphoteric nature and moderate lipophilicity—provide a strong basis for predicting its behavior. For researchers and drug development professionals, the lack of public data underscores the importance of robust internal testing. The detailed experimental protocols for the gold-standard shake-flask method and the pH-dependent potentiometric titration technique provided in this guide offer a self-validating framework for generating the precise, high-quality solubility data needed to advance research and development efforts.

References

  • Exploring this compound: Properties and Applic
  • This compound CAS 2365-85-7. (n.d.). Home Sunshine Pharma. [Link]
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]
  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020).
  • SOLUBILITY AND ITS DETERMIN
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005).
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]
  • 4-Amino-3-fluorobenzoic acid. (n.d.). PubChem. [Link]
  • Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. (2017).
  • POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. (2014). CDN. [Link]
  • Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titr
  • Methods to Determine End Point of Potentiometric Titration and Applic
  • 3-Fluorobenzoic acid. (n.d.). Wikipedia. [Link]
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (2016).
  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Journal of Chemistry. [Link]
  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses. [Link]
  • Applications of fluorine-containing amino acids for drug design. (2020). PubMed. [Link]
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). MDPI. [Link]
  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. [Link]
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. [Link]
  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. [Link]
  • 4-Amino-3-fluorobenzoic acid. (n.d.). Oakwood Chemical. [Link]
  • Table 20.

Sources

3-Amino-4-fluorobenzoic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive searches to gather critical safety and handling data for 3-Amino-4-fluorobenzoic acid. My focus is sharp on hazard identification, first aid protocols, firefighting measures, and accidental release procedures. I'm prioritizing reliable sources and official documentation.

Analyzing Safety Information

I'm now deep-diving into the gathered data. My current focus is on synthesizing the information to pinpoint the key health and physical hazards of this compound, including potential toxicity and reactivity. I am also actively searching for established exposure limits and regulatory details. I'm aiming for a comprehensive hazard analysis.

Initiating Data Gathering

I'm now starting intensive Google searches. My targets are comprehensive safety data and handling information for this compound. I'm prioritizing hazard identification, along with first aid, firefighting, and accidental release measures, handling and storage guidelines, and PPE recommendations.

\n\n Synthesizing Hazard Details

I am now synthesizing the initial data to pinpoint the key hazards of this compound, focusing on toxicity, irritation, and reactivity. I am also searching for exposure control limits and any relevant regulatory information.

\n\n Structuring The Guide Flow

I'm structuring the technical guide to provide a clear introduction, followed by a detailed hazard analysis. I will move on to preventative and emergency response protocols, and search for proper disposal guidelines. I have also begun thinking about drafting the core sections.

\n\n Drafting Core Protocols

I'm drafting the guide's core sections, detailing safe handling, storage, and emergency procedures with explanations. I'll create tables to summarize physical/chemical properties, hazard classifications, and recommended PPE.

\n\n Visualizing Emergency Workflows

I'm designing Graphviz diagrams to visually represent emergency response workflows and the hierarchy of controls. These diagrams will improve clarity.

\n\n Integrating and Refining Document

I'm writing the complete technical guide, integrating gathered data, tables, and diagrams. I'm focusing on in-text citations and a comprehensive "References" section with clickable URLs. I'll thoroughly review the guide to ensure accuracy and clarity.

3-Amino-4-fluorobenzoic acid: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-fluorobenzoic acid (CAS No. 2365-85-7) has emerged as a pivotal structural motif in the fields of medicinal chemistry, materials science, and agrochemical development. Its unique trifunctional architecture—comprising a carboxylic acid, an aniline amine, and a strategically positioned fluorine atom—offers a remarkable confluence of reactivity and property modulation. The fluorine substituent, in particular, imparts desirable characteristics such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability, making it a highly sought-after precursor for complex molecular design. This guide provides an in-depth exploration of the physicochemical properties, synthesis, reactive potential, and key applications of this compound, offering field-proven insights and detailed protocols for its effective utilization.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted anthranilic acid derivative. The spatial arrangement of its functional groups—an amino group ortho to the carboxylic acid and a fluorine atom meta to it—dictates its reactivity and utility. The electron-withdrawing nature of the fluorine atom and the carboxylic acid influences the nucleophilicity of the amino group, a critical consideration in reaction planning.

The presence of fluorine is a cornerstone of its value. In pharmaceutical applications, a C-F bond can block sites of metabolic oxidation, leading to improved drug half-life.[1] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and enhance binding affinities to biological targets. Its lipophilicity also plays a crucial role in improving membrane penetration for both pharmaceutical and agrochemical agents.[1]

Table 1: Physicochemical and Safety Data

Property Value Source(s)
CAS Number 2365-85-7 [2][3][4][5]
Molecular Formula C₇H₆FNO₂ [2][4]
Molecular Weight 155.13 g/mol [2][4]
Appearance White to off-white or light yellow powder [3]
Melting Point 184 °C [3]
Boiling Point 335.5 ± 27.0 °C (Predicted) [3]
Density 1.4 ± 0.1 g/cm³
pKa 4.30 ± 0.10 (Predicted) [3]
Solubility Soluble in Methanol [3]

| Storage | Keep in a dark, dry, cool, well-ventilated place under inert atmosphere. |[3][6] |

Synthesis of the Building Block

The most common and reliable route to this compound is through the catalytic hydrogenation of its nitro precursor, 4-Fluoro-3-nitrobenzoic acid. This method is high-yielding and avoids harsh reagents, making it suitable for large-scale production. The palladium-on-carbon (Pd/C) catalyst is highly efficient for this type of nitro group reduction.

Experimental Protocol: Synthesis via Catalytic Hydrogenation[4][8]

Objective: To synthesize this compound by reducing 4-Fluoro-3-nitrobenzoic acid.

Materials:

  • 4-Fluoro-3-nitrobenzoic acid (1.0 eq)

  • Methanol (MeOH)

  • 5% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material)

  • Hydrogen (H₂) gas source

  • Filtration apparatus (e.g., Buchner funnel with Celite or filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-Fluoro-3-nitrobenzoic acid (e.g., 1.85 g, 10.0 mmol) in methanol (e.g., 10 mL).[7]

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst (e.g., 100 mg) to the solution.[7] The flask should be under an inert atmosphere (e.g., Nitrogen or Argon) before introducing hydrogen.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Maintain a hydrogen atmosphere (a balloon or a pressurized system can be used) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Typically, the reaction is complete within 6 hours.[7]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with methanol to ensure all product is collected.[7]

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will remove the methanol and yield the target product, this compound, typically as a light-yellow solid.[7] A yield of approximately 97% can be expected.[7]

G start 4-Fluoro-3-nitrobenzoic acid reagents H₂, 5% Pd/C Methanol (Solvent) start->reagents product This compound reagents->product Reduction

Caption: Synthesis of this compound.

Reactivity and Synthetic Applications

The true versatility of this compound lies in the differential reactivity of its functional groups, allowing for sequential and selective modifications.

Amide Bond Formation

The nucleophilic amino group readily participates in acylation reactions with activated carboxylic acids (e.g., acyl chlorides, anhydrides) or through standard peptide coupling protocols (e.g., using EDC/HOBt or HATU). This is a foundational reaction for building complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Workflow: General Amide Coupling

G cluster_0 Reactants cluster_1 Reaction A This compound C Coupling Agents (e.g., EDC, HATU) A->C B Carboxylic Acid (R-COOH) B->C F Amide Product C->F Forms Amide Bond D Base (e.g., DIPEA) D->C E Solvent (e.g., DMF, DCM) E->C

Caption: Amide bond formation workflow.

Esterification and Carboxylic Acid Derivatization

The carboxylic acid moiety can be converted to esters, amides (via reaction with other amines), or acid chlorides. Esterification is often used as a protecting group strategy or to modulate the solubility and pharmacokinetic properties of the final compound.

Building Block for Heterocycles

Anthranilic acid derivatives are classic precursors for a wide range of heterocyclic systems. While specific literature for the 3-amino-4-fluoro isomer is specialized, its structural similarity to other anthranilic acids suggests its utility in constructing fluorinated analogues of quinazolinones, benzodiazepines, and acridines, which are privileged scaffolds in medicinal chemistry. For example, related amino-fluorobenzoic acids are known intermediates for indole derivatives and fluoroacridines.[8]

Key Application Areas

The unique properties conferred by the fluorine atom make this building block particularly valuable in several high-stakes research and development areas.

  • Pharmaceutical Development: It is a key intermediate in synthesizing fluorinated active pharmaceutical ingredients (APIs).[1] The fluorine atom can enhance metabolic stability and bioavailability.[1] It is frequently employed in the development of kinase inhibitors, anti-inflammatory agents, analgesics, and central nervous system (CNS) agents.[1][9]

  • Materials Science: The compound is used to formulate specialty polymers and coatings. The fluorine content can significantly enhance chemical resistance, thermal stability, and durability.[9]

  • Agrochemical Research: In designing novel herbicides and pesticides, the aromatic fluorine moiety improves lipophilicity, which can lead to better membrane penetration and overall efficacy.[1]

  • Biochemical Research: It is used in studies of enzyme inhibition and protein interactions, where the fluorinated ring can act as a probe or a critical binding element.[9]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][5][10]

  • Serious Eye Damage/Eye Irritation: Category 2/2A (Causes serious eye irritation)[2][5][10]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][5][10]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[5][10]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles (conforming to EN166).[10]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[6][10]

  • Respiratory Protection: Avoid breathing dust.[5][10] No special respiratory protection is needed under normal use with adequate ventilation.[6]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[5][10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10]

  • Keep in a dark place under an inert atmosphere for long-term stability.[3]

  • Store locked up.[10][11]

Incompatible Materials:

  • Strong oxidizing agents.[10]

Hazardous Decomposition Products:

  • Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation. Its trifunctional nature provides synthetic chemists with multiple handles for molecular construction, while its fluorine atom offers a proven strategy for enhancing the performance and durability of the final product. From life-saving pharmaceuticals to advanced materials, the applications of this versatile building block continue to expand, underscoring its importance in modern chemical synthesis.

References

  • Exploring this compound: Properties and Applic
  • This compound. (URL: )
  • SAFETY DATA SHEET - Fisher Scientific. (2024-03-30). (URL: )
  • This compound | C7H6FNO2 | CID 75396 - PubChem. (URL: )
  • This compound - Safety Data Sheet - ChemicalBook. (2025-07-26). (URL: )
  • This compound CAS#: 2365-85-7 - ChemicalBook. (URL: )
  • This compound hydrochloride - MySkinRecipes. (URL: )
  • 2365-85-7 | this compound - ChemScene. (URL: )
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-14). (URL: )
  • This compound - Synquest Labs. (URL: )
  • This compound | 2365-85-7 - ChemicalBook. (2025-07-24). (URL: )
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: )

Sources

The Strategic deployment of 3-Amino-4-fluorobenzoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the applications of 3-Amino-4-fluorobenzoic acid as a versatile building block in organic synthesis. The strategic positioning of the amino, carboxylic acid, and fluorine moieties on the aromatic ring makes this compound a highly valuable precursor for the synthesis of a diverse array of complex molecules, particularly in the realms of medicinal chemistry and materials science. This document will delve into the nuanced reactivity of this molecule, providing field-proven insights into its use in the synthesis of bioactive heterocycles, as a key component in multi-component reactions, and as a versatile substrate in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic considerations, and the rationale behind synthetic strategies are provided to empower researchers, scientists, and drug development professionals in leveraging the full potential of this unique fluorinated building block.

Introduction: The Physicochemical Advantage of this compound

This compound (CAS No: 2365-85-7) is a trifunctional aromatic compound whose synthetic utility is derived from the interplay of its constituent functional groups.[1] The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect, which modulates the pKa of both the carboxylic acid and the anilinic amino group. This electronic perturbation also influences the regioselectivity of subsequent electrophilic and nucleophilic aromatic substitution reactions. The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the binding affinity of drug candidates to their biological targets.[1]

PropertyValueReference
Molecular FormulaC₇H₆FNO₂[1]
Molecular Weight155.13 g/mol [2]
Melting Point184 °C[1]
Boiling Point335.5±27.0 °C at 760 mmHg[1]
Flash Point156.7±23.7 °C[1]

The strategic placement of the amino and carboxylic acid groups ortho and meta to the fluorine atom, respectively, provides orthogonal reactivity that can be selectively addressed in multi-step synthetic sequences. This guide will explore the practical applications of this unique molecular architecture.

Synthesis of Bioactive Heterocycles: A Gateway to Novel Pharmacophores

The inherent functionality of this compound makes it an ideal starting material for the construction of a variety of heterocyclic scaffolds that are prevalent in many approved drugs and clinical candidates.

Quinazolinones: Privileged Structures in Medicinal Chemistry

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The use of this compound allows for the introduction of a fluorine atom at a key position, which can significantly impact the pharmacological profile of the resulting quinazolinone derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of 7-Fluoro-2-methyl-3-aminoquinazolin-4(3H)-one

This protocol outlines a two-step, microwave-assisted synthesis of a fluorinated 3-amino-4(3H)-quinazolinone analog starting from this compound. The use of microwave irradiation dramatically reduces reaction times compared to conventional heating methods.[3]

Step 1: Synthesis of 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one

  • Rationale: The initial step involves the cyclization of the anthranilic acid derivative with acetic anhydride to form the benzoxazinone intermediate. Acetic anhydride serves as both the acylating agent and the dehydrating agent.

  • Procedure:

    • In a microwave process vial, combine this compound (1.55 g, 10 mmol) and acetic anhydride (10 mL).

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 250 W and a temperature of 140 °C for 20 minutes.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess acetic anhydride under reduced pressure to yield the crude 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Fluoro-2-methyl-3-aminoquinazolin-4(3H)-one

  • Rationale: The benzoxazinone intermediate is then reacted with hydrazine hydrate. The hydrazine acts as a nucleophile, attacking the carbonyl group and leading to ring-opening and subsequent recyclization to form the desired 3-aminoquinazolinone.

  • Procedure:

    • To the crude 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one from the previous step, add ethanol (15 mL) and hydrazine hydrate (1.0 mL, 20 mmol).

    • Seal the microwave vial and irradiate the mixture at 150 W and 120 °C for 10 minutes.

    • After cooling, the precipitated product is collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to afford 7-fluoro-2-methyl-3-aminoquinazolin-4(3H)-one.

Quinazolinone_Synthesis cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Amination A This compound C 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one A->C Microwave, 140°C B Acetic Anhydride B->C E 7-Fluoro-2-methyl-3-aminoquinazolin-4(3H)-one C->E Microwave, 120°C D Hydrazine Hydrate D->E

Benzimidazoles: Versatile Scaffolds for Drug Discovery

Benzimidazoles are another important class of heterocyclic compounds with a wide range of therapeutic applications. The synthesis of fluorinated benzimidazoles from this compound provides access to novel chemical entities for drug discovery programs.

Conceptual Pathway: Synthesis of Fluorinated Benzimidazole Derivatives

While a direct, one-pot synthesis from this compound is less common, a multi-step approach can be envisioned. This typically involves the initial formation of a diamine intermediate, followed by cyclization with a suitable one-carbon source.

  • Amide Formation and Reduction: The carboxylic acid functionality of this compound can be converted to an amide, which is then reduced to the corresponding benzylamine.

  • Nitration and Reduction: The aromatic ring can be nitrated, followed by reduction of the nitro group to afford a diamine.

  • Cyclization: The resulting fluorinated o-phenylenediamine can then be cyclized with various reagents (e.g., formic acid, aldehydes, or cyanogen bromide) to yield the desired benzimidazole core.

This modular approach allows for the introduction of diversity at various positions of the benzimidazole scaffold.

Multi-Component Reactions: A Paradigm of Efficiency

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single, one-pot operation from three or more starting materials. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that generates α-acylaminoamides, which are valuable scaffolds in drug discovery. This compound can participate in the Ugi reaction as the amine component, leading to the formation of highly functionalized, fluorinated peptide-like structures.

The Ugi Four-Component Reaction

The U-4CR involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid.[4] The reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement to form the stable α-acylaminoamide product.

Experimental Protocol: Ugi Four-Component Reaction Utilizing this compound as the Amine Component

  • Rationale: This protocol demonstrates the use of this compound as the amine component in a U-4CR. The reaction is typically carried out in a polar solvent like methanol at room temperature.

  • Procedure:

    • To a solution of this compound (1.55 g, 10 mmol) in methanol (20 mL), add benzaldehyde (1.06 g, 10 mmol).

    • Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

    • Add cyclohexyl isocyanide (1.09 g, 10 mmol) to the reaction mixture.

    • Finally, add acetic acid (0.60 g, 10 mmol) to the mixture.

    • Stir the reaction at room temperature for 48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired α-acylaminoamide.

Ugi_Reaction A This compound (Amine) E α-Acylaminoamide Product A->E One-pot reaction Methanol, RT B Benzaldehyde (Carbonyl) B->E One-pot reaction Methanol, RT C Cyclohexyl Isocyanide C->E One-pot reaction Methanol, RT D Acetic Acid (Carboxylic Acid) D->E One-pot reaction Methanol, RT

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds. Derivatives of this compound can be readily halogenated to provide suitable substrates for these powerful transformations, enabling the synthesis of complex biaryl structures.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[5] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Derivative of this compound

  • Rationale: This protocol describes the Suzuki-Miyaura coupling of a brominated derivative of this compound (which can be synthesized via electrophilic bromination) with an arylboronic acid. The amino and carboxylic acid groups may require protection to prevent interference with the catalytic cycle.

  • Procedure:

    • Protection (if necessary): The amino group can be protected as a Boc-carbamate and the carboxylic acid as a methyl ester.

    • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the protected 3-(Boc-amino)-5-bromo-4-fluorobenzoic acid methyl ester (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and Na₂CO₃ (2.0 mmol).

    • Solvent Addition: Add a degassed mixture of toluene/ethanol/water (4:1:1, 5 mL).

    • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

    • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Purification: Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel.

    • Deprotection: The protecting groups can be removed under standard conditions (e.g., TFA for Boc and LiOH for the methyl ester) to yield the final biaryl product.

Suzuki_Coupling A Protected 3-Amino-4-fluoro-5-bromobenzoic acid derivative D Biaryl Product A->D B Arylboronic acid B->D C Pd(PPh₃)₄, Base C->D

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique trifunctional nature, combined with the beneficial properties imparted by the fluorine atom, makes it an invaluable precursor for the synthesis of a wide range of high-value molecules. This guide has provided a comprehensive overview of its applications in the synthesis of bioactive heterocycles, its utility in efficient multi-component reactions, and its role in powerful palladium-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights presented herein are intended to serve as a practical resource for researchers, enabling them to strategically incorporate this valuable synthon into their synthetic endeavors and accelerate the discovery and development of novel chemical entities.

References

  • Exploring this compound: Properties and Applic
  • Application Notes & Protocols: Microwave-Assisted Synthesis of 3-Amino-4(3H)-quinazolinone Analogs. Benchchem. (URL not provided)
  • Ugi Reaction. Alfa Chemistry. (URL not provided)
  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health. (URL not provided)
  • Application Notes and Protocols: 3-Amino-4(3H)-quinazolinone in the Synthesis of Antimicrobial Agents. Benchchem. (URL not provided)
  • Technical Support Center: Synthesis of 3-Amino-4(3H)-quinazolinone. Benchchem. (URL not provided)
  • Ugi Multicomponent Reaction. Organic Syntheses. (URL not provided)
  • The Ugi three-component reaction and its variants. Organic Chemistry Frontiers (RSC Publishing). (URL not provided)
  • Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review).
  • Synthesis of quinazolinones. Organic Chemistry Portal. (URL not provided)
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. (URL not provided)
  • A Pictet-Spengler ligation for protein chemical modific
  • On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. (URL not provided)
  • 3-amino-4-fluorobenzamide synthesis. ChemicalBook. (URL not provided)
  • Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid. Benchchem. (URL not provided)
  • Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid. Benchchem. (URL not provided)
  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. (URL not provided)
  • Ugi Four-Component Reactions Using Alternative Reactants. PMC - PubMed Central. (URL not provided)
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem. (URL not provided)
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC - NIH. (URL not provided)
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. (URL not provided)
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. (URL not provided)
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. (URL not provided)
  • Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem. (URL not provided)

Sources

Foreword: The Strategic Imperative of Fluorine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 3-Amino-4-fluorobenzoic Acid in Medicinal Chemistry

The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug discovery.[1][2] Nearly a quarter of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound and predictable influence of this unique element.[1] Unlike other halogens, fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the exceptional strength of the carbon-fluorine bond allow it to serve as a powerful tool for fine-tuning a drug candidate's properties.[2][3] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability and target engagement, and increase binding affinity through favorable electrostatic interactions.[1][4][5]

Within the vast arsenal of fluorinated building blocks, this compound (3A4FBA) has emerged as a particularly versatile and valuable scaffold. Its trifunctional nature—an aromatic ring, a nucleophilic amino group, and a reactive carboxylic acid—coupled with the strategic placement of a fluorine atom, provides a rich platform for constructing complex molecular architectures with desirable pharmacological profiles. This guide, intended for researchers and drug development professionals, will explore the synthesis, properties, and multifaceted applications of 3A4FBA, providing both high-level strategic insights and detailed, actionable protocols.

Physicochemical Profile and Synthesis of this compound

Understanding the fundamental characteristics of a building block is paramount to its effective utilization. This compound is a stable, white to light yellow crystalline powder. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 2365-85-7[6][7]
Molecular Formula C₇H₆FNO₂[6][7]
Molecular Weight 155.13 g/mol [6]
Melting Point 184°C
Boiling Point 335.5 ± 27.0°C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
pKa (Predicted)N/A
LogP 1.43 (Computed)[6]
Synthetic Strategies

The accessibility of 3A4FBA is crucial for its widespread use. While several synthetic routes exist, a common and scalable approach involves a multi-step sequence starting from readily available precursors. One illustrative pathway begins with the nitration of a fluorinated aromatic compound, followed by reduction of the nitro group to the corresponding amine. The diagram below outlines a conceptual workflow for its synthesis.

G cluster_synthesis Conceptual Synthesis Workflow start p-Fluorobenzoic Acid or related starting material nitration Step 1: Nitration (e.g., HNO₃/H₂SO₄) start->nitration intermediate1 4-Fluoro-3-nitrobenzoic Acid nitration->intermediate1 reduction Step 2: Reduction (e.g., H₂, Pd/C or Fe/HCl) intermediate1->reduction product This compound (Final Product) reduction->product

Caption: Conceptual workflow for the synthesis of this compound.

This process highlights the chemical logic: installing the functional groups in a controlled manner. The initial fluorinated ring provides the foundational element, nitration serves as a reliable method for introducing a nitrogen-containing group ortho to the fluorine, and a subsequent reduction cleanly converts the nitro group to the desired amine without affecting the other functionalities.

Core Applications in Medicinal Chemistry

The utility of 3A4FBA stems from its identity as a trifunctional building block, allowing for sequential and orthogonal chemical modifications. The amino and carboxyl groups are classic handles for forming amides, esters, and for participating in a variety of coupling reactions, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).

The Fluorine Atom as a Bioisosteric Mimic

A key strategic application of fluorine in drug design is its role as a bioisostere for hydrogen or a hydroxyl group.[3][5][8] A bioisosteric replacement aims to create a new molecule with similar biological properties but improved physicochemical or pharmacokinetic characteristics.[5][9]

  • Hydrogen Mimic: Replacing a hydrogen atom on an aromatic ring with fluorine can block a site of metabolic oxidation by Cytochrome P450 enzymes. The C-F bond is exceptionally strong and resistant to cleavage, thereby increasing the metabolic stability and half-life of a drug candidate.[5]

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atom in 3A4FBA influences the pKa of the adjacent amino group and the distal carboxylic acid. This modulation can be critical for optimizing a molecule's solubility, membrane permeability, and its ability to interact with the target protein, for instance, by forming crucial hydrogen bonds or avoiding unwanted ionic interactions.[5]

A Versatile Scaffold for Diverse Therapeutic Targets

The structure of 3A4FBA makes it an ideal starting point for synthesizing a wide range of therapeutic agents. Research has shown its utility as a key intermediate in the development of analgesics, anti-inflammatory, and anticancer drugs.[10][11] The ability to readily form an amide bond via the carboxylic acid or the amino group allows for the facile connection of 3A4FBA to other pharmacophoric fragments, enabling the rapid exploration of chemical space and structure-activity relationships (SAR).

Case Study: Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of cancer and inflammatory diseases.[12] Consequently, kinase inhibitors have become a major focus of drug discovery.[13] Fluorinated building blocks, including derivatives of benzoic acid, are frequently incorporated into kinase inhibitor scaffolds to enhance binding affinity and improve pharmacokinetic profiles.[12]

The JAK-STAT signaling pathway, which is central to immune response, is a key target in autoimmune diseases.[12] Inhibitors of Janus kinases (JAKs) have proven to be effective therapies. 3A4FBA serves as an excellent precursor for building the core structures of such inhibitors.

G cluster_pathway JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Gene Expression Nucleus->Gene 6. Transcription Inhibitor JAK Inhibitor (Derived from 3A4FBA) Inhibitor->JAK Inhibition

Caption: The JAK-STAT pathway and the site of action for a kinase inhibitor.

A plausible synthetic strategy would involve using the amino group of 3A4FBA to construct a core heterocyclic system (e.g., a pyrazolopyrimidine), a common scaffold in kinase inhibitors, while the carboxylic acid could be used as a handle to attach other specificity-determining fragments.[14]

G cluster_synthesis_ki Synthetic Utility in Kinase Inhibitor Scaffolds start This compound step1 Amide Coupling with Fragment A start->step1 intermediate1 Amide Intermediate step1->intermediate1 step2 Heterocycle Formation (e.g., Cyclization) intermediate1->step2 intermediate2 Core Scaffold (e.g., Benzimidazole) step2->intermediate2 step3 Further Functionalization with Fragment B intermediate2->step3 product Hypothetical Kinase Inhibitor step3->product

Caption: General workflow for synthesizing a kinase inhibitor from 3A4FBA.

Experimental Protocol: Amide Bond Formation

The following protocol provides a robust, self-validating method for the coupling of this compound with a generic primary or secondary amine, a foundational step in many synthetic pathways.

Protocol: Synthesis of N-Alkyl/Aryl-3-amino-4-fluorobenzamide

Objective: To synthesize a substituted benzamide via a peptide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂ or R₂-NH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the corresponding amine (1.1 eq) followed by DIPEA (3.0 eq). Allow the mixture to stir for 5 minutes at room temperature.

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3A4FBA) is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure N-substituted-3-amino-4-fluorobenzamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This protocol provides a reliable and high-yielding method for elaborating the carboxylic acid moiety of 3A4FBA, opening the door to a vast array of potential drug candidates.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the hands of the medicinal chemist. Its unique combination of reactive functional groups and the powerfully influential fluorine atom allows for the systematic and rational design of novel therapeutics. From enhancing metabolic stability and modulating physicochemical properties to serving as a versatile scaffold for complex syntheses, 3A4FBA is a prime example of how carefully designed building blocks can accelerate the journey from a promising lead compound to a life-changing medicine. Its continued application in the synthesis of kinase inhibitors and other targeted therapies underscores its significant and enduring role in the future of drug discovery.

References

  • Fluorinated building blocks in drug design: new p
  • Exploring this compound: Properties and Applic
  • Full article: Fluorinated building blocks in drug design: new p
  • Fluorinated building blocks in drug design: new p
  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science Intern
  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF - ResearchG
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google P
  • This compound.
  • Exploring the Utility of Fluorinated Benzoic Acid Deriv
  • Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
  • This compound | C7H6FNO2 | CID 75396 - PubChem.
  • Application Notes and Protocols: The Use of 4-Benzyloxy-3-fluorobenzoic Acid in the Synthesis of Kinase Inhibitors - Benchchem.
  • Applications of fluorine-containing amino acids for drug design - PubMed.
  • 2365-85-7 | this compound - ChemScene.
  • Bioisosteric Replacements - Cambridge MedChem Consulting.
  • Exploring 4-Fluorobenzoic Acid: Properties, Applic
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed.
  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure.
  • Bioisosteric Replacement Str
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
  • An In-depth Technical Guide to 3-Fluorobenzoic Acid, its Morpholide Derivatives, and Analogs for Researchers - Benchchem.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central.
  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo.
  • This compound - CymitQuimica.
  • The Crucial Role of 3-Bromo-4-fluorobenzoic Acid in Modern Drug Discovery.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal.
  • Fluorescent Kinase Inhibitors As Probes In Cancer - PMC - NIH.
  • Properties of FDA-approved small molecule protein kinase inhibitors.

Sources

The Strategic Integration of 3-Amino-4-fluorobenzoic Acid in the Synthesis of Advanced Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating demand for higher crop yields and the concurrent rise of herbicide and fungicide resistance necessitates the development of novel, more effective agrochemicals. Within the vast landscape of chemical synthesis, fluorinated organic compounds have emerged as a cornerstone of modern agrochemical research and development. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated electronic effects, can significantly improve the biological activity and selectivity of crop protection agents. This technical guide provides an in-depth exploration of 3-Amino-4-fluorobenzoic acid as a pivotal building block in the synthesis of next-generation agrochemicals. We will delve into the rationale behind its use, its synthesis, and its application in the construction of complex, biologically active molecules, with a particular focus on a proposed synthetic pathway for a novel picolinic acid herbicide. This guide is intended for researchers, chemists, and professionals in the agrochemical industry, offering both foundational knowledge and practical insights into the strategic application of this versatile fluorinated intermediate.

Introduction: The Fluorine Advantage in Agrochemical Design

The strategic incorporation of fluorine atoms into the molecular framework of active ingredients has become a powerful tool in the design of modern agrochemicals. The presence of fluorine can profoundly influence a molecule's properties in several ways beneficial for crop protection:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. This inherent strength makes fluorinated compounds more resistant to metabolic degradation by enzymes in plants, insects, and fungi, leading to a longer duration of action and potentially lower application rates.

  • Increased Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule. This property is crucial for its ability to penetrate the waxy cuticle of plant leaves or the chitinous exoskeleton of insects, thereby improving uptake and bioavailability.

  • Modulation of Acidity and Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups. This can influence the molecule's interaction with biological targets and its transport within the plant.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially leading to a better fit with the active site of a target enzyme or receptor.

This compound is a particularly valuable building block as it provides a scaffold that combines the benefits of fluorine substitution with two reactive functional groups: an amino group and a carboxylic acid. This allows for a wide range of chemical modifications, making it a versatile starting point for the synthesis of diverse classes of agrochemicals.

Physicochemical Properties and Safety Profile of this compound

A thorough understanding of the starting material is paramount for its safe and effective use in synthesis.

PropertyValueReference
CAS Number 2365-85-7[1][2]
Molecular Formula C₇H₆FNO₂[1][2]
Molecular Weight 155.13 g/mol [2]
Appearance White to light yellow powder[1]
Melting Point 184 °C[1]
Boiling Point 335.5±27.0 °C at 760 mmHg[1]
Density 1.4±0.1 g/cm³[1]

Safety Information:

According to its Safety Data Sheet (SDS), this compound is classified as an irritant.[3][4] It is known to cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3][4] All work should be conducted in a well-ventilated fume hood.[3][4]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.[5]

4-Fluoro-3-nitrobenzoic_acid 4-Fluoro-3-nitrobenzoic acid 3-Amino-4-fluorobenzoic_acid This compound 4-Fluoro-3-nitrobenzoic_acid->3-Amino-4-fluorobenzoic_acid H₂, Pd/C Methanol

Figure 1: A common synthetic route to this compound.

Experimental Protocol: Reduction of 4-Fluoro-3-nitrobenzoic acid

  • Reaction Setup: To a solution of 4-Fluoro-3-nitrobenzoic acid (1.0 eq) in methanol, a catalytic amount of 10% Palladium on carbon (Pd/C) is added.

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filter cake is washed with methanol.

  • Isolation: The filtrate is concentrated under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers good reactivity under mild conditions and is easily removed by filtration.

  • Solvent: Methanol is a good solvent for both the starting material and the product, and it is compatible with the hydrogenation reaction conditions.

  • Hydrogen Source: Hydrogen gas is the reducing agent. Using a balloon is a simple and effective method for small-scale reactions, while a dedicated hydrogenation apparatus allows for better control of pressure for larger-scale syntheses.

Application in Agrochemical Synthesis: A Proposed Pathway to a Novel Picolinic Acid Herbicide

Picolinic acid-based herbicides are a significant class of agrochemicals that act as synthetic auxins, disrupting plant growth.[6][7] The following section outlines a plausible, multi-step synthesis of a hypothetical picolinamide herbicide, demonstrating the utility of this compound as a key building block.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Esterification 3-Amino-4-fluorobenzoic_acid This compound Intermediate_A N-(2-fluoro-5-carboxyphenyl)-4-amino- 3,5,6-trichloropicolinamide 3-Amino-4-fluorobenzoic_acid->Intermediate_A Pyridine, DCM Picolinoyl_chloride 4-Amino-3,5,6-trichloropicolinoyl chloride Picolinoyl_chloride->Intermediate_A Intermediate_B Methyl N-(2-fluoro-5-methoxycarbonylphenyl)- 4-amino-3,5,6-trichloropicolinamide Intermediate_A->Intermediate_B SOCl₂, Methanol Final_Product Novel Picolinamide Herbicide Intermediate_B->Final_Product Further Modification (e.g., Suzuki Coupling)

Figure 2: Proposed synthetic workflow for a novel picolinamide herbicide.

Step 1: Amide Bond Formation

The first key transformation is the formation of an amide bond between this compound and a suitably activated picolinic acid derivative.

Experimental Protocol:

  • Activation of Picolinic Acid: 4-Amino-3,5,6-trichloropicolinic acid (1.0 eq) is converted to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed at room temperature until the evolution of gas ceases. The excess SOCl₂ and solvent are removed under reduced pressure.

  • Amidation: The resulting 4-amino-3,5,6-trichloropicolinoyl chloride is dissolved in anhydrous DCM. To this solution, this compound (1.0 eq) and a base such as pyridine or triethylamine (2.0 eq) are added. The reaction is stirred at room temperature and monitored by TLC.

  • Workup and Isolation: Upon completion, the reaction mixture is washed with dilute hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude picolinamide derivative. Purification can be achieved by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Acid Activation: Conversion of the carboxylic acid to an acid chloride significantly increases its electrophilicity, making it highly reactive towards the amino group of this compound.

  • Base: Pyridine or triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amino group of the starting material.

  • Solvent: Dichloromethane is a common solvent for acylation reactions as it is relatively inert and dissolves a wide range of organic compounds.

Step 2: Esterification

To allow for further functionalization, the carboxylic acid group of the newly formed picolinamide can be protected as an ester.

Experimental Protocol:

  • Reaction Setup: The picolinamide derivative from Step 1 (1.0 eq) is dissolved in methanol.

  • Esterification: Thionyl chloride (1.2 eq) is added dropwise to the solution at 0 °C. The reaction mixture is then heated to reflux and stirred for several hours.

  • Monitoring and Isolation: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is dried and concentrated to yield the methyl ester.

Causality Behind Experimental Choices:

  • Reagent: Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the Fischer esterification. This method is often cleaner and more efficient than directly adding a strong acid.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing the esterification to proceed to completion in a reasonable timeframe.

The Role of the 3-Amino-4-fluorobenzamide Moiety in Bioactivity

The resulting N-(2-fluoro-5-methoxycarbonylphenyl)-4-amino-3,5,6-trichloropicolinamide contains the core structure of many potent herbicides. The 3-amino-4-fluorobenzamide moiety is expected to contribute to the overall biological activity in several ways:

  • Hydrogen Bonding: The amide linkage can participate in hydrogen bonding interactions with the target enzyme, contributing to a strong binding affinity.

  • Fluorine's Influence: The fluorine atom at the 4-position of the benzoic acid ring can enhance the molecule's ability to cross biological membranes and may also participate in favorable interactions within the active site of the target protein.

  • Metabolic Blockade: The fluorine atom can block potential sites of metabolic oxidation, increasing the persistence and efficacy of the herbicide.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of complex, fluorinated agrochemicals. Its unique combination of a fluorine atom and two reactive functional groups provides a robust platform for the creation of novel herbicides, fungicides, and insecticides. The proposed synthetic pathway to a picolinamide herbicide illustrates the practical application of this intermediate and highlights the key chemical transformations involved. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of agrochemical research and development. Further exploration of its use in the synthesis of other classes of agrochemicals, such as strobilurin fungicides and benzoylurea insecticides, represents a promising avenue for future research.

References

  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google P
  • MSDS of this compound - Capot Chemical. (URL: [Link])
  • This compound | C7H6FNO2 | CID 75396 - PubChem. (URL: [Link])
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. (URL: [Link])
  • Exploring 4-Fluorobenzoic Acid: Properties, Applic
  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: [Link])

Sources

understanding the reactivity of 3-Amino-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 3-Amino-4-fluorobenzoic Acid

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 2365-85-7) is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, arising from the interplay between an electron-donating amino group, an electron-withdrawing carboxylic acid group, and a highly electronegative fluorine atom, confer a versatile and nuanced reactivity profile. This guide provides an in-depth exploration of the molecule's reactivity, focusing on the key transformations at each functional site. We will dissect the mechanistic underpinnings of its participation in amide bond formations, diazotization reactions, and nucleophilic aromatic substitutions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Molecular Architecture and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular structure. The benzene ring is substituted with three distinct functional groups: an amino (-NH₂) group at position 3, a fluorine (-F) atom at position 4, and a carboxylic acid (-COOH) group at position 1. This arrangement creates a complex electronic environment that dictates the molecule's behavior in chemical reactions.

The amino group acts as an activating, ortho-para director through resonance, while the carboxylic acid group is a deactivating, meta-director. The fluorine atom exerts a strong inductive electron-withdrawing effect but a weaker resonance-donating effect. This unique combination makes it a valuable and versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2365-85-7[1]
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Appearance White to light yellow powder
Melting Point 184°C
Boiling Point 335.5 ± 27.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Topological Polar Surface Area 63.3 Ų[2]
LogP 1.1061[2]

Spectroscopic Fingerprints for Compound Verification

Authenticating the starting material is a prerequisite for any successful synthesis. The following spectroscopic data are characteristic of this compound.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, with coupling patterns influenced by both the fluorine and the other substituents. The amine and carboxylic acid protons will appear as broad singlets, with chemical shifts dependent on the solvent and concentration.[3][4]

  • ¹³C NMR: The carbon spectrum provides information on all seven carbon atoms in the molecule, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and C-F stretching vibrations (around 1200-1300 cm⁻¹).[1]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight of 155.13.

A Trifecta of Reactivity: Analyzing the Functional Groups

The synthetic utility of this compound stems from its three distinct reactive centers. Understanding the behavior of each is key to harnessing its potential.

Caption: Key reactive centers of this compound.

Reactions of the Amino Group

The primary aromatic amine is a versatile nucleophilic handle that enables several critical transformations.

  • Amide Bond Formation: The amino group readily reacts with activated carboxylic acids, acid chlorides, or anhydrides to form amide bonds. This is a cornerstone reaction for its incorporation into larger molecules, particularly in pharmaceutical synthesis.

  • Diazotization and Subsequent Reactions: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt.[5] This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles in reactions such as the Sandmeyer (CuX), Schiemann (F⁻), and Gattermann (Cu powder) reactions, or used in azo-coupling reactions.[5][6][7] This opens pathways to a diverse range of substituted fluorobenzoic acids.[8]

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety provides a complementary site for coupling and modification.

  • Esterification: Under acidic conditions (e.g., Fischer esterification), the carboxylic acid can be converted to its corresponding ester. This is often used as a protecting group strategy or to modify the solubility and reactivity of the molecule.

  • Amide Bond Formation (Coupling): This is arguably the most common reaction involving the carboxyl group. In the presence of peptide coupling reagents (e.g., EDC, HOBt, T3P®), the carboxylic acid is activated and reacts with primary or secondary amines to form amides.[3][9] This reaction is fundamental to its role as a building block in drug discovery.

Reactions of the Aromatic Ring: Nucleophilic Aromatic Substitution (S_N_Ar)

A defining feature of this molecule's reactivity is its susceptibility to Nucleophilic Aromatic Substitution (S_N_Ar), where the fluorine atom acts as the leaving group.[10] Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of an electron-withdrawing group (like the carboxylic acid) positioned ortho or para to a leaving group can activate the ring for S_N_Ar.[11]

In this compound, the carboxylic acid is meta to the fluorine, which is not ideal for activation. However, the reaction can still proceed, particularly with strong nucleophiles or under forcing conditions. The key is the first step of the mechanism: the nucleophilic attack on the carbon bearing the fluorine atom. Fluorine, being the most electronegative halogen, creates a significant partial positive charge on the carbon it's attached to, making this carbon the most electrophilic site for attack. This initial, rate-determining step is favored by fluorine more than other halogens, making it a surprisingly good leaving group in many S_N_Ar contexts.[11][12]

SNAr_Mechanism cluster_0 SNAr Mechanism Reactant This compound + Nu⁻ Intermediate Meisenheimer Complex (Stabilized Carbanion) Reactant->Intermediate Nucleophilic Attack (Rate-Determining Step) Product Substituted Product + F⁻ Intermediate->Product Loss of Leaving Group (Fluoride Expulsion) Amide_Coupling_Workflow A Dissolve this compound (1.0 eq) in DMF B Add HOBt (1.1 eq) and Benzylamine (1.0 eq) A->B C Cool reaction to 0°C B->C D Add EDC·HCl (1.2 eq) portion-wise C->D E Stir at RT for 12-18h D->E F Aqueous Workup (Water, EtOAc extraction) E->F G Purify by Column Chromatography F->G

Caption: Workflow for a standard amide coupling reaction.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 g, 6.4 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL), add 1-Hydroxybenzotriazole (HOBt) (0.95 g, 7.0 mmol) and benzylamine (0.69 g, 6.4 mmol).

  • Cooling: Cool the resulting mixture to 0°C in an ice bath.

  • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.48 g, 7.7 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5°C. A similar procedure using EDC and ammonium chloride has been reported for the synthesis of the unsubstituted amide. [3]4. Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-amino-4-fluorobenzamide.

Protocol 2: Diazotization and Sandmeyer Bromination

This protocol outlines the conversion of the amino group to a bromo group via a diazonium salt intermediate.

Methodology:

  • Diazonium Salt Formation:

    • Suspend this compound (5.0 g, 32.2 mmol) in a mixture of 48% hydrobromic acid (20 mL) and water (20 mL).

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (2.3 g, 33.3 mmol) in water (10 mL) dropwise, keeping the temperature below 5°C.

    • Stir for an additional 30 minutes at 0-5°C after the addition is complete. A persistent positive test on starch-iodide paper indicates the presence of excess nitrous acid. [13]2. Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (5.5 g, 38.3 mmol) in 48% hydrobromic acid (15 mL) with gentle warming, then cool to 0°C.

    • Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Isolation:

    • Cool the reaction mixture to room temperature and collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield 3-Bromo-4-fluorobenzoic acid.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [1][14][15]* Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. [14][16]Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [14]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [14]Keep away from strong oxidizing agents.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [14][16] * In case of skin contact: Wash off with soap and plenty of water. [14][16] * If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. [14][16]

Conclusion

This compound is a paradigmatic example of a multifunctional synthetic building block. Its reactivity is governed by the electronic push-pull of its amino, carboxyl, and fluoro substituents. By understanding the distinct chemical behavior of each functional group—from the nucleophilicity of the amine and the electrophilicity of the activated carboxyl to the unique role of fluorine in S_N_Ar reactions—researchers can strategically design and execute complex synthetic routes. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this versatile intermediate in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Vertex AI Search. (n.d.). Exploring this compound: Properties and Applications.
  • Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • BenchChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound - Safety Data Sheet.
  • PubChem. (n.d.). This compound.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - this compound.
  • Cayman Chemical. (n.d.). Safety Data Sheet - this compound.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Amino-4-chlorobenzoic acid.
  • ChemicalBook. (n.d.). 3-amino-4-fluorobenzamide synthesis.
  • ChemicalBook. (n.d.). This compound(2365-85-7) 1H NMR spectrum.
  • Vertex AI Search. (n.d.). Exploring 4-Amino-3-Fluorobenzoic Acid: Properties and Applications.
  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science.
  • ChemScene. (n.d.). This compound.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Significance of Fluorinated Building Blocks in Modern Drug Discovery.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • NIH National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • ResearchGate. (n.d.). Evolution of amide bond formation.
  • Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • ResearchGate. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Benchchem. (n.d.). The Role of 4-Amino-3-bromobenzoic Acid in the Synthesis of Azo Dyes and Pigments: Application Notes and Protocols.

Sources

An In-Depth Technical Guide to 3-Amino-4-fluorobenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-amino-4-fluorobenzoic acid, its derivatives, and analogs, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into the synthesis, physicochemical properties, and diverse biological activities of this important scaffold, with a focus on its applications in oncology and infectious diseases. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental designs and the rationale for the selection of this privileged chemical starting point.

The Strategic Advantage of the this compound Scaffold

This compound is a versatile building block in medicinal chemistry.[1] Its utility stems from a unique combination of structural and electronic features that impart favorable pharmacokinetic and pharmacodynamic properties to its derivatives.

Physicochemical Properties:

PropertyValueReference
CAS Number 2365-85-7[1]
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Melting Point 184°C
Boiling Point 335.5±27.0°C at 760 mmHg
Appearance White to light yellow powder

The fluorine atom at the 4-position is a key feature. Its high electronegativity can modulate the pKa of the adjacent carboxylic acid and the basicity of the amino group, influencing solubility and interactions with biological targets.[2] Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance metabolic stability by blocking sites of oxidative metabolism, a crucial consideration in drug design.[2]

The amino and carboxylic acid functional groups provide convenient handles for synthetic elaboration, allowing for the construction of a diverse library of amides, esters, and heterocyclic derivatives. This synthetic tractability is a primary reason for its widespread use as a pharmaceutical intermediate.[3]

Synthesis of this compound and Key Precursors

A reliable and scalable synthesis of the core scaffold is paramount for its application in drug discovery programs. The most common laboratory and industrial-scale synthesis of this compound involves the reduction of its nitro precursor, 4-fluoro-3-nitrobenzoic acid.

Synthesis of the Precursor: 4-Fluoro-3-nitrobenzoic Acid

The synthesis of 4-fluoro-3-nitrobenzoic acid is typically achieved through the nitration of 4-fluorobenzoic acid.

Experimental Protocol: Nitration of 4-Fluorobenzoic Acid [4]

  • Step 1: To a solution of 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid, potassium nitrate (1.1 eq.) is added portion-wise while maintaining a low temperature with an ice bath.

  • Step 2: The reaction mixture is allowed to stir overnight at room temperature.

  • Step 3: The mixture is then carefully poured over crushed ice, leading to the precipitation of the product.

  • Step 4: The solid is collected by filtration, washed extensively with water, and dried to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.

Reduction to this compound

The reduction of the nitro group to an amine can be accomplished through various methods, with catalytic hydrogenation being a common and clean approach.

Experimental Protocol: Catalytic Hydrogenation

  • Step 1: 4-Fluoro-3-nitrobenzoic acid is dissolved in a suitable solvent, such as methanol or ethanol.

  • Step 2: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • Step 3: The mixture is subjected to a hydrogen atmosphere (typically from a balloon or in a hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Step 4: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield this compound.

This two-step process provides a reliable route to the core scaffold in good yield and purity, suitable for further derivatization.

Biologically Active Derivatives and Analogs

The this compound scaffold has been incorporated into a variety of molecules with potent biological activity, particularly in the areas of oncology and infectious diseases.

Anticancer Applications

While many approved EGFR inhibitors utilize a 4-amino-3-substituted benzoic acid scaffold, the closely related 2-amino-4-fluorobenzoic acid is a key starting material for the synthesis of the second-generation EGFR inhibitor, Afatinib.[5] The principles of its design and mechanism of action are highly relevant to derivatives of this compound. EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.[5][6] Inhibitors of EGFR block the downstream signaling pathways that lead to cell proliferation and survival.[5]

dot

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor EGFR Inhibitor (e.g., Afatinib analog) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and point of inhibition.

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis.[7][8] Their overexpression is linked to various cancers, making them an attractive therapeutic target.[7] Derivatives of fluorobenzoic acids have been investigated as Aurora kinase inhibitors. These inhibitors typically act by competing with ATP for binding to the kinase domain, leading to mitotic arrest and apoptosis.[9][10]

dot

Aurora_Kinase_Inhibition AuroraKinase Aurora Kinase Phosphorylation Phosphorylation AuroraKinase->Phosphorylation Substrates Mitotic Substrates (e.g., Histone H3) Substrates->Phosphorylation Mitosis Proper Mitotic Progression Phosphorylation->Mitosis Inhibitor Aurora Kinase Inhibitor Inhibitor->AuroraKinase Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis

Caption: Mechanism of Aurora Kinase inhibition leading to apoptosis.

PARP inhibitors are a class of drugs that have shown significant promise in the treatment of cancers with deficiencies in DNA repair, such as those with BRCA mutations.[11][12] While the core of many PARP inhibitors is often a pthalazinone or similar scaffold, the principles of targeting DNA repair pathways are relevant to the broader field of oncology drug discovery.

Antimicrobial Applications

Derivatives of aminobenzoic acids have a long history in antimicrobial research. The parent compound, para-aminobenzoic acid (PABA), is an essential nutrient for many bacteria, as it is a precursor for the synthesis of folic acid.[13] Analogs of PABA can act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folate synthesis.

While direct data on this compound derivatives as folate synthesis inhibitors is limited, this remains a plausible and underexplored mechanism of action for novel derivatives.

Quantitative Biological Data

The following table summarizes the biological activity of representative derivatives and analogs.

Compound ClassDerivative/AnalogTarget/OrganismAssayIC₅₀ / MICReference
EGFR Inhibitor ASK120067 (related scaffold)NCI-H1975 (EGFR L858R/T790M)Cell Proliferation12 nM[14]
EGFR Inhibitor ASK120067 (related scaffold)PC-9 (EGFR exon19del)Cell Proliferation6 nM[14]
Aurora Kinase Inhibitor CCT129202 (imidazopyridine)HCT116Cell Proliferation-[7]
Antimicrobial Sulfonamide derivative of 3-fluoro-4-morpholinoanilineStaphylococcus aureusMIC6.25 - 12.5 µg/mL[15]
Antimicrobial Sulfonamide derivative of 3-fluoro-4-morpholinoanilineEscherichia coliMIC12.5 - 25.0 µg/mL[15]

Experimental Protocols for Biological Evaluation

A critical component of drug discovery is the robust biological evaluation of synthesized compounds. The following are generalized protocols for assessing the anticancer activity of this compound derivatives.

Cell Viability Assays (MTT/XTT)

These colorimetric assays are used to assess the effect of a compound on cell proliferation and viability. Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, which can be quantified spectrophotometrically.[15][16]

Experimental Protocol: MTT Assay [16]

  • Step 1: Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Step 2: Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • Step 3: MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Step 4: Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Step 5: Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. Assays to detect apoptosis include the Annexin V assay, which detects the externalization of phosphatidylserine, and caspase activity assays.[17][18][19][20]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining [18][20]

  • Step 1: Cell Treatment: Treat cells with the test compound for a time course determined by cell viability assays.

  • Step 2: Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Step 3: Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Step 4: Incubation: Incubate the cells in the dark at room temperature.

  • Step 5: Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Conclusion and Future Directions

This compound is a privileged scaffold in drug discovery, offering a unique combination of synthetic accessibility and favorable physicochemical properties. Its derivatives have shown promise as anticancer and antimicrobial agents. Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions on the amino and carboxylic acid groups to optimize potency and selectivity.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by novel derivatives.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

The continued exploration of this compound derivatives and analogs holds significant potential for the development of novel therapeutics to address unmet medical needs.

References

  • Rajendran, P. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Gesynthem. (n.d.). Exploring this compound: Properties and Applications.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.
  • Zhang, H., et al. (2019). Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance. Journal of Hematology & Oncology.
  • goods.com. (n.d.). This compound.
  • El-Gamal, M. I., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC.
  • Pollard, J. R., et al. (2008). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. PubMed.
  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.
  • Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • El-Sayed, M. A., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC.
  • Diaz, R. J., et al. (2008). Aurora kinase inhibitors: a new class of drugs targeting the regulatory mitotic system. Molecular Cancer Therapeutics.
  • Zahra, A., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules.
  • ResearchGate. (n.d.). A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives.
  • Frontiers. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers.
  • Frontiers. (2014). Aurora Kinase Inhibitors: Current Status and Outlook.
  • Semantic Scholar. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation.
  • SpringerLink. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design.
  • National Institutes of Health. (n.d.). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10.
  • Canadian Agency for Drugs and Technologies in Health. (n.d.). PARP Inhibitor Clinical Resource: Breast, Ovarian, Pancreatic, and Prostate Cancers.
  • The Academy of Medical Sciences. (2018). PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • National Institutes of Health. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • ResearchGate. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • PubMed. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

Sources

A Technical Guide to Sourcing and Quality Assessment of 3-Amino-4-fluorobenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Amino-4-fluorobenzoic acid is a critical building block in modern medicinal chemistry and materials science. The integrity of research and development outcomes is directly contingent on the quality and purity of this key intermediate. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting reliable commercial suppliers, establishing robust in-house quality control protocols, and ensuring the safe handling of this compound. By integrating field-proven insights with established analytical methodologies, this document serves as a practical resource for mitigating risks associated with starting material quality and ensuring the reproducibility of scientific results.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound (CAS No. 2365-85-7) is a substituted aromatic carboxylic acid that has garnered significant interest in the pharmaceutical and chemical industries. Its molecular structure, which features an amino group, a carboxylic acid, and a fluorine atom on a benzene ring, provides a unique combination of reactive sites and physicochemical properties.

The fluorine atom, in particular, is a bioisostere of a hydrogen atom but imparts profound changes to the molecule's properties, including increased metabolic stability, enhanced lipophilicity, and altered acidity of adjacent functional groups. These characteristics are highly desirable in drug design, making fluorinated compounds increasingly prominent in the development of novel therapeutics.[1] Consequently, this compound serves as a vital intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including anti-inflammatory agents, analgesics, and kinase inhibitors.[2][3]

A general synthetic route to this compound involves the nitration of 4-fluorobenzoic acid to yield 3-nitro-4-fluorobenzoic acid, followed by a reduction of the nitro group.[4][5] Understanding the synthesis is crucial as it informs potential process-related impurities that must be monitored during quality control.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2365-85-7[6][7]
Molecular Formula C₇H₆FNO₂[7]
Molecular Weight 155.13 g/mol [6]
Appearance White to light yellow powder
Melting Point 184 °C
Boiling Point 335.5±27.0 °C at 760 mmHg
Purity (Typical) ≥98.0%[6]

Selection and Qualification of Commercial Suppliers

The procurement of high-purity starting materials is a critical, yet often overlooked, aspect of research and development. The quality of this compound can vary significantly between suppliers, and even between batches from the same supplier. A diligent supplier qualification process is therefore essential.

Key Criteria for Supplier Evaluation

When selecting a supplier, researchers should look beyond price and availability. The following criteria are paramount for ensuring a consistent and reliable supply of high-quality material:

  • Purity and Specifications: Suppliers should provide a detailed Certificate of Analysis (CoA) for each batch. This document should clearly state the purity (typically determined by HPLC or GC) and list the levels of known and unknown impurities. Standard purities offered are often ≥98%.[6]

  • Analytical Data: A reputable supplier will readily provide comprehensive analytical data beyond the basic CoA, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data, to confirm the structure and identity of the compound.

  • Scalability and Production Capacity: For drug development professionals, the ability of a supplier to scale up production from research quantities (grams) to commercial quantities (kilograms) is a critical consideration.

  • Quality Management System: Inquire about the supplier's quality management system (e.g., ISO 9001 certification). This indicates a commitment to consistent processes and product quality.

  • Transparency and Technical Support: A reliable partner will have knowledgeable technical staff who can answer questions about synthesis, stability, and potential impurities.

Overview of Commercial Suppliers

A number of chemical suppliers offer this compound. The following table provides a non-exhaustive list of potential suppliers for initial consideration. Researchers should conduct their own due diligence based on the criteria outlined above.

Table 2: Comparison of Select Commercial Suppliers of this compound

SupplierTypical Purity OfferedAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥98%Grams to KilogramsExtensive documentation and analytical support.
Thermo Fisher Scientific (Alfa Aesar) ≥98%Grams to KilogramsProvides detailed product specifications and safety information.[7]
TCI Chemicals >98.0% (GC)Grams to KilogramsOffers various grades and provides detailed analytical information.
ChemScene ≥98%Milligrams to GramsFocuses on bioactive small molecules for research.[6]
Oakwood Chemical 95-98%Grams to KilogramsSpecializes in fluorine chemistry and provides technical data.

Note: This table is for informational purposes only and does not constitute an endorsement of any specific supplier. Availability and specifications are subject to change.

Supplier Qualification Workflow

A systematic approach to qualifying a new supplier is crucial for mitigating risks. The following workflow diagram illustrates a robust process for selecting and validating a supplier for critical starting materials.

SupplierQualification start Start: Identify Need for This compound search 1. Initial Supplier Screening & Research start->search request 2. Request Quotations, Specifications, & Sample CoAs search->request evaluate 3. Evaluate Supplier Documentation & Capabilities request->evaluate order_sample 4. Order Sample for In-House QC Testing evaluate->order_sample qc_testing 5. Perform Comprehensive QC Analysis order_sample->qc_testing decision 6. Decision Point qc_testing->decision approve Approve Supplier & Place Initial Order decision->approve Sample Passes All Tests reject Reject Supplier & Return to Screening decision->reject Sample Fails QC Specs end End: Qualified Supplier Established approve->end reject->search

Caption: Workflow for selecting and qualifying a new chemical supplier.

In-House Quality Control and Verification

Even when sourced from a reputable supplier, it is imperative to perform independent quality control (QC) on every incoming batch of this compound. This practice, known as incoming QC, verifies the identity and purity of the material, ensuring the integrity and reproducibility of subsequent experiments.[][9]

Core Analytical Techniques

A multi-platform QC system provides the most comprehensive assessment of material quality.[] The following techniques are considered standard for the analysis of small molecule intermediates like this compound.[10][11]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying purity and identifying impurities. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The chemical shifts, splitting patterns, and integration of the proton signals should be consistent with the expected structure.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of the key functional groups (e.g., carboxylic acid O-H and C=O stretches, amine N-H stretches, and C-F bond vibrations).[7]

Experimental Workflow for Incoming QC

The following diagram outlines a logical workflow for the analytical characterization of a newly received batch of this compound.

QC_Workflow start Start: Receive New Batch & Log into LIMS visual 1. Visual Inspection (Color, Appearance) start->visual hplc 2. HPLC Analysis (Purity Assay) visual->hplc nmr 3. NMR Spectroscopy (¹H, ¹³C for Structure ID) hplc->nmr ms 4. Mass Spectrometry (Molecular Weight Confirmation) nmr->ms ftir 5. FTIR Analysis (Functional Group ID) ms->ftir compare 6. Compare Data to Supplier CoA & Reference ftir->compare decision 7. Decision Point compare->decision accept Accept Batch for Use decision->accept Data Conforms reject Reject Batch & Contact Supplier decision->reject Discrepancy Found

Caption: Experimental workflow for incoming quality control testing.

Step-by-Step Protocol: Purity Determination by HPLC

This protocol provides a general method for determining the purity of this compound. It should be adapted and validated for the specific instrumentation used in your laboratory.

Objective: To quantify the purity of this compound and detect any related impurities.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks (% Area).

Expected Outcome: A major peak corresponding to this compound, with any impurities appearing as smaller, separate peaks. The % area of the main peak should be ≥98% for a high-quality sample.

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

Safety Precautions:

  • Always consult the Safety Data Sheet (SDS) before handling the compound.[12][13]

  • This compound is classified as causing skin and serious eye irritation.[7][12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

  • In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[12][13]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Keep away from strong oxidizing agents and sources of ignition.[12]

  • Proper storage ensures the long-term stability of the compound, preventing degradation and maintaining its purity for experimental use.

Conclusion

The quality of a fundamental building block like this compound is a cornerstone of successful research and development in the pharmaceutical and materials science sectors. A proactive and rigorous approach to sourcing and quality verification is not an administrative burden but a critical scientific necessity. By implementing a thorough supplier qualification process, conducting independent incoming QC using orthogonal analytical techniques, and adhering to strict safety and storage protocols, researchers can ensure the reliability of their starting materials. This diligence mitigates the risk of costly experimental failures, enhances the reproducibility of scientific data, and ultimately accelerates the path from discovery to innovation.

References

  • Exploring this compound: Properties and Applications. (n.d.). GES BIOTECH.
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (n.d.). Google Patents.
  • This compound | 2365-85-7. (n.d.). ChemScene.
  • Quality control of small molecules. (n.d.). Kymos.
  • Reliable Quality Control Solutions for Biochemical and Pharmaceutical Products. (n.d.). BOC Sciences.
  • SAFETY DATA SHEET - this compound. (2024, March 30). Fisher Scientific.
  • Small Molecules Analysis & QC. (n.d.). Sigma-Aldrich.
  • Uniting Small Molecule and Biologic Drug Perspectives. (2011, September 1). BioProcess International.
  • This compound - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • This compound | C7H6FNO2 | CID 75396. (n.d.). PubChem.
  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.). Protheragen.
  • 4-FLUORO-3-HYDROXYBENZOIC ACID. (n.d.). HANGZHOU HONGQIN PHARMTECH CO.,LTD.
  • This compound. (n.d.). Unknown Source.
  • 4-Amino-3-fluorobenzoic acid. (n.d.). Amerigo Scientific.
  • 4-Amino-3-fluorobenzoic acid. (n.d.). Oakwood Chemical.
  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET - p-Aminobenzoic acid. (2025, July 3). Sigma-Aldrich.
  • Safety Data Sheet - p-Aminobenzoic acid (sodium salt). (2025, July 29). Cayman Chemical.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.
  • Applications of fluorine-containing amino acids for drug design. (2020, January 15). PubMed.
  • This compound | 2365-85-7. (2025, July 24). ChemicalBook.
  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • Synthesis of 3-nitro-4-fluoro-benzoic acid. (n.d.). PrepChem.com.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI.
  • This compound. (n.d.). JR MediChem LLC.
  • 3,4-Difluoronitrobenzene | 369-34-6. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

An In-Depth Technical Guide to 3-Amino-4-fluorobenzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of 3-Amino-4-fluorobenzoic acid (CAS No. 2365-85-7). Moving beyond a simple data sheet, this document elucidates the causality behind its synthesis, offers detailed protocols for its characterization as a self-validating system, and explores its utility as a strategic building block in modern medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

This compound is a trifunctional aromatic compound featuring an amine, a carboxylic acid, and a fluorine atom. This unique arrangement of functional groups imparts a desirable combination of reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis. The fluorine atom, in particular, is a bioisostere for a hydrogen atom but offers significantly increased electronegativity and lipophilicity.[1] In the context of drug design, this often leads to enhanced metabolic stability, improved binding affinity, and better bioavailability of the final active pharmaceutical ingredient (API).[1]

Table 1: Physicochemical and Safety Data

PropertyValueSource(s)
IUPAC Name This compound[PubChem][2]
CAS Number 2365-85-7[PubChem][2]
Molecular Formula C₇H₆FNO₂[PubChem][2]
Molecular Weight 155.13 g/mol [PubChem][2]
Appearance White to light yellow powder
Melting Point 184 °C
Boiling Point 335.5 ± 27.0 °C (Predicted)
Density 1.4 ± 0.1 g/cm³
pKa 4.30 ± 0.10 (Predicted)
LogP 1.1061 (Calculated)
GHS Hazards H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[PubChem][2]

Synthesis Pathway: A Two-Step Approach to High Purity

The most common and industrially scalable synthesis of this compound involves a two-step sequence starting from the readily available 4-fluorobenzoic acid. This pathway is reliable and offers high yields of the desired product.

Synthesis_Pathway cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Catalytic Hydrogenation A 4-Fluorobenzoic Acid B 4-Fluoro-3-nitrobenzoic Acid A->B HNO₃, H₂SO₄ 0°C to RT C This compound B->C H₂ (g), Pd/C Methanol

Caption: Common synthetic route to this compound.

Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid (Nitration)

This protocol describes the regioselective nitration of 4-fluorobenzoic acid. The fluorine atom is an ortho-, para-director; however, the carboxylic acid is a meta-director and strongly deactivating. The position ortho to the fluorine and meta to the carboxylic acid is therefore activated for electrophilic aromatic substitution.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add concentrated sulfuric acid (e.g., 180 mL for 50 g of starting material).

  • Substrate Addition: Cool the sulfuric acid to 0-5 °C and slowly add 4-fluorobenzoic acid (1.0 eq.) in portions, ensuring the temperature remains low.

  • Nitrating Agent Addition: Add potassium nitrate (1.1 eq.) portion-wise to the cooled solution. The slow addition is critical to control the exotherm of the reaction and prevent runaway nitration or side-product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. This ensures the reaction proceeds to completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 800 g) with vigorous stirring. This quenches the reaction and precipitates the product.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral to remove residual acid. The product, 4-fluoro-3-nitrobenzoic acid, is then dried, often yielding a light yellow solid in high purity (>90%).

Protocol 2: Synthesis of this compound (Hydrogenation)

Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group to an amine without affecting the carboxylic acid or the C-F bond.[3]

Step-by-Step Methodology:

  • Reaction Setup: To a pressure reactor (e.g., a Parr hydrogenator) suitable for hydrogenation, add 4-Fluoro-3-nitrobenzoic acid (1.0 eq.) and a suitable solvent such as methanol.

  • Catalyst Addition: Add a catalytic amount of 5-10% Palladium on carbon (Pd/C). The catalyst loading is typically 1-5 mol% relative to the substrate. The catalyst should be handled carefully, especially when dry, as it can be pyrophoric.

  • Hydrogenation: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. For laboratory scale, TLC or LC-MS can also be used to confirm the disappearance of the starting material.

  • Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should be kept wet with solvent as the catalyst can ignite in air.

  • Purification: The filtrate is concentrated under reduced pressure to yield this compound, typically as a solid with high purity (>97%) that can often be used without further purification.

Structural Verification and Quality Control

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic methods provides a robust, self-validating system for quality control.

QC_Workflow cluster_input cluster_analysis cluster_output Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS Verified_Structure Verified Structure & Purity Report NMR->Verified_Structure FTIR->Verified_Structure MS->Verified_Structure

Caption: A typical analytical workflow for compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts are influenced by the electronic effects of the three different substituents.

Protocol 3: NMR Sample Preparation and Analysis

  • Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube. DMSO-d₆ is often chosen for its ability to dissolve both the carboxylic acid and amine functionalities and for its non-exchangeable proton signals in the aromatic region.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard parameters are typically sufficient.

  • Interpretation: Process the data (Fourier transform, phase, and baseline correction) and compare the observed signals to the expected values.

Table 2: Expected ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

NucleusPositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
¹H H-2~7.4 - 7.6dJ(H,F) ≈ 7-9Ortho to COOH (deshielded), coupled to Fluorine.
¹H H-5~7.0 - 7.2tJ(H,H) ≈ J(H,F) ≈ 8-9Between F and NH₂ (shielded), appears as a triplet due to similar coupling constants with adjacent H and F.
¹H H-6~7.2 - 7.4ddJ(H,H) ≈ 8-9, J(H,H) ≈ 2Ortho to NH₂ (shielded), coupled to H-5 and H-2.
¹H -NH₂~5.0 - 5.5br s-Broad signal, exchangeable with D₂O. Position is solvent-dependent.
¹H -COOH~12.0 - 13.0br s-Very deshielded, broad signal, exchangeable with D₂O.
¹³C C-1 (C-COOH)~120 - 125d²J(C,F) ≈ 15-20Attached to COOH, coupled to F.
¹³C C-2~125 - 130d³J(C,F) ≈ 5-10Coupled to F.
¹³C C-3 (C-NH₂)~135 - 140d²J(C,F) ≈ 15-20Attached to NH₂, coupled to F.
¹³C C-4 (C-F)~145 - 155d¹J(C,F) ≈ 240-250Large one-bond coupling to F.
¹³C C-5~115 - 120d²J(C,F) ≈ 20-25Coupled to F.
¹³C C-6~118 - 123d³J(C,F) ≈ 5-10Coupled to F.
¹³C C=O~167 - 170s-Carbonyl carbon.

(Note: These are predicted values based on data for analogs like 3-aminobenzoic acid and 4-fluorobenzoic acid. Actual values may vary slightly.)[1][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to rapidly confirm the presence of key functional groups.

Protocol 4: FTIR Sample Preparation and Analysis

  • Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a faster, solid-state measurement.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands.

Table 3: Key FTIR Peak Assignments

Wavenumber (cm⁻¹)Functional GroupVibration Type
3500 - 3300Amine (N-H)Symmetric & Asymmetric Stretching
3300 - 2500Carboxylic Acid (O-H)Stretching (very broad)
1710 - 1680Carboxylic Acid (C=O)Stretching
1630 - 1580Aromatic Ring (C=C)Stretching
1300 - 1200Carbon-Fluorine (C-F)Stretching

Synthetic Utility and Key Reactions

The true value of this compound lies in its versatility as a synthetic building block. The amine and carboxylic acid groups are orthogonal handles for a variety of transformations, most notably amide bond formation.

Application Spotlight: Synthesis of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, are a critical class of anticancer drugs.[5] The core structures of many PARP inhibitors are built using fluorinated aminobenzoic acid scaffolds. This compound can serve as a key precursor for constructing the pharmacophore responsible for binding to the PARP enzyme.

Protocol 5: General Amide Coupling (HATU-mediated)

Amide coupling is a cornerstone reaction in drug discovery. Using a modern coupling agent like HATU provides high yields under mild conditions with minimal side products.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.1 eq.).

  • Solvent: Dissolve the components in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-2.5 eq.). The base is essential to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress can be monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis is robust and scalable, and its structure can be rigorously verified through standard analytical techniques. The compound's trifunctional nature provides a versatile platform for constructing complex molecular architectures, most notably in the development of next-generation therapeutics like PARP inhibitors. Understanding the principles behind its synthesis, characterization, and reactivity empowers researchers to leverage its full potential in their drug discovery and development programs.

References

  • Wang, Y., et al. (2020). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Nuclear Medicine and Biology, 80-81, 33-41.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Carboxylation of C(sp2)−H Bonds with Formic Acid.
  • Royal Society of Chemistry. (n.d.). Supporting information for Nickel-catalyzed reduction of aromatic nitro compounds to aromatic amines with polymethylhydrosiloxane (PMHS).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75396, this compound. PubChem.
  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.
  • NBNI. (n.d.). Exploring this compound: Properties and Applications.
  • Goods.com. (n.d.). This compound.

Sources

Methodological & Application

synthesis of 3-Amino-4-fluorobenzoic acid protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Amino-4-fluorobenzoic Acid

Abstract

This compound is a valuable fluorinated building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and advanced materials.[1] Its structure, featuring amino, fluoro, and carboxylic acid functional groups, allows for diverse chemical transformations.[2] This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the nitration of 4-fluorobenzoic acid, followed by the catalytic hydrogenation of the resulting nitro-intermediate. The described methodology is robust, scalable, and relies on well-established chemical principles to ensure high yield and purity.

Introduction

The synthesis of functionalized aromatic compounds is a cornerstone of modern drug discovery and material science. This compound (CAS No. 2365-85-7) is of particular interest due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity in bioactive molecules. It is a precursor for various pharmaceuticals, including anti-inflammatory agents, and is used in biochemical research to study enzyme inhibition.[1] This guide presents a comprehensive protocol for its laboratory-scale synthesis, emphasizing the rationale behind procedural steps and critical safety considerations.

Overall Synthetic Pathway

The synthesis is achieved via a two-step reaction sequence. The first step is an electrophilic aromatic substitution (nitration) to introduce a nitro group onto the 4-fluorobenzoic acid backbone. The second step involves the selective reduction of this nitro group to the desired amine using catalytic hydrogenation.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid 4-Fluoro-3-nitrobenzoic_Acid 4-Fluoro-3-nitrobenzoic Acid 4-Fluorobenzoic_Acid->4-Fluoro-3-nitrobenzoic_Acid H₂SO₄, KNO₃ Intermediate 4-Fluoro-3-nitrobenzoic Acid Final_Product This compound Intermediate->Final_Product H₂, Pd/C, Solvent

Caption: Overall two-step synthesis route for this compound.

Part 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid

Principle and Rationale

This step involves the nitration of 4-fluorobenzoic acid using a mixture of potassium nitrate and concentrated sulfuric acid. Sulfuric acid protonates the nitrate ion to generate the highly electrophilic nitronium ion (NO₂⁺). The fluorine atom is an ortho-, para-directing group, while the carboxylic acid is a meta-directing group. The powerful activating and ortho-directing effect of the fluorine atom preferentially directs the nitronium ion to the position ortho to the fluorine, yielding the desired 4-fluoro-3-nitrobenzoic acid isomer.

Experimental Protocol

Materials and Reagents:

  • 4-Fluorobenzoic acid (C₇H₅FO₂)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Potassium Nitrate (KNO₃)

  • Crushed Ice and Deionized Water

  • Toluene (for azeotropic drying)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker (large)

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool 180 mL of concentrated sulfuric acid in an ice bath.

  • Slowly and in portions, add 50.0 g (0.36 mol) of 4-fluorobenzoic acid to the cold sulfuric acid, ensuring the temperature remains low.[3]

  • Once the 4-fluorobenzoic acid has dissolved, continue cooling and add 39.7 g (0.39 mol) of potassium nitrate portion-wise, maintaining the temperature below 10°C.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[3][4]

  • Prepare a large beaker with approximately 800 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring.[3] This step is highly exothermic and should be performed in a fume hood.

  • A precipitate will form. Allow the resulting slurry to stand at room temperature for several hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with large amounts of cold deionized water until the washings are neutral to pH paper.

  • The product can be dried azeotropically with toluene or in a vacuum oven to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.[3]

Part 2: Synthesis of this compound

Principle and Rationale

The conversion of the intermediate 4-fluoro-3-nitrobenzoic acid to the final product is achieved by the reduction of the nitro group to an amino group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.[5] Palladium on carbon (Pd/C) is an excellent catalyst for this reaction, adsorbing both the substrate and molecular hydrogen on its surface to facilitate the reduction.

Experimental Protocol

Materials and Reagents:

  • 4-Fluoro-3-nitrobenzoic acid (C₇H₄FNO₄)

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite or a similar filter aid

Equipment:

  • Heavy-walled hydrogenation flask (e.g., Parr shaker bottle or similar)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon setup for atmospheric pressure

  • Magnetic stirrer and stir bar

  • Filtration setup (Büchner funnel or Celite pad)

Procedure:

  • Place 10.0 g (54 mmol) of 4-fluoro-3-nitrobenzoic acid into a hydrogenation flask.

  • Add 150 mL of methanol to dissolve the starting material.

  • Carefully, and under a stream of inert gas (like nitrogen or argon), add ~1.0 g of 10% Pd/C catalyst to the flask. Caution: Pd/C can be pyrophoric, especially when dry and exposed to air.

  • Seal the flask and connect it to the hydrogenation apparatus. Purge the system with nitrogen or argon before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi, or use a hydrogen-filled balloon for atmospheric pressure) and begin vigorous stirring.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by using TLC analysis. The reaction is typically complete within 3-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to recover any residual product. Caution: Do not allow the catalyst on the filter paper to dry completely in the air. Quench it with water.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A Mix H₂SO₄ and 4-Fluorobenzoic Acid B Add KNO₃ at <10°C A->B C Stir at Room Temp B->C D Quench on Ice C->D E Filter & Wash Solid D->E F Dry Intermediate Product E->F G Dissolve Intermediate in Methanol F->G Proceed to next step H Add Pd/C Catalyst (Inert Atmosphere) G->H I Hydrogenate H->I J Filter Catalyst (through Celite) I->J K Evaporate Solvent J->K L Isolate Final Product K->L

Caption: Step-by-step experimental workflow for the synthesis.

Summary of Key Data

ParameterStep 1: 4-Fluoro-3-nitrobenzoic AcidStep 2: this compound
Product 4-Fluoro-3-nitrobenzoic acidThis compound
CAS Number 453-71-4[6]2365-85-7[7]
Molecular Formula C₇H₄FNO₄[8]C₇H₆FNO₂[7]
Molecular Weight 185.11 g/mol [8]155.13 g/mol [7]
Appearance Light yellow solid[3]White to light yellow powder
Melting Point 123-126 °C[6]~184 °C
Expected Yield ~90%[3]>90% (Typical for this reduction)

Safety and Hazard Information

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes.[4]

  • Product Hazards: this compound and its nitro-intermediate are classified as irritants. They may cause skin irritation, serious eye irritation, and respiratory irritation.[7][9] Avoid inhalation of dust and direct contact.

  • Hydrogenation Hazards:

    • Hydrogen gas is extremely flammable. Ensure there are no ignition sources nearby and that the system is properly sealed.

    • Palladium on carbon (Pd/C) is a pyrophoric catalyst, especially when dry. Handle in an inert atmosphere and never allow the dry catalyst to be exposed to air.[5] The filtered catalyst should be quenched with water before disposal.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum can confirm the structure. Spectral data for this compound is available in public databases.[10]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product.

References

  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • This compound | C7H6FNO2 | CID 75396. PubChem. [Link]
  • This compound. Autechcar. [Link]
  • Exploring this compound: Properties and Applic
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]
  • Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com. [Link]
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]
  • 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987. PubChem. [Link]
  • The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32.

Sources

Synthesis of 3-Amino-4-fluorobenzoyl Chloride: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for the synthesis of 3-amino-4-fluorobenzoyl chloride from 3-amino-4-fluorobenzoic acid using thionyl chloride. This transformation is a critical step in the synthesis of a variety of pharmaceutical and agrochemical compounds, where the introduction of the fluorinated aminobenzoyl moiety is desired. This guide will explore the mechanistic intricacies of the reaction, present robust and validated protocols, and address critical safety considerations. We will delve into two primary synthetic strategies: a classic two-step approach involving the protection of the amine functionality, and a more streamlined one-pot methodology for the direct synthesis of amide derivatives.

Introduction: The Significance of Fluorinated Acyl Chlorides

This compound and its derivatives are valuable building blocks in medicinal chemistry. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a drug molecule.[1] The conversion of the carboxylic acid to the more reactive acyl chloride is a pivotal activation step, enabling subsequent nucleophilic acyl substitution reactions to form amides, esters, and other derivatives. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[2][3]

However, the presence of the nucleophilic amino group in this compound presents a synthetic challenge, as it can react with thionyl chloride or the newly formed acyl chloride, leading to undesired side products and polymerization.[4] This guide will provide detailed protocols to circumvent these challenges, ensuring a high yield and purity of the desired product.

Mechanistic Overview: The Reaction of Carboxylic Acids with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This is followed by an intramolecular or intermolecular attack by the chloride ion on the carbonyl carbon, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gases.[3] The evolution of these gaseous byproducts drives the reaction to completion.

Experimental Protocols

This section details two primary protocols for the utilization of this compound in reactions with thionyl chloride. The choice of protocol will depend on the desired final product and the available resources.

Protocol 1: Two-Step Synthesis of 3-Amino-4-fluorobenzoyl Chloride via N-Protection

This method involves the protection of the amino group prior to the reaction with thionyl chloride, ensuring that only the carboxylic acid is converted to the acyl chloride. This is the preferred method when the pure, isolated acyl chloride is the target molecule.

G A This compound B Protection of Amino Group (e.g., with Boc anhydride) A->B C N-Boc-3-amino-4-fluorobenzoic acid B->C D Reaction with Thionyl Chloride (SOCl₂, cat. DMF) C->D E N-Boc-3-amino-4-fluorobenzoyl chloride D->E F Deprotection (e.g., with TFA or HCl) E->F G 3-Amino-4-fluorobenzoyl chloride F->G

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-4-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and remarkable functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for constructing biaryl and heteroaryl structures, which are prevalent motifs in numerous drug candidates.[3][4][5]

This guide focuses on the application of Suzuki coupling to a specific, high-value substrate class: 3-amino-4-fluorobenzoic acid and its derivatives. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a key site for further functionalization, and the carboxylic acid can serve as a crucial pharmacophoric feature or a synthetic handle.[2] However, the electronic properties of these substituents—the electron-donating amino group and the electron-withdrawing carboxylic acid and fluorine—present unique challenges and opportunities in optimizing the Suzuki coupling reaction. Understanding the interplay of these factors is critical for achieving high yields and purity, which is paramount in drug development and process chemistry.[3][6]

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (typically C-Br or C-I) of the this compound derivative. This is often the rate-determining step. The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.[1][9]

  • Transmetalation: The organoboron species (e.g., a boronic acid) coordinates to the Pd(II) complex. A base is essential for this step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[10][11]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]

The electronic nature of the this compound derivative can influence this cycle. The activating amino group and the deactivating carboxyl and fluoro groups can affect the rate of oxidative addition and the stability of the palladium intermediates.[6] Careful selection of the catalyst, ligand, base, and solvent is therefore essential to navigate these effects and achieve a successful coupling.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-X Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Oxidative Addition Oxidative Addition Ar-X->Oxidative Addition Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Optimizing the Reaction: Key Parameters and Considerations

Achieving high yields and selectivity in the Suzuki coupling of this compound derivatives hinges on the careful selection of several key parameters.

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand is paramount. While classical catalysts like Pd(PPh₃)₄ are reliable, modern systems often provide superior yields under milder conditions.[6]

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf) are commonly used palladium sources.[12][13]

  • Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often highly effective.[14][15] These ligands can stabilize the palladium catalyst and promote the oxidative addition step, even with less reactive aryl chlorides. N-heterocyclic carbene (NHC) ligands also offer excellent stability and high turnover numbers.[16] For substrates where the amino or carboxylate groups might coordinate to the palladium center and inhibit catalysis, the use of these bulky ligands is particularly advantageous.[17]

The Critical Role of the Base

The base plays multiple crucial roles in the Suzuki coupling: it facilitates the transmetalation step, can influence the formation of the active palladium complex, and can accelerate the final reductive elimination.[1][10]

  • Common Bases: A variety of inorganic and organic bases are employed, with the choice often depending on the solvent system and the specific substrates. Commonly used bases include K₃PO₄, Cs₂CO₃, K₂CO₃, and Na₂CO₃.[6][18]

  • Solubility and Strength: The solubility of the base is a key consideration, especially in biphasic solvent systems.[19] The strength of the base can also impact the reaction rate and the potential for side reactions.

Solvent Systems

The Suzuki coupling is notable for its versatility in solvent choice, including the use of aqueous and biphasic systems.[1]

  • Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water.[6][19]

  • Protic Solvents: Methanol and ethanol can also be effective solvents.[19]

  • Aqueous Media: The ability to use water as a solvent is a significant advantage, making the reaction more economical and environmentally friendly.[1][20] Mixed solvent systems like dioxane/water or toluene/water are common for substrates with poor solubility in purely organic solvents.[17][19]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound derivatives. Optimization of these conditions for specific substrates is often necessary.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol outlines a general method using a widely available and reliable catalyst.

Materials:

  • 3-Amino-4-fluoro-bromobenzoic acid (or iodo- derivative)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₄ (1-5 mol%)

  • K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • 1,4-Dioxane/Water (e.g., 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 3-amino-4-fluoro-halobenzoic acid, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Workup (Cool, Quench, Extract) monitor->workup Complete purify Purification (Chromatography) workup->purify product Characterize Product purify->product

Caption: Generalized experimental workflow.

Protocol 2: Optimized Conditions with a Buchwald Ligand

For more challenging couplings, a more active catalyst system may be required.

Materials:

  • 3-Amino-4-fluoro-chlorobenzoic acid (or bromo- derivative)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2-3 equivalents)

  • Toluene/Water (e.g., 10:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Follow the general setup procedure as in Protocol 1, substituting the catalyst, ligand, base, and solvent system.

  • The reaction temperature may be adjusted based on the reactivity of the aryl halide, typically in the range of 80-110 °C.

  • Workup and purification follow the same general principles.

Data Presentation: Catalyst System Performance

The following table summarizes representative catalyst systems and conditions for the Suzuki coupling of substrates analogous to this compound. Yields are highly dependent on the specific substrates and require optimization.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~85[6]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95[6]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8016High[6]
Pd/C-Na₂CO₃DME/H₂O85464[21]

Note: The data presented is compiled from studies on analogous substrates and serves as a representative comparison.[6]

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are low, consider increasing the catalyst loading, switching to a more active ligand (e.g., SPhos, XPhos), or using a stronger base (e.g., Cs₂CO₃). Ensure the reaction is thoroughly degassed to prevent catalyst deactivation.

  • Side Reactions: Homocoupling of the boronic acid can be minimized by using a slight excess of the aryl halide and ensuring an oxygen-free environment. Protodeboronation (loss of the boronic acid group) can be suppressed by using anhydrous solvents and carefully controlling the amount of water in biphasic systems.

  • Difficult Substrates: For sterically hindered substrates or less reactive aryl chlorides, higher temperatures and more active catalyst systems, such as those employing NHC ligands, may be necessary.[16]

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a powerful tool for the synthesis of valuable biaryl compounds for the pharmaceutical industry. A thorough understanding of the reaction mechanism and the influence of key parameters—catalyst, ligand, base, and solvent—is essential for successful implementation. The protocols and insights provided in this guide offer a solid foundation for researchers to develop and optimize these critical transformations, accelerating the discovery and development of new medicines.

References

  • Liu, W., Zhou, X., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. [Link]
  • ResearchGate. (n.d.). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed...
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
  • R Discovery. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. R Discovery. [Link]
  • PubMed Central. (n.d.). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PubMed Central. [Link]
  • ResearchGate. (2025). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
  • ResearchGate. (2025). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF.
  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
  • Pharmaceutical Technology. (n.d.). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. [Link]
  • Beilstein Journals. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journals. [Link]
  • ResearchGate. (n.d.). Optimization of tetra-ortho-substituted biaryls | Download Table.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • PubMed Central. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]
  • NIH. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. NIH. [Link]
  • Organic Chemistry Portal. (n.d.).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • ResearchGate. (n.d.). Effect of different solvents on the Suzuki cross‐coupling reaction of an aryl halide with phenylboronic acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • PubMed Central. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]
  • ChemRxiv. (n.d.). 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
  • ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
  • ResearchGate. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
  • Research With Rutgers. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. Research With Rutgers. [Link]
  • Fragment screening using WAC towards new SMARCA4 inhibitors. (n.d.). diva-portal.org. [Link]
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. [Link]
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). biorxiv.org. [Link]
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

Sources

Application Note: 3-Amino-4-fluorobenzoic Acid as a Bifunctional Linker for Novel Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic design of linkers is a critical determinant of the therapeutic index for targeted drug conjugates, such as Antibody-Drug Conjugates (ADCs). An ideal linker must ensure stability in systemic circulation while permitting efficient payload release at the target site.[1][][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 3-Amino-4-fluorobenzoic acid as a versatile, non-cleavable linker. We will explore its unique properties, provide step-by-step protocols for its conjugation to both a payload and a targeting moiety, and detail the necessary analytical techniques for characterization.

Introduction: The Pivotal Role of Linkers in Drug Conjugates

Targeted drug conjugates are a rapidly advancing class of therapeutics designed to deliver potent cytotoxic agents directly to diseased cells, thereby minimizing off-target toxicity.[5] This molecular construct consists of three primary components: a targeting moiety (e.g., a monoclonal antibody), a potent cytotoxic payload, and a chemical linker that connects the two.[6] The linker is far more than a simple tether; its chemical nature dictates the conjugate's stability, solubility, pharmacokinetics, and mechanism of drug release.[1][7]

Linkers are broadly categorized as cleavable or non-cleavable.[][8] Cleavable linkers are designed to release the payload in response to specific conditions within the target cell (e.g., acidic pH or enzymatic cleavage), while non-cleavable linkers release the drug upon lysosomal degradation of the entire conjugate.[7][8] The choice of linker strategy profoundly impacts the conjugate's efficacy and safety profile.[]

Spotlight on this compound

This compound (CAS: 2365-85-7) is a bifunctional molecule featuring an aromatic ring substituted with an amino group, a carboxylic acid, and a fluorine atom.[9] This unique arrangement of functional groups makes it an attractive candidate for use as a stable, non-cleavable linker in drug conjugate design.

Key Properties and Advantages
PropertyValueSource
Molecular Formula C₇H₆FNO₂[9][10]
Molecular Weight 155.13 g/mol [9][10]
Melting Point 184 °C[11]
Appearance Off-white to light yellow powder[11]
pKa ~4.30[11]

The key advantages of using this compound as a linker stem from its distinct chemical features:

  • Orthogonal Reactivity: The amino (-NH₂) and carboxylic acid (-COOH) groups provide two distinct points for conjugation, allowing for a sequential and controlled synthesis strategy. The amino group can be acylated by a payload's carboxylic acid, and the linker's carboxylic acid can then be activated to form an amide bond with an amine on the targeting moiety (e.g., a lysine residue on an antibody).

  • Enhanced Stability: The fluorine atom ortho to the amino group increases the steric hindrance and electron-withdrawing nature of the aromatic ring. This can enhance the metabolic stability of the adjacent amide bond, potentially reducing premature drug release in circulation. While fluorination can sometimes decrease the thermal stability of linkers in other contexts, in this application, it is hypothesized to improve biological stability.[12]

  • Modulated Hydrophobicity: The fluorine substitution increases the lipophilicity of the linker, a factor that can influence the overall biophysical properties of the resulting drug conjugate, such as aggregation and solubility.[1] Careful consideration of this property is essential during the design phase.

Synthesis and Conjugation Workflow

The following section details a generalized, two-stage protocol for incorporating the this compound linker. This process involves first attaching the linker to a payload containing a carboxylic acid and then conjugating the resulting payload-linker intermediate to an amine-containing targeting moiety.

Overall Workflow Diagram

G cluster_0 Stage 1: Payload-Linker Synthesis cluster_1 Stage 2: Final Conjugate Assembly P_COOH Payload-COOH (Cytotoxic Drug) EDC_NHS EDC / NHS Activation P_COOH->EDC_NHS 1. Activate Carboxyl Linker 3-Amino-4-fluorobenzoic acid PL Payload-Linker Intermediate EDC_NHS->Linker 2. Form Amide Bond Purify1 Purification (e.g., RP-HPLC) PL->Purify1 3. Purify PL_in Payload-Linker Intermediate Purify1->PL_in Characterize (LC-MS) EDC_NHS_2 EDC / NHS Activation PL_in->EDC_NHS_2 4. Activate Linker Carboxyl TM Targeting Moiety-NH₂ (e.g., Antibody) ADC Final Drug Conjugate EDC_NHS_2->TM 5. Conjugate to Target Purify2 Purification & Formulation (e.g., SEC / TFF) ADC->Purify2 6. Purify & Formulate

Caption: A two-stage workflow for drug conjugate synthesis.

Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Optimization of reaction conditions (e.g., stoichiometry, pH, temperature, and reaction time) is essential for each specific payload and targeting moiety. All work should be conducted in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: Synthesis of Payload-Linker Intermediate

This protocol describes the coupling of a generic carboxylic acid-containing payload (Payload-COOH) to the amino group of this compound using carbodiimide chemistry.

Materials:

  • Payload-COOH

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[13][14]

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES, pH 4.5-6.0

  • Quenching solution: Hydroxylamine or 2-Mercaptoethanol

  • Reverse-Phase HPLC (RP-HPLC) system for purification

Procedure:

  • Payload Activation:

    • Dissolve Payload-COOH (1.0 eq) in anhydrous DMF.

    • Add NHS (1.5 eq) and EDC (1.5 eq).

    • Stir the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for 1-4 hours to form the NHS-ester intermediate. The reaction progress can be monitored by TLC or LC-MS.

  • Conjugation to Linker:

    • In a separate vessel, dissolve this compound (1.2 eq) in DMF.

    • Slowly add the activated Payload-NHS ester solution to the linker solution.

    • Stir the reaction at room temperature for 12-24 hours.

  • Quenching and Purification:

    • Quench any remaining activated payload by adding a small amount of hydroxylamine.

    • Dilute the reaction mixture with an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the Payload-Linker intermediate using preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the product as a solid.

  • Characterization:

    • Confirm the identity and purity of the Payload-Linker intermediate using High-Resolution Mass Spectrometry (HRMS) and ¹H/¹⁹F NMR.

Protocol 2: Conjugation to Targeting Moiety (Antibody Example)

This protocol outlines the conjugation of the purified Payload-Linker intermediate to surface-accessible lysine residues of a monoclonal antibody.

Materials:

  • Purified Payload-Linker intermediate

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • EDC and Sulfo-NHS

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Buffer: 1 M Tris buffer, pH 8.0

  • Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Storage Buffer: Histidine or Citrate buffer with excipients, pH 6.0

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using dialysis or TFF.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Payload-Linker Activation:

    • Dissolve the Payload-Linker intermediate (5-10 molar equivalents relative to the mAb) in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO or DMF).

    • In a separate tube, prepare a fresh solution of EDC (1.5 eq relative to linker) and Sulfo-NHS (1.5 eq relative to linker) in reaction buffer or water.

    • Combine the linker and activator solutions and allow them to react for 15-30 minutes at room temperature to form the water-soluble Sulfo-NHS ester.

  • Conjugation Reaction:

    • Add the activated Payload-Linker solution to the antibody solution. The final concentration of the organic co-solvent should ideally be below 10% (v/v) to maintain antibody integrity.

    • Allow the reaction to proceed for 2-4 hours at room temperature or 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters.

  • Purification:

    • Remove unconjugated payload-linker and other small molecules using SEC or TFF.

    • Exchange the purified ADC into the final formulation buffer.

Characterization of the Final Drug Conjugate

The heterogeneous nature of ADCs produced via lysine conjugation necessitates a comprehensive analytical strategy to ensure quality, consistency, and safety.[15][16][17]

G ADC Final ADC Product DAR Drug-to-Antibody Ratio (DAR) - HIC - RP-HPLC - Native MS ADC->DAR Purity Purity & Aggregation - SEC-HPLC ADC->Purity Identity Identity & Conjugation Sites - LC-MS/MS (Peptide Mapping) ADC->Identity FreeDrug Free Drug Analysis - RP-HPLC ADC->FreeDrug

Caption: Key analytical methods for ADC characterization.

Summary of Analytical Techniques
ParameterMethod(s)Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reversed-Phase LC-MS (RP-LCMS), Native Mass SpectrometryTo determine the average number of drug-linker molecules conjugated per antibody. This is a critical quality attribute (CQA).[16][18]
Purity and Aggregates Size Exclusion Chromatography (SEC-HPLC)To quantify the percentage of monomeric ADC and detect the presence of high molecular weight species (aggregates).[19]
Identity and Site Occupancy LC-MS/MS Peptide MappingTo confirm the ADC's identity and identify the specific lysine residues that have been conjugated.[16][17]
Residual Free Drug-Linker Reversed-Phase HPLC (RP-HPLC)To quantify the amount of unconjugated payload-linker remaining in the final product.[16]

Conclusion and Future Perspectives

This compound offers a compelling option for the development of drug conjugates requiring a stable, non-cleavable linker. Its bifunctional nature allows for a controlled, sequential conjugation strategy, while its fluoro-substituted aromatic core may confer enhanced metabolic stability. The protocols and analytical strategies outlined in this note provide a robust framework for researchers to explore its potential. Future work may involve further chemical modifications to the linker backbone to fine-tune properties such as solubility and to explore its application with a wider range of payloads and targeting moieties. As linker technology continues to evolve, such novel building blocks will be instrumental in creating the next generation of highly effective and safe targeted therapeutics.[1]

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130.
  • Wikipedia. (2024). Carbodiimide.
  • Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(18), 7239–7243.
  • OKCHEM. (n.d.). Exploring this compound: Properties and Applications.
  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.
  • Rathore, D., et al. (2018). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International, 31(5).
  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172.
  • Roccia, M., et al. (2022). Unlocking the Complexity of Antibody–Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. Molecules, 27(19), 6668.
  • Schneider, S. (2017). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. Agilent Technologies.
  • Li, Y., et al. (2021). In-Depth Characterization of a Pro-Antibody–Drug Conjugate by LC–MS. Molecular Pharmaceutics, 18(6), 2294–2302.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75396, this compound.
  • Job, N., et al. (2020). How Does the Fluorination of the Linker Affect the Stability of Trimesate-Based Coordination Polymers and Metal–Organic Frameworks?. Chemistry – A European Journal, 26(63), 14437-14446.
  • Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability.
  • Regunathan, R., et al. (2018). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry, 29(8), 2684–2690.
  • Singh, Y., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(18), 5539.
  • Dhara, S., et al. (2016). Linker Design for Antibody–Drug Conjugates. Methods in Molecular Biology, 1549, 133-147.
  • NJ Bio, Inc. (n.d.). Linkers for ADCs.

Sources

The Strategic Role of 3-Amino-4-fluorobenzoic Acid in the Synthesis of Potent PARP Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 3-amino-4-fluorobenzoic acid as a critical starting material for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms. We will dissect the causality behind the experimental choices in the synthesis of key PARP inhibitors, such as Olaparib and Niraparib, and provide detailed, field-proven protocols for the key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel anticancer agents.

Introduction: The Rise of PARP Inhibitors and the Significance of Synthetic Precursors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA single-strand breaks.[1] They act as molecular sensors of DNA damage, recruiting other repair proteins to the site of injury. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks is compromised. The inhibition of PARP in these cancer cells leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death through a mechanism known as synthetic lethality.[2] This targeted approach has led to the approval of several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, for the treatment of ovarian, breast, prostate, and pancreatic cancers.[2][3]

The molecular architecture of these inhibitors is meticulously designed to mimic the nicotinamide portion of the NAD+ substrate, thereby competitively inhibiting the PARP enzyme.[3] The choice of starting materials and synthetic routes is paramount in achieving the desired molecular framework with high efficiency and purity. This compound has emerged as a valuable and versatile building block in the synthesis of several clinically important PARP inhibitors. Its substituted benzene ring provides a scaffold for the construction of the core heterocyclic systems and for the introduction of various pharmacophoric elements that enhance potency and selectivity.

Mechanism of Action of PARP Inhibitors

PARP inhibitors function primarily by two interconnected mechanisms:

  • Catalytic Inhibition : They bind to the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This abrogation of PARylation hinders the recruitment of DNA repair proteins to the site of single-strand breaks.

  • PARP Trapping : The binding of the inhibitor to the PARP enzyme can "trap" it on the DNA at the site of the break. This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to the formation of cytotoxic double-strand breaks during the S-phase of the cell cycle.

The following diagram illustrates the central role of PARP in DNA repair and the dual mechanism of its inhibitors.

PARP_Inhibitor_Mechanism cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitors DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP detects PARylation PAR Chain Synthesis PARP->PARylation catalyzes Catalytic_Inhibition Catalytic Inhibition PARP->Catalytic_Inhibition leads to PARP_Trapping PARP Trapping PARP->PARP_Trapping leads to Repair_Recruitment Recruitment of Repair Proteins PARylation->Repair_Recruitment signals for SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair leads to PARPi PARP Inhibitor PARPi->PARP binds to DSB_Formation Double-Strand Break (DSB) Formation Catalytic_Inhibition->DSB_Formation prevents repair, causing PARP_Trapping->DSB_Formation causes Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB_Formation->Cell_Death results in

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Synthetic Strategies and Protocols

The synthesis of PARP inhibitors from this compound generally involves a multi-step sequence that includes:

  • Amide Bond Formation or Acylation : The carboxylic acid or amino group of the starting material is functionalized to introduce a key structural motif.

  • Cyclization : The formation of the core heterocyclic scaffold, such as a phthalazinone or an indazole.

  • Coupling Reactions : Attachment of additional side chains or functional groups to complete the final inhibitor structure.

The following sections provide detailed protocols for the synthesis of key intermediates and a representative PARP inhibitor, Olaparib, starting from this compound.

Synthesis of a Key Phthalazinone Intermediate for Olaparib

A convergent synthetic strategy is often employed for Olaparib, where the phthalazinone core and the substituted benzoic acid moiety are synthesized separately and then coupled. Here, we outline a plausible linear approach starting from this compound for illustrative purposes.

The overall synthetic workflow is depicted below:

Olaparib_Synthesis_Workflow Start This compound Intermediate_1 Amide Formation (Intermediate A) Start->Intermediate_1 Acylation Intermediate_2 Cyclization with Hydrazine (Phthalazinone Intermediate B) Intermediate_1->Intermediate_2 Ring Formation Intermediate_3 Coupling with Piperazine (Intermediate C) Intermediate_2->Intermediate_3 Amidation Final_Product Final Acylation (Olaparib) Intermediate_3->Final_Product Final Step

Caption: Synthetic workflow for Olaparib from this compound.

Protocol 1: Synthesis of 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid (A Key Precursor)

This protocol describes the conversion of this compound to a nitro derivative, which is a common strategy to facilitate subsequent cyclization reactions.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Hydrobromic acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • 2-Carboxybenzaldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization and Sandmeyer Reaction (Bromination):

    • Suspend this compound (1 eq.) in a mixture of HBr and water at 0 °C.

    • Slowly add a solution of NaNO₂ (1.1 eq.) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • In a separate flask, dissolve CuBr (1.2 eq.) in HBr and cool to 0 °C.

    • Slowly add the diazonium salt solution to the CuBr solution.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

    • Cool the mixture, extract with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate to yield 3-bromo-4-fluorobenzoic acid.

  • Suzuki Coupling:

    • To a solution of 3-bromo-4-fluorobenzoic acid (1 eq.) and 2-carboxybenzaldehyde (1.2 eq.) in DMF, add K₂CO₃ (3 eq.), Pd(OAc)₂ (0.05 eq.), and PPh₃ (0.1 eq.).

    • Degas the mixture and then heat at 100 °C for 12 hours under a nitrogen atmosphere.

    • Cool the reaction, dilute with water, and acidify with HCl.

    • Extract with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane:EtOAc gradient) to afford 2-(4-fluoro-3-carboxybenzoyl)benzoic acid.

  • Nitration:

    • Carefully add 2-(4-fluoro-3-carboxybenzoyl)benzoic acid (1 eq.) to a mixture of concentrated sulfuric acid and nitric acid at 0 °C.

    • Stir at 0 °C for 2 hours.

    • Pour the reaction mixture onto ice and collect the precipitate by filtration.

    • Wash the solid with cold water and dry to obtain 2-(4-fluoro-3-nitrobenzoyl)benzoic acid.

Expected Outcome: A pale yellow solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 4-((4-Fluoro-3-nitrophenyl)methyl)phthalazin-1(2H)-one (Phthalazinone Intermediate)

Materials:

  • 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

Procedure:

  • Dissolve 2-(4-fluoro-3-nitrobenzoyl)benzoic acid (1 eq.) in ethanol.

  • Add hydrazine hydrate (1.5 eq.) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the phthalazinone intermediate.[3]

Expected Outcome: An off-white to yellow solid. Purity and identity should be confirmed by melting point, TLC, NMR, and MS analysis.

Protocol 3: Synthesis of 4-((3-Amino-4-fluorophenyl)methyl)phthalazin-1(2H)-one

Materials:

  • 4-((4-Fluoro-3-nitrophenyl)methyl)phthalazin-1(2H)-one

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water mixture

Procedure:

  • Suspend the nitro-phthalazinone intermediate (1 eq.) in a mixture of ethanol and water.

  • Add iron powder (5 eq.) and ammonium chloride (1 eq.).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate to give the amino-phthalazinone intermediate.

Expected Outcome: A solid product, which can be used in the next step without further purification if the purity is sufficient.

Protocol 4: Final Assembly of Olaparib

This final stage involves the coupling of the amino-phthalazinone intermediate with a piperazine moiety followed by acylation.

Materials:

  • 4-((3-Amino-4-fluorophenyl)methyl)phthalazin-1(2H)-one

  • 1-(tert-Butoxycarbonyl)piperazine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • Trifluoroacetic acid (TFA)

  • DCM

  • Cyclopropanecarbonyl chloride

Procedure:

  • Amide Coupling with Boc-piperazine:

    • Dissolve the amino-phthalazinone intermediate (1 eq.), 1-(tert-butoxycarbonyl)piperazine (1.2 eq.), and HATU (1.3 eq.) in DMF.

    • Add DIPEA (2.5 eq.) and stir at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with EtOAc.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to yield the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (10 eq.) and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Final Acylation:

    • Dissolve the crude piperazine intermediate in DCM and cool to 0 °C.

    • Add triethylamine (2.5 eq.) followed by the dropwise addition of cyclopropanecarbonyl chloride (1.2 eq.).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate.

    • Recrystallize the crude product from a suitable solvent system (e.g., EtOAc/hexane) to obtain pure Olaparib.[3]

Expected Outcome: A white to off-white crystalline solid. The final product should be rigorously characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its identity, purity, and conformity to reference standards.

Data Presentation and Characterization

All synthesized intermediates and the final product should be characterized using standard analytical techniques. The following table provides expected analytical data for key compounds.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (indicative)
This compoundC₇H₆FNO₂155.13Aromatic protons, amine protons, carboxylic acid proton
OlaparibC₂₄H₂₃FN₄O₃434.46Aromatic protons, piperazine protons, cyclopropyl protons, methylene protons, NH protons

Conclusion and Future Perspectives

This compound serves as a cornerstone in the synthesis of a new generation of targeted cancer therapies. The protocols detailed in this application note provide a robust framework for the laboratory-scale synthesis of PARP inhibitors like Olaparib. The underlying principles of these chemical transformations—amide bond formation, heterocyclic ring construction, and cross-coupling reactions—are broadly applicable to the synthesis of other bioactive molecules. As the field of targeted therapy continues to evolve, the development of novel, efficient, and scalable synthetic routes for these complex molecules will remain a critical endeavor for the scientific community. The strategic use of versatile building blocks like this compound will undoubtedly continue to fuel innovation in drug discovery.

References

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (URL: [Link])
  • Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (URL: [Link])
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. (URL: [Link])
  • A kind of synthetic method for preparing Niraparib. (URL: )
  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. (URL: [Link])
  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. (URL: [Link])

Sources

Application of 3-Amino-4-fluorobenzoic Acid in Kinase Inhibitor Design: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in contemporary drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The success of a kinase inhibitor hinges on its ability to bind with high affinity and selectivity to the ATP-binding site of the target kinase. To achieve this, medicinal chemists employ a variety of molecular scaffolds that serve as foundational frameworks for building potent and selective inhibitors.[1] Among these, fluorinated aromatic compounds have gained prominence due to the unique properties imparted by the fluorine atom.

3-Amino-4-fluorobenzoic acid is a versatile building block that offers a unique combination of reactive functional groups—an amine, a carboxylic acid, and a fluorine atom—making it an attractive starting material for the synthesis of diverse kinase inhibitor libraries.[2][3] The fluorine substituent is particularly advantageous; its high electronegativity can modulate the pKa of adjacent functional groups, enhance binding affinity through interactions with the kinase active site, and block sites of metabolic degradation, thereby improving the pharmacokinetic profile of the drug candidate.[4] This technical guide provides an in-depth overview of the application of this compound in the design and synthesis of kinase inhibitors, complete with mechanistic insights and detailed experimental protocols.

The Rationale for Employing this compound in Kinase Inhibitor Scaffolds

The chemical architecture of this compound provides a strategic advantage in the scaffold-based design of kinase inhibitors. The molecule's utility can be dissected as follows:

  • Dual Functionality for Library Synthesis: The presence of both an amino group and a carboxylic acid group allows for versatile derivatization. The carboxylic acid can be readily converted to an amide via coupling with a diverse range of amines, while the amino group can act as a nucleophile in reactions with various electrophilic partners. This dual reactivity is fundamental to creating large libraries of compounds for structure-activity relationship (SAR) studies.

  • The Fluorine Advantage: The fluorine atom at the 4-position offers several benefits:

    • Metabolic Stability: Fluorine can block metabolically labile positions, preventing oxidative degradation by cytochrome P450 enzymes and thus increasing the compound's half-life.

    • Enhanced Binding Affinity: The electronegative nature of fluorine can lead to favorable electrostatic interactions with amino acid residues in the kinase ATP-binding pocket.

    • Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and cellular uptake.

  • Scaffold Rigidity and Vectorial Orientation: The benzene ring provides a rigid core that helps to correctly orient the appended functional groups into the kinase active site, minimizing the entropic penalty upon binding.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Kinase inhibitors derived from this compound are typically designed to be ATP-competitive. They function by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and interrupting the downstream signaling cascade.

The core of the inhibitor, derived from the this compound scaffold, is designed to interact with the "hinge" region of the kinase, which is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The amide bond, typically formed from the carboxylic acid of the scaffold, can act as a hydrogen bond donor and acceptor, forming crucial interactions with the backbone of the hinge region. The rest of the inhibitor molecule is designed to extend into other regions of the ATP-binding pocket, such as the hydrophobic pocket and the ribose-binding pocket, to confer potency and selectivity.

Figure 1. A diagram illustrating the binding of a kinase inhibitor derived from this compound into the ATP-binding pocket of a kinase.

Experimental Protocols

The following protocols provide a representative workflow for the synthesis and evaluation of a kinase inhibitor library using this compound as a starting material.

Protocol 1: Synthesis of an Amide-Linked Kinase Inhibitor Library

This protocol describes a general method for the parallel synthesis of an amide library from this compound and a diverse set of amines.

Materials:

  • This compound

  • A library of primary and secondary amines

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Parallel synthesis reaction block or multi-well plates

Procedure:

  • Reaction Setup: In each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Amine Addition: To each well, add a solution of a unique amine (1.1 eq) from the library in anhydrous DMF.

  • Coupling Agent Addition: To each well, add a solution of HOBt (1.2 eq) in anhydrous DMF, followed by a solution of DCC (1.2 eq) in anhydrous DCM.

  • Reaction: Seal the reaction block and shake at room temperature for 12-18 hours.

  • Work-up:

    • Filter the reaction mixtures to remove the dicyclohexylurea byproduct.

    • Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude products via high-throughput parallel purification (e.g., preparative HPLC-MS).

  • Characterization: Confirm the structure and purity of each library member using LC-MS and ¹H NMR.

Figure 2. General workflow for the parallel synthesis of a kinase inhibitor library.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for evaluating the inhibitory activity of the synthesized compounds against a target kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.

Materials:

  • Purified target kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handling robot

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • Prepare a solution of the kinase and substrate in the reaction buffer.

    • Prepare a solution of ATP in the reaction buffer.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted inhibitor compounds or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Quantitative Data Presentation: Structure-Activity Relationship (SAR) Table

The following table presents hypothetical data for a series of kinase inhibitors derived from this compound, illustrating a typical SAR study.

Compound IDR Group (from Amine)Target Kinase IC₅₀ (nM)
1a 4-Methoxyphenyl550
1b 4-Chlorophenyl275
1c 3,4-Dichlorophenyl120
1d 4-(Trifluoromethyl)phenyl85
1e Pyridin-4-yl150
1f Morpholinoethyl850

Analysis of SAR: The data in the table suggests that electron-withdrawing groups on the phenyl ring (compounds 1b-1d) lead to increased potency compared to an electron-donating group (1a). The trifluoromethyl group (1d) provides the most potent inhibition in this series. A heterocyclic group like pyridine (1e) also shows good activity. The aliphatic morpholinoethyl group (1f) is significantly less potent, suggesting that an aromatic R group is preferred for binding to the target kinase.

Conclusion and Future Outlook

This compound is a highly valuable and versatile scaffold for the design and synthesis of novel kinase inhibitors. Its unique combination of functional groups allows for the rapid generation of diverse chemical libraries, while the strategically positioned fluorine atom can significantly enhance the pharmacological properties of the resulting compounds. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize this building block in their kinase inhibitor discovery programs. Future work in this area will likely focus on the development of more complex and diverse libraries based on this scaffold, as well as its application in the design of inhibitors for a wider range of kinase targets.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
  • This compound.
  • Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors. PubMed. [Link]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • Design, Synthesis, and Biological Evaluation of Novel FAK Scaffold Inhibitors Targeting the FAK-VEGFR3 Protein-Protein Interaction. PubMed. [Link]
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. PubMed Central. [Link]
  • Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [Link]

Sources

3-Amino-4-fluorobenzoic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the remarkable stability of the carbon-fluorine bond—can profoundly enhance the pharmacological profile of a drug candidate. These enhancements include improved metabolic stability, increased binding affinity for the target protein, and modulated lipophilicity and acidity.[1][2] Among the fluorinated building blocks available to medicinal chemists, 3-amino-4-fluorobenzoic acid has emerged as a particularly valuable and versatile scaffold.

This technical guide provides an in-depth exploration of this compound as a pivotal starting material for the synthesis of potent and selective therapeutic agents. We will furnish detailed, field-proven protocols for the synthesis of key drug classes, including PARP inhibitors and kinase inhibitors, and provide comprehensive methods for their subsequent biological evaluation.

Physicochemical Properties of the Scaffold

This compound, with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol , is a crystalline solid with a melting point of approximately 184°C.[3] Its structure features a benzoic acid moiety, an amino group at the 3-position, and a fluorine atom at the 4-position. This specific arrangement of functional groups provides a unique combination of reactivity and electronic properties, making it an ideal starting point for the construction of complex, biologically active molecules. The amino group serves as a versatile handle for amide bond formation, while the carboxylic acid can be readily converted to amides or esters. The fluorine atom enhances the molecule's drug-like properties, contributing to increased lipophilicity and metabolic stability in the resulting derivatives.

PropertyValueSource
Molecular FormulaC₇H₆FNO₂[3]
Molecular Weight155.13 g/mol [3]
Melting Point184 °C
Boiling Point335.5±27.0 °C at 760 mmHg
Density1.4±0.1 g/cm³
pKaNot readily available
LogP1.1061[4]

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways, such as BRCA1 and BRCA2 mutations. The this compound scaffold can be elaborated to generate potent PARP inhibitors that mimic the nicotinamide portion of the NAD+ substrate, thereby competitively inhibiting the enzyme.

Below is a detailed, two-step protocol for the synthesis of a key intermediate for an Olaparib analog, starting from this compound.

Synthetic Workflow for PARP Inhibitor Intermediate

A This compound C Amide Coupling (HATU, DIPEA, DMF) A->C B 1-(Cyclopropanecarbonyl)piperazine B->C D Intermediate 1: (3-Amino-4-fluorophenyl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone C->D Yield: High F Cyclization (Acetic Acid, Reflux) D->F E Phthalic Anhydride E->F G PARP Inhibitor Core Structure F->G Yield: Moderate

Caption: Synthetic workflow for a PARP inhibitor core from this compound.

Protocol 1: Synthesis of (3-Amino-4-fluorophenyl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone

This protocol details the amide coupling of this compound with 1-(cyclopropanecarbonyl)piperazine using HATU as a coupling agent.

Materials:

  • This compound

  • 1-(Cyclopropanecarbonyl)piperazine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 1-(cyclopropanecarbonyl)piperazine (1.1 eq), and HATU (1.2 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The this compound scaffold can be utilized to construct potent inhibitors that target the ATP-binding site of various kinases.

Protocol 2: General Synthesis of a 3-Amino-4-fluorobenzamide-based Kinase Inhibitor Scaffold

This protocol describes a general method for the synthesis of a kinase inhibitor scaffold via amide coupling with a heterocyclic amine, a common motif in kinase inhibitors.

Materials:

  • This compound

  • Substituted aminopyrimidine or other heterocyclic amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM, add the substituted aminopyrimidine (1.1 eq).

  • Add triethylamine (2.0 eq) to the reaction mixture and stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation of Synthesized Compounds

Following the successful synthesis of derivatives of this compound, their biological activity must be assessed. Below are detailed protocols for evaluating PARP inhibitory and anti-inflammatory activities.

Protocol 3: In Vitro PARP1 Inhibition Assay (Cell-Based ELISA)

This assay measures the level of poly(ADP-ribose) (PAR), the product of PARP1 activity, in cells.

Materials:

  • Cancer cell line (e.g., BRCA-deficient Capan-1)

  • Synthesized PARP inhibitor

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • PARP assay kit (e.g., Universal Colorimetric PARP Assay Kit)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized PARP inhibitor for a specified time (e.g., 24 hours).

  • Lyse the cells according to the assay kit manufacturer's protocol.

  • Transfer the cell lysates to the histone-coated 96-well plate provided in the kit and incubate for 1 hour at room temperature.

  • Wash the plate and add the anti-PAR antibody. Incubate for 1 hour.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Wash the plate and add the TACS-Sapphire substrate.

  • Stop the reaction with 0.2 M HCl and measure the absorbance at 450 nm using a microplate reader.[3]

  • Calculate the percentage of PARP1 inhibition and determine the IC₅₀ value.

Biological Evaluation Workflow

A Synthesized Compound Library B Primary Screening (e.g., PARP1 Enzyme Inhibition Assay) A->B C Hit Identification B->C Identify potent compounds D Secondary Screening (Cell-Based Assays: Viability, PARylation) C->D E Lead Candidate Selection D->E Confirm cellular activity F In Vivo Efficacy Studies E->F G Preclinical Development F->G Demonstrate in vivo efficacy

Caption: A typical workflow for the biological evaluation of synthesized compounds.

Protocol 4: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[1][2]

Materials:

  • Egg albumin (from fresh hen's eggs)

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Synthesized compound

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.4 mL of egg albumin, 5.6 mL of PBS, and the synthesized compound at various concentrations.[2]

  • Incubate the mixtures at 37°C for 15 minutes.[2]

  • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.[2]

  • After cooling, measure the absorbance of the solutions at 660 nm.[2]

  • Calculate the percentage inhibition of protein denaturation.

Conclusion

This compound is a highly valuable and versatile scaffold in drug discovery, offering a strategic starting point for the synthesis of a diverse range of therapeutic agents. Its unique structural features, combined with the beneficial properties imparted by the fluorine atom, make it an attractive building block for medicinal chemists. The detailed synthetic and biological evaluation protocols provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, ultimately contributing to the development of novel and impactful medicines.

References

  • Yadav, A. R., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Scientific Research in Science and Technology, 7(2), 68-74.
  • Exploring this compound: Properties and Applications. (n.d.).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • European Patent Office. (2015). SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE.
  • Pharmaffiliates. (n.d.). 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.
  • PubChem. (n.d.). 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN105985294B - Preparation method of olaparib.
  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors.
  • PubMed Central. (n.d.). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression.
  • PubMed Central. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
  • PubMed. (n.d.). Rational Design and Synthesis of Benzamides as Non-ulcerogenic Anti-inflammatory Agents.
  • ACS Publications. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.
  • IJPPR. (n.d.). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements.
  • Google Patents. (n.d.). CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof.
  • Google Patents. (n.d.). WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.
  • Google Patents. (n.d.). WO2013174876A1 - Process for the preparation of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • PubMed Central. (n.d.). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.
  • ResearchGate. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters.
  • Google Patents. (n.d.). WO2016108106A1 - An improved process for preparation of axitinib.
  • ResearchGate. (n.d.). (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.
  • ResearchGate. (n.d.). (PDF) Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid.
  • PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • Springer Nature Experiments. (n.d.). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery.

Sources

Application Note: A Comprehensive Guide to Amide Bond Formation with 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-fluorobenzoic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a benzoic acid, an aniline, and a fluorine atom, provides a unique scaffold for synthesizing a wide range of pharmaceutical agents and fine chemicals. The presence of the electron-withdrawing fluorine atom and the electron-donating amino group on the same aromatic ring presents distinct challenges for amide bond formation. The fluorine atom decreases the nucleophilicity of the adjacent amino group, while the amino group can interfere with the activation of the carboxylic acid.

This guide provides a detailed analysis of the substrate's reactivity and offers robust, field-proven protocols for successful amide bond formation. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, ensuring high yields and purity.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is critical for designing a successful coupling strategy.

PropertyValueSource
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Appearance White to light yellow powder
Melting Point 184 °C
Boiling Point 335.5±27.0 °C at 760 mmHg

The electronic nature of the substituents governs the molecule's reactivity. The fluorine atom at position 4 is strongly electron-withdrawing, which reduces the electron density of the aromatic ring and, consequently, the basicity and nucleophilicity of the amino group at position 3. This makes the amine less reactive towards electrophiles, including activated carboxylic acids. Conversely, the carboxylic acid at position 1 is also influenced by these electronic effects, which can affect its pKa and ease of activation.

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is classified as a skin and eye irritant.[1]

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium carboxylate salt.[2] Coupling reagents are therefore employed to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.

The general mechanism involves two key steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).[3][4]

  • Coupling: The amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to the amide product, releasing the coupling reagent byproduct.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Intermediate R-CO-X (Active Intermediate) Carboxylic_Acid->Active_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Amine R'-NH₂ Amide_Product R-CONH-R' (Amide) Active_Intermediate->Amide_Product + Amine (R'-NH₂) Byproduct Byproduct

Caption: Generalized workflow for amide bond formation.

The choice of coupling reagent, base, solvent, and reaction temperature are all critical parameters that must be carefully considered to achieve optimal results, especially with a challenging substrate like this compound.

Recommended Protocols for Amide Synthesis

Given the reduced nucleophilicity of the aniline in this compound, more potent coupling reagents are often required. Below are two robust protocols employing different classes of reagents.

Protocol 1: HATU-Mediated Amide Coupling

Principle and Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium/aminium salt coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization.[5][6] It converts carboxylic acids into highly reactive OAt-active esters.[7][8] This high reactivity makes HATU an excellent choice for coupling with less nucleophilic amines like the one in our substrate.[6][9]

Detailed Experimental Protocol:

  • Materials and Reagents:

    • This compound (1.0 equiv)

    • Amine coupling partner (1.1 equiv)

    • HATU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous Dimethylformamide (DMF) as solvent

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and the amine coupling partner (1.1 equiv).

    • Dissolve the solids in anhydrous DMF (concentration typically 0.1-0.2 M).

    • Add HATU (1.2 equiv) to the solution and stir for 1-2 minutes.

    • Add DIPEA (3.0 equiv) dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.[10]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[10]

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[11]

G start Start dissolve Dissolve Substrates in Anhydrous DMF start->dissolve add_hatu Add HATU (1.2 equiv) dissolve->add_hatu add_dipea Add DIPEA (3.0 equiv) add_hatu->add_dipea react Stir at RT (1-4 h) add_dipea->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purify Product workup->purify end End purify->end

Caption: Experimental workflow for HATU-mediated coupling.

Troubleshooting Guide:

ProblemPotential CauseSolution
Low or no product yieldIncomplete activation of the carboxylic acid.Ensure HATU is fresh and reagents/solvent are anhydrous.[10]
Deactivation of the amine by protonation.Ensure sufficient base (DIPEA) is used to neutralize any acidic protons.
Steric hindrance from a bulky amine partner.Increase reaction temperature to 40-50 °C or extend reaction time.[10]
Significant side reactionsHydrolysis of the active ester.Use anhydrous solvents and maintain an inert atmosphere.[10]
Protocol 2: EDC/HOBt-Mediated Amide Coupling

Principle and Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[4][12] This intermediate is highly reactive but can rearrange to a less reactive N-acylurea.[13][14] The addition of an auxiliary nucleophile like HOBt (1-Hydroxybenzotriazole) or OxymaPure traps the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, including racemization.[10] This method is cost-effective but may require longer reaction times compared to HATU.

Detailed Experimental Protocol:

  • Materials and Reagents:

    • This compound (1.0 equiv)

    • Amine coupling partner (1.1 equiv)

    • EDC·HCl (1.5 equiv)

    • HOBt (1.2 equiv)

    • Triethylamine (TEA) or DIPEA (2.0-3.0 equiv)

    • Anhydrous Dichloromethane (DCM) or DMF as solvent

  • Step-by-Step Procedure:

    • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.5 equiv) and stir the mixture for 15-20 minutes to pre-activate the acid.

    • Add the amine coupling partner (1.1 equiv), followed by the dropwise addition of the base (TEA or DIPEA, 2.0-3.0 equiv).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography or recrystallization.[11]

Reaction Optimization and Purification

ParameterRecommendationRationale
Coupling Reagent For difficult or sterically hindered amines, HATU or other phosphonium/uronium salts (e.g., PyBOP) are preferred.[7][15] For simpler amines, EDC/HOBt is a reliable and economical choice.More potent reagents increase the rate and efficiency of coupling with less nucleophilic amines.
Base DIPEA is often preferred over TEA for its non-nucleophilic nature and steric bulk, which minimizes side reactions.The base is crucial to neutralize acidic byproducts and prevent protonation of the amine nucleophile.[16]
Solvent Polar aprotic solvents like DMF, DCM, and acetonitrile are commonly used. Ensure the solvent is anhydrous.Solvents must be able to dissolve all reactants and not interfere with the reaction. Water can hydrolyze activated intermediates.[10]
Purification Recrystallization is often a good first choice for solid amide products.[11] For liquid products or difficult separations, flash chromatography is recommended.Purification removes unreacted starting materials and byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC, or water-soluble urea from EDC).[16]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents like HATU and EDC can be sensitizers and irritants. Avoid inhalation and skin contact.

  • This compound is a skin and eye irritant.[1]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The successful formation of amide bonds with this compound hinges on overcoming the reduced nucleophilicity of its amino group. The selection of a potent coupling reagent, such as HATU, is often critical for achieving high yields and reasonable reaction times. For less demanding transformations, the more economical EDC/HOBt system can also be effective. Careful control of reaction conditions, particularly the exclusion of moisture and the use of an appropriate non-nucleophilic base, is paramount. The protocols and troubleshooting guides provided herein offer a robust framework for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

  • Gutiérrez, S., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
  • Gutiérrez, S., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
  • Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation.
  • Wikipedia. (n.d.). HATU.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Google Patents. (n.d.). Purification of amide compound.
  • Google Patents. (n.d.). Amide-based compounds, production, recovery, purification and uses thereof.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.
  • Wikipedia. (n.d.). Carbodiimide.
  • ResearchGate. (n.d.). Mechanism of the reaction of carbodiimides with carboxylic acids.
  • ResearchGate. (2020). What is the best technique for amide purification?.
  • Phcix. (n.d.). HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.
  • Chemistry Stack Exchange. (2024). Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice.
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • PubChem. (n.d.). This compound.

Sources

Application Notes and Protocols: Esterification of 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 3-Amino-4-fluorobenzoic Acid Esters

This compound is a key building block in modern medicinal chemistry and materials science. Its esters, such as ethyl 3-amino-4-fluorobenzoate, are versatile intermediates used in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty polymers.[1] The presence of three distinct functional moieties—the carboxylic acid, the aromatic amine, and the fluorine atom—provides a rich platform for molecular elaboration. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the amino group and carboxylic acid ester serve as critical handles for further chemical modification.

However, the simultaneous presence of an electron-donating amino group and an electron-withdrawing fluorine atom, coupled with the nucleophilic character of the amine, presents unique challenges for selective esterification. The amino group can be protonated under acidic conditions, influencing the reactivity of the carboxylic acid, or it can compete with the desired alcohol nucleophile, leading to side reactions like amide formation.[2][3][4]

This guide provides an in-depth analysis of several robust methods for the esterification of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and practical considerations to empower rational method selection and troubleshooting.

Method 1: Fischer-Speier Esterification (Direct Acid Catalysis)

The Fischer-Speier esterification is a classic, cost-effective method involving the direct reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[5][6] While straightforward, its application to amino acids requires specific considerations due to the basicity of the amino group.

Mechanistic Rationale & Causality:

The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), serves two primary roles. First, it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the alcohol nucleophile.[5][7] Second, because this compound contains a basic amino group, the acid catalyst is consumed in an initial acid-base reaction to form an ammonium salt.[5][8] This prevents the amine from acting as a competing nucleophile. Consequently, at least a stoichiometric amount of acid is often required, although catalytic amounts are sufficient to drive the esterification itself once the amine is protonated.

The reaction is an equilibrium process.[9] To drive the reaction towards the ester product, a large excess of the alcohol is used as the solvent, shifting the equilibrium according to Le Châtelier's principle.[9]

  • Advantages: Inexpensive reagents, simple procedure, scalable.[10]

  • Disadvantages: Reversible reaction requiring a large excess of alcohol, moderately high temperatures can lead to side products, and the workup requires careful neutralization.

Fischer_Esterification sub This compound protonated_acid Protonated Carboxylic Acid (Activated Electrophile) sub->protonated_acid Protonation alcohol Alcohol (R'-OH) (Excess) tetrahedral_int Tetrahedral Intermediate alcohol->tetrahedral_int Nucleophilic Attack catalyst H₂SO₄ (Catalyst) ester Ester Product tetrahedral_int->ester Elimination of H₂O water Water

Caption: Fischer-Speier Esterification Workflow.

Protocol 1: Synthesis of Ethyl 3-Amino-4-fluorobenzoate via Fischer Esterification
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 64.5 mmol).

  • Reagent Addition: Add absolute ethanol (120 mL). Stir the suspension to ensure it is well-mixed.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, 6.0 mL, ~112 mmol) to the stirring suspension. An initial precipitate of the ammonium sulfate salt is expected.[5]

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, cool the flask to room temperature and then further in an ice-water bath.

  • Neutralization: Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (approx. 300 mL). Continue adding the basic solution until the pH of the mixture is neutral to slightly basic (pH 7-8) and effervescence ceases. The crude ester product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Drying and Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water or hexane/ethyl acetate mixture to obtain the pure ethyl 3-amino-4-fluorobenzoate.

ParameterConditionRationale
Alcohol Ethanol, Methanol, n-ButanolActs as both reactant and solvent; excess drives equilibrium.
Catalyst H₂SO₄, p-TsOH, Dry HCl (gas)Protonates the carbonyl for activation.[5][8]
Temperature RefluxProvides energy to overcome the activation barrier.
Time 12 - 24 hoursEquilibrium reactions are often slow.
Typical Yield 70 - 85%Dependent on complete reaction and efficient workup.

Method 2: Thionyl Chloride Mediated Esterification

This method transforms the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the ester. This is an irreversible process that often provides higher yields than Fischer esterification.

Mechanistic Rationale & Causality:

The reaction is typically performed by adding thionyl chloride (SOCl₂) to a suspension of the amino acid in the desired alcohol. The thionyl chloride reacts with the carboxylic acid to form an acyl chloride.[11] A key advantage in this context is that the reaction generates hydrogen chloride (HCl) gas as a byproduct. This in situ generated HCl immediately protonates the amino group, protecting it from reacting with the newly formed, highly electrophilic acyl chloride. The alcohol, serving as the solvent, then acts as the nucleophile to attack the acyl chloride, forming the ester and regenerating HCl.

  • Advantages: High yields, irreversible reaction, shorter reaction times compared to Fischer esterification.

  • Disadvantages: Thionyl chloride is a corrosive and toxic reagent that releases noxious HCl and SO₂ gases, requiring a well-ventilated fume hood and careful handling.[12] The reaction can be exothermic.

SOCl2_Esterification sub This compound step1 Step 1: Acyl Chloride Formation (Amine is protonated by in-situ HCl) sub->step1 scl Thionyl Chloride (SOCl₂) in Alcohol (R'-OH) scl->step1 acyl_chloride Acyl Chloride Intermediate step1->acyl_chloride Generates SO₂ + HCl step2 Step 2: Nucleophilic Attack acyl_chloride->step2 ester Ester Product step2->ester Alcohol attacks, expels Cl⁻

Caption: Thionyl Chloride Mediated Esterification Workflow.

Protocol 2: Synthesis of Methyl 3-Amino-4-fluorobenzoate via Thionyl Chloride
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution), suspend this compound (10.0 g, 64.5 mmol) in anhydrous methanol (100 mL).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 5.6 mL, 77.4 mmol, 1.2 eq) dropwise to the stirring suspension over 30 minutes. Maintain the temperature below 10 °C during the addition. Gas evolution (HCl, SO₂) will be observed.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 3-5 hours, until TLC analysis indicates the consumption of the starting material.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the solvent (excess methanol) under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the resulting solid residue in ethyl acetate (150 mL). Wash the organic layer with a saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acid, followed by a brine wash (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by column chromatography on silica gel or recrystallization if necessary.

Method 3: Steglich Esterification (DCC/DMAP Coupling)

The Steglich esterification is an exceptionally mild and efficient method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation.[14][15]

Mechanistic Rationale & Causality:

This method avoids harsh acidic conditions and high temperatures, making it ideal for substrates with sensitive functional groups. The mechanism involves the following key steps:

  • Activation: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate.[16]

  • Catalysis: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate ("active ester"). This step is crucial and accelerates the reaction, preventing a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[14][16]

  • Ester Formation: The alcohol attacks the N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. The main byproduct is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[14]

  • Advantages: Very mild reaction conditions (often room temperature), high yields, broad substrate scope.[10][14]

  • Disadvantages: DCC is a potent allergen and moisture sensitive, reagents are more expensive than those for Fischer or thionyl chloride methods, and removal of the DCU byproduct can sometimes be challenging.[10]

Steglich_Esterification sub Carboxylic Acid (R-COOH) isourea O-Acylisourea Intermediate sub->isourea dcc DCC dcc->isourea Activation active_ester N-Acylpyridinium (Active Ester) isourea->active_ester dcu DCU (Byproduct) dmap_cat DMAP (Catalyst) dmap_cat->active_ester Catalysis ester Ester Product active_ester->ester alcohol Alcohol (R'-OH) alcohol->ester Acyl Transfer ester->dmap_cat Regenerates

Caption: Catalytic Cycle in Steglich Esterification.

Protocol 3: Steglich Esterification of this compound
  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 6.45 mmol), the desired alcohol (e.g., benzyl alcohol, 7.74 mmol, 1.2 eq), and 4-dimethylaminopyridine (DMAP) (79 mg, 0.645 mmol, 0.1 eq).

  • Solvent: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (30 mL) and stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.46 g, 7.09 mmol, 1.1 eq) in anhydrous DCM (10 mL) dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Byproduct Removal: Upon completion, cool the mixture again to 0 °C to maximize precipitation of the DCU. Filter the reaction mixture through a pad of Celite to remove the solid DCU, washing the filter cake with a small amount of cold DCM.

  • Workup: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL) to remove excess DMAP and any remaining DCC, followed by saturated NaHCO₃ solution (2 x 20 mL), and finally brine (1 x 20 mL).

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by silica gel column chromatography.

Method 4: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming esters under exceptionally mild, neutral conditions. It is a redox-condensation reaction that couples an alcohol with an acidic nucleophile (the carboxylic acid in this case) using a phosphine and an azodicarboxylate.[17][18]

Mechanistic Rationale & Causality:

The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19] This betaine then protonates the carboxylic acid. The resulting carboxylate anion acts as the nucleophile. Simultaneously, the alcohol is activated by the phosphonium species, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate then displaces the activated alcohol via an Sₙ2 reaction to form the ester.

  • Advantages: Extremely mild and neutral conditions, high functional group tolerance, stereochemical inversion at the alcohol center (if applicable).[19]

  • Disadvantages: Stoichiometric quantities of expensive and hazardous reagents are required. The byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can be very difficult to remove from the desired product, often requiring careful chromatography.[20]

Protocol 4: Mitsunobu Esterification of this compound
  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 6.45 mmol), triphenylphosphine (PPh₃) (2.03 g, 7.74 mmol, 1.2 eq), and the desired alcohol (e.g., ethanol, 0.45 mL, 7.74 mmol, 1.2 eq).

  • Solvent: Add anhydrous tetrahydrofuran (THF) (40 mL) and stir at room temperature until a clear solution is obtained.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.52 mL, 7.74 mmol, 1.2 eq) dropwise over 20 minutes. The solution will typically turn yellow or orange.[17]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The primary challenge is purification. Direct purification of the residue by column chromatography on silica gel is the most common method. A solvent gradient (e.g., hexanes to ethyl acetate) is typically used to separate the desired ester from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.

Comparative Summary of Methods

FeatureFischer-SpeierThionyl ChlorideSteglich (DCC/DMAP)Mitsunobu (PPh₃/DIAD)
Conditions Acidic, Reflux Temp.Acidic (in situ), Reflux Temp.Neutral, 0 °C to RTNeutral, 0 °C to RT
Reagent Cost LowLow to ModerateHighHigh
Reagent Hazards Strong Acid (Corrosive)Corrosive, Toxic GasAllergen, Moisture SensitiveToxic, Air Sensitive
Byproducts WaterSO₂, HClDicyclohexylurea (DCU)PPh₃O, Hydrazine deriv.
Purification Neutralization, Extraction, RecrystallizationNeutralization, ExtractionFiltration, ChromatographyChallenging Chromatography
Typical Yields Good (70-85%)Very Good to Excellent (85-95%)Excellent (>90%)Very Good to Excellent (>85%)
Best For Large-scale, simple estersHigh-yield synthesis when harsh conditions are toleratedSensitive substrates, mild conditions requiredHigh-value, complex substrates with sensitive groups

References

  • Vertex AI Search, "Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols"
  • MDPI, "Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions"
  • Organic Chemistry Portal, "Steglich Esterific
  • Google Patents, "Procedure for the prepar
  • Wikipedia, "Steglich esterific
  • International Journal of Scientific & Technology Research, "Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid C
  • ResearchGate, "Synthesis of Benzocaine via Fischer Esterific
  • Google Patents, "A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid"
  • Wikipedia, "Mitsunobu reaction"
  • DergiPark, "Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols"
  • YouTube, "Reaction mechanism for Synthesis of Benzocaine from PABA_ esterific
  • Journal of the American Chemical Society, "The Synthesis of Some Alkyl and Dialkylaminoalkyl Esters of this compound"
  • Homework.Study.com, "In this experimental set-up, we will perform p-aminobenzoic acid (PABA) and alcohol ethyl..."
  • SynArchive, "Steglich Esterific
  • Reddit, "Why is Fisher method preferred for the esterific
  • Organic Chemistry Portal, "Mitsunobu Reaction"
  • ResearchGate, "Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase?"
  • Organic Chemistry Portal, "Mitsunobu Reaction" (2019)
  • umich.edu, "Experiment 3. Ester Formation: Preparation of Benzocaine. II.
  • PrepChem.
  • NIH, "Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Royal Society of Chemistry, "A mild and efficient one-pot synthesis of amides from carboxylic acids using thionyl chloride"
  • ResearchGate, "Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters"
  • TCI Chemicals, "Mitsunobu Reaction"
  • Organic Syntheses, "p-FLUOROBENZOIC ACID"
  • Benchchem, "A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterific
  • ACS Publications, "Sulfuric Acid Catalyzed Esterific
  • Google Patents, "Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters"
  • ChemicalBook, "ETHYL 3-AMINO-4-(METHYLAMINO)
  • Thionyl Fluoride-Mediated One-Pot Substitutions and Reductions of Carboxylic Acids
  • NIH PMC, "Sulfuric Acid Catalyzed Esterific
  • BenchChem, "Ethyl 3-amino-4-fluorobenzoate: A Versatile Intermediate for Chemical Formul
  • Chemistry LibreTexts, "3: Esterific
  • Google Patents, "Prepar
  • Pearson, "Reactions of Amino Acids: Esterific
  • PubChem, "Ethyl 3-amino-4-fluorobenzo
  • ResearchGate, "What are a good methods for reaction of amino acids with thionyl chloride?"
  • Global Scientific Journal, "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound"
  • OperaChem, "Fischer Esterific
  • CymitQuimica, "this compound ethyl ester"
  • Chemistry LibreTexts, "25.5: Reactions of Amino Acids"
  • Organic Syntheses, "2-amino-3-fluorobenzoic acid"
  • Master Organic Chemistry, "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides"
  • ResearchGate, "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimiz
  • NIH PMC, "A Convenient Synthesis of Amino Acid Methyl Esters"

Sources

Large-Scale Synthesis of 3-Amino-4-fluorobenzoic Acid: An Application Note and Protocol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-4-fluorobenzoic Acid in Modern Chemistry

This compound, with the CAS number 2365-85-7, is a pivotal intermediate in the landscape of organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its unique molecular architecture, featuring a benzoic acid backbone substituted with both an amino group and a fluorine atom, provides a versatile platform for the construction of complex molecules. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, bioavailability, and binding affinity.[1] Consequently, this compound serves as a critical building block in the development of a range of therapeutics, including anti-inflammatory agents and analgesics.[2] This guide provides a comprehensive overview of the large-scale synthesis of this valuable compound, detailing a robust and scalable protocol, and offering insights into the underlying chemical principles.

Synthetic Strategies: A Comparative Overview

The industrial production of this compound predominantly relies on a two-step synthetic sequence commencing from the readily available 4-fluorobenzoic acid. This approach involves an initial nitration reaction to introduce a nitro group at the 3-position, followed by a catalytic hydrogenation to reduce the nitro functionality to the desired amine. While other synthetic routes have been explored, this pathway is favored for its efficiency, scalability, and cost-effectiveness.

Visualizing the Primary Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Catalytic Hydrogenation 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid 4-Fluoro-3-nitrobenzoic_Acid 4-Fluoro-3-nitrobenzoic Acid 4-Fluorobenzoic_Acid->4-Fluoro-3-nitrobenzoic_Acid Electrophilic Aromatic Substitution Nitrating_Mixture Nitrating Mixture (H₂SO₄/HNO₃) Nitrating_Mixture->4-Fluoro-3-nitrobenzoic_Acid 4-Fluoro-3-nitrobenzoic_Acid_2 4-Fluoro-3-nitrobenzoic Acid 3-Amino-4-fluorobenzoic_Acid This compound 4-Fluoro-3-nitrobenzoic_Acid_2->3-Amino-4-fluorobenzoic_Acid Reduction Catalyst_H2 Catalyst (e.g., Pd/C) + H₂ Gas Catalyst_H2->3-Amino-4-fluorobenzoic_Acid

Caption: The primary synthetic route to this compound.

Detailed Application Notes and Protocols

This section provides a detailed, step-by-step protocol for the large-scale synthesis of this compound, with a focus on safety, scalability, and product purity.

Part 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid (Nitration)

The nitration of 4-fluorobenzoic acid is a classic example of electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director; however, the para position is blocked by the carboxylic acid group. The carboxylic acid group is a meta-director and deactivating. Therefore, nitration occurs primarily at the position ortho to the fluorine and meta to the carboxylic acid. Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Table 1: Optimized Conditions for the Nitration of 4-Fluorobenzoic Acid

ParameterValueRationale
Reactants 4-Fluorobenzoic acid, Nitric acid (fuming), Sulfuric acid (concentrated)Fuming nitric acid provides a high concentration of the nitrating agent. Sulfuric acid acts as a catalyst and a solvent.
Molar Ratio 4-Fluorobenzoic acid : Nitric acid : Sulfuric acid = 1 : 1.1 : 3-5A slight excess of nitric acid ensures complete conversion. A larger volume of sulfuric acid aids in heat dissipation and stirring.
Temperature 0-10 °CThe nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and side reactions.
Reaction Time 2-4 hoursReaction progress should be monitored by TLC or HPLC to determine completion.
Work-up Quenching on ice, filtration, washing with cold waterPouring the reaction mixture onto ice precipitates the product and dilutes the strong acids. Washing removes residual acids.
Expected Yield 85-95%This route provides a high yield of the desired product.
Experimental Protocol: Nitration

Safety Precautions: This reaction involves the use of corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. An ice bath should be readily available for emergency cooling.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and a dropping funnel. Circulate a coolant through the jacket to maintain the desired temperature.

  • Acid Mixture Preparation: To the reactor, cautiously add concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C using the cooling jacket.

  • Reactant Addition: Slowly add 4-fluorobenzoic acid to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture Addition: In a separate vessel, prepare the nitrating mixture by carefully adding fuming nitric acid to a portion of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of 4-fluorobenzoic acid in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-10 °C for 2-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a pale-yellow solid.

  • Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product, 4-fluoro-3-nitrobenzoic acid, in a vacuum oven at 50-60 °C to a constant weight.

Part 2: Synthesis of this compound (Catalytic Hydrogenation)

The reduction of the nitro group in 4-fluoro-3-nitrobenzoic acid to an amino group is most efficiently achieved through catalytic hydrogenation. This method is preferred for large-scale synthesis due to its high selectivity, clean reaction profile, and the ease of product isolation. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Table 2: Optimized Conditions for the Catalytic Hydrogenation

ParameterValueRationale
Reactant 4-Fluoro-3-nitrobenzoic acidThe nitro-substituted precursor.
Catalyst 5-10% Palladium on Carbon (Pd/C)A highly active and selective catalyst for nitro group reduction.
Solvent Methanol, Ethanol, or Ethyl AcetateThese solvents effectively dissolve the starting material and are compatible with the hydrogenation conditions.
Hydrogen Pressure 50-100 psi (3.4-6.8 atm)Higher pressure increases the rate of reaction.
Temperature 25-50 °CThe reaction is typically exothermic, and moderate temperatures are sufficient.
Reaction Time 4-8 hoursMonitored by hydrogen uptake and/or HPLC/TLC.
Work-up Filtration of catalyst, solvent evaporationThe heterogeneous catalyst is easily removed by filtration.
Expected Yield >95%Catalytic hydrogenation is a very efficient reduction method.
Experimental Protocol: Catalytic Hydrogenation

Safety Precautions: This procedure involves the use of flammable hydrogen gas under pressure and a potentially pyrophoric catalyst (Pd/C). The reaction must be conducted in a properly rated pressure reactor (autoclave) in a designated area. Ensure the system is leak-proof and purged of air before introducing hydrogen. Handle the catalyst in a wet state to minimize the risk of ignition.

  • Reactor Preparation: Charge a pressure reactor with 4-fluoro-3-nitrobenzoic acid and the solvent (e.g., methanol).

  • Catalyst Addition: Carefully add the 5% or 10% Pd/C catalyst to the reactor. It is advisable to add the catalyst as a slurry in the reaction solvent to prevent it from becoming airborne.

  • Inerting the System: Seal the reactor and purge the system several times with an inert gas, such as nitrogen, to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi). Begin stirring and, if necessary, heat the mixture to the target temperature (e.g., 40 °C).

  • Reaction Monitoring: The reaction progress can be monitored by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete when hydrogen uptake ceases. Confirmation of completion should be done by HPLC or TLC analysis of a reaction aliquot.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The filter cake containing the catalyst can be pyrophoric and should be kept wet and disposed of according to safety guidelines.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting solid is this compound.

  • Purification (if necessary): The crude product is often of high purity. However, if further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: 182-186 °C.[1]

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid, C-F bond).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should typically be >98%.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the large-scale production of this compound. By carefully controlling the reaction parameters and adhering to the safety protocols, researchers and drug development professionals can efficiently produce this key intermediate with high yield and purity, facilitating its application in the synthesis of novel pharmaceuticals and advanced materials.

References

  • Exploring this compound: Properties and Applications. (n.d.).
  • This compound. (n.d.).
  • 4-Fluoro-3-nitrobenzoic acid synthesis. (n.d.). ChemicalBook.
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (n.d.). Google Patents.
  • Exploring this compound: Properties and Applications. (n.d.).
  • 4-Fluoro-3-nitrobenzoic acid. (n.d.). Fisher Scientific.
  • 4-Fluoro-3-nitrobenzoic acid. (n.d.). ChemicalBook.
  • 4-Fluoro-3-nitrobenzoic acid. (n.d.). Synquest Labs.
  • 4-Fluoro-3-nitrobenzoic acid. (n.d.). Sigma-Aldrich.
  • 4-Fluoro-3-nitrobenzoic acid. (n.d.). PubChem.
  • This compound. (n.d.).
  • Synthesis of 3-nitro-4-fluoro-benzoic acid. (n.d.). PrepChem.com.
  • Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-Chloro-4-fluoroaniline. (n.d.). Benchchem.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.
  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • This compound. (n.d.). ChemScene.
  • 4-Fluoro-3-nitrobenzoic acid. (n.d.). Ossila.
  • Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a... (n.d.). ResearchGate.
  • Application Notes & Protocols: Catalytic Hydrogenation of Substituted Nitrobenzoates. (n.d.). Benchchem.
  • An In-depth Technical Guide to 3-Amino-4-nitrobenzoic Acid: Discovery and History. (n.d.). Benchchem.
  • In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid. (n.d.). Benchchem.
  • This compound. (n.d.). PubChem.
  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (n.d.). WIPO Patentscope.
  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. (n.d.). Google Patents.
  • CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids. (n.d.). Google Patents.

Sources

Application Notes & Protocols for the Analytical Characterization of 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the essential analytical methodologies for the complete characterization of 3-Amino-4-fluorobenzoic acid (CAS No: 2365-85-7). As a critical building block in modern medicinal chemistry and materials science, its structural integrity and purity are paramount. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step procedures for structural elucidation, purity assessment, and physicochemical analysis. We will explore a multi-technique approach, leveraging spectroscopy, chromatography, and thermal analysis to create a holistic and robust analytical profile of the molecule.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid with the molecular formula C₇H₆FNO₂.[1] Its unique structure, featuring an amino group, a carboxylic acid, and a fluorine atom on a benzene ring, makes it a versatile intermediate in organic synthesis. The presence of the fluorine atom, in particular, can enhance metabolic stability and bioavailability in drug candidates, making this compound a sought-after precursor in pharmaceutical development.

Given its role in the synthesis of high-value final products, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring quality, safety, and efficacy. This guide establishes a framework for confirming the identity, purity, and stability of this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 2365-85-7[1]
Molecular Formula C₇H₆FNO₂[1][2]
Molecular Weight 155.13 g/mol [1][2]
Appearance White to off-white crystalline solid/powder[3]
Melting Point 182-184 °C[3][4]
Solubility Soluble in Methanol[4]

Structural Elucidation and Identification

Confirming the molecular structure of this compound is the primary step in its characterization. A combination of spectroscopic techniques provides unambiguous identification by probing the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the molecular framework.

Expertise & Causality: The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of each nucleus. The fluorine atom and the electron-withdrawing carboxylic acid group significantly influence the positions of the aromatic proton and carbon signals, allowing for definitive assignment. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.[5] DMSO-d₆ is often preferred as it can solubilize both the amine and carboxylic acid functionalities and its exchangeable proton signals do not interfere with the analyte's aromatic signals.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Expected signals include three distinct aromatic protons and broad signals for the -NH₂ and -COOH protons.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Seven carbon signals are expected: four aromatic CH carbons, two quaternary carbons (one attached to F, one to COOH), and the carboxyl carbon.[6]

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A single signal is expected, confirming the presence of one fluorine environment.

  • Data Processing & Analysis: Process the raw data using appropriate software (e.g., Fourier transform, phase correction, baseline correction). Compare the observed chemical shifts and coupling patterns with established data or predictive models to confirm the 3-amino-4-fluoro substitution pattern.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Expertise & Causality: Each functional group vibrates at a characteristic frequency. The FTIR spectrum provides a molecular "fingerprint" and confirms the presence of the key amine (N-H), carboxylic acid (O-H, C=O), and carbon-fluorine (C-F) bonds.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the dry powder sample directly onto the ATR crystal. This is the fastest and most common method.[1]

    • KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.[1]

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty ATR crystal or a pure KBr pellet first.

  • Data Analysis: Identify the characteristic absorption bands.

Table 2: Expected FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching (broad)3300 - 2500
Amine N-HSymmetric & Asymmetric Stretching3500 - 3300
Aromatic C-HStretching3100 - 3000
Carboxylic Acid C=OStretching1700 - 1650
Aromatic C=CStretching1620 - 1550
Amine N-HBending1650 - 1580
Carbon-Fluorine C-FStretching1300 - 1100
Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Expertise & Causality: In electrospray ionization (ESI), the molecule is ionized, typically by protonation [M+H]⁺ or deprotonation [M-H]⁻, and its mass-to-charge ratio (m/z) is measured. This provides a highly accurate molecular weight.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[5]

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ (expected m/z 156.0455) and [M-H]⁻ (expected m/z 154.0309).

  • Data Analysis: Identify the molecular ion peak and confirm that its m/z value corresponds to the calculated molecular weight of C₇H₆FNO₂.

cluster_Spectroscopy Structural Elucidation Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Confirm Covalent Structure & Stereochemistry NMR->Structure Functional_Groups Identify Functional Groups (-NH₂, -COOH, C-F) FTIR->Functional_Groups Mol_Weight Confirm Molecular Weight & Elemental Formula MS->Mol_Weight

Caption: Workflow for spectroscopic identification.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic methods are indispensable for separating the main compound from impurities, byproducts, and isomers, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds like this compound.

Expertise & Causality: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[5] The aromatic nature of the analyte makes it an excellent chromophore, allowing for sensitive detection using a UV detector. The choice of an acidic mobile phase modifier (e.g., formic or trifluoroacetic acid) ensures that the carboxylic acid group is protonated, leading to better peak shape and retention.

Experimental Protocol: RP-HPLC Purity Assay

  • Materials and Reagents:

    • This compound reference standard and sample.

    • Acetonitrile and Water (HPLC grade).

    • Formic Acid (FA) or Trifluoroacetic Acid (TFA).

    • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Instrumentation and Conditions:

    • HPLC System: A standard system with a pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

    • Gradient: A typical gradient might be 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a suitable wavelength determined by UV scan (e.g., ~254 nm or λmax).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample: Prepare the sample in the same manner as the standard.

  • Data Analysis:

    • Run the sample and identify the peak for this compound by comparing its retention time to the reference standard.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

cluster_HPLC HPLC Purity Analysis Workflow Prep Prepare Standard & Sample (~0.5 mg/mL in Diluent) Inject Inject onto RP-HPLC System (C18 Column, UV Detection) Prep->Inject Separate Gradient Elution (ACN/Water/Acid) Inject->Separate Detect Detect Peaks by UV Absorbance Separate->Detect Analyze Integrate Peak Areas Detect->Analyze Calculate Calculate Purity (Area % Method) Analyze->Calculate

Caption: Workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is better suited for identifying volatile or semi-volatile impurities. Due to the low volatility of this compound, a derivatization step is required to make it amenable to GC analysis.[8]

Expertise & Causality: Derivatization, such as silylation (e.g., with BSTFA) or esterification, converts the polar -COOH and -NH₂ groups into nonpolar, volatile derivatives.[9] This allows the compound to be vaporized in the GC inlet and travel through the column for separation. The mass spectrometer then provides definitive identification of the derivatized analyte and any separated impurities.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • Place ~1 mg of the sample in a vial and dry thoroughly.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a solvent like pyridine or acetonitrile.

    • Seal the vial and heat at 60-70 °C for 30 minutes.

  • Instrumentation and Conditions:

    • GC-MS System: Standard GC with a mass selective detector.

    • Column: A nonpolar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention indices to known values.

Physicochemical Characterization: Thermal Properties

Thermal analysis provides critical information about the material's melting behavior, polymorphism, and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of the melting point and purity.

Expertise & Causality: A pure, crystalline substance will exhibit a sharp, well-defined endothermic peak at its melting point.[5] The presence of impurities typically broadens this peak and lowers the melting temperature.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.[5]

  • Instrumentation: Use a calibrated DSC instrument.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to above its melting point (e.g., 220 °C).

  • Data Analysis: Determine the onset and peak temperatures of the melting endotherm. The sharpness of the peak is an indicator of purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing data on thermal stability and decomposition.

Expertise & Causality: A stable compound will show no significant mass loss until its decomposition temperature is reached. TGA can reveal the presence of residual solvents or water (mass loss at lower temperatures) and the onset temperature of thermal decomposition.[5]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.[5]

  • Instrumentation: Use a calibrated TGA instrument.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, typically from ambient temperature to 500 °C or higher.

  • Data Analysis: Analyze the resulting curve of mass vs. temperature to identify the temperatures at which significant mass loss occurs.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of NMR, FTIR, and MS provides an irrefutable confirmation of its molecular structure. Chromatographic techniques, particularly RP-HPLC, are essential for quantifying its purity and identifying potential process-related impurities or isomers. Finally, thermal analysis by DSC and TGA offers crucial insights into its melting behavior and thermal stability. The application of these protocols will ensure a comprehensive and reliable characterization, supporting its use in research, development, and manufacturing.

References

  • Exploring this compound: Properties and Applic
  • This compound. (n.d.). PubChem.[Link]
  • This compound CAS 2365-85-7. (n.d.). Home Sunshine Pharma.[Link]
  • Supporting Information for Ni-Catalyzed Carboxylation of (Hetero)aryl Chlorides with CO2. (2020). American Chemical Society.[Link]
  • 4-Amino-3-fluorobenzoic acid. (n.d.). Amerigo Scientific.[Link]
  • Supporting Information for Visible-Light-Promoted Metal-Free Deaminative Borylation of Aminohetarenes. (2009). The Royal Society of Chemistry.[Link]
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses.[Link]
  • Analysis Fluorobenzoic Acids for Water Tracer Studies Applic
  • 3-Amino-4-hydroxybenzoic acid. (n.d.). PubChem.[Link]
  • 4-Amino-3-fluorobenzoic acid. (n.d.). PubChem.[Link]
  • Wittmann, C., et al. (2001). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology and Bioengineering.[Link]
  • Mészáros, T., et al. (1998). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride.
  • 4-Amino-3-fluorobenzoic acid. (n.d.). Oakwood Chemical.[Link]
  • Preparation method of 3-amino-4-hydroxybenzoic acid. (2016).
  • 3-Amino-4-chlorobenzoic acid. (n.d.). PubChem.[Link]
  • Hakamata, H., & Nakajima, Y. (2014). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica.[Link]
  • HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies.[Link]
  • HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids? (2019).
  • The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. (2012).

Sources

Application Note: High-Resolution ¹H NMR Spectroscopy of 3-Amino-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-4-fluorobenzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, making its structural elucidation and purity assessment critical. This document outlines a detailed protocol for sample preparation, data acquisition on a standard high-resolution NMR spectrometer, and an in-depth analysis of the resulting spectrum. The predicted chemical shifts, coupling constants, and multiplicity of the aromatic protons are discussed, supported by established principles of NMR spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characteristics of this molecule.

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in the synthesis of pharmaceuticals and novel materials. The precise arrangement of the amino, fluoro, and carboxylic acid substituents on the benzene ring dictates its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is paramount. High-resolution ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds.[1][2] This application note serves as a practical guide to obtaining and interpreting a high-quality ¹H NMR spectrum of this compound.

Experimental Design and Rationale

The successful acquisition of a high-resolution ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters. The following sections detail a robust protocol designed to yield a spectrum with excellent signal-to-noise ratio and resolution.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[3] Therefore, careful attention to the following steps is crucial.

Protocol:

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants.

  • Mass of Analyte: Accurately weigh 5-25 mg of this compound.[4][5] This concentration is optimal for obtaining a strong signal in a reasonable timeframe without causing issues with line broadening due to high viscosity.[5]

  • Solvent Selection: Deuterated solvents are essential for solution-state NMR to avoid large solvent signals that would obscure the analyte's peaks.[3][4][5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound due to its excellent dissolving power for polar compounds. The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH₂ and -COOH).[6][7][8]

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[4][5] Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[5] However, the residual solvent peak of DMSO-d₆ at approximately 2.50 ppm can also be used for calibration.[9]

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good spectral dispersion for aromatic protons.
Pulse Programzg30A standard 30-degree pulse sequence for quantitative measurements.
Number of Scans (NS)16Sufficient for good signal-to-noise with the recommended sample concentration.
Relaxation Delay (D1)2.0 sAllows for adequate relaxation of protons between scans.
Acquisition Time (AQ)~4.0 sEnsures good digital resolution.
Spectral Width (SW)12 ppmCovers the typical chemical shift range for organic molecules.
Temperature298 KStandard ambient temperature for routine NMR.

Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three protons on the aromatic ring, as well as exchangeable protons from the amino and carboxylic acid groups.

Figure 1. Molecular structure of this compound with proton numbering.

Predicted Chemical Shifts and Multiplicities

The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents on the ring.[10][11] Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[10][12]

  • -COOH group: This is an electron-withdrawing group and will deshield ortho and para protons.

  • -F atom: Fluorine is highly electronegative and will exert a deshielding effect, but it also has lone pairs that can participate in resonance, which can have a shielding effect on ortho and para positions.

  • -NH₂ group: The amino group is a strong electron-donating group and will shield ortho and para protons.

Based on these substituent effects, the predicted ¹H NMR spectrum in DMSO-d₆ is as follows:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-2~7.3Doublet of doublets (dd)³J(H2-H6) ≈ 2.0, ⁴J(H2-F) ≈ 5.0Ortho to the electron-donating amino group and meta to the electron-withdrawing carboxyl group. Coupled to H-6 and the fluorine atom.
H-5~7.1Doublet of doublets (dd)³J(H5-H6) ≈ 8.5, ⁴J(H5-F) ≈ 8.5Ortho to the fluorine atom and meta to both the amino and carboxyl groups. Coupled to H-6 and the fluorine atom.
H-6~7.6Triplet-like (ddd)³J(H6-H5) ≈ 8.5, ³J(H6-F) ≈ 11.0, ⁴J(H6-H2) ≈ 2.0Ortho to the carboxyl group and meta to the amino group and fluorine atom. Coupled to H-5, the fluorine atom, and H-2.
-NH₂~5.0Broad singlet-Labile protons, chemical shift is concentration and solvent dependent. Broad due to quadrupole broadening and exchange.
-COOH~12.5Broad singlet-Labile proton, highly deshielded. Chemical shift is dependent on concentration, solvent, and temperature.

Note: These are predicted values and may vary slightly based on the specific experimental conditions.

Coupling Constants

The splitting patterns arise from spin-spin coupling between neighboring protons and between protons and the fluorine atom.

  • Ortho coupling (³J): Typically 7-10 Hz.

  • Meta coupling (⁴J): Typically 2-3 Hz.

  • Para coupling (⁵J): Typically 0-1 Hz.

  • Proton-Fluorine coupling: This coupling can occur over several bonds. Ortho ¹H-¹⁹F coupling is typically 7-11 Hz, meta is 5-8 Hz, and para is 0-3 Hz.

Data Processing and Presentation

Proper processing of the raw NMR data is essential for accurate interpretation.

Processing Workflow:

processing_workflow FID Raw FID Data FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Chemical Shift Calibration Baseline->Calibrate Integrate Integration Calibrate->Integrate Processed Processed Spectrum Integrate->Processed

Sources

Application Note: FT-IR Spectroscopy for the Structural Elucidation and Quality Control of 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 3-Amino-4-fluorobenzoic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical agents. Its unique molecular structure, featuring an amino group, a carboxylic acid, and a fluorine atom on a benzene ring, necessitates robust analytical methods for identity confirmation and purity assessment. This document outlines the fundamental principles of FT-IR as applied to this molecule, detailed protocols for sample preparation and analysis, and a thorough guide to spectral interpretation.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous identification and quality control of starting materials and intermediates are paramount. This compound (C₇H₆FNO₂), a white to light yellow powder with a melting point of 184°C, serves as a versatile intermediate. The spatial arrangement of its functional groups—the amino (-NH₂), the carboxylic acid (-COOH), and the carbon-fluorine bond (C-F)—on the aromatic ring dictates its reactivity and suitability for downstream applications.

FT-IR spectroscopy is a rapid, non-destructive, and highly specific analytical technique that provides a molecular "fingerprint" of a compound.[1] By measuring the absorption of infrared radiation by the molecule's bonds, we can identify the functional groups present and confirm the overall molecular structure. This application note serves as a practical guide for utilizing FT-IR spectroscopy to ensure the identity and quality of this compound.

Fundamental Principles: Probing the Molecular Vibrations of this compound

FT-IR spectroscopy is predicated on the principle that molecular bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.[1] The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups.

For this compound, the key vibrational modes we expect to observe are:

  • O-H stretching from the carboxylic acid group.

  • C=O stretching from the carbonyl in the carboxylic acid.

  • N-H stretching from the primary amine group.

  • C-N stretching from the amine group.

  • C-F stretching from the fluorinated aromatic ring.

  • C-H stretching and bending from the aromatic ring.

  • C=C stretching within the aromatic ring.

The position, intensity, and shape of these absorption bands provide a detailed structural profile of the molecule. For instance, the O-H stretching band in carboxylic acids is typically very broad due to hydrogen bonding.[2]

Experimental Protocols: From Sample to Spectrum

The quality of an FT-IR spectrum is highly dependent on proper sample preparation. Since this compound is a solid powder, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Preparation and Analysis

This traditional method involves dispersing the solid sample in a matrix of dry, IR-transparent potassium bromide.[3][4]

Materials and Equipment:

  • This compound

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • FT-IR Spectrometer

Protocol:

  • Drying: Gently dry the this compound sample and the KBr powder to remove any residual moisture, which can interfere with the spectrum (a broad O-H band around 3400 cm⁻¹).

  • Grinding: In the agate mortar, grind approximately 1-2 mg of the this compound sample until it becomes a fine powder.[3]

  • Mixing: Add about 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample by gentle grinding. The goal is a homogenous mixture.[3]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[3]

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum. This will account for atmospheric CO₂ and water vapor.

  • Sample Analysis: Mount the KBr pellet in the sample holder and acquire the FT-IR spectrum.

Method 2: Attenuated Total Reflectance (ATR) Analysis

ATR is a more modern and rapid technique that requires minimal sample preparation.[3]

Materials and Equipment:

  • This compound

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Spatula

Protocol:

  • Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[1]

  • Background Collection: With the clean ATR crystal, collect a background spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.[3]

  • Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[3]

  • Sample Analysis: Acquire the FT-IR spectrum.

Visual Workflow for FT-IR Analysis

FT_IR_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis FT-IR Analysis cluster_output Output start Start: Solid Sample (this compound) grind Grind Sample (1-2 mg) start->grind place Place Sample on ATR Crystal start->place mix Mix with KBr (100-200 mg) grind->mix press Press into Pellet mix->press background Collect Background Spectrum press->background apply_pressure Apply Pressure place->apply_pressure apply_pressure->background sample_scan Collect Sample Spectrum background->sample_scan process Process Data (Baseline Correction, etc.) sample_scan->process spectrum Final FT-IR Spectrum process->spectrum interpretation Spectral Interpretation spectrum->interpretation

Caption: Workflow for FT-IR analysis of this compound.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of this compound will exhibit a series of characteristic absorption bands. The following table summarizes the expected peaks and their assignments based on established literature for similar functional groups.[2][5]

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
3300 - 3500N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Two sharp to medium bands
2500 - 3300O-H StretchCarboxylic Acid (-COOH)Very broad and strong, often overlapping C-H stretches
3000 - 3100C-H Aromatic StretchAromatic RingWeak to medium, sharp bands
1680 - 1720C=O StretchCarboxylic Acid (-COOH)Strong and sharp
1600 - 1650N-H Scissoring (Bending)Primary Amine (-NH₂)Medium to strong
1450 - 1600C=C Aromatic Ring StretchAromatic RingMultiple medium to strong, sharp bands
1210 - 1320C-O StretchCarboxylic Acid (-COOH)Strong
1200 - 1350C-N StretchAromatic AmineMedium to strong
1000 - 1250C-F StretchAryl FluorideStrong and characteristic
690 - 900C-H Aromatic Out-of-Plane BendAromatic RingStrong, pattern depends on substitution

Visualizing the Key Functional Groups

Caption: Key functional groups of this compound.

Concluding Remarks

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocols and utilizing the spectral interpretation guide provided in this application note, researchers, scientists, and drug development professionals can confidently ascertain the identity and purity of this critical synthetic intermediate. The combination of characteristic bands from the carboxylic acid, primary amine, and the fluorinated aromatic ring provides a unique spectral fingerprint, ensuring the quality and consistency of the material for its intended applications.

References

  • Department of Chemistry, University of Calgary. Sample preparation for FT-IR.
  • Drawell. Sample Preparation for FTIR Analysis.
  • LookChem. Exploring this compound: Properties and Applications.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75396, this compound.
  • Chemistry LibreTexts. IR Spectroscopy. (2022-09-05).
  • Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR.
  • Rocky Mountain Labs. What sample is needed for FTIR? (2023-10-23).
  • Tarah, M., et al. (2010). Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan. The Journal of Physical Chemistry B, 114(49), 16459–16472.
  • Stepanian, S., Reva, I., & Sheina, G. (1996). Infrared spectra of benzoic acid monomers and dimers in argon matrix. Vibrational Spectroscopy, 11(2), 195-204.
  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid.
  • InstaNANO. FTIR Functional Group Database Table with Search.

Sources

Application Notes and Protocols for the Development of Novel Bioactive Compounds from 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the utilization of 3-Amino-4-fluorobenzoic acid as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. We present detailed, field-proven protocols for the strategic derivatization of this molecule, focusing on the synthesis of N-substituted amides, benzimidazoles, and quinazolinones. The rationale behind key experimental choices, including protecting group strategies and reaction conditions, is elucidated to ensure scientific integrity and reproducibility. Furthermore, this guide highlights the potential of the resulting compounds in antimicrobial and anticancer drug discovery, supported by in-text citations to authoritative literature. Visual aids in the form of diagrams and structured data tables are provided to enhance understanding and practical implementation.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

This compound is a key building block in modern medicinal chemistry. Its trifunctional nature, possessing an aromatic amine, a carboxylic acid, and a fluorine atom, offers a multitude of synthetic possibilities for creating diverse molecular scaffolds. The fluorine substituent is of particular interest as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[1] The amino and carboxylic acid groups serve as versatile handles for a range of chemical transformations, including amide bond formation and the construction of heterocyclic systems.[1] This guide will explore three principal synthetic pathways commencing from this compound to generate libraries of novel compounds for biological screening.

Core Synthetic Strategies and Protocols

Strategy 1: Synthesis of N-Substituted 3-Amino-4-fluorobenzamides via Amide Coupling

The amide bond is a cornerstone of many biologically active molecules. Direct amide coupling of this compound with various amines can be challenging due to the presence of the nucleophilic amino group on the aromatic ring, which can compete in the reaction. To circumvent this, a protecting group strategy is paramount. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the aromatic amine due to its stability under coupling conditions and its facile removal under acidic conditions.[2]

Workflow for N-Substituted Benzamide Synthesis

G A This compound B Boc Protection of Amino Group A->B C N-Boc-3-amino-4-fluorobenzoic acid B->C D Amide Coupling with R-NH2 C->D E Boc-protected N-substituted benzamide D->E F Boc Deprotection (Acidic Conditions) E->F G N-substituted 3-amino-4-fluorobenzamide F->G G A This compound B Nitration A->B C 3-Amino-4-fluoro-5-nitrobenzoic acid B->C D Reduction of Nitro Group C->D E 3,5-Diamino-4-fluorobenzoic acid D->E F Cyclization with R-CHO E->F G 2-substituted-7-fluoro-1H-benzimidazole-5-carboxylic acid F->G G A This compound B Reaction with Formamide or Formamidine Acetate A->B C 7-Fluoro-4(3H)-quinazolinone B->C D Further Derivatization (e.g., at N3 position) C->D E Novel Quinazolinone Derivatives D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Amino-4-fluorobenzoic acid (3,4-AFBA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical pharmaceutical intermediate.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant synthetic route to this compound?

The most prevalent and scalable method for preparing this compound is a two-step process. It begins with the regioselective nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid, followed by the reduction of the nitro group to the corresponding amine.[2][3] Catalytic hydrogenation is a widely used method for the reduction step due to its efficiency and cleaner reaction profiles compared to metal/acid reductions.[1][4]

Q2: What are the primary classes of impurities I should be aware of during this synthesis?

Impurities in 3,4-AFBA synthesis can be broadly categorized based on their origin:

  • Process-Related Impurities (From Nitration): These include unreacted starting material (4-fluorobenzoic acid) and isomeric impurities, such as 3-fluoro-4-nitrobenzoic acid.[5] Over-nitration, leading to dinitrated species, can also occur under harsh conditions.[5]

  • Process-Related Impurities (From Reduction): This is the source of the most common impurities. They include:

    • Incomplete Reduction: Residual 4-fluoro-3-nitrobenzoic acid.

    • Intermediate Species: Condensation of partially reduced intermediates (nitroso and hydroxylamine) can form highly colored azo and azoxy compounds.[6][7]

    • Dehalogenation: Loss of the fluorine atom via catalytic hydrodefluorination to form 3-aminobenzoic acid.[8]

    • Rearrangement Products: Acid-catalyzed rearrangement of the phenylhydroxylamine intermediate can lead to the formation of aminophenols.[6]

Synthesis and Impurity Formation Pathways

The following diagram outlines the primary synthetic route from 4-fluorobenzoic acid and highlights the points at which key impurities are formed.

G SM 4-Fluorobenzoic Acid Nitration Nitration (H₂SO₄, KNO₃) SM->Nitration Step 1 Intermediate 4-Fluoro-3-nitrobenzoic Acid Nitration->Intermediate Imp1 Isomeric Impurities (e.g., 3-Fluoro-4-nitro...) Nitration->Imp1 Side Reaction Reduction Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Step 2 Product This compound Reduction->Product Imp2 Incomplete Reduction (Starting Nitro Compound) Reduction->Imp2 Incomplete Rxn Imp3 Azo/Azoxy Impurities (Colored) Reduction->Imp3 Side Reaction Imp4 Dehalogenation Product (3-Aminobenzoic Acid) Reduction->Imp4 Side Reaction

Caption: Synthetic pathway and major impurity formation points.

Troubleshooting Guide

Problem: My final product is discolored (e.g., pink, brown, or orange). What is the likely cause?

Answer: Discoloration is one of the most frequent issues and is almost always attributable to trace amounts of dimeric oxidation byproducts formed during the reduction of the nitro group. The primary culprits are azoxy and azo compounds.[6]

  • Causality: During the reduction process, nitroso and hydroxylamine intermediates are formed. If these intermediates are not rapidly converted to the amine, they can condense with each other. The presence of residual oxidants or air (oxygen) can exacerbate this issue, leading to the formation of these highly conjugated (and thus colored) impurities.

  • Troubleshooting Steps:

    • Ensure an Inert Atmosphere: Before introducing the hydrogen gas for catalytic hydrogenation, thoroughly purge the reaction vessel with an inert gas like nitrogen or argon to remove all oxygen.

    • Catalyst Quality: Use a fresh, high-activity catalyst (e.g., 5-10% Palladium on Carbon). An old or poisoned catalyst can lead to a sluggish reaction, allowing intermediates to accumulate.

    • Purification: Most of the color can be removed during workup. A common and effective method is to treat a solution of the crude product with activated charcoal followed by filtration and recrystallization.[5]

Problem: The yield of my reaction is unexpectedly low. What are the potential reasons?

Answer: Low yield can stem from issues in either the nitration or reduction step.

  • Causality (Nitration): Incomplete nitration is a common cause. The starting material, 4-fluorobenzoic acid, is deactivated towards electrophilic aromatic substitution, and suboptimal conditions (temperature too low, insufficient reaction time) can lead to poor conversion.[5]

  • Causality (Reduction):

    • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by sulfur or nitrogen-containing compounds, which may be present as impurities in solvents or reagents.[9] This deactivates the catalyst and halts the reduction.

    • Incomplete Reaction: Insufficient hydrogen pressure, short reaction time, or a deactivated catalyst can leave a significant amount of the starting nitro compound unreacted.[6]

    • Mechanical Loss: The product is amphoteric and its solubility is highly pH-dependent. Significant product may be lost in the aqueous phase during workup if the pH is not carefully adjusted to the isoelectric point (around pH 4-5) to precipitate the product.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material in both steps.

    • Optimize Reduction Conditions: Ensure the system is properly sealed to maintain hydrogen pressure. If the reaction stalls, consider carefully filtering the mixture and adding a fresh portion of the catalyst.

    • Control Workup pH: During the isolation of the final product, adjust the pH of the solution slowly. Check the pH with a calibrated meter and isolate the product at its point of minimum solubility.

Problem: My HPLC analysis shows an unexpected peak with a shorter retention time than my product. What could it be?

Answer: In a typical reversed-phase HPLC method, a peak eluting earlier (shorter retention time) than this compound is more polar. The most likely identity of this impurity is the dehalogenated byproduct, 3-aminobenzoic acid .

  • Causality: Catalytic hydrogenation can sometimes promote hydrodehalogenation, where the C-F bond is cleaved and replaced with a C-H bond.[8] The resulting 3-aminobenzoic acid is more polar than the fluorinated product because fluorine is more electronegative than hydrogen, making the parent molecule slightly more nonpolar.

  • Troubleshooting Steps:

    • Acidic Modifier: The addition of a small amount of a strong acid to the reaction medium can sometimes suppress dehalogenation during catalytic hydrogenation.[8]

    • Catalyst Screening: Different catalysts (e.g., platinum vs. palladium) or supports can exhibit different selectivities. If dehalogenation is a persistent issue, screening alternative catalysts may be necessary.

    • Confirmation: Spike a sample of your crude material with an authentic standard of 3-aminobenzoic acid. If the peak area increases, it confirms the identity of the impurity.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and addressing common issues during the synthesis.

G Start Start Synthesis Problem Problem Encountered? Start->Problem Discolored Discolored Product Problem->Discolored Yes LowYield Low Yield Problem->LowYield Yes ExtraPeak Unexpected HPLC Peak Problem->ExtraPeak Yes End Pure Product Problem->End No Sol_Color Cause: Azo/Azoxy Impurities 1. Ensure inert atmosphere. 2. Use fresh catalyst. 3. Purify with activated charcoal. Discolored->Sol_Color Sol_Yield Cause: Incomplete Rxn / Loss 1. Monitor reaction by TLC/HPLC. 2. Check H₂ pressure & catalyst. 3. Optimize workup pH. LowYield->Sol_Yield Sol_Peak Cause: Dehalogenation / Isomer 1. Spike with standards. 2. Check nitration conditions. 3. Consider acidic modifier in reduction. ExtraPeak->Sol_Peak Sol_Color->End Sol_Yield->End Sol_Peak->End

Caption: A troubleshooting decision tree for common synthesis issues.

Summary of Common Impurities

Impurity NameStructureLikely OriginIdentification Notes (Reversed-Phase HPLC)
4-Fluorobenzoic AcidC₇H₅FO₂Unreacted starting material from Step 1Elutes later than the nitro-intermediate but earlier than the final product.
4-Fluoro-3-nitrobenzoic AcidC₇H₄FNO₄Incomplete reduction in Step 2Significantly longer retention time than the final product.
3-Aminobenzoic AcidC₇H₇NO₂Dehalogenation during reductionShorter retention time than the product. Can be confirmed by spiking with a standard.[10]
Azo/Azoxy Byproducts(e.g., C₁₄H₈F₂N₂O₄)Condensation of reduction intermediatesOften present at low levels but cause significant coloration. May appear as multiple small, late-eluting peaks.
Isomeric Nitro AcidsC₇H₄FNO₄Lack of regioselectivity in nitrationMay have similar retention times to the desired nitro-intermediate, requiring optimized HPLC methods for separation.[5][11]

Key Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.[3]

  • Setup: To a hydrogenation vessel, add 4-fluoro-3-nitrobenzoic acid (1.0 eq). Add a suitable solvent such as methanol or ethyl acetate (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 mol%).

  • Inerting: Seal the vessel and purge the system 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed (typically 4-12 hours).

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude solid in a dilute basic solution (e.g., 1M NaOH), wash with a non-polar organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then acidify the aqueous layer with HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) if necessary.

Protocol 2: General HPLC Method for Purity Assessment

This method is a starting point and should be optimized for your specific system and impurity profile.[10][12]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in a 50:50 mixture of Mobile Phase A and B.

References

  • Arom
  • Troubleshooting guide for the nitration of fluorin
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry
  • Aromatic side chain reactions and reduction - YouTube
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google P
  • Reduction of nitro compounds - Wikipedia
  • Aromatic Side Chain Reduction: Nitro - csbsju.edu
  • This compound(2365-85-7) 1H NMR spectrum - ChemicalBook
  • 4-Fluoro-3-nitrobenzoic acid synthesis - ChemicalBook
  • Synthesis of 3-nitro-4-fluoro-benzoic acid - PrepChem.com
  • 3-Fluoro-4-nitrobenzoic acid | 403-21-4 - Biosynth
  • This compound | C7H6FNO2 | CID 75396 - PubChem
  • p-FLUOROBENZOIC ACID - Organic Syntheses
  • Supporting inform
  • US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google P
  • CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google P
  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH
  • HPLC Methods for analysis of 3-Aminobenzoic acid - HELIX Chrom
  • Supplementary Inform
  • 2365-85-7 | this compound - ChemScene
  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester - Der Pharma Chemica
  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 - MDPI
  • 4-Fluorobenzoic acid - Wikipedia
  • HPLC Separation of Isomers of Aminobenzoic Acid - SIELC Technologies
  • 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987 - PubChem
  • Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities - ResearchG
  • 403-21-4|3-Fluoro-4-nitrobenzoic acid|BLD Pharm

Sources

Technical Support Center: Purification of 3-Amino-4-fluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important organic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its purity is paramount for the success of subsequent reactions and the quality of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1][2] This guide provides a comprehensive resource to troubleshoot and optimize the recrystallization of this compound, ensuring you achieve the desired purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering explanations and actionable solutions.

Issue 1: The Compound Fails to Dissolve Completely in the Hot Solvent.

Root Cause Analysis:

  • Insufficient Solvent: The most common reason for incomplete dissolution is using an inadequate amount of the hot solvent.[3] The goal is to create a saturated solution at the solvent's boiling point.[2]

  • Inappropriate Solvent Choice: The selected solvent may not have sufficient solvating power for this compound, even at elevated temperatures.[2] The principle of "like dissolves like" is a good starting point; a compound with polar functional groups will generally dissolve better in polar solvents.[4]

  • Presence of Insoluble Impurities: The crude material may contain impurities that are insoluble in the chosen solvent.[5]

Recommended Solutions:

  • Incremental Solvent Addition: Add small portions of the hot solvent to the crude this compound with continuous swirling or stirring until the solid just dissolves. Avoid adding a large excess, as this will reduce the final yield.[3]

  • Solvent System Re-evaluation: If a large volume of solvent is required, consider a different solvent or a mixed-solvent system. For this compound, which has both polar (amino, carboxylic acid) and non-polar (benzene ring) features, a moderately polar solvent is often a good choice. Methanol is a known solvent for this compound.[6][7] A mixed-solvent system, such as ethanol-water, can also be effective.[8]

  • Hot Filtration: If insoluble impurities are suspected, perform a hot gravity filtration to remove them before allowing the solution to cool.[9]

Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals.

Root Cause Analysis:

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid ("oil") rather than a solid.[10][11] This oil can trap impurities, hindering purification.[10][12]

  • Supersaturation at High Temperatures: If the solution is too concentrated, the compound may come out of solution at a temperature above its melting point in the solvent system.[10]

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.[13]

Recommended Solutions:

  • Re-heat and Dilute: If an oil forms, reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly dilute the solution.[8][10]

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can promote gradual cooling and favor crystal formation.[8][14]

  • Solvent System Modification: Consider a solvent with a lower boiling point. If using a mixed-solvent system, adjusting the ratio of the "good" solvent to the "poor" solvent can be beneficial.[15]

  • Induce Crystallization: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and initiate crystallization.[14][16] Adding a seed crystal of pure this compound can also be effective.[8][15]

Issue 3: Poor or No Crystal Formation Upon Cooling.

Root Cause Analysis:

  • Excessive Solvent: Using too much solvent is a primary cause of low or no yield, as a significant amount of the product will remain dissolved in the mother liquor even at low temperatures.[10][15]

  • Supersaturated Solution: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature, and requires a trigger to initiate crystallization.[15]

Recommended Solutions:

  • Concentrate the Solution: If too much solvent was added, carefully evaporate a portion of it to increase the concentration of the solute.[15]

  • Induce Crystallization:

    • Scratching: As mentioned previously, scratching the inner surface of the flask can provide nucleation points.[14][17]

    • Seeding: Introduce a tiny crystal of the pure compound to the cooled solution.[15]

    • Further Cooling: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.[8]

Issue 4: Low Yield of Purified Crystals.

Root Cause Analysis:

  • Excessive Solvent Usage: As detailed above, this is a major contributor to low recovery.[3][10]

  • Premature Crystallization: Crystals forming during hot filtration will be lost.

  • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a substantial amount of product in the solution.

Recommended Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[1][14]

  • Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.[8][9]

  • Maximize Recovery: After initial crystallization at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the amount of product that crystallizes out of solution.[8]

  • Second Crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[10]

Issue 5: Crystals are Colored.

Root Cause Analysis:

  • Colored Impurities: The crude material may contain colored byproducts from the synthesis.[9]

Recommended Solutions:

  • Activated Charcoal: Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The charcoal will adsorb the colored impurities.[9][14] Use charcoal sparingly, as it can also adsorb some of the desired product.

  • Hot Filtration: After treatment with charcoal, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][4] Based on its chemical structure, moderately polar solvents are good candidates. Methanol has been reported as a suitable solvent.[6][7] A mixed-solvent system, such as ethanol and water, where the compound is soluble in ethanol and less soluble in water, can also be very effective.[8] It is always recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option for your specific sample.[5]

Q2: My purified this compound is still slightly off-white. Is this acceptable?

A2: The expected appearance of pure this compound is an off-white to light yellow powder.[18] If your starting material was significantly colored and the recrystallized product is much lighter, the purification was likely successful. To confirm purity, you should measure the melting point.

Q3: How do I confirm the purity of my recrystallized this compound?

A3: The most common and straightforward method to assess purity is by measuring the melting point of the dried crystals. Pure this compound has a reported melting point of approximately 182-184°C or 184°C.[6][7][18] A sharp melting point within this range is indicative of high purity. Impure samples will typically exhibit a depressed and broader melting point range.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes may need to be adjusted based on the purity of the starting material.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely with gentle heating and swirling.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • (Optional) Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[8]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[8] Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to a constant weight.[3][8]

Key Recrystallization Parameters
ParameterRecommended ConditionRationale
Solvent Choice Moderately polar (e.g., Methanol, Ethanol/Water)Matches the polarity of this compound.[4][19]
Cooling Rate Slow and undisturbedPromotes the formation of larger, purer crystals.[14][20]
Final Temperature Ice bath (0-5 °C)Maximizes the yield by minimizing the solubility of the product.
Washing Solvent Ice-cold recrystallization solventRemoves soluble impurities without dissolving a significant amount of the product.

Visualizing the Process

Recrystallization Workflow

Recrystallization_Workflow A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Dissolved Solid (Hot) B->C D Cool Slowly to Room Temp C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystals H->I

Caption: A flowchart of the key steps in the recrystallization process.

Troubleshooting Logic

Troubleshooting_Recrystallization Start Recrystallization Issue Issue1 No Crystals Form Start->Issue1 Issue2 Oiling Out Start->Issue2 Issue3 Low Yield Start->Issue3 Sol1A Too much solvent? Issue1->Sol1A Sol2A Cooling too fast? Issue2->Sol2A Sol3A Used excess solvent? Issue3->Sol3A Sol1B Evaporate some solvent Sol1A->Sol1B Yes Sol1C Induce Crystallization (Scratch/Seed) Sol1A->Sol1C No Sol2B Reheat, add solvent, cool slowly Sol2A->Sol2B Yes Sol3B Use minimum solvent next time Sol3A->Sol3B Yes Sol3C Recover 2nd crop from filtrate Sol3A->Sol3C Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?
  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • (n.d.). Exploring this compound: Properties and Applications.
  • RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • Home Sunshine Pharma. (n.d.). This compound CAS 2365-85-7.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • ChemicalBook. (n.d.). This compound CAS#: 2365-85-7.
  • (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
  • (n.d.). Recrystallization-1.doc.pdf.
  • (n.d.). Recrystallization1.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • ChemicalBook. (n.d.). This compound CAS#: 2365-85-7.
  • (n.d.). Recrystallization of Benzoic Acid.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization.

Sources

Technical Support Center: Recrystallization of 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides specialized, in-depth information for researchers, scientists, and drug development professionals on the critical process of selecting a recrystallization solvent for 3-Amino-4-fluorobenzoic acid (CAS: 2365-85-7). Our goal is to move beyond generic protocols and offer a decision-making framework grounded in physicochemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the fundamental principles for selecting an optimal recrystallization solvent?

A1: The success of a recrystallization hinges on the differential solubility of the target compound at varying temperatures. An ideal solvent for this compound should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of the boiling solvent. This ensures the formation of a saturated solution from which crystals can form upon cooling.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization and maximizing recovery yield.

  • Inertness: The solvent must not react chemically with this compound.

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound (m.p. 182-184°C) to prevent it from melting or "oiling out" instead of dissolving.[1][2]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Safety: The solvent should be as non-toxic, non-flammable, and environmentally benign as possible.

Q2: Based on its structure, what solvents are promising candidates for this compound?

A2: this compound is a polar, amphoteric molecule containing both a basic amino group and an acidic carboxylic acid group. This structure suggests that polar solvents will be most effective. Based on available data and the properties of structurally similar compounds, the following are excellent starting points for screening.[2][3][4]

Data Summary: Candidate Solvents & Properties

SolventBoiling Point (°C)Known Solubility of this compoundKey Considerations
Water100-High polarity. Good for highly polar compounds. May require a co-solvent due to the aromatic ring.[5]
Methanol65Soluble[2][3]Often a very good solvent, but may be too good, leading to poor recovery. Often used in a mixed-solvent system.
Ethanol78Likely SolubleSimilar to methanol but less volatile. A common choice for recrystallizing amino acids and aromatic acids.
Acetone56Likely SolubleGood solvent for moderately polar compounds. Its high volatility can sometimes lead to premature crystallization.
Ethanol/WaterVariableHigh PotentialA mixed-solvent system can finely tune the polarity to achieve the ideal solubility profile.[6]
Acetone/WaterVariableHigh PotentialSimilar to ethanol/water, this system is effective for purifying substituted anthranilic acids.[6][7]
Q3: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue, particularly when the crude material has a high impurity load, which can depress the melting point.

Causality & Troubleshooting Steps:

  • Solution is Too Concentrated: The compound is precipitating too rapidly at a high temperature.

    • Solution: Re-heat the mixture to dissolve the oil completely. Add a small amount (5-10% more) of hot solvent to create a slightly less saturated solution, then allow it to cool more slowly.[6][8]

  • Cooling Rate is Too Fast: Rapid cooling doesn't give the molecules sufficient time to align into an ordered crystal lattice.

    • Solution: Insulate the flask (e.g., with paper towels or an inverted beaker) to slow down the cooling process. Allow it to reach room temperature naturally before inducing further crystallization in an ice bath.[8]

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high, exceeding the melting point of your compound-impurity mixture.

    • Solution: Select a solvent with a lower boiling point or switch to a mixed-solvent system where the ideal saturation point is at a lower temperature.

Q4: No crystals are forming, even after the solution has cooled. What are my next steps?

A4: The absence of crystal formation indicates that the solution is not supersaturated at the lower temperature. This could be due to using too much solvent or the compound having higher than expected solubility.

Troubleshooting Protocol:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]

    • Seed Crystals: If you have a pure sample, add a single tiny crystal to the solution. This provides a template for further crystal formation.[6]

  • Increase Concentration: If induction methods fail, there is likely too much solvent.

    • Solution: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again and observe for crystallization. Be careful not to over-concentrate, which could lead to oiling out or rapid precipitation of impurities.[8]

  • Add an Anti-Solvent: If using a single-solvent system, you can cautiously add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the clear solution until it becomes faintly cloudy (turbid). Then, add a drop or two of the original solvent to redissolve the precipitate and allow the mixture to cool slowly. For a methanol solution, a non-polar solvent like hexane could be a potential anti-solvent.

Experimental Workflow & Protocols

Protocol 1: Micro-Scale Recrystallization Solvent Screening

This protocol allows you to efficiently test multiple solvents using a small amount of your crude this compound.

Methodology:

  • Preparation: Place approximately 20-30 mg of the crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., water, ethanol, acetone) dropwise at room temperature. Agitate the tube after each drop. Note if the compound dissolves easily at room temperature. (If it does, that solvent is unsuitable as a primary recrystallization solvent).

  • Heating: If the compound is not soluble at room temperature, gently heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Ice Bath: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Assess the quantity and quality of the crystals formed. The best solvent will be one that required a small amount of solvent for dissolution at high temperature and produced a large volume of crystals upon cooling.

Diagram: Decision-Making Workflow for Solvent Selection

This diagram outlines the logical steps from initial solvent choice to troubleshooting common recrystallization issues.

Recrystallization_Workflow Workflow for Recrystallization Solvent Selection start Start: Crude this compound screen Perform Micro-Scale Solvent Screen (Protocol 1) start->screen evaluate Evaluate Results: - Poor solubility when hot? - Good solubility when cold? - Good crystal formation? screen->evaluate evaluate->screen No Ideal Solvent Found (Try mixed solvents) scale_up Scale-Up Recrystallization with Chosen Solvent evaluate->scale_up Ideal Solvent Found troubleshoot Troubleshooting Required scale_up->troubleshoot Issues Encountered success Pure Crystals Obtained scale_up->success Successful Crystallization oil_out Problem: Oiling Out troubleshoot->oil_out no_crystals Problem: No Crystals Form troubleshoot->no_crystals low_yield Problem: Low Yield troubleshoot->low_yield fix_oil Solution: 1. Reheat & Add More Solvent 2. Cool Slowly oil_out->fix_oil fix_no_crystals Solution: 1. Scratch / Seed 2. Boil off Solvent 3. Add Anti-Solvent no_crystals->fix_no_crystals fix_low_yield Solution: 1. Ensure full cooling 2. Minimize solvent volume 3. Concentrate mother liquor low_yield->fix_low_yield fix_oil->scale_up fix_no_crystals->scale_up fix_low_yield->success

Caption: Decision-making flowchart for solvent selection and troubleshooting.

References

  • Vertex AI Search Result. (2026).
  • Home Sunshine Pharma. (n.d.). This compound CAS 2365-85-7.
  • ChemicalBook. (n.d.). This compound CAS#: 2365-85-7.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid.
  • ChemicalBook. (n.d.). This compound CAS#: 2365-85-7.
  • Google Patents. (1972).
  • University of California, Los Angeles. (n.d.).
  • Google Patents. (2015).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Google Patents. (2007).
  • ResearchGate. (2014). How to get (or crystallize)
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • PubMed Central. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ACS Publications. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters.
  • BenchChem. (2025).
  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-fluorobenzoic Acid.
  • Chemistry Stack Exchange. (2017).

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-4-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 3-Amino-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to streamline your experimental workflows. Our approach is rooted in mechanistic principles and extensive laboratory experience to ensure you can navigate the complexities of working with this versatile chemical building block.

Introduction to this compound

This compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals.[1][2] Its structure, featuring an amino group, a carboxylic acid, and a fluorine atom, allows for a diverse range of chemical transformations.[1] The fluorine substituent can enhance the metabolic stability and bioavailability of target molecules, making it a desirable feature in drug design.[1]

This guide will focus on the most common reactions used to create derivatives of this compound:

  • Amide Bond Formation: Coupling the carboxylic acid with various amines.

  • Suzuki-Miyaura Coupling: Creating biaryl structures by coupling at a halogenated position.

  • Nucleophilic Aromatic Substitution (SNAr): Displacing the fluorine atom with a suitable nucleophile.

We will also address potential challenges in the synthesis of the this compound scaffold itself.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis of the this compound Scaffold

A common synthetic route to this compound derivatives involves the nitration of a fluorobenzoic acid precursor, followed by reduction of the nitro group.[3]

Q1: I am experiencing low yields during the nitration of a p-fluorobenzoic acid derivative. What are the likely causes and solutions?

A1: Low yields in the nitration of fluoroaromatic compounds can often be attributed to improper reaction conditions or the deactivating effect of the fluorine and carboxyl groups.

  • Causality: The fluorine and carboxylic acid groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. This can lead to slow or incomplete reactions.

  • Troubleshooting Workflow:

    start Low Nitration Yield cond1 Reaction Temperature Too Low? start->cond1 sol1 Increase temperature cautiously. Monitor for side products. cond1->sol1 Yes cond2 Insufficiently Strong Nitrating Agent? cond1->cond2 No sol2 Use a stronger nitrating mixture (e.g., fuming HNO3/H2SO4). Exercise extreme caution. cond2->sol2 Yes cond3 Reaction Time Too Short? cond2->cond3 No sol3 Extend reaction time and monitor by TLC or LC-MS. cond3->sol3 Yes

    Caption: Troubleshooting low nitration yields.

Q2: During the reduction of the nitro group to an amine, I am observing significant byproduct formation. How can I improve the selectivity?

A2: The reduction of an aromatic nitro group can sometimes lead to side products like nitroso and hydroxylamine intermediates, which can dimerize to form azo and azoxy compounds.[4]

  • Causality: Incomplete reduction or overly harsh conditions can lead to the formation and subsequent reaction of these intermediates.

  • Recommended Protocol: Catalytic hydrogenation using palladium on carbon (Pd/C) is generally a clean and high-yielding method.[3]

    ParameterRecommended ConditionRationale
    Catalyst 5-10 mol% Pd/CProvides a good balance of reactivity and cost.
    Solvent Methanol or EthanolGood solubility for many substrates and safe for hydrogenation.
    Hydrogen Pressure 50-60 psiSufficient for most reductions without being excessive.
    Temperature Room Temperature to 50°CMild conditions to minimize side reactions.
  • Troubleshooting:

    • Incomplete Reaction: Ensure your catalyst is fresh and active. If necessary, increase catalyst loading.

    • Byproduct Formation: Maintain moderate temperature and pressure. Avoid overly reactive reducing agents like LiAlH₄ which could reduce the carboxylic acid.[4]

Section 2: Amide Bond Formation

Amide coupling is a fundamental transformation for derivatizing the carboxylic acid group of this compound.

Q3: My amide coupling reaction is sluggish and gives low yields. What are the key parameters to optimize?

A3: The success of an amide coupling reaction hinges on the effective activation of the carboxylic acid. Several factors can influence this process.

  • Causality: The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures and results in the loss of water. Coupling reagents are used to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the reaction under milder conditions.

  • Troubleshooting Workflow:

    start Low Amide Coupling Yield cond1 Coupling Reagent Ineffective? start->cond1 sol1 Switch to a more potent coupling reagent (e.g., HATU, HOBt/EDC). cond1->sol1 Yes cond2 Incorrect Base or Stoichiometry? cond1->cond2 No sol2 Use a non-nucleophilic base like DIPEA. Ensure correct stoichiometry. cond2->sol2 Yes cond3 Solvent Issues (e.g., not anhydrous)? cond2->cond3 No sol3 Use anhydrous DMF or DCM. cond3->sol3 Yes cond4 Steric Hindrance? cond3->cond4 No sol4 Increase reaction temperature and/or time. Consider a more reactive coupling reagent. cond4->sol4 Yes

    Caption: Troubleshooting low amide coupling yields.

  • Experimental Protocol (HATU Mediated Coupling):

    • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir for 2-5 minutes.

    • Add HATU (1.1 eq) in one portion and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[5]

    • Add the desired amine (1.1 eq) dropwise.

    • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Q4: I am concerned about racemization of my chiral amine during the coupling reaction. How can I minimize this?

A4: Racemization can occur, especially when using carbodiimide coupling reagents like DCC.

  • Causality: The activated carboxylic acid intermediate can sometimes form an oxazolone, which can lead to epimerization.

  • Solution: The use of additives like 1-hydroxy-1H-benzotriazole (HOBt) can suppress this side reaction. Alternatively, using coupling reagents that are known to have low racemization potential, such as COMU or TFFH, is recommended.[6]

Section 3: Suzuki-Miyaura Coupling

For creating biaryl derivatives, the Suzuki-Miyaura coupling is a powerful tool. This typically requires a halogenated precursor, such as 3-Amino-4-fluoro-5-bromobenzoic acid.

Q5: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What are the critical parameters to check?

A5: The Suzuki-Miyaura reaction is a complex catalytic cycle, and several factors can inhibit its efficiency.

  • Causality: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7] A failure in any of these steps, often due to an inactive catalyst, improper base, or poor solvent choice, will result in a failed reaction.

  • Troubleshooting Workflow:

    start Incomplete Suzuki Coupling cond1 Palladium Catalyst Inactive? start->cond1 sol1 Use a fresh catalyst. Consider a more active pre-catalyst or ligand. cond1->sol1 Yes cond2 Base Inappropriate? cond1->cond2 No sol2 Ensure the base is strong enough (e.g., K2CO3, K3PO4). Check solubility of the base. cond2->sol2 Yes cond3 Solvent System Not Optimal? cond2->cond3 No sol3 Use a degassed solvent system (e.g., dioxane/water). Ensure all components are soluble. cond3->sol3 Yes cond4 Boronic Acid Decomposition? cond3->cond4 No sol4 Use fresh boronic acid. Consider using a boronate ester for improved stability. cond4->sol4 Yes

    Caption: Troubleshooting incomplete Suzuki-Miyaura coupling.

  • Experimental Protocol (General):

    • In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).[8]

    • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).[9]

    • Heat the reaction mixture to 80-100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool to room temperature and perform an aqueous workup.

    • Purify the crude product by column chromatography or recrystallization.

Section 4: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the carboxyl group and the ortho-amino group can activate the fluorine atom for nucleophilic aromatic substitution.

Q6: I am attempting an SNAr reaction to displace the fluorine atom, but the reaction is very slow. How can I accelerate it?

A6: The rate of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring and the reaction conditions.

  • Causality: The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex.[10] The stability of this intermediate is key to the reaction's success. While the existing groups provide some activation, it may not be sufficient for less reactive nucleophiles.

  • Troubleshooting:

    • Increase Temperature: SNAr reactions often require elevated temperatures.

    • Use a More Polar Aprotic Solvent: Solvents like DMSO or NMP can help to stabilize the charged intermediate and accelerate the reaction.

    • Consider a Stronger Base: If your nucleophile is an alcohol or thiol, a strong base (e.g., NaH) will be needed to generate the more nucleophilic alkoxide or thiolate.

    • Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst can be beneficial.

  • Important Note on Regioselectivity: While the fluorine is activated, ensure that other potential leaving groups or reactive sites on your molecule will not interfere under the chosen reaction conditions.

References

  • Exploring this compound: Properties and Applications. (n.d.).
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents. (n.d.).
  • Application Notes and Protocols for Amide Coupling Reactions Using 4-Benzyloxy-3-fluorobenzoic Acid - Benchchem. (n.d.).
  • This compound. (n.d.).
  • Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid - Benchchem. (n.d.).
  • Troubleshooting low conversion rates in 4-Fluoro-3-hydroxybenzoic acid reactions - Benchchem. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • Fragment screening using WAC towards new SMARCA4 inhibitors. (n.d.).
  • Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. (n.d.).
  • Nucleophilic Aromatic Substitution - YouTube. (2019, July 12).
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
  • Amide bond formation by using amino acid fluorides - Semantic Scholar. (n.d.).
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC - NIH. (n.d.).
  • Developments in peptide and amide synthesis - Luxembourg Bio Technologies. (n.d.).
  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (n.d.).
  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC - NIH. (n.d.).
  • Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 2,4-Difluoro-3-methoxybenzoic Acid - Benchchem. (n.d.).
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.).
  • Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid - Benchchem. (n.d.).
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. (n.d.).
  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents. (n.d.).
  • This compound | C7H6FNO2 | CID 75396 - PubChem. (n.d.).
  • Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid - Benchchem. (n.d.).

Sources

side reactions of 3-Amino-4-fluorobenzoic acid in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Amino-4-fluorobenzoic acid (3,4-AFBA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile synthetic intermediate. 3,4-AFBA is a valuable building block, featuring an amino group, a carboxylic acid, and a fluorine atom on an aromatic ring, which allows for a wide range of chemical transformations. However, this trifunctional nature also presents unique challenges. This guide provides in-depth troubleshooting, field-proven protocols, and mechanistic insights to help you mitigate common side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions involving this compound in a direct question-and-answer format.

Question 1: My amide coupling reaction is low-yielding, and TLC/LC-MS analysis shows a complex mixture of products. What are the likely side reactions?

Answer: This is the most common challenge. The presence of both a nucleophilic amine and an electrophilic carboxylic acid on the same molecule makes it prone to self-reaction. Several side reactions are likely occurring simultaneously.

  • Self-Condensation (Dimerization/Oligomerization): The most probable side reaction is the formation of amide bonds between molecules of 3,4-AFBA itself.[1][2][3] During the activation of the carboxylic acid (e.g., with a coupling reagent), the amino group of a second 3,4-AFBA molecule can act as a nucleophile, leading to the formation of a dimer. This process can continue, resulting in oligomers or insoluble polyamide precipitates.[4] This is particularly prevalent if the external amine you are adding is a weak nucleophile or is added too slowly.

  • N-Acylurea Formation: If you are using a carbodiimide-based coupling reagent such as DCC or EDC, the activated O-acylisourea intermediate is highly reactive.[5][6] It can undergo an intramolecular rearrangement (O-to-N acyl shift) to form a stable N-acylurea byproduct, which consumes your starting material and can be difficult to remove.[5]

  • Decarboxylation: Under elevated temperatures, particularly above 100-120°C, or in strongly acidic/basic conditions, 3,4-AFBA can lose CO2 to form 2-fluoroaniline. This thermal decomposition pathway can be a significant source of impurity.

Solution & Proactive Strategy: To favor the desired intermolecular reaction with your target amine, you must control the reaction kinetics. The goal is to have the activated carboxylic acid react with your external amine before it can react with another molecule of 3,4-AFBA.

  • Pre-activation: Activate the 3,4-AFBA carboxylic acid with your coupling reagent (e.g., HATU, T3P®, EDC/HOBt) for a short period (5-20 minutes) at a low temperature (0 °C) before adding your target amine.[7][8] This allows the activated species to form in the absence of a competing nucleophile.

  • Choice of Coupling Reagent: For challenging substrates, modern phosphonium or aminium/uronium reagents like HATU or PyBOP are often more efficient and faster than traditional carbodiimides, minimizing the time the activated intermediate has to undergo side reactions.[6][8]

  • Temperature Control: Maintain strict temperature control. Start the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid excessive heating unless required and validated.

  • Protecting Group Strategy: If side reactions persist, the most robust solution is to temporarily protect the amino group, typically as a Boc-carbamate. This completely prevents self-condensation. See Protocol 2 for a detailed procedure.

Question 2: I am observing the formation of a significant amount of an insoluble white/off-white precipitate as soon as I add my coupling reagent. What is happening?

Answer: This is a classic sign of rapid, uncontrolled self-polymerization.[1][2][4] The conditions you are using are likely too harsh, causing a chain reaction where the molecules of 3,4-AFBA condense into a polyamide.

Causative Factors:

  • High Concentration: Running the reaction at a high concentration increases the probability of intermolecular reactions between 3,4-AFBA molecules.

  • Excessive Temperature: Heat accelerates all reactions, including the undesired polymerization.

  • Inefficient Activation/Coupling: If the subsequent coupling with the desired amine is slow, the activated 3,4-AFBA has more time to react with itself.

Solution & Proactive Strategy:

  • Dilution: Perform the reaction under more dilute conditions to decrease the rate of the bimolecular self-condensation.

  • Immediate Cooling: Ensure your reaction vessel is adequately cooled in an ice bath before and during the addition of the coupling reagent.

  • Reverse Addition: In some cases, adding the solution of activated 3,4-AFBA dropwise to a solution of the target amine can be beneficial, as it keeps the concentration of the activated species low at all times.

Question 3: My product analysis shows a byproduct where the fluorine atom has been displaced by my nucleophile (e.g., an alkoxide or amine). I thought the C-F bond was very strong.

Answer: While the carbon-fluorine bond is indeed strong, its reactivity in this context is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The fluorine atom on 3,4-AFBA is susceptible to displacement under certain conditions.

Mechanistic Explanation: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is the initial attack of the nucleophile on the aromatic ring.[9] For this step to be favorable, the ring must be "electron-poor," which is achieved by the presence of strong electron-withdrawing groups.

  • Fluorine's Role: Fluorine is the most electronegative element, and its powerful negative inductive effect (-I effect) is key here. It strongly polarizes the C-F bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. Crucially, this strong inductive effect also stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of the reaction.[9] This electronic stabilization often outweighs its poor leaving group ability, making fluoroarenes surprisingly reactive in SNAr, often more so than their chloro- or bromo-analogs.[9]

  • Activating Groups: The carboxylic acid (or its activated form) para to the fluorine and the amino group ortho to it further activate the ring for SNAr.

Solution & Proactive Strategy:

  • Avoid Strong Bases/Nucleophiles: Be cautious when using strong, non-hindered nucleophiles or bases (e.g., sodium methoxide, primary amines at high temperatures) if the fluorine atom must be retained.

  • Moderate Temperature: SNAr reactions are typically accelerated by heat. Running the reaction at the lowest effective temperature can minimize this side reaction.

  • Use Hindered Bases: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of options like triethylamine or pyridine.

Frequently Asked Questions (FAQs)
  • Q: How does the fluorine atom influence the general reactivity of the molecule?

    • A: The fluorine atom has a profound electronic impact. Its strong electron-withdrawing inductive effect makes the carboxylic acid more acidic (easier to deprotonate) and the amino group less basic and less nucleophilic compared to non-fluorinated aminobenzoic acids.[10][11] This reduced nucleophilicity of the amine can make amide coupling reactions more challenging, sometimes requiring more potent coupling reagents or longer reaction times.[12]

  • Q: What are the best practices for storing this compound?

    • A: It should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). This minimizes degradation from light, moisture, and oxidative processes.

  • Q: Which amide coupling reagents are generally recommended for this substrate?

    • A: The choice depends on the complexity and scale of your synthesis.

      • HATU/HBTU: Excellent for difficult couplings due to high efficiency and rapid reaction rates, which help suppress side reactions.[6][8] They are often the first choice for peptide synthesis.

      • T3P® (Propylphosphonic Anhydride): A versatile and safe reagent with an easy workup, as the byproducts are water-soluble. It is highly effective and a good choice for scale-up.[8]

      • EDC/HOBt: A cost-effective and common choice. The addition of HOBt is crucial as it forms an active ester that is less prone to racemization and N-acylurea formation than the EDC intermediate alone.[6][8]

Visualizing the Challenges

To better understand the competing reaction pathways, consider the following diagram:

Side_Reactions Start This compound + Activated Carboxyl Group Desired Desired Amide Product Start->Desired + External Amine (Desired Pathway) Dimer Self-Condensation Dimer/ Oligomer Start->Dimer + Another 3,4-AFBA (Polymerization) Decarbox Decarboxylation Product (2-Fluoroaniline) Start->Decarbox + Heat (Δ) (Decomposition) SNAr SNAr Product (Fluorine Displaced) Start->SNAr + Strong Nucleophile (Displacement)

Caption: Competing reaction pathways for activated this compound.

Experimental Protocols
Protocol 1: Optimized Amide Coupling via Pre-activation (HATU)

This protocol is designed to maximize the yield of the desired amide product while minimizing self-condensation by forming the activated ester before introducing the primary nucleophile.

Materials:

  • This compound (1.0 eq)

  • Target amine (1.1 eq)

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the mixture at 0 °C for 20 minutes. This is the pre-activation step . The solution should be homogeneous.

  • In a separate vial, dissolve the target amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Workup: Upon completion, quench the reaction with saturated aqueous NH4Cl. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_Workflow cluster_flask Reaction Vessel (at 0 °C) A 1. Dissolve 3,4-AFBA in anhydrous DMF B 2. Add HATU and DIPEA A->B C 3. Stir for 20 min (Pre-activation) B->C D 4. Add target amine solution C->D E 5. Warm to RT and stir (2-4 hours) D->E F 6. Quench & Aqueous Workup E->F G 7. Purify via Chromatography F->G H Final Product G->H

Caption: Workflow for the optimized amide coupling protocol.

Protocol 2: Boc-Protection of the Amino Group

This protocol is the definitive method to prevent self-reaction and is highly recommended for multi-step syntheses or when using particularly valuable coupling partners.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)2O (1.2 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH (2.2 eq). Stir until a clear solution is formed.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve (Boc)2O (1.2 eq) in a small amount of 1,4-dioxane.

  • Add the (Boc)2O solution dropwise to the cooled reaction mixture over 30 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexanes or ether) to remove any unreacted (Boc)2O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1 M HCl. A white precipitate of the Boc-protected product will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The resulting N-Boc-3-amino-4-fluorobenzoic acid can now be used in amide coupling reactions without the risk of self-condensation. The Boc group can be easily removed later under acidic conditions (e.g., TFA in DCM).

References
  • G., David, et al. "Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and.
  • "Poly(2-) and (3-aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties." Researchers Universidad San Sebastián, 2003, [Link].
  • Preston, Jack, and Ralph W. Smith. "Process for preparing poly-para-aminobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. "Exploring this compound: Properties and Applications." NINGBO INNO PHARMCHEM CO.,LTD., [Link].
  • HepatoChem, Inc. "Amide coupling reaction in medicinal chemistry.
  • "Fluorine substituent effects (on bioactivity).
  • "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" Chemistry Stack Exchange, 2013, [Link].
  • Ghavle, N., et al. "Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes." MDPI, 2022, [Link].
  • "How do I avoid side reactions while doing this peptide coupling reaction?" Reddit, 2025, [Link].
  • "Amino Acid Derivatives for Peptide Synthesis." Various Sources, [Link].
  • "Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
  • Kumar, B., et al. "A Review on Synthesis and Pharmacological Activities of Anthranilic Acid Derivatives." International Journal of Pharmaceutical Sciences, vol. 2, no. 7, 2024, pp. 2143-2174.
  • Reva, I., et al. "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties." MDPI, 2021, [Link].
  • "p-FLUOROBENZOIC ACID." Organic Syntheses Procedure, [Link].
  • "2-amino-3-fluorobenzoic acid." Organic Syntheses Procedure, [Link].
  • "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound." Global Scientific Journal, [Link].
  • Sybert, J. R., et al. "Preparation of 3-amino-4-hydroxybenzoic acids.
  • "Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • "Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13." ASM Journals, [Link].
  • "A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • "Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides.
  • "Synthesis of Heterocycles from Anthranilic acid and its Deriv
  • "this compound." PubChem, [Link].
  • "Preparation of 3-amino-4-hydroxybenzoic acids.
  • Gelman, D., et al. "The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • "Coupling Reagents." Aapptec Peptides, [Link].

Sources

preventing decarboxylation of 3-Amino-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4-fluorobenzoic acid (CAS 2365-85-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and reactivity of this versatile building block. The primary focus is to provide in-depth, actionable advice on preventing unwanted decarboxylation, a common side reaction that can compromise yield and purity.

Troubleshooting Guide: Reaction Failure & Byproduct Formation

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: My amide coupling reaction has low yield, and I've isolated 3-fluoroaniline as the major byproduct.

Question: I reacted this compound with an amine using a standard carbodiimide coupling agent (DCC) in DMF at 80°C. My desired amide yield was less than 20%, and the main product identified by NMR and LC-MS was 3-fluoroaniline. What went wrong?

Answer:

Probable Cause: Thermally-Induced Decarboxylation.

The primary cause of your low yield and byproduct formation is the thermal decarboxylation of this compound. Aminobenzoic acids are susceptible to losing carbon dioxide (CO₂) at elevated temperatures, a reaction often accelerated in polar aprotic solvents like DMF and in the presence of acids or bases.[1] The combination of heating to 80°C created an environment where the rate of decarboxylation became competitive with, or even exceeded, the rate of amide bond formation.

The presence of the ortho-amino group to the carboxylic acid can facilitate this process. While this specific isomer (3-amino) is less prone than ortho-aminobenzoic (anthranilic) acid, it is still a significant risk at elevated temperatures.[1][2] The product, 3-fluoroaniline, is the direct result of losing the -COOH group as CO₂ from your starting material.

dot

Caption: Thermal decarboxylation of this compound.

Solution: Low-Temperature Amide Coupling Protocol.

To prevent decarboxylation, the amide coupling must be performed at a lower temperature. Carbodiimide couplings can be efficient at room temperature or even 0°C, especially with the addition of an activating agent like 1-Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives form an active ester intermediate that reacts more readily with the amine, minimizing the need for heat.

Optimized Experimental Protocol: Low-Temperature Amide Coupling
  • Dissolution: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and your amine (1.1 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) instead of DMF.

  • Additive: Add HOBt (1.2 eq) or Oxyma (1.2 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Coupling Agent Addition: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) or a water-soluble carbodiimide like EDC (1.1 eq) in the same solvent.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the formation of the desired product and the absence of 3-fluoroaniline.

  • Workup: Once complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used. Proceed with a standard aqueous workup and purification.

This low-temperature approach minimizes the energy input, thereby shutting down the decarboxylation pathway and favoring the desired amide formation.

Issue 2: My sample of this compound has turned dark and shows an impurity peak in the HPLC.

Question: I have a bottle of this compound that has been on the shelf for a year. The powder, originally off-white, is now tan/brown, and when I prepare a solution for analysis, I see a significant impurity peak in my HPLC chromatogram. Is the material degrading?

Answer:

Probable Cause: Oxidation and/or Minor Decarboxylation.

Yes, the material is likely degrading. The discoloration (turning darker) is a classic sign of oxidation of the aromatic amino group.[2] Aromatic amines are susceptible to air and light-induced oxidation, which can form colored nitroso, nitro, or polymeric impurities over time.

The additional peak in your HPLC could be an oxidation product or the decarboxylation product, 3-fluoroaniline. Even at room temperature over long periods, especially if not stored under ideal conditions, slow decarboxylation can occur.[3]

Solution: Proper Storage and Purity Verification.

To ensure the integrity of your starting material, adhere to the following best practices:

  • Storage: Store this compound in a tightly sealed container, protected from light (e.g., in an amber vial or a cabinet).[2] For long-term storage, keep it in a cool (0-8°C), dry place under an inert atmosphere (argon or nitrogen).[2]

  • Purity Check: Before use, always verify the purity of the starting material, especially if it shows signs of discoloration. A quick NMR or LC-MS is recommended.

  • Forced Degradation Study: To definitively identify the impurity, you can perform a forced degradation study by heating a small sample of the material (e.g., in solution at 60°C for 24 hours) and analyzing the resulting mixture by LC-MS.[2] This will confirm if the impurity peak corresponds to the decarboxylated product, 3-fluoroaniline.

Condition Primary Degradation Pathway Recommendation
Elevated Temperature DecarboxylationKeep reactions at or below room temperature.
Exposure to Air/Light Oxidation of Amino GroupStore in a tightly sealed, opaque container under inert gas.
Strongly Acidic/Basic pH Can promote decarboxylationUse mild reaction conditions and appropriate buffering if necessary.[1][4]
Extended Reaction Times Increased byproduct formationMonitor reactions closely and work up promptly upon completion.

Frequently Asked Questions (FAQs)

Q1: What exactly is decarboxylation? A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For aminobenzoic acids, this process is often initiated by heat and results in the formation of the corresponding aniline derivative.[1]

Q2: What is the melting point of this compound and does it decompose? A2: The reported melting point is approximately 184°C.[5] Many sources indicate that similar aminobenzoic acids decompose at or near their melting point, suggesting significant decarboxylation will occur at these high temperatures.[2]

Q3: How can I reliably detect and quantify decarboxylation? A3: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for monitoring the reaction.[6][7] You can easily separate the more polar starting acid from the less polar 3-fluoroaniline byproduct on a C18 reversed-phase column.[6] For definitive identification, HPLC-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the mass of the byproduct.[6][8]

Q4: Are there specific catalysts or reagents I should avoid? A4: While heat is the primary driver, certain transition metal catalysts (like copper) have been known to catalyze decarboxylation reactions, though this is often at higher temperatures (>100°C).[1] Strongly acidic conditions can also promote decarboxylation by protonating the aromatic ring, which can facilitate the loss of CO₂.[4][9] It is best to stick to mild, well-established protocols.

Q5: I need to perform a reaction on the amino group. Will this cause decarboxylation? A5: Reactions on the amino group (e.g., acylation, sulfonylation) are generally safe provided they are run under mild, low-temperature conditions. The key is to avoid heating the reaction mixture. If a base is required, use a non-nucleophilic organic base like triethylamine or diisopropylethylamine at or below room temperature.

dot

Troubleshooting_Workflow cluster_conditions Reaction Condition Review cluster_solutions Optimized Protocol start Low Yield or Unexpected Byproduct check_byproduct Identify Byproduct (LC-MS, NMR) start->check_byproduct is_decarbox Is it 3-Fluoroaniline? check_byproduct->is_decarbox check_temp Was Temp > 40°C? is_decarbox->check_temp Yes other_issue Investigate Other Side Reactions (e.g., oxidation, starting material purity) is_decarbox->other_issue No check_solvent Was solvent DMF, DMSO? check_temp->check_solvent check_time Was reaction time > 24h? check_solvent->check_time optimize Implement Corrective Action check_time->optimize sol_temp Reduce Temp to 0-25°C optimize->sol_temp sol_coupling Use Coupling Additive (HOBt, Oxyma) optimize->sol_coupling sol_solvent Change Solvent to DCM or THF optimize->sol_solvent re_run Re-run Experiment & Monitor sol_temp->re_run sol_coupling->re_run sol_solvent->re_run

Caption: Troubleshooting workflow for suspected decarboxylation.

References
  • BenchChem. Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.
  • BenchChem. Stability and degradation of 4-Amino-2-fluorobenzoic acid.
  • BenchChem. Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.
  • BenchChem. Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.
  • BenchChem. analytical validation of 3-Chloro-4-fluoroaniline synthesis.
  • Google Patents. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
  • ChemicalBook. This compound CAS#: 2365-85-7.
  • Wiley Online Library. Study of the decarboxylation mechanism of fluorobenzoic acids by strong N‐bases.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • ResearchGate. Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
  • ResearchGate. Mechanisms of decarboxylation of ortho-substituted benzoic acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring this compound: Properties and Applications.
  • PubChem. This compound.
  • PubMed. Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases.
  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • NIH. Decarboxylative Hydroxylation of Benzoic Acids.
  • EPA. method 8131 aniline and selected derivatives by gas chromatography.
  • ResearchGate. TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
  • NIH. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13.
  • ResearchGate. Amide bond formation using amino acid fluorides.
  • NIH. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
  • Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.

Sources

Technical Support Center: Column Chromatography Purification of 3-Amino-4-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-amino-4-fluorobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these valuable compounds using column chromatography. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the integrity and purity of your products.

Understanding the Molecule: this compound

This compound is a unique molecule featuring an amino group, a fluorine atom, and a benzoic acid backbone. This trifunctional nature presents specific challenges during purification. The compound is a white to light yellow powder with a melting point of 184°C and is soluble in methanol.[1][2] Its zwitterionic character, arising from the acidic carboxylic acid and basic amino group, dictates its behavior on silica gel, making careful method development essential.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions when setting up a purification for this compound derivatives.

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is a good starting point. However, due to the polar and potentially acidic nature of these compounds, interactions with acidic silanol groups on the silica surface can lead to issues like peak tailing.[3][4] If you encounter such problems, consider using deactivated (neutral) silica gel or alternative stationary phases like alumina (neutral or basic).[3] For highly polar derivatives, reversed-phase chromatography on a C18 column can also be a viable option.[5]

Q2: How do I choose an appropriate mobile phase (eluent)?

A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for your target compound on a Thin Layer Chromatography (TLC) plate.[4] A good starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] Given the polarity of this compound, you will likely need a relatively high proportion of the polar solvent.

Q3: My compound is zwitterionic. How does this affect purification?

A3: The zwitterionic nature of these compounds can lead to strong interactions with the stationary phase, resulting in poor mobility and band broadening. To mitigate this, it is often necessary to modify the mobile phase. Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) can suppress the deprotonation of the carboxylic acid, while adding a small amount of a volatile base (e.g., 0.1-1% triethylamine) can suppress the protonation of the amino group.[3][4] This reduces the compound's overall charge and its interaction with the silica gel, leading to better peak shapes.

Q4: Should I consider protecting groups for the amino or carboxylic acid functionalities?

A4: While not always necessary, using protecting groups can simplify purification by masking the polar functional groups.[6] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic conditions or by hydrogenation, respectively.[7] Esterification of the carboxylic acid is another option. The use of protecting groups can make the compound less polar, improving its mobility on silica gel and potentially simplifying the separation from impurities.[6]

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during the column chromatography of this compound derivatives.

Problem 1: Poor Separation of Compound from Impurities

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Mixed fractions containing both the desired product and impurities.

Root Causes & Solutions:

Cause Explanation Recommended Solution
Incorrect Mobile Phase Polarity The eluent is either too strong (polar), causing co-elution with impurities, or too weak (non-polar), resulting in broad peaks and poor resolution.Optimize the mobile phase using TLC to achieve a clear separation between your compound and impurities with a target Rf of 0.2-0.3 for your product.[4] Consider using a gradient elution, starting with a lower polarity and gradually increasing it to improve separation.[4]
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity.A general rule of thumb is to use 50-100 times the weight of silica gel to the weight of the crude sample.[4] If separation is still poor, reduce the sample load.
Improper Column Packing The presence of cracks or channels in the silica bed leads to an uneven flow of the mobile phase and poor separation.Ensure the column is packed uniformly as a slurry to create a homogenous bed. Avoid letting the column run dry, as this can cause the silica bed to crack.[4]
Problem 2: Significant Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Difficulty in obtaining pure fractions of the tailing compound.

Root Causes & Solutions:

Cause Explanation Recommended Solution
Strong Analyte-Stationary Phase Interaction The polar amino and carboxylic acid groups are interacting strongly with the acidic silanol groups on the silica surface.[3][4]Add a mobile phase modifier. A small amount of acetic acid (0.1-1%) can suppress the ionization of the carboxylic acid, while triethylamine (0.1-1%) can compete with the amino group for binding to the silanol groups, both leading to sharper peaks.[3]
Sample Overload Injecting a sample that is too concentrated can lead to peak tailing.Try diluting your sample and reinjecting it.[8]
Column Degradation The stationary phase may be degrading, exposing more active sites.If the problem persists with a fresh column, consider using a deactivated silica gel or an alternative stationary phase like alumina.[3]
Problem 3: Low or No Recovery of the Compound

Symptoms:

  • The desired compound is not eluting from the column, even with highly polar mobile phases.

  • Significantly lower than expected yield after purification.

Root Causes & Solutions:

Cause Explanation Recommended Solution
On-Column Decomposition The compound may be unstable on the acidic silica gel surface and is degrading during the purification process.[5]Test the stability of your compound on silica gel using a 2D TLC experiment. If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[3][5]
Irreversible Adsorption The compound is too polar and is irreversibly binding to the stationary phase.Increase the polarity of the mobile phase significantly. For very polar compounds, solvent systems containing methanol or even small amounts of ammonium hydroxide may be necessary.[5] Alternatively, consider switching to reversed-phase chromatography.
Compound Crystallization on Column A highly concentrated sample or a poorly soluble compound can crystallize at the top of the column, blocking solvent flow.Use a wider column and ensure the sample is fully dissolved before loading. Dry loading the sample onto a small amount of silica can also help prevent this issue.[5][9]

Experimental Protocols & Workflows

Protocol: Slurry Packing a Silica Gel Column
  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a consistent slurry. A common ratio is ~100g of silica for every 1-2g of crude material.[4]

  • Packing: Pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

  • Settling: Open the stopcock to drain some of the solvent, allowing the silica to settle into a packed bed. Ensure the solvent level never drops below the top of the silica bed.[4]

  • Equilibration: Once packed, run 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated before loading the sample.

Workflow: Troubleshooting Poor Separation

Caption: A decision-making workflow for troubleshooting poor separation.

Diagram: Analyte-Stationary Phase Interactions

Analyte_Interactions cluster_silica Silica Gel Surface cluster_analyte This compound Derivative cluster_modifiers Mobile Phase Modifiers Silanol Si-OH (Acidic Silanol Group) Analyte R-NH2 (Basic) R-COOH (Acidic) Analyte->Silanol Strong Interaction (Causes Tailing) TEA Triethylamine (Base) TEA->Silanol Competes with R-NH2 AceticAcid Acetic Acid AceticAcid->Analyte Suppresses R-COOH ionization

Caption: Interactions leading to peak tailing and mitigation with modifiers.

References

  • Vertex AI Search. (n.d.). Exploring this compound: Properties and Applications.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • ChemicalBook. (n.d.). This compound CAS#: 2365-85-7.
  • ChemicalBook. (n.d.). This compound CAS#: 2365-85-7.
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). Column chromatography conditions for 4-Benzyloxy-3-fluorobenzoic acid purification.
  • Benchchem. (n.d.). Technical Support Center: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.

Sources

Technical Support Center: Byproduct Identification in 3-Amino-4-fluorobenzoic Acid Reactions by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying byproducts in reactions involving 3-Amino-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring and impurity profiling using High-Performance Liquid Chromatography (HPLC). As a versatile building block in pharmaceutical synthesis, understanding the potential side reactions of this compound is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3][4]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format. The methodologies and explanations provided are grounded in established chromatographic and chemical principles to empower you to make informed decisions during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when analyzing this compound reactions by HPLC.

Q1: What are the most common types of byproducts I can expect in reactions with this compound?

A1: Based on the reactive functional groups (an amino group and a carboxylic acid) on the molecule, you can anticipate several classes of byproducts. These can be broadly categorized as:

  • Process-Related Impurities: These arise from the synthetic route itself.[1][2][5]

    • Starting materials and intermediates: Unreacted starting materials or intermediates from previous steps.[2]

    • Reagent-derived impurities: Byproducts formed from the reagents used in the reaction.

    • Side-reaction products: Such as products from dimerization, polymerization, or unwanted reactions of functional groups. For instance, in reductions of a nitro precursor to form the amine, dimeric azo and azoxy compounds can form.[6]

  • Degradation Products: These form during the reaction, work-up, or storage due to factors like heat, light, oxidation, or pH instability.[7][8]

    • Oxidative degradation: The amino group is susceptible to oxidation, potentially forming nitroso or nitro derivatives.[9]

    • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost, leading to the formation of 3-fluoroaniline.[9][10]

    • Hydrolysis: If the reaction involves ester or amide derivatives, hydrolysis can revert them to the carboxylic acid.

Q2: Why is HPLC the preferred method for analyzing these reactions?

A2: HPLC is the gold standard for impurity profiling in pharmaceutical analysis for several key reasons:[1][5]

  • High Sensitivity and Resolution: HPLC can separate and detect impurities at very low levels, which is crucial for meeting regulatory requirements.[5]

  • Versatility: A wide range of stationary phases (columns) and mobile phases can be used to separate compounds with diverse polarities and chemical properties, like the aromatic amine and carboxylic acid functionalities of your analyte and its potential byproducts.[5][11]

  • Quantitative Accuracy: HPLC provides precise and reproducible quantification of the main component and its impurities.

  • Compatibility with Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer allows for the powerful combination of separation and structural identification of unknown byproducts.[1][3][12][13]

Q3: I see an unexpected peak in my chromatogram. What is the first step I should take?

A3: The immediate goal is to determine if the peak is a genuine byproduct or an artifact. Here’s a logical first step:

  • Inject a blank: Run a sample of your mobile phase and sample solvent (the solvent your sample is dissolved in). This will help identify any peaks originating from the system or the solvent itself.

  • Inject the starting material: Analyze a pure sample of your this compound starting material. This will confirm its retention time and reveal if the unexpected peak is an impurity present from the beginning.[9]

  • Review the reaction conditions: Consider if any changes were made to the reaction temperature, reagents, or time that might have led to a new side reaction.

If the peak is not present in the blank or starting material, it is likely a reaction-derived species. The subsequent troubleshooting guides will help you identify it.

Section 2: Troubleshooting Guides

This section provides detailed guidance for specific issues you may encounter during your HPLC analysis.

Issue 1: An Unknown Peak Appears Early in the Chromatogram

Q: My reaction mixture shows a new, sharp peak with a shorter retention time than my starting material on a reversed-phase C18 column. What could it be, and how do I confirm its identity?

A: An early-eluting peak on a reversed-phase column is typically more polar than the main analyte. Given the structure of this compound, a likely candidate for a more polar byproduct is the decarboxylation product, 3-fluoroaniline . The loss of the carboxylic acid group significantly reduces the molecule's hydrophobicity.

Troubleshooting Workflow:

  • Spiking Experiment: Obtain a standard of 3-fluoroaniline. Prepare a sample of your reaction mixture and a separate sample where you've "spiked" it with a small amount of the 3-fluoroaniline standard. Analyze both by HPLC. If the unknown peak increases in area in the spiked sample and maintains a single, symmetrical peak shape, you have strong evidence of its identity.

  • HPLC-MS Analysis: If a standard is unavailable, HPLC-MS is the most definitive technique.[13] The mass spectrum of the unknown peak should show a molecular ion corresponding to the mass of 3-fluoroaniline (m/z = 112.04 for [M+H]⁺).

  • Forced Degradation Study: To chemically confirm the potential for decarboxylation, you can perform a forced degradation study.[7][8]

    • Protocol: Dissolve a small amount of pure this compound in a suitable solvent and heat it (e.g., 60-80°C) for a defined period (e.g., 24 hours).[7][9] Analyze the stressed sample by HPLC. The appearance or increase of the early-eluting peak would support the hypothesis of thermal decarboxylation.[9]

dot

Caption: Workflow for identifying an early eluting byproduct.

Issue 2: Persistent Peak Tailing, Especially for the Parent Compound

Q: The peak for this compound is consistently tailing, making accurate integration difficult. What is causing this, and how can I improve the peak shape?

A: Peak tailing for basic compounds like aromatic amines is a classic issue in reversed-phase HPLC.[14][15] It is most often caused by secondary interactions between the basic amino group and acidic residual silanol groups on the surface of the silica-based stationary phase.[14][15]

Troubleshooting Steps:

  • Lower the Mobile Phase pH:

    • Rationale: By operating at a lower pH (e.g., pH 2.5-3.0), the residual silanol groups are protonated and thus less likely to interact with the protonated amine.[14]

    • Protocol: Add a small amount of an acid like trifluoroacetic acid (TFA) (0.05-0.1%) or formic acid (0.1%) to your mobile phase. Be mindful that standard silica columns are not stable below pH 2.5; use a low-pH stable column if necessary.[14]

  • Increase Buffer Concentration:

    • Rationale: If operating at a mid-range pH, a higher buffer concentration can help to "shield" the silanol groups and reduce secondary interactions.[15]

    • Protocol: Increase the concentration of your buffer (e.g., phosphate or acetate) in the mobile phase, ensuring it remains soluble in the organic modifier.

  • Use a Highly Deactivated Column:

    • Rationale: Modern HPLC columns often feature advanced end-capping or are based on hybrid particles that have a lower concentration of accessible silanol groups, minimizing tailing for basic compounds.[14]

    • Action: Switch to a column specifically designed for the analysis of basic compounds.

  • Check for Column Overload:

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[15]

    • Action: Dilute your sample and inject a smaller volume to see if the peak shape improves.[15]

dot

cluster_1 Addressing Peak Tailing problem Peak Tailing Observed Analyte: this compound cause {Primary Cause | Secondary Interactions | {Basic Amine | Acidic Silanols}} problem->cause solution1 Mobile Phase Modification Lower pH (e.g., 0.1% TFA) Increase Buffer Strength cause->solution1 solution2 Hardware Solution Use End-capped Column Use Guard Column cause->solution2 solution3 Method Parameter Check for Column Overload cause->solution3 result Improved Peak Shape Symmetrical Gaussian Peak solution1->result solution2->result solution3->result

Caption: Logic diagram for troubleshooting peak tailing.

Issue 3: A New Peak Appears Late in the Chromatogram, Possibly Co-eluting with Others

Q: After modifying my synthesis (e.g., using an acylating agent), I see a new, broad peak at a longer retention time. How can I identify it and improve its separation?

A: A late-eluting peak on a reversed-phase column indicates a more hydrophobic (less polar) compound. In the context of this compound reactions, this could be a byproduct formed by acylation of the amino group, for example. The addition of an acyl group increases the molecule's non-polar character.

Troubleshooting and Optimization Strategy:

  • Hypothesize the Structure: Based on your reaction chemistry, predict the structure of the potential byproduct. For example, if you used acetic anhydride, the byproduct could be 3-(acetylamino)-4-fluorobenzoic acid.

  • HPLC-MS Analysis: This is the most direct way to get mass information. The molecular weight of the new peak should correspond to your hypothesized structure.

  • Optimize the HPLC Method for Better Resolution:

    • Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of all components and can improve the separation between closely eluting peaks.

    • Change the Organic Modifier: Sometimes, switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and resolve co-eluting peaks.

    • Use a High-Resolution Column: Employ a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column length to increase the overall efficiency of the separation.[14]

Table 1: Potential Byproducts and Expected Mass Information

Byproduct NamePotential OriginMolecular Formula[M+H]⁺ (m/z)
3-FluoroanilineDecarboxylationC₆H₆FN112.05
3-(Acetylamino)-4-fluorobenzoic acidAcylationC₉H₈FNO₃198.05
Dimer (Azo)Oxidative CouplingC₁₄H₈F₂N₂O₄323.05
Dimer (Azoxy)Oxidative CouplingC₁₄H₈F₂N₂O₅339.04

Section 3: General HPLC Protocol

This section provides a robust starting point for developing an HPLC method for the analysis of this compound and its byproducts.

Experimental Protocol: Reversed-Phase HPLC Method

  • Column: Use a C18 column with high-purity silica and end-capping (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%) to retain polar byproducts.

    • Increase the percentage of Mobile Phase B linearly over 15-20 minutes to elute the main compound and less polar byproducts.

    • Include a high-organic wash step at the end of the gradient to remove any strongly retained compounds.

    • Equilibrate the column with the initial mobile phase composition for at least 5 column volumes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where both the parent compound and expected byproducts have significant absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the column frit.[14][15]

This guide provides a comprehensive framework for identifying and troubleshooting byproducts in this compound reactions. By combining a systematic analytical approach with a foundational understanding of the underlying chemistry, you can effectively ensure the quality and purity of your synthesized compounds.

References

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • Qiu, F. (n.d.). Identification of Pharmaceutical Impurities.
  • GMP Insiders. (n.d.).
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Veeprho. (2024, August 8).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Unnamed Source. (n.d.).
  • PubMed. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • PubMed. (n.d.). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling.
  • NIH. (n.d.).
  • MedCrave online. (2016, December 14).
  • Pharmaceutical Technology. (2016, May 2).
  • MDPI. (2022, December 22). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR.
  • Pharma Science Monitor. (2016, July 1).
  • Agilent. (n.d.).
  • ResearchGate. (2025, August 6).
  • Unnamed Source. (n.d.). This compound.
  • BOC Sciences. (n.d.). Application of HPLC Technology in Drug Detection.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • University of Helsinki. (n.d.).
  • ResearchGate. (2025, August 6). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
  • ResearchGate. (n.d.). (PDF) Ultra-high performance liquid chromatography-MS/MS (UHPLC-MS/MS)
  • BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
  • BenchChem. (n.d.).

Sources

improving the solubility of 3-Amino-4-fluorobenzoic acid for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-4-fluorobenzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS No. 2365-85-7). This document provides in-depth troubleshooting and practical solutions for overcoming solubility challenges encountered during chemical reactions. As a Senior Application Scientist, my goal is to explain the underlying chemical principles and provide validated protocols to ensure your experiments are successful.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in my reaction solvent?

Root Cause Analysis: The poor solubility of this compound stems from its amphoteric (or zwitterionic) nature. The molecule contains both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2).

At or near its isoelectric point (pI), the molecule exists predominantly as a zwitterion, where the carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺). This internal salt formation leads to strong intermolecular electrostatic interactions, creating a crystal lattice structure that is difficult for many common organic solvents to disrupt, resulting in low solubility.

  • Predicted pKa: The predicted pKa for the carboxylic acid is approximately 4.30.[1][2]

  • Molecular Structure: The molecule has a molecular weight of 155.13 g/mol and a melting point of 184°C.[1][2][3][4]

Q2: What is the best starting solvent for dissolving this compound?

Solvent Selection Strategy: The choice of solvent is critical. While no single solvent is perfect for all applications, polar aprotic solvents are generally the most effective starting point for dissolving the neutral form of the acid.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventTypeSolubility ProfileApplication Notes
Methanol (MeOH) Polar ProticSoluble [1][2]Good for initial dissolution but can interfere with certain reactions (e.g., acyl chloride formation).
DMSO Polar AproticSolubleExcellent choice for many reactions, but its high boiling point can make removal difficult.
DMF Polar AproticSolubleA very common and effective solvent for amide coupling reactions.[5][6] Ensure it is anhydrous for moisture-sensitive steps.
THF Polar AproticSlightly SolubleOften used in combination with other co-solvents or with pH adjustment.
Acetonitrile (ACN) Polar AproticSparingly SolubleGenerally not a first choice unless required by specific reaction conditions.
Dichloromethane (DCM) Nonpolar AproticInsolubleIneffective for the free acid but may be suitable for its salt form or activated esters.
Water Polar ProticpH-DependentVery low solubility at neutral pH. Solubility increases dramatically at acidic or basic pH.

Recommendation: For most applications, such as amide coupling, start with anhydrous N,N-Dimethylformamide (DMF) .

Q3: How can I use pH to dramatically improve solubility in aqueous or protic systems?

The Principle of Ionization: You can overcome the zwitterionic insolubility by adjusting the pH well away from the molecule's isoelectric point. This ensures the molecule carries a net positive or negative charge, making it significantly more soluble in polar protic solvents like water or alcohols.

  • Acidic Conditions (pH < 2): Adding a strong acid (like HCl) will protonate the carboxylate group, forming a cationic species (-COOH and -NH₃⁺). This ammonium salt is much more soluble in water.

  • Basic Conditions (pH > 6): Adding a base (like NaOH or a non-nucleophilic organic base like DIPEA) will deprotonate the amino group, forming an anionic species (-COO⁻ and -NH₂). This carboxylate salt is also highly soluble.

The diagram below illustrates how pH shifts the equilibrium between the insoluble zwitterionic state and the soluble ionic states.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 6) node_cation Cationic Form (Soluble) -COOH, -NH3+ node_zwitterion Zwitterionic Form (Poorly Soluble) -COO-, -NH3+ node_cation->node_zwitterion + OH- node_zwitterion->node_cation + H+ node_anion Anionic Form (Soluble) -COO-, -NH2 node_zwitterion->node_anion + OH- node_anion->node_zwitterion + H+

Caption: Effect of pH on the ionization and solubility of this compound.

Troubleshooting Workflows & Experimental Protocols

This section provides a logical workflow for addressing solubility issues and detailed protocols for common synthetic applications.

Solubility Troubleshooting Workflow

Follow this decision tree when encountering solubility problems.

G decision decision start_node Start: Dissolve Acid for Reaction decision_dissolved Is it fully dissolved? start_node->decision_dissolved Attempt dissolution in chosen solvent success_node Proceed with Reaction decision_dissolved->success_node Yes decision_protic Is an aqueous or protic solvent compatible? decision_dissolved->decision_protic No action_ph Adjust pH: Add Base (e.g., DIPEA) or Acid (e.g., HCl) decision_protic->action_ph Yes action_cosolvent Consider co-solvents (e.g., DMF/THF) or increase temperature decision_protic->action_cosolvent No action_ph->success_node decision_dissolved2 Is it fully dissolved? action_cosolvent->decision_dissolved2 Re-evaluate decision_dissolved2->success_node Yes action_salt Advanced: Isolate as a salt (e.g., HCl or Na+ salt) prior to reaction decision_dissolved2->action_salt No action_salt->success_node

Caption: A step-by-step workflow for troubleshooting solubility issues.

Protocol 1: General Procedure for Amide Coupling Reactions (e.g., using HATU)

Amide coupling is a common reaction for this substrate. Poor solubility is a frequent failure point. This protocol leverages base to ensure dissolution before adding the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1.1 eq)[5][6]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • To a dry, inert-atmosphere flask, add this compound (1.0 eq).

  • Add anhydrous DMF to achieve a target concentration of 0.1-0.5 M.

  • Add DIPEA (3.0 eq) to the suspension. Stir for 5-10 minutes. The suspension should become a clear, homogeneous solution as the carboxylate salt is formed. This is the critical solubilization step.

  • Add HATU (1.1 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.[5]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.[5]

  • Upon completion, proceed with standard aqueous workup (e.g., dilute with Ethyl Acetate, wash with NaHCO₃ solution, water, and brine) and purify by column chromatography.[5]

Protocol 2: In-Situ Salt Formation for Improved Handling

If you frequently use this reagent in protic solvents or need a more soluble stock solution, preparing a salt can be highly effective.

Materials:

  • This compound

  • Methanol or Dioxane

  • HCl (4M in Dioxane or gaseous) or Sodium Methoxide (NaOMe)

Methodology (for HCl salt):

  • Suspend this compound in a minimal amount of a suitable solvent like Dioxane.

  • Slowly add 1.1 equivalents of 4M HCl in Dioxane while stirring.

  • Stir the mixture at room temperature for 1-2 hours.

  • The resulting precipitate (the hydrochloride salt) can be isolated by filtration, washed with a nonpolar solvent (like diethyl ether), and dried under vacuum.

  • This stable, more soluble salt can then be used directly in subsequent reactions, adjusting stoichiometry as needed.

Safety & Handling

Always handle this compound in accordance with its Safety Data Sheet (SDS).

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][9]

  • Handling: Use in a well-ventilated area or fume hood. Avoid dust formation.[7][8] Wash hands thoroughly after handling.[7][9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[1][2]

References

  • PubChem Compound Summary for CID 75396, this compound.
  • Amide Synthesis. Fisher Scientific. [Link]
  • Improving Solubility via Structural Modific
  • 17.5.12 Amphoteric Effects on Solubility. YouTube. [Link]
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Amino-4-fluorobenzoic acid. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. As a versatile building block in the pharmaceutical and fine chemical industries, robust and scalable synthesis of this compound is critical. This guide offers practical, experience-driven advice to help you navigate the challenges of moving from laboratory-scale experiments to larger-scale production.

Overview of a Common Synthetic Route

A prevalent method for synthesizing this compound involves a multi-step process starting from a readily available fluorinated aromatic compound. A representative, though not exclusive, pathway is the nitration of a suitable precursor followed by reduction of the nitro group. For instance, a process could start with 4-fluorobenzoic acid, which is nitrated to introduce a nitro group, and then the nitro group is subsequently reduced to an amine. While other routes exist, this pathway is often chosen due to the availability of starting materials.

Below is a generalized workflow for this synthetic approach:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Workup & Purification Start 4-Fluorobenzoic Acid Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Reactant Intermediate 4-Fluoro-3-nitrobenzoic Acid Nitration->Intermediate Product Reduction Reduction (e.g., H₂/Pd-C, SnCl₂/HCl) Intermediate->Reduction Reactant Product This compound Reduction->Product Final Product Purification Purification (e.g., Recrystallization) Product->Purification Crude Product

Caption: A generalized two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up of this compound.

Low Yield in the Nitration Step

Question: We are experiencing a significant drop in yield for the nitration of 4-fluorobenzoic acid when moving from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer:

Scaling up nitration reactions often presents challenges related to mass and heat transfer. Here are the primary factors to investigate:

  • Inadequate Temperature Control: Nitration is a highly exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Localized "hot spots" can lead to over-nitration, decomposition of the starting material, and the formation of unwanted byproducts.

    • Solution:

      • Improve the cooling efficiency of your reactor. Consider using a jacketed reactor with a circulating coolant.

      • Slow down the addition rate of the nitrating agent (e.g., nitric acid/sulfuric acid mixture).

      • Ensure vigorous and efficient stirring to promote even heat distribution.

  • Poor Mixing: Inadequate agitation can result in localized high concentrations of the nitrating agent, leading to side reactions.

    • Solution:

      • Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure good mixing throughout the reaction vessel.

      • Visually inspect the reaction mixture (if possible through a sight glass) to ensure there is no stratification of reagents.

  • Incorrect Reagent Stoichiometry: While seemingly straightforward, ensuring the correct molar ratios on a larger scale requires accurate measurement of bulk materials.

    • Solution:

      • Double-check all calculations for scaling up.

      • Use calibrated balances and volumetric equipment for accurate measurement of all reagents.

Impurity Formation During Reduction

Question: During the reduction of 4-fluoro-3-nitrobenzoic acid using catalytic hydrogenation (H₂/Pd-C), we are observing the formation of an unknown impurity. What could this be and how can we prevent it?

Answer:

The formation of impurities during catalytic hydrogenation can be attributed to several factors:

  • Over-reduction or Dehalogenation: The fluorine atom on the aromatic ring can sometimes be susceptible to hydrogenolysis (defluorination) under harsh hydrogenation conditions, leading to the formation of 3-aminobenzoic acid.

    • Solution:

      • Optimize Reaction Conditions: Lower the hydrogen pressure and/or reaction temperature.

      • Catalyst Selection: Use a less active catalyst or a catalyst with a selective poisoning agent if necessary. 5% Pd/C is often a good starting point.

      • Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or TLC to stop the reaction once the starting material is consumed.

  • Incomplete Reduction: The presence of the nitro starting material in the final product indicates incomplete reduction.

    • Solution:

      • Catalyst Activity: Ensure the palladium on carbon catalyst is fresh and active. Deactivated catalyst can result from improper storage or contamination.

      • Hydrogen Supply: Verify that there is an adequate and consistent supply of hydrogen to the reaction.

      • Reaction Time: Increase the reaction time if monitoring indicates a slow conversion rate.

  • Alternative Reduction Method: If catalytic hydrogenation proves problematic, consider alternative reduction methods such as using tin(II) chloride in hydrochloric acid.[1][2] This method is often robust and can avoid dehalogenation issues.

Difficulties with Product Isolation and Purification

Question: We are struggling with the purification of the final this compound product. Recrystallization is resulting in low recovery and the product is off-color. What can we do?

Answer:

Purification challenges often stem from the presence of persistent impurities or suboptimal crystallization conditions.

  • Color Impurities: The presence of color often indicates residual starting materials, byproducts, or oxidation of the amino group.

    • Solution:

      • Charcoal Treatment: Before crystallization, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.

      • Inert Atmosphere: The amino group can be sensitive to air oxidation. Conducting the final purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation products.

  • Low Recovery from Recrystallization: This is typically due to the choice of solvent or the crystallization technique.

    • Solution:

      • Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Mixtures of solvents (e.g., ethanol/water, acetone/water) can be effective.[3]

      • Controlled Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities along with the product.

      • pH Adjustment: this compound is an amphoteric molecule. The final product can be precipitated from an aqueous solution by carefully adjusting the pH to its isoelectric point.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the synthesis of this compound?

A1: Safety is paramount during scale-up. Key considerations include:

  • Nitration Step: This is highly exothermic and involves corrosive acids. Use appropriate personal protective equipment (PPE) including acid-resistant gloves, apron, and face shield. Ensure the reaction is conducted in a well-ventilated fume hood or a designated, controlled reactor bay. Have an appropriate quenching agent and spill kit readily available.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly rated for the intended pressure and temperature. The system should be purged with an inert gas (e.g., nitrogen) before and after the reaction. Use intrinsically safe equipment in areas where hydrogen is handled.

  • General Handling: this compound itself can cause skin and eye irritation.[4][5][6] Always handle the compound with appropriate PPE.

Q2: How can we effectively monitor the progress of the reactions during scale-up?

A2: Real-time reaction monitoring is crucial for process control and optimization.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and impurities. This is the preferred method for accurate monitoring during process development and scale-up.

  • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile or can be derivatized.

  • In-situ Probes: For larger scale operations, consider using in-situ probes (e.g., FTIR, Raman) for real-time monitoring without the need for sampling.

Q3: What are the critical process parameters to control during scale-up?

A3: The following table summarizes key parameters to control for a robust and reproducible synthesis.

Process Parameter Nitration Step Reduction Step (Hydrogenation) Justification
Temperature 0 - 10 °C (typical)25 - 50 °C (typical)Controls reaction rate and minimizes side reactions/decomposition.
Pressure Atmospheric1 - 10 bar (typical)Affects the rate of hydrogenation.
Agitation Speed HighHighEnsures homogeneity and efficient mass/heat transfer.
Reagent Addition Rate Slow and controlledN/A (for batch hydrogenation)Manages exothermicity of the nitration reaction.
Reaction Time 1 - 4 hours (typical)2 - 8 hours (typical)Ensures complete conversion of the starting material.
Catalyst Loading N/A1 - 5 mol% (typical)Impacts the rate of hydrogenation.

Experimental Protocol: Representative Lab-Scale Synthesis

This protocol is for informational purposes and should be adapted and optimized for your specific laboratory conditions and scale.

Step 1: Nitration of 4-Fluorobenzoic Acid
  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 4-fluorobenzoic acid to concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-fluorobenzoic acid in sulfuric acid, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the 4-fluoro-3-nitrobenzoic acid product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

Step 2: Reduction of 4-Fluoro-3-nitrobenzoic Acid
  • To a hydrogenation vessel, add the 4-fluoro-3-nitrobenzoic acid, a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of palladium on carbon (5% w/w).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by hydrogen uptake and/or chromatographic analysis (TLC or HPLC).

  • Once the reaction is complete, vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

Step 3: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., an ethanol/water mixture).

  • If necessary, add activated charcoal, stir for a short period, and filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Points start Start nitration Nitration of 4-Fluorobenzoic Acid start->nitration 1. Synthesis reduction Reduction of Nitro Intermediate nitration->reduction 2. Conversion low_yield Low Yield nitration->low_yield Issue purification Recrystallization reduction->purification 3. Purification impurities Impurity Formation reduction->impurities Issue end Pure Product purification->end 4. Final Product poor_recovery Poor Recovery purification->poor_recovery Issue

Caption: Key troubleshooting points in the synthesis workflow.

References

  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google P
  • Exploring this compound: Properties and Applic
  • This compound | C7H6FNO2 | CID 75396 - PubChem. (URL: )
  • 2365-85-7 | this compound - ChemScene. (URL: )
  • This compound - Safety D
  • SAFETY D
  • Method for producing 2-amino-4-fluorobenzoic acid - Google P
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: )
  • Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid - Benchchem. (URL: )
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (URL: )
  • An In-depth Technical Guide to 3-Amino-4-nitrobenzoic Acid: Discovery and History - Benchchem. (URL: )
  • Preparation of 3-amino-4-hydroxybenzoic acids - European P
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchG
  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. (URL: )
  • 3-Amino-4-hydroxybenzoic acid synthesis - ChemicalBook. (URL: )
  • Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limit
  • Sourcing High-Purity 4-Amino-3-fluorobenzoic Acid: A Guide for Buyers. (URL: )

Sources

Technical Support Center: Managing Exothermic Reactions with 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Amino-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. The inherent reactivity of its amino and carboxylic acid functional groups, while beneficial for synthesis, necessitates a thorough understanding and proactive management of reaction thermodynamics. This document provides in-depth, field-proven insights into identifying, quantifying, and controlling potential exotherms to ensure experimental safety, reproducibility, and success.

Part 1: Frequently Asked Questions - Fundamentals and Initial Hazard Assessment

This section addresses the most common initial queries regarding the properties and inherent hazards of this compound.

Q1: What are the key physicochemical properties of this compound that influence its reactivity?

A1: Understanding the fundamental properties of this compound is the first step in predicting its behavior in a reaction. Key data points are summarized below. The molecule's structure, featuring both an acidic carboxyl group and a basic amino group, makes it amphoteric and highly reactive in various conditions.

PropertyValueSignificance for Reaction Management
CAS Number 2365-85-7Ensures correct compound identification.
Molecular Formula C₇H₆FNO₂[1]Provides the elemental composition.
Molecular Weight 155.13 g/mol [2]Critical for accurate molar calculations.
Appearance White to light yellow powderDiscoloration may indicate oxidation or impurity.[3]
Melting Point ~184 °CA low melting point relative to decomposition indicates a stable melt window.
Boiling Point 335.5 ± 27.0 °C at 760 mmHgHigh boiling point suggests low volatility under normal conditions.
Incompatible Materials Strong oxidizing agents[4]Reactions with these can be highly exothermic and hazardous.
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF)[4]Thermal runaway can lead to the release of toxic and corrosive gases.
Q2: What are the primary safety hazards associated with this compound?

A2: According to the Globally Harmonized System (GHS), this compound presents several hazards that require appropriate personal protective equipment (PPE) and handling procedures.[2]

Hazard StatementGHS PictogramDescriptionRecommended Precautions
H315 GHS07 (Exclamation Mark)Causes skin irritation.[2]Wear protective gloves (e.g., nitrile) and lab coat.[5]
H319 GHS07 (Exclamation Mark)Causes serious eye irritation.[2]Wear safety glasses or goggles.[5]
H335 GHS07 (Exclamation Mark)May cause respiratory irritation.[2]Handle in a well-ventilated area or chemical fume hood.[4]
H302 GHS07 (Exclamation Mark)Harmful if swallowed.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]
Q3: Which common reactions involving this compound are most likely to be exothermic?

A3: The exothermic potential arises from its functional groups. Several common synthetic transformations can release significant heat:

  • Amide Bond Formation: Coupling the carboxylic acid with an amine (using coupling agents like DCC, EDC, or converting to an acyl chloride) is a common and often highly exothermic process.

  • Acid-Base Neutralizations: As an amphoteric molecule, its reaction with strong acids (protonating the amino group) or strong bases (deprotonating the carboxylic acid) will be exothermic. Dissolution in acidic or basic solutions should be performed with care.[6]

  • Diazotization: Reaction of the amino group with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt is notoriously exothermic and requires strict temperature control (typically 0-5 °C).

  • Reactions with Strong Oxidizing Agents: As noted in safety data sheets, these reactions are hazardous and can lead to thermal runaway.[4]

Part 2: Proactive Thermal Hazard Management and Troubleshooting

A reactive approach to thermal events is insufficient. Proactive assessment is a cornerstone of safe and scalable chemistry. This section outlines a systematic workflow for evaluating and controlling thermal risks.

Systematic Workflow for Thermal Hazard Assessment

The following workflow provides a logical progression from initial theoretical assessment to physical testing, ensuring that thermal risks are understood and mitigated before scaling up.

Thermal_Hazard_Workflow cluster_1 Phase 2: Scale-Up & Control Lit_Search Literature Review (Analogous Reactions) Initial_Screen Differential Scanning Calorimetry (DSC) (Thermal Stability Screen) Lit_Search->Initial_Screen informs Calorimetry Reaction Calorimetry (RC1) (Quantify Reaction Enthalpy) Initial_Screen->Calorimetry justifies need for Pilot Pilot Scale Reaction (Controlled Conditions) Calorimetry->Pilot provides critical data for Process Full-Scale Process (Engineered Controls) Pilot->Process

Caption: A systematic workflow for assessing and managing thermal hazards.

Q4: How can I perform a preliminary assessment of my compound's thermal stability?

A4: Differential Scanning Calorimetry (DSC) is an essential technique for a preliminary thermal stability screen.[7] It measures the difference in heat flow required to increase the temperature of a sample and a reference. An exothermic event detected by DSC indicates decomposition.

Experimental Protocol: DSC for Thermal Stability Screening

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an empty, sealed pan as a reference.

  • Atmosphere: Use an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[3]

  • Temperature Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a suitable upper limit (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Analysis: Observe the resulting thermogram for sharp endotherms (melting) or broad/sharp exotherms. A significant exothermic event indicates the onset of thermal decomposition, providing a critical temperature limit for your experiments.[8]

Q5: My amide coupling reaction is showing an uncontrolled temperature increase. What are the probable causes and immediate actions?

A5: This is a classic sign of an accumulating reagent leading to a runaway reaction. The heat generated by the reaction exceeds the rate of heat removal by the cooling system.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any coupling agents or reactants.

  • Enhance Cooling: Ensure the cooling bath is at its maximum efficiency. If safe and practical, add more coolant (e.g., dry ice to an acetone bath).

  • Dilution (Use with Caution): If the reaction solvent is known to be non-reactive and is pre-chilled, it can be added to dilute the reactants and absorb heat. This should be a pre-planned contingency.

Troubleshooting Guide for Amide Coupling Exotherms

Probable CauseExplanationRecommended Corrective Action
Reagent Addition Rate is Too High The most common cause. The reaction rate becomes too fast for the cooling system to handle.Reduce the addition rate. Use a syringe pump for precise, slow, and continuous addition rather than dropwise addition.
Insufficient Cooling The cooling bath capacity is inadequate for the scale of the reaction.Use a larger cooling bath, a lower temperature coolant, or a cryocooler. Ensure the reaction flask has good surface area contact with the coolant.
High Reactant Concentration More concentrated reactions generate more heat per unit volume.Reduce the concentration of the reactants. While this may slow the reaction, it significantly improves safety and control.
Inadequate Stirring Poor mixing creates localized "hot spots" where reagents concentrate and react rapidly.Use a suitable overhead stirrer for viscous mixtures or a larger stir bar. Ensure a vortex is visible, indicating efficient mixing.
Q6: I am observing significant heat generation when dissolving the material in an acidic solution. How can I mitigate this?

A6: You are observing the heat of neutralization from the protonation of the basic amino group. This is an expected exothermic event.

Mitigation Protocol:

  • Cooling: Always perform the dissolution in a cooling bath (e.g., an ice-water bath).

  • Portion-wise Addition: Instead of adding all the solid to the acid at once, add the this compound in small portions, allowing the temperature to return to the setpoint between additions.

  • Reverse Addition: Consider slowly adding the acid to a slurry of the this compound in a suitable solvent. This maintains a low concentration of the acid, keeping the heat generation rate manageable.

Part 3: Logical Troubleshooting Framework

When an unexpected thermal event occurs, a logical approach is critical to ensure safety and diagnose the issue.

Troubleshooting_Logic Start Problem Observed (e.g., Temp Spike, Gas, Color Change) Action {Immediate Action |1. Stop Reagent Addition 2. Maximize Cooling 3. Alert Personnel} Start->Action Diagnosis Diagnose Root Cause Addition Rate Too Fast? Cooling Inefficient? Concentration Too High? Wrong Reagent? Action->Diagnosis Correction {Implement Corrective Measure |Modify Protocol (e.g., Slower Addition, Dilution) |Verify Reagents & Setup |Consult Senior Staff} Diagnosis->Correction

Caption: A logical framework for responding to unexpected exothermic events.

References

  • Exploring this compound: Properties and Applic
  • This compound - Safety D
  • MSDS of this compound. Capot Chemical. Source
  • SAFETY DATA SHEET - this compound. Fisher Scientific. Source
  • This compound | C7H6FNO2 | CID 75396.
  • SAFETY DATA SHEET - 4-aminobenzoic acid. Sigma-Aldrich. Source
  • This compound | 2365-85-7. ChemScene. Source
  • This compound | 2365-85-7. Sigma-Aldrich. Source
  • SAFETY DATA SHEET - 4-Amino-3-fluorobenzoic acid. Fisher Scientific. Source
  • This compound. Source
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • Stability and degradation of 4-Amino-2-fluorobenzoic acid. BenchChem. Source
  • Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. Source
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Source
  • In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Fluorobenzoic Acid, Morpholide. Benchchem. Source
  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Source
  • Application Notes and Protocols for the Characterization of 4-Amino-2-fluorobenzoic Acid. Benchchem. Source

Sources

Technical Support Center: Workup & Troubleshooting for 3-Amino-4-fluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the workup and purification procedures for reactions involving 3-Amino-4-fluorobenzoic acid (3,4-AFBA). Moving beyond simple protocols, we will explore the causality behind experimental choices to empower you with robust, self-validating methodologies for achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the critical physical and chemical properties of this compound that influence its workup?

A1: Understanding the physicochemical properties of 3,4-AFBA is the foundation of an effective purification strategy. As an amphoteric molecule, it possesses both a weakly basic amino group and a weakly acidic carboxylic acid group. This duality is the key to its purification via acid-base extractions and pH-controlled precipitation.

Its solubility profile is also critical. While it is soluble in polar organic solvents like methanol, its solubility in water is temperature-dependent, a property exploited during recrystallization.[1][2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for WorkupSource(s)
Molecular FormulaC₇H₆FNO₂-
Molecular Weight155.13 g/mol Used for calculating molar equivalents and theoretical yield.[3]
Melting Point~184 °CA sharp melting point in this range indicates high purity. A broad or depressed range suggests impurities.[1]
AppearanceOff-white to light yellow powderDiscoloration often indicates oxidative impurities, which may require charcoal treatment.
pKa (Predicted)~4.30 (Carboxylic Acid)Governs the pH at which the molecule is protonated/deprotonated. Crucial for acid-base extraction.[1]
SolubilitySoluble in MethanolMethanol is a common solvent for reactions and post-reaction filtration.[1]
StabilityStable under normal conditions. May discolor on exposure to air and light.Warrants storage in a cool, dark place under an inert atmosphere to prevent oxidative degradation.[4][5]
Q2: I've just completed a catalytic hydrogenation of 4-fluoro-3-nitrobenzoic acid to synthesize 3,4-AFBA. What is the standard initial workup procedure?

A2: The most common synthesis of 3,4-AFBA involves the reduction of its nitro precursor using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6] The immediate workup goal is to separate the product from the solid catalyst.

The key principle here is solubility. The product, 3,4-AFBA, is soluble in the methanol reaction solvent, while the Pd/C catalyst is completely insoluble. This allows for a straightforward separation by filtration.

Experimental Protocol 1: Workup of Catalytic Hydrogenation
  • Reaction Quenching: Once the reaction is complete (as determined by TLC or LCMS), carefully and slowly vent the hydrogen atmosphere from the reaction vessel and replace it with an inert gas like nitrogen or argon.

    • Expert Insight: Never expose a dry Pd/C catalyst to air, especially in the presence of flammable solvents like methanol. It is pyrophoric and can ignite the solvent vapors. Always ensure the catalyst remains wet with solvent during handling.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® or diatomaceous earth in a Büchner funnel.

    • Causality: Celite® is used to prevent the fine particles of Pd/C from clogging the filter paper and passing into the filtrate.

  • Washing: Wash the filter cake (the Celite® and catalyst) thoroughly with several portions of fresh methanol to ensure all the product is recovered.

  • Concentration: Combine the filtrate and the methanol washes. Remove the solvent under reduced pressure using a rotary evaporator.

  • Result: The resulting solid is your crude this compound. It typically appears as a light yellow or off-white powder.[6] This crude product is often pure enough for subsequent steps, but if higher purity is required, proceed with recrystallization (Protocol 2).

Q3: My crude product is discolored (yellow, tan, or brown). How can I purify it to an off-white solid?

A3: Discoloration is a common issue, often arising from oxidative side products or residual colored impurities from the starting material. Recrystallization, coupled with a decolorizing agent like activated charcoal, is the most effective method to address this.[7]

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.[2] For 3,4-AFBA, an ethanol/water mixture is a highly effective solvent system.

Experimental Protocol 2: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3,4-AFBA in the minimum amount of boiling or near-boiling ethanol.

  • Charcoal Treatment (If Necessary): If the solution is colored, remove it from the heat source and add a small amount (typically 1-2% w/w of your crude product) of activated charcoal.

    • Expert Insight: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes the charcoal and any other insoluble impurities.[7]

    • Causality: Pre-heating the funnel and flask prevents premature crystallization of the product during filtration.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass slows the cooling rate, promoting the formation of larger, purer crystals.

  • Maximize Recovery: Once crystal formation at room temperature ceases, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold water, and dry them in a vacuum oven or desiccator.

Q4: My reaction mixture is complex, containing non-polar byproducts. How can I use acid-base extraction for purification?

A4: Acid-base extraction is a powerful technique that leverages the amphoteric nature of 3,4-AFBA to separate it from neutral or non-polar organic impurities. The process involves selectively moving the target compound between an aqueous and an organic phase by altering the pH.

The workflow below illustrates the decision-making process and the chemical transformations occurring at each step.

G start Crude Reaction Mixture (in Ethyl Acetate) add_bicarb Add aq. NaHCO₃ (Weak Base) Wash Organic Layer start->add_bicarb organic_impurities Organic Layer: Neutral Impurities add_bicarb->organic_impurities Separate Layers aqueous_product Aqueous Layer: Product as Sodium Salt (R-COO⁻ Na⁺) add_bicarb->aqueous_product add_acid Add aq. HCl until pH ~4-5 aqueous_product->add_acid precipitate Precipitation of Pure Product (R-COOH) add_acid->precipitate filtrate Filter and Dry precipitate->filtrate end_product Pure this compound filtrate->end_product

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: The weak base deprotonates the carboxylic acid group of 3,4-AFBA, forming the water-soluble sodium 3-amino-4-fluorobenzoate salt. Neutral organic impurities remain in the ethyl acetate layer.

  • Separation: Separate the layers. Keep the aqueous layer, which now contains your product. The organic layer containing impurities can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 3M hydrochloric acid (HCl) dropwise with stirring. Monitor the pH.

    • Expert Insight: As the pH approaches the pKa of the carboxylic acid (~4.3), the neutral 3,4-AFBA will become less soluble and begin to precipitate out of the solution.[1][8] Continue adding acid until the pH is between 4 and 5 for maximum precipitation.

  • Isolation: Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
No Crystals Form During Recrystallization 1. Too much solvent was used, and the solution is not saturated. 2. The solution cooled too quickly, leading to a supersaturated state.1. Gently boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by:     a) Scratching the inside of the flask at the solution's surface with a glass rod.     b) Adding a "seed" crystal of pure 3,4-AFBA.[7]
Product "Oils Out" Instead of Crystallizing 1. High concentration of impurities, causing a significant melting point depression. 2. The solution is too concentrated, causing the product to come out of solution above its melting point.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to dilute the solution slightly. 3. Allow the solution to cool much more slowly (e.g., by insulating the flask).[7]
Low Recovery After Workup/Purification 1. Incomplete extraction from the aqueous layer. 2. Premature crystallization during hot filtration. 3. Product is partially soluble in the wash solvent.1. Perform back-extractions of the aqueous layer with fresh organic solvent. 2. Ensure the filtration apparatus is sufficiently pre-heated. 3. Always use ice-cold solvent for washing crystals during filtration to minimize loss.
Final Product Melting Point is Low and Broad The product is still impure.1. Repeat the recrystallization procedure. Ensure slow cooling for optimal crystal growth. 2. If recrystallization fails to improve purity, consider column chromatography as an alternative purification method.[9][10]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Pharmaffiliates. (n.d.). Exploring this compound: Properties and Applications.
  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
  • Akiyama, H., et al. (n.d.). Reversed-Phase High-Performance Liquid Chromatography of Unsubstituted Aminobenzoic Acids. ResearchGate.
  • Kollmar, M., et al. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid.

Sources

Technical Support Center: 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the storage and stability of 3-Amino-4-fluorobenzoic acid.

Welcome to the technical support guide for this compound (CAS No. 2365-85-7). This document provides in-depth information, troubleshooting advice, and practical protocols to ensure the integrity and stability of this critical reagent in your research and development workflows. As a versatile intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals, maintaining its purity is paramount for reproducible and successful outcomes. This guide is structured to address common questions and resolve issues you may encounter during its handling, storage, and application.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: To maintain the compound's integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For optimal long-term stability, storage under an inert atmosphere (such as argon or nitrogen) at 4°C is recommended.[2][3] The compound is sensitive to air and light, which can lead to gradual degradation and discoloration.[4] Therefore, using an amber or opaque container and storing it in a dark place is crucial.[5]

Q2: What are the key physical and chemical properties I should be aware of?

A2: Understanding the physicochemical properties of this compound is essential for its effective use. Key properties are summarized in the table below. The compound typically appears as a white to light yellow or off-white crystalline powder.[6] It is known to be soluble in methanol.[3]

Q3: Is this compound hazardous, and what are the essential safety precautions?

A3: Yes, this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8] When handling this chemical, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling the dust.[7][9]

Q4: My solid this compound has turned yellow/brown. Is it still usable?

A4: Discoloration is a common indicator of degradation, likely due to the oxidation of the aromatic amino group, a process accelerated by exposure to air and light.[4][5] While minor color change may not significantly impact some applications, it signifies a decrease in purity. For sensitive synthetic work, it is highly recommended to assess the purity of the discolored material using an analytical technique like HPLC or melting point determination before use. If purity is compromised, using a fresh, properly stored lot is advisable.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common experimental issues.

Issue 1: Discoloration of Solid Compound
  • Observation: The typically off-white powder has developed a distinct yellow or brown tint over time.

  • Underlying Cause (Causality): The primary mechanism is the oxidation of the electron-rich amino group (-NH₂) on the aromatic ring. This process can be initiated by atmospheric oxygen and accelerated by exposure to UV light or elevated temperatures, leading to the formation of colored impurities like nitroso or nitro compounds, or even polymeric species.[5]

  • Troubleshooting Workflow:

G start Discoloration Observed (Yellow/Brown Powder) check_storage Review Storage Conditions: - Exposed to air/light? - Stored at room temp? start->check_storage purity_analysis Perform Purity Analysis: 1. Melting Point Determination 2. HPLC Analysis check_storage->purity_analysis compare_spec Compare results to Certificate of Analysis (CoA) purity_analysis->compare_spec decision Purity Acceptable? compare_spec->decision use_caution Use with Caution (Consider purification if necessary) decision->use_caution Yes discard Procure Fresh Reagent (Implement proper storage) decision->discard No

Caption: Troubleshooting workflow for discolored reagent.

Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
  • Observation: A previously reliable synthesis using this compound now gives lower yields, or new spots appear on TLC/LC-MS analysis.

  • Underlying Cause (Causality): This issue is often rooted in the degradation of the starting material. If the compound has degraded, its effective concentration is lower than calculated, leading to reduced yields. Furthermore, degradation products can interfere with the reaction, leading to the formation of unexpected byproducts. Potential degradation pathways include oxidation of the amino group or decarboxylation at elevated temperatures.[5]

  • Self-Validating Protocol:

    • Verify Purity: Before starting your synthesis, run a quick purity check on the this compound lot. A simple melting point test can be very informative; a broad or depressed melting range compared to the reference value (see Table 2) indicates impurities.

    • Co-spot TLC: On a TLC plate, spot your current reagent, a known fresh/high-purity standard (if available), and the co-spot of both. If multiple spots appear for your current reagent, it confirms the presence of impurities.

    • Implement Strict Storage: Ensure all future lots are stored under the recommended conditions (see FAQ A1) immediately upon receipt to prevent degradation.

Section 3: Data & Experimental Protocols

Data Summary Tables

Table 1: Recommended Storage & Handling Summary

ParameterRecommendationRationale
Temperature 4°C for long-term storage.[2]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert gas (Argon, Nitrogen).Prevents oxidation of the sensitive amino group.[5]
Light Protect from light (use amber/opaque vials).[4]Minimizes risk of photolytic degradation.[5]
Container Keep container tightly closed.[1]Prevents exposure to moisture and atmospheric oxygen.
Handling Use in a well-ventilated fume hood with PPE.[7]Protects user from respiratory, skin, and eye irritation.[8]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2365-85-7
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol [2][8]
Appearance White to light yellow crystalline powder
Melting Point 182-184 °C[6]
Boiling Point 335.5 °C at 760 mmHg
Solubility Soluble in Methanol[3]
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for developing an HPLC method to assess the purity of this compound. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of methanol and water to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Integrate the peak areas of all detected components.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the stability of the molecule under various stress conditions, which is critical for drug development. This workflow outlines the key steps.

G cluster_prep 1. Preparation cluster_stress 2. Apply Stress Conditions (in parallel) cluster_analysis 3. Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) acid Acid Hydrolysis (e.g., 1M HCl, 60°C) base Base Hydrolysis (e.g., 1M NaOH, 60°C) oxid Oxidation (e.g., 3% H₂O₂, RT) therm Thermal Stress (Solid & Solution, 80°C) photo Photolytic Stress (UV/Vis Light, RT) analysis Analyze Samples at Time Points (e.g., 0, 4, 8, 24h) by HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis identify Identify Degradants (LC-MS) analysis->identify pathway Propose Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Technical Support Center: Mastering Moisture-Sensitive Reactions with 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Amino-4-fluorobenzoic acid in moisture-sensitive reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols to ensure the success of your experiments. My focus here is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when working with this compound.

Q1: How moisture-sensitive is this compound, and what are the primary consequences of moisture contamination?

A1: this compound is a bifunctional molecule, possessing both a carboxylic acid and an aromatic amine group. While the solid compound itself is relatively stable, its reactivity in solution, particularly in reactions aiming to modify the carboxylic acid or amino group, is highly susceptible to the presence of water.[1][2]

The primary consequences of moisture contamination are:

  • Hydrolysis of Activated Intermediates: In reactions like amide or ester formation, the carboxylic acid is typically activated (e.g., as an acyl chloride or with a coupling reagent). Water is a competing nucleophile that can hydrolyze these activated intermediates back to the carboxylic acid, significantly reducing your yield.[1][2][3]

  • Side Reactions with Reagents: Many reagents used in these transformations (e.g., thionyl chloride, oxalyl chloride, carbodiimides) react violently or are deactivated by water.

  • Alteration of Reaction Conditions: The presence of water can change the polarity of the solvent system and affect the solubility of reagents and intermediates, leading to unpredictable outcomes.

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] For long-term storage, keeping it in a desiccator with a suitable drying agent (e.g., silica gel, Drierite) is highly recommended. The low vapor pressure and relatively high melting point (around 184°C) contribute to its stability when handled correctly.[5]

Q3: Can I dry this compound if I suspect it has absorbed moisture?

A3: Yes, you can dry this compound before use. A common and effective method is to dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours. Ensure the temperature is well below its melting point to avoid decomposition. Alternatively, you can dry it over a strong desiccant like phosphorus pentoxide (P₄O₁₀) in a vacuum desiccator.[6]

Q4: How do the electronic properties of this compound influence its reactivity in moisture-sensitive reactions?

A4: The electronic nature of the substituents on the benzoic acid ring plays a crucial role:

  • Fluorine Atom (-F): As an electron-withdrawing group, the fluorine atom increases the acidity of the carboxylic acid. This can make the carbonyl carbon more electrophilic and potentially increase the rate of nucleophilic attack.[7]

  • Amino Group (-NH₂): As an electron-donating group, the amino group can decrease the acidity of the carboxylic acid. However, under the acidic conditions often used for esterification, the amino group will be protonated, which can affect the overall reaction.[7] In amide coupling reactions, the basicity of the amino group can also be a factor to consider.

Section 2: Troubleshooting Guide for Common Reactions

This section provides a problem-and-solution framework for specific challenges you may encounter during key synthetic transformations.

Amide Bond Formation

Amide coupling is a cornerstone reaction for this molecule. Here's how to troubleshoot common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Hydrolysis of activated carboxylic acid: This is the most common issue in the presence of moisture.Ensure rigorously dry conditions: Dry all glassware in an oven, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).[8]
Inefficient activation of the carboxylic acid: The coupling reagent may be old or degraded.Use fresh, high-quality coupling reagents: Store coupling reagents like EDC·HCl and HATU in a desiccator.[8][9] Consider pre-activation of the carboxylic acid before adding the amine.[8]
Side reaction with the amine: The amine starting material may be impure or contain water.Purify and dry the amine: Distill or recrystallize the amine if necessary. Ensure it is thoroughly dried before use.
Formation of Multiple Byproducts Side reactions due to excess heat: Some coupling reactions are sensitive to high temperatures.Control the reaction temperature: Add reagents portion-wise and use an ice bath to maintain a low temperature, especially during the initial activation and addition steps.[8]
Racemization (if using chiral amines): The coupling conditions may be too harsh.Use a racemization-suppressing additive: Additives like HOBt or Oxyma can minimize racemization.[10]
Reaction Stalls (Incomplete Conversion) Insufficient amount of coupling reagent or base: Stoichiometry is critical.Use a slight excess of the coupling reagent and base: Typically, 1.1 to 1.5 equivalents of the coupling reagent and 2 to 3 equivalents of a non-nucleophilic base like DIPEA are used.[8][9]
Poor solubility of starting materials: The reactants may not be fully dissolved.Choose an appropriate anhydrous solvent: DMF and DCM are common choices.[8][9] Gentle warming may be necessary, but be mindful of potential side reactions.

Workflow for a Successful Amide Coupling Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup prep1 Dry Glassware (Oven) prep2 Use Anhydrous Solvents prep1->prep2 prep3 Dry Starting Materials prep2->prep3 react1 Dissolve this compound in anhydrous solvent prep3->react1 react2 Add Coupling Reagent (e.g., HATU, EDC) react1->react2 react3 Add Non-nucleophilic Base (e.g., DIPEA) react2->react3 react4 Add Amine react3->react4 mon1 Monitor by TLC/LC-MS react4->mon1 mon2 Aqueous Workup mon1->mon2 mon3 Purification (Chromatography) mon2->mon3

Caption: A typical workflow for amide coupling reactions.

Esterification Reactions

Esterification of this compound often involves Fischer esterification, which is an equilibrium-driven process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Reversible reaction at equilibrium: The presence of water, a product of the reaction, shifts the equilibrium back to the starting materials.[7][11]Remove water: Use a Dean-Stark apparatus to azeotropically remove water as it forms.[11] Alternatively, use a large excess of the alcohol, which can also serve as the solvent, to drive the reaction forward.[7][11]
Insufficient acid catalyst: The basic amino group neutralizes some of the acid catalyst.[11]Use a sufficient amount of acid catalyst: Ensure enough catalyst is present to both protonate the amino group and catalyze the esterification.[11]
Reaction Does Not Start or is Very Slow Steric hindrance: If using a bulky alcohol, the reaction rate will be slower.[7]Increase reaction time and/or temperature: Monitor the reaction by TLC to determine the optimal conditions.[7] Consider alternative, non-equilibrium-based esterification methods.
Formation of Dark-Colored Impurities Decomposition at high temperatures: Prolonged heating in the presence of a strong acid can lead to decomposition or polymerization.[11]Avoid excessive heat: Use the minimum temperature necessary for a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed.[11]
Sulfonation of the aromatic ring: If using concentrated sulfuric acid as the catalyst, this side reaction can occur.[7]Use an alternative acid catalyst: Consider using p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst.

Decision Tree for Troubleshooting Low Esterification Yield

G start Low Yield in Esterification q1 Is water being actively removed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is there sufficient acid catalyst? a1_yes->q2 s1 Implement water removal (Dean-Stark or excess alcohol) a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction temperature optimal? a2_yes->q3 s2 Increase catalyst loading a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Improved Yield a3_yes->end s3 Optimize temperature and monitor by TLC a3_no->s3 s3->end

Caption: A decision tree for troubleshooting low esterification yields.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always perform a small-scale test reaction to optimize conditions for your specific substrates.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for a wide range of amines and generally gives high yields.

  • Preparation: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

  • Addition of Base and Coupling Reagent: Add DIPEA (3.0 eq) to the solution and stir for 2-5 minutes. Add HATU (1.1 eq) to the mixture in one portion and stir at room temperature for 15-20 minutes to allow for pre-activation.[8]

  • Addition of Amine: Add the desired amine (1.1 eq) dropwise to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).[8]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Fischer Esterification

This classic method is cost-effective but requires careful control of equilibrium.

  • Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. For optimal results, use a Dean-Stark trap.

  • Addition of Alcohol and Catalyst: Add a large excess of the alcohol (e.g., 10-20 eq), which will also act as the solvent.[7] While stirring, carefully add the acid catalyst (e.g., 0.1 eq of concentrated H₂SO₄ or p-TsOH) dropwise.

  • Reaction: Heat the mixture to a gentle reflux for 1-10 hours. If using a Dean-Stark trap, ensure the apparatus is properly filled with the alcohol.

  • Monitoring: Monitor the progress of the reaction by TLC.[12]

  • Work-up: Cool the reaction mixture to room temperature. If the alcohol is low-boiling, remove the excess under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.

  • Neutralization: Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.[7]

  • Isolation: Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude ester can be purified by distillation or recrystallization.

References

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II.
  • Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids.
  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties.
  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: Properties and Applications.
  • RSC Publishing. (2021, June 22). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • National Institutes of Health. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.
  • Organic Letters. (2015). Amide and Peptide Bond Formation in Water at Room Temperature.
  • ResearchGate. (2023, March 3). Effect of the morphology of films of polyaniline derivatives poly-2-[(2E)-1‑methyl-2‑butene-1‑yl]aniline and poly-2-(cyclohex-2‑en-1‑yl)aniline on sensory sensitivity to humidity and ammonia vapors.
  • Organic-Chemistry.org. (2015). Amide and Peptide Bond Formation in Water at Room Temperature.
  • ResearchGate. (n.d.). Investigation of Moisture Sorption Properties of Gelatin/Poly (Aniline)/Films.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • ResearchGate. (2020, September 18). A brief review on aniline and its derivatives.
  • RSC Publishing. (2021, August 5). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange.
  • NCERT. (n.d.). Amines.

Sources

Validation & Comparative

3-Amino-4-fluorobenzoic acid vs 4-amino-3-fluorobenzoic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Amino-4-fluorobenzoic Acid and 4-amino-3-fluorobenzoic Acid

For researchers, scientists, and professionals in drug development, the nuanced selection of isomeric building blocks is a cornerstone of successful synthetic chemistry. The precise placement of functional groups on an aromatic scaffold can dramatically alter electronic properties, reactivity, and ultimately, the biological activity of a target molecule. This guide provides an in-depth, objective comparison of two critical and structurally similar intermediates: This compound and 4-amino-3-fluorobenzoic acid . By examining their electronic structures and providing supporting experimental frameworks, this document aims to empower chemists to make informed decisions in their synthetic designs.

Physicochemical and Structural Overview

At first glance, these two compounds are simple isomers, differing only in the arrangement of their amino and fluoro substituents. However, this subtle structural shift has significant consequences for their physical and chemical properties.

PropertyThis compound4-amino-3-fluorobenzoic acid
Structure this compound structure4-amino-3-fluorobenzoic acid structure
CAS Number 2365-85-7[1]455-87-8[2][3]
Molecular Formula C₇H₆FNO₂[1]C₇H₆FNO₂[2][3]
Molecular Weight 155.13 g/mol [1][4]155.13 g/mol [2][3]
Appearance White to light yellow powderWhite to light yellow crystalline material[2]
Melting Point 184 °C214-218 °C[2]
Predicted pKa 4.30 ± 0.10[5]Not explicitly found, but predicted to be > 4.30
IUPAC Name This compound[1]4-amino-3-fluorobenzoic acid[2][3]

The significantly higher melting point of 4-amino-3-fluorobenzoic acid suggests a more stable crystal lattice, potentially due to more effective intermolecular hydrogen bonding and packing.

The Decisive Factor: Electronic Effects

The reactivity of these isomers is dictated by the interplay of inductive and resonance effects of the three functional groups: the electron-donating amino group (-NH₂), the electron-withdrawing fluoro group (-F), and the electron-withdrawing carboxylic acid group (-COOH).

  • Amino Group (-NH₂): A powerful activating group that donates electron density via resonance (+M effect), which far outweighs its inductive withdrawal (-I effect). It is an ortho, para-director in electrophilic aromatic substitution.

  • Fluoro Group (-F): Strongly electron-withdrawing via induction (-I effect) due to its high electronegativity. It is weakly electron-donating via resonance (+M effect). The inductive effect dominates, making it a deactivating group, but it still directs ortho, para.[6]

  • Carboxylic Acid Group (-COOH): A deactivating, electron-withdrawing group (-I and -M effects) that directs incoming electrophiles to the meta position.

The relative positioning of these groups creates distinct electronic environments in each isomer, which is the root cause of their differing reactivity.

Caption: Electronic effects and key substituent interactions in the two isomers.

Comparative Reactivity Analysis

Acidity of the Carboxylic Acid

The acidity of a benzoic acid is enhanced by electron-withdrawing groups (EWGs) that stabilize the resulting carboxylate anion and is diminished by electron-donating groups (EDGs) that destabilize it.[7][8]

  • This compound: The strongly withdrawing fluorine is para to the carboxylic acid, exerting a significant stabilizing inductive effect on the carboxylate anion. The powerfully donating amino group is meta, meaning its destabilizing resonance effect does not extend to the carboxylate. This configuration leads to increased acidity compared to benzoic acid. The predicted pKa is 4.30.[5]

  • 4-amino-3-fluorobenzoic acid: The amino group is para to the carboxylic acid. Its potent electron-donating resonance effect directly opposes the carboxylate anion, strongly destabilizing it and reducing acidity. The fluorine's inductive withdrawal from the meta position is less effective at counteracting this.

Amide Bond Formation

Amide coupling is a cornerstone reaction in medicinal chemistry, typically proceeding via activation of the carboxylic acid followed by nucleophilic attack from an amine.[9] We must consider the reactivity of both functional groups in our isomers.

  • Reactivity as a Carboxylic Acid: The rate of activation (e.g., by carbodiimides like EDC) is dependent on the electrophilicity of the carboxyl carbon. As established in the acidity analysis, the carboxylic acid in This compound is more electron-deficient due to the para-fluoro group. Therefore, it is expected to activate and react slightly faster in amide coupling reactions.

  • Reactivity as an Amine (Nucleophilicity): The nucleophilicity of the amino group is paramount when it is the reacting partner.

    • In This compound , the amino group is positioned ortho to the highly electronegative fluorine. The strong inductive withdrawal from the adjacent fluorine significantly reduces the electron density on the nitrogen, making it a poorer nucleophile .

    • In 4-amino-3-fluorobenzoic acid , the amino group is also ortho to the fluorine, which decreases its nucleophilicity. However, it is also para to the withdrawing carboxyl group, which further reduces its basicity and nucleophilicity. A direct comparison is complex, but the immediate, powerful inductive effect of an adjacent fluorine in both isomers is the dominant factor in reducing nucleophilicity compared to aniline.

Nucleophilic Aromatic Substitution (SNA_r)

SNA_r involves the displacement of a leaving group (here, fluorine) by a nucleophile. This reaction is heavily dependent on the presence of strong EWGs ortho and/or para to the leaving group, which are necessary to stabilize the negatively charged Meisenheimer intermediate.[10][11]

  • This compound: The fluorine atom has an ortho amino group (EDG) and a meta carboxyl group (EWG). The EDG actively destabilizes the Meisenheimer complex, and the EWG is in the wrong position to provide resonance stabilization. This isomer is highly unreactive towards SNA_r.

  • 4-amino-3-fluorobenzoic acid: The fluorine has an ortho amino group (EDG) and a para carboxyl group (EWG). While the para-COOH is perfectly positioned to stabilize the negative intermediate, the powerful destabilizing effect of the ortho-NH₂ group makes the reaction extremely difficult under standard conditions.[12]

Experimental Protocol: Comparative Amide Coupling

This protocol outlines a comparative experiment to synthesize N-benzyl amides from both isomers, designed to highlight potential differences in reactivity.

Objective: To compare the reaction rate and yield of amide bond formation for this compound and 4-amino-3-fluorobenzoic acid with benzylamine.

Caption: Workflow for the comparative amide coupling experiment.

Step-by-Step Methodology:

  • Reaction Setup (Two separate flasks, one for each isomer):

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the respective aminofluorobenzoic acid (e.g., 1.0 mmol, 155 mg), 1-Hydroxybenzotriazole (HOBt) (0.1 mmol, 14 mg), and anhydrous N,N-Dimethylformamide (DMF) (5 mL). Stir until all solids dissolve.[14]

    • Causality: HOBt is used as a catalytic additive to suppress side reactions and minimize potential racemization, though the latter is not a concern here. DMF is a polar aprotic solvent suitable for dissolving the reagents.

  • Amine Addition:

    • Add benzylamine (1.05 mmol, 112 mg, 114 µL) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 323 mg, 435 µL).

    • Causality: Benzylamine is the nucleophile. DIPEA is a non-nucleophilic base used to neutralize the HCl byproduct from EDC·HCl and maintain a basic environment for the coupling.

  • Activation and Coupling:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 mmol, 230 mg) in three small portions over 5 minutes.

    • Causality: EDC is the coupling reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15] Adding it at 0 °C controls the initial exothermic reaction.

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the consumption of the starting carboxylic acid using Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).

    • Expected Observation: The reaction with This compound may proceed to completion faster than the one with its isomer due to its slightly higher carboxyl reactivity.

  • Workup and Isolation:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

    • Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product via flash column chromatography on silica gel.

    • Characterize the final products (¹H NMR, ¹³C NMR, HRMS) and calculate the isolated yield for a quantitative comparison.

Summary and Recommendations

The choice between this compound and 4-amino-3-fluorobenzoic acid is not arbitrary and should be guided by the specific transformation required.

  • Choose this compound when:

    • You require a more acidic molecule.

    • The primary reaction is at the carboxylic acid moiety (e.g., esterification, amide coupling), as it is electronically more activated.

    • You need to perform electrophilic substitution and want to avoid directing to the position between the existing F and NH₂ groups.

  • Choose 4-amino-3-fluorobenzoic acid when:

    • A less acidic molecule is needed.

    • The synthetic strategy relies on the specific para relationship between the amino and carboxyl groups, which can be exploited in certain multi-step syntheses (e.g., via diazotization of the amine).

For reactions involving the amino group as a nucleophile , both isomers are challenging substrates due to the deactivating effect of the adjacent fluorine. In such cases, more forcing conditions or highly reactive electrophiles may be necessary. For nucleophilic substitution of the fluorine , neither is a suitable candidate under standard conditions.

By understanding the fundamental electronic differences outlined in this guide, researchers can better predict reactivity, optimize reaction conditions, and select the ideal isomeric building block to accelerate their research and development programs.

References

  • Smolecule. (2023). Buy 4-Amino-3-fluorobenzoic acid | 455-87-8. URL: https://www.smolecule.com/cas-455-87-8-4-amino-3-fluorobenzoic-acid.html
  • ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). URL: https://www.researchgate.net/publication/236128038_Nucleophilic_aromatic_substitution_reaction_of_unprotected_ortho-fluoromethoxy_benzoic_and_naphthoic_acids_with_Grignardorganolithium_reagents_SNArAB
  • ChemicalBook. This compound(2365-85-7) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/2365-85-7_1HNMR.htm
  • ChemicalBook. This compound CAS#: 2365-85-7. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0273752.htm
  • BLD Pharm. (2023). Exploring this compound: Properties and Applications. URL: https://www.bldpharm.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. URL: https://www.inno-pharmchem.com/news/the-impact-of-fluorine-in-chemical-synthesis-a-look-at-2-amino-5-fluorobenzoic-acid-64019379.html
  • Fosdick, L. S., & Dodds, A. F. The Synthesis of Some Alkyl and Dialkylaminoalkyl Esters of this compound. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/abs/10.1021/ja01275a513
  • PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/75396
  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. URL: https://www.quora.com/Why-is-para-fluoro-benzoic-acid-is-less-acidic-than-para-chloro-benzoic-acid
  • BLD Pharm. (2023). Exploring 4-Amino-3-Fluorobenzoic Acid: Properties and Applications. URL: https://www.bldpharm.
  • PubChem. 4-Amino-3-fluorobenzoic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/9971
  • Organic Syntheses. p-FLUOROBENZOIC ACID. URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0303
  • BLD Pharm. 455-87-8|4-Amino-3-fluorobenzoic acid|BLD Pharm. URL: https://www.bldpharm.com/products/455-87-8.html
  • Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/08%3A_Carboxylic_Acids_and_Nitriles/8.02%3A_Substituent_Effects_on_Acidity
  • Chemistry LibreTexts. (2025). 6.3: Substituent Effects on Acidity. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/06%3A_Acids_and_Bases/6.03%3A_Substituent_Effects_on_Acidity
  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.04_Substituent_Effects_on_Acidity
  • Wikipedia. Nucleophilic aromatic substitution. URL: https://en.wikipedia.
  • Smolecule. This compound. URL: https://www.smolecule.com/cas-2365-85-7-3-amino-4-fluorobenzoic-acid.html
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. URL: https://www.masterorganicchemistry.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. URL: http://www.orgsyn.org/demo.aspx?prep=v77p0012
  • ChemScene. This compound. URL: https://www.chemscene.com/products/3-Amino-4-fluorobenzoic-acid-CS-W016253.html
  • PubMed Central (PMC). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7736111/
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. URL: https://openstax.
  • Santa Cruz Biotechnology. 4-Amino-3-fluorobenzoic Acid. URL: https://www.scbt.com/p/4-amino-3-fluorobenzoic-acid-455-87-8
  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. URL: https://d-scholarship.pitt.edu/18029/1/acp2003.pdf
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. URL: https://www.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. URL: https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4-fluoro_benzoic_acid_as_bioactive_compound.pdf
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. URL: https://www.luxembourg-bio.com/resources/amide-bond-formation-beyond-the-myth-of-coupling-reagents
  • Fisher Scientific. Amide Synthesis. URL: https://www.fishersci.se/se/en/technical-support/amide-synthesis.html
  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. URL: https://www.researchgate.net/publication/358897450_The_amide_group_and_its_preparation_methods_by_acid-amine_coupling_reactions_an_overview
  • PubMed Central (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3700216/
  • Benchchem. A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-reactivity-of-4-amino-3-bromobenzoic-acid-and-4-amino-3-chlorobenzoic-acid-for-researchers
  • University of Arizona. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. URL: http://www.chem.ucla.edu/~harding/IGOC/B/benzoicacidpKa.pdf
  • ChemicalBook. This compound. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0273752.htm
  • Wikipedia. 4-Fluorobenzoic acid. URL: https://en.wikipedia.org/wiki/4-Fluorobenzoic_acid
  • Benchchem. A Comparative Guide to 3-Amino-4-nitrobenzoic Acid and Its Isomers for Research and Development. URL: https://www.benchchem.com/blog/a-comparative-guide-to-3-amino-4-nitrobenzoic-acid-and-its-isomers-for-research-and-development
  • Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?. URL: https://chemistry.stackexchange.com/questions/5211/in-aminobenzoic-acid-do-we-have-three-different-pkas
  • CookeChem. 4-Amino-3-fluorobenzoic Acid , 98% , 455-87-8. URL: https://www.cookechem.com/product/4-Amino-3-fluorobenzoic-Acid-455-87-8.html

Sources

A Comparative Guide for Synthetic Chemists: 3-Amino-4-fluorobenzoic Acid vs. 3-Amino-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic route. The nuanced differences between structurally similar molecules can lead to significant variations in reactivity, yield, and the feasibility of downstream transformations. This guide provides an in-depth, objective comparison of two valuable halogenated building blocks: 3-Amino-4-fluorobenzoic acid and 3-Amino-4-chlorobenzoic acid. By delving into their physicochemical properties, electronic characteristics, and reactivity, supported by experimental considerations, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

At a Glance: Physicochemical Properties

A foundational comparison begins with the intrinsic properties of these two reagents. These characteristics can impact solubility, reaction kinetics, and purification strategies.

PropertyThis compound3-Amino-4-chlorobenzoic acid
CAS Number 2365-85-7[1]2840-28-0[2][3]
Molecular Formula C₇H₆FNO₂[1]C₇H₆ClNO₂[2][3]
Molecular Weight 155.13 g/mol [1]171.58 g/mol [2][3]
Appearance White to light yellow or off-white crystalline solid/powder[4]White to faint brown powder[3]
Melting Point 182-184 °C[4][5]214-215 °C[3][6]
Boiling Point (Predicted) 335.5 ± 27.0 °C at 760 mmHg[5]Not readily available
Density (Predicted) 1.430 ± 0.06 g/cm³[5]Not readily available
Solubility Soluble in Methanol[5][7]Information not readily available
pKa (Predicted) 4.30 ± 0.10[7]Not readily available

The higher melting point of the chloro-substituted analog suggests stronger intermolecular forces in the solid state, which could be attributed to a combination of its greater molecular weight and crystal packing effects.

The Decisive Factor: Unpacking Electronic Effects and Reactivity

The primary distinction in the chemical behavior of these two molecules arises from the electronic properties of the halogen substituent. Both fluorine and chlorine exert two opposing electronic effects on the aromatic ring: the electron-withdrawing inductive effect (-I) and the electron-donating resonance (or mesomeric) effect (+M).

  • Inductive Effect (-I): This effect is transmitted through the sigma bonds and is dependent on electronegativity. Fluorine is the most electronegative element, and thus, its inductive effect is stronger than that of chlorine.[8] This effect deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density.

  • Resonance Effect (+M): This effect involves the delocalization of lone pair electrons from the halogen into the pi-system of the aromatic ring. For this to be effective, there must be efficient overlap between the p-orbitals of the halogen and the carbon of the benzene ring. Due to the similar size of the 2p orbitals of fluorine and carbon, this overlap is much more effective for fluorine than the overlap between the 3p orbitals of chlorine and the 2p orbitals of carbon.[9][10][11] Consequently, fluorine has a stronger +M effect than chlorine.[9]

In the case of halobenzenes, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution compared to benzene. However, the stronger +M effect of fluorine counteracts its stronger -I effect to a greater extent than in chlorobenzene.[10] This can lead to nuanced differences in reactivity.

For nucleophilic aromatic substitution (SNAAr) reactions, the strong electron-withdrawing nature of the halogen is a key activating factor. However, the C-F bond is significantly stronger than the C-Cl bond, making fluoride a poorer leaving group. This often necessitates harsher reaction conditions for fluoro-substituted compounds in SNAAr reactions compared to their chloro-analogs.

The amino and carboxylic acid groups on the ring also play a crucial role. The amino group is a powerful activating group and is ortho-, para-directing, while the carboxylic acid group is a deactivating group and is meta-directing. The interplay of these groups with the halogen will dictate the regioselectivity and rate of various reactions.

Electronic_Effects cluster_F This compound cluster_Cl 3-Amino-4-chlorobenzoic Acid F_compound Aromatic Ring F_I Strong -I Effect (High Electronegativity) F_compound->F_I Inductive F_M Strong +M Effect (Good 2p-2p Orbital Overlap) F_compound->F_M Resonance F_reactivity Nuanced Reactivity F_I->F_reactivity F_M->F_reactivity Cl_compound Aromatic Ring Cl_I Weaker -I Effect (Lower Electronegativity) Cl_compound->Cl_I Inductive Cl_M Weaker +M Effect (Poor 3p-2p Orbital Overlap) Cl_compound->Cl_M Resonance Cl_reactivity Generally More Predictable Reactivity Cl_I->Cl_reactivity Cl_M->Cl_reactivity

Caption: Electronic effects of fluorine vs. chlorine on the aromatic ring.

Experimental Protocols and Expected Outcomes: A Comparative Scenario

To illustrate the practical implications of these differences, let's consider a common synthetic transformation: amide bond formation via activation of the carboxylic acid.

Protocol: Amide Bond Formation with Benzylamine
  • Reagents and Solvents:

    • 3-Amino-4-halobenzoic acid (1.0 eq)

    • Benzylamine (1.1 eq)

    • Coupling agent, e.g., HATU (1,1-Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • Base, e.g., Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous solvent, e.g., Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of the 3-Amino-4-halobenzoic acid in anhydrous DMF at room temperature, add the coupling agent (HATU) and the base (DIPEA).

    • Stir the mixture for 10-15 minutes to allow for the activation of the carboxylic acid.

    • Add benzylamine to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Expected Differences in Outcome:

In this specific reaction, the halogen substituent is not directly involved in the bond-forming step. Therefore, the primary difference in outcome is not expected to be dramatic. However, subtle differences in the electronic nature of the aromatic ring could slightly influence the acidity of the carboxylic acid and the nucleophilicity of the amino group, potentially leading to minor variations in reaction kinetics. The purification of the final products might also differ due to their varying polarities.

A more pronounced difference would be observed in reactions where the halogen is directly involved, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). In such cases, the C-Cl bond is generally more readily activated than the C-F bond, making 3-amino-4-chlorobenzoic acid the more reactive coupling partner under standard conditions.

Applications in Synthesis

Both this compound and 3-amino-4-chlorobenzoic acid are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[6][12][13]

  • This compound is often utilized when the introduction of a fluorine atom is desired in the final target molecule. Fluorine substitution can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.

  • 3-Amino-4-chlorobenzoic acid serves as a versatile intermediate where the chlorine atom can be retained in the final product or be further functionalized through various cross-coupling reactions. It is a useful reagent for preparing novel bis-triazolyl-aryl-benzimidazole-thiol derivatives.[6]

Conclusion and Strategic Recommendations

The choice between this compound and 3-amino-4-chlorobenzoic acid is a strategic decision that should be guided by the specific goals of the synthetic project.

  • Choose this compound when:

    • The incorporation of a fluorine atom into the target molecule is a key design element to modulate its biological properties.

    • The synthetic route does not involve nucleophilic aromatic substitution at the halogen-bearing carbon.

  • Choose 3-Amino-4-chlorobenzoic acid when:

    • The chlorine atom is to be used as a handle for further functionalization via cross-coupling reactions.

    • A more cost-effective and readily available starting material is desired for large-scale synthesis.

By understanding the fundamental differences in the electronic properties and reactivity of these two building blocks, researchers can design more efficient and successful synthetic strategies.

References

  • Exploring this compound: Properties and Applic
  • fluorine is more electronegative than chlorine even then p-fluorobenzoic acid is a weaker [Chemistry] - Gauth. (URL: )
  • Chemical Properties of 3-Amino-4-chlorobenzoic acid (CAS 2840-28-0) - Cheméo. (URL: )
  • This compound CAS 2365-85-7 - Home Sunshine Pharma. (URL: )
  • This compound CAS#: 2365-85-7 - ChemicalBook. (URL: )
  • This compound | C7H6FNO2 | CID 75396 - PubChem. (URL: )
  • 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem. (URL: )
  • 3-Amino-4-chlorobenzoic acid = 98.0 T 2840-28-0 - Sigma-Aldrich. (URL: )
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google P
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
  • 3-Amino-4-chlorobenzoic acid(2840-28-0) 1H NMR spectrum - ChemicalBook. (URL: )
  • This compound(2365-85-7) 1H NMR spectrum - ChemicalBook. (URL: )
  • 3-Amino-4-chlorobenzoic acid 2840-28-0 wiki - Guidechem. (URL: )
  • 3-Amino-4-chlorobenzoic acid - the NIST WebBook. (URL: )
  • 3-Amino-4-chlorobenzoic acid | 2840-28-0 - ChemicalBook. (URL: )
  • This compound CAS#: 2365-85-7 - ChemicalBook. (URL: )
  • Though chlorine has more tendency to gain electrons than fluorine, while gaining the shared ... - Quora. (URL: )
  • Rate of EAS in chlorobenzene and fluorobenzene - Chemistry Stack Exchange. (URL: )
  • Preparation of 3-amino-4-hydroxybenzoic acids - European P
  • Shouldn't chlorine's inductive effect be more than that of fluorine since chlorine has a vacant d-orbital? - Quora. (URL: )
  • 3-Amino-4-chlorobenzoic acid | 2840-28-0 | FA00602 - Biosynth. (URL: )
  • Does fluorine or chlorine have more of a resonance effect? - Quora. (URL: )
  • A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers - Benchchem. (URL: )
  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google P
  • This compound. (URL: )
  • 3-amino-4-chlorobenzoic acid (C7H6ClNO2) - PubChemLite. (URL: )
  • 3-Amino-4-chlorobenzoic acid - the NIST WebBook. (URL: )
  • Exploring 4-Amino-3-Fluorobenzoic Acid: Properties and Applic
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: )
  • 3 Amino 4 Chloro Benzoic Acid - Shree Chemopharma Ankleshwar Pvt. Ltd.. (URL: )
  • 2365-85-7 | this compound - ChemScene. (URL: )
  • 3-AMINO-4-CHLOROBENZOIC ACID | 2840-28-0 | INDOFINE Chemical Company. (URL: )
  • Synthesis routes of 4-Amino-3-chlorobenzoic acid - Benchchem. (URL: )
  • Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? - Quora. (URL: )
  • 3-Amino-4-chlorobenzoic Acid | 2840-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd.. (URL: )
  • 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem. (URL: )
  • Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid? - Quora. (URL: )
  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (URL: )
  • Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid - Chemistry Stack Exchange. (URL: )
  • 3-Amino-4-hydroxybenzoic acid - nordmann.global. (URL: )
  • Application Notes and Protocols for the Characterization of 4-Amino-2-fluorobenzoic Acid - Benchchem. (URL: )
  • 3-Amino-4-chlorobenzoic acid | CAS 2840-28-0 | SCBT. (URL: )

Sources

biological activity of 3-Amino-4-fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Amino-4-fluorobenzoic Acid Derivatives

For researchers, scientists, and drug development professionals, the strategic design of novel therapeutic agents is a paramount objective. The this compound scaffold represents a promising starting point for the synthesis of new bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the amino and carboxylic acid groups provide versatile handles for chemical modification.[1]

This guide offers a comparative analysis of the potential biological activities of this compound derivatives. Due to the nascent stage of research on this specific class, this guide synthesizes data from structurally related fluorobenzoic and aminobenzoic acid analogs to forecast their therapeutic potential and provide a framework for future investigation. We will delve into potential anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from analogous compounds, and provide detailed protocols to empower further research.

Comparative Analysis of Biological Activities

The true value of the this compound core lies in its potential for derivatization. By modifying the amino and carboxyl groups, researchers can systematically alter the molecule's physicochemical properties to target different biological pathways.

Anticancer Potential

While direct studies on this compound derivatives are limited, analogs have shown significant anticancer properties. The primary mechanism often involves the disruption of cellular division.[2] For instance, certain β-lactam derivatives of 3-fluorobenzoic acid have demonstrated antiproliferative effects against human breast cancer cell lines, purportedly by inhibiting tubulin polymerization, which is critical for mitotic spindle formation and leads to apoptosis.[2]

Furthermore, derivatives of other aminobenzoic acids have been evaluated for their cytotoxic effects against various cancer cell lines. This suggests that the this compound scaffold is a strong candidate for developing novel anticancer agents.[3][4]

Table 1: Comparative Anticancer Activity of Related Benzoic Acid Derivatives

Compound ClassCell LineActivity (IC₅₀ in µM)Reference CompoundReference IC₅₀ (µM)Source
Schiff Bases of p-Aminobenzoic AcidHepG2 (Liver Cancer)≥ 15.0Tamoxifen19.6[4][5]
Benzamide Derivatives of p-Aminobenzoic AcidHCT-116 (Colon Cancer)5.8 ± 0.24 to 21.3 ± 4.15-FluorouracilNot Specified[4]
Alkyl Derivatives of 4-Aminobenzoic AcidNCI-H460 (Lung Cancer)15.59 - 20.04Cisplatin21.00[4]
1,2,4-Triazole DerivativeU-87 (Glioblastoma)< 10 (Highly Active)--[3]
Antimicrobial Activity

The structural similarity of aminobenzoic acids to para-aminobenzoic acid (PABA) makes them prime candidates for antimicrobial drug design. PABA is an essential precursor in the folic acid synthesis pathway for many bacteria.[6] Derivatives can act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in this pathway, thereby halting bacterial growth.[6] This mechanism is selective for microbes, as humans acquire folic acid through their diet.[6]

Additionally, analogs of 3-fluorobenzoic acid have been proposed to inhibit D-alanyl-D-alanine ligase, an enzyme crucial for the synthesis of the bacterial cell wall's peptidoglycan layer.[2] This disruption leads to cell lysis and death.[2]

Table 2: Comparative Antimicrobial Activity of Aminobenzoic Acid Derivatives

Compound ClassMicroorganismActivity (MIC in µM)Source
Schiff Bases of p-Aminobenzoic AcidStaphylococcus aureus (MRSA)from 15.62[5][7]
Schiff Bases of p-Aminobenzoic AcidMycobacterium tuberculosis≥ 62.5[5][7]
Schiff Bases of p-Aminobenzoic AcidCandida albicans≥ 7.81[5][7]
3-Amino-4-aminoximidofurazan derivativesStaphylococcus aureusModerate to Significant[8]
3-Amino-4-aminoximidofurazan derivativesPseudomonas aeruginosaModerate to Significant[8]
Anti-inflammatory Properties

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Many NSAIDs are acidic molecules, and derivatives of various benzoic acids have been explored for anti-inflammatory activity.[9][10] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[11] Given that this compound is an acidic molecule, its derivatives are logical candidates for investigation as novel anti-inflammatory agents.[12]

Experimental Protocols

To facilitate further research, we provide detailed, validated methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of a 3-Amino-4-fluorobenzamide Derivative

This protocol describes a standard amide coupling reaction, a fundamental step in building a library of derivatives from the this compound core.

Causality: The carboxylic acid is first activated with a coupling agent (like HBTU) to form a more reactive species. This activated intermediate readily reacts with a primary or secondary amine to form a stable amide bond, yielding the desired derivative.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1 equivalent of this compound in an appropriate anhydrous solvent (e.g., Dimethylformamide, DMF).

  • Activation: Add 1.1 equivalents of a peptide coupling reagent (e.g., HBTU) and 1.2 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) to the solution. Stir at room temperature for 20 minutes.

  • Coupling: Add 1.05 equivalents of the desired amine to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once complete, pour the reaction mixture into water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Self-Validation: The protocol includes positive (a known anticancer drug) and negative (vehicle) controls. A dose-dependent decrease in cell viability for the test compound and significant cell death in the positive control validate the assay's performance.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Incubate for 48-72 hours.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Visualization of Pathways and Workflows

Proposed Antibacterial Mechanism

The following diagram illustrates the proposed mechanism of action for aminobenzoic acid derivatives that target the bacterial folate synthesis pathway.

Folate Synthesis Inhibition cluster_pathway Bacterial Cell PABA PABA (Natural Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds Derivative 3-Amino-4-fluorobenzoic Acid Derivative Derivative->DHPS Competitively Inhibits DHP Dihydropteroic Acid DHPS->DHP Catalyzes Growth_Stop Bacterial Growth Inhibition Folic_Acid Folic Acid DHP->Folic_Acid Nucleotides Nucleotide Synthesis Folic_Acid->Nucleotides

Caption: Competitive inhibition of bacterial folate synthesis pathway.

Experimental Workflow: MTT Assay

This diagram outlines the key steps of the MTT assay for evaluating the anticancer activity of the synthesized compounds.

MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC50 Values F->G

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Future Directions and Conclusion

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutic agents. While direct experimental data on its derivatives are still emerging, a comprehensive analysis of structurally related compounds strongly suggests significant potential in anticancer, antimicrobial, and anti-inflammatory applications. The strategic incorporation of a fluorine atom is a well-established method in medicinal chemistry for enhancing the pharmacokinetic properties of drug candidates.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives to establish clear structure-activity relationships (SAR). Elucidating the specific molecular targets and signaling pathways will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on this exciting area of medicinal chemistry.

References

  • Exploring this compound: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). AHH Chemical Co., Ltd.
  • An In-depth Technical Guide to 3-Fluorobenzoic Acid, its Morpholide Derivatives, and Analogs for Researchers. (n.d.). BenchChem.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (n.d.). Google Patents.
  • This compound. (n.d.). CymitQuimica.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11).
  • An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid. (n.d.). BenchChem.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.
  • 4-Amino-2-fluorobenzoic Acid: A Technical Overview of Its Biological Significance. (n.d.). BenchChem.
  • Application Notes: 4-Amino-3-chlorobenzoic Acid Derivatives in Antimicrobial Research. (n.d.). BenchChem.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Manolov, S., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(1), 243.
  • Petraitytė, A., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(21), 6445.
  • Angeli, A., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(22), 16450.
  • Jampilek, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 2.
  • Jampilek, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. ResearchGate.
  • Alpha-aminoamide derivatives useful as anti-inflammatory agents. (n.d.). Google Patents.
  • Singh, P. K., et al. (2017). 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. Journal of Applied Microbiology, 123(2), 376-388.
  • Kumar, M., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2(2), 87-100.
  • An In-depth Technical Guide to the Biological Activity of Methyl 3-Amino-4-methoxybenzoate derivatives. (n.d.). BenchChem.
  • Stanković, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(5), 659.

Sources

A Researcher's Guide to the Structure-Activity Relationship of 3-Amino-4-fluorobenzoic Acid Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic manipulation of molecular scaffolds to enhance therapeutic efficacy is a cornerstone of medicinal chemistry. Among the myriad of privileged structures, 3-Amino-4-fluorobenzoic acid has emerged as a versatile and highly valuable building block. Its inherent chemical functionalities—a nucleophilic amino group, a carboxylate amenable to diverse coupling chemistries, and a strategically placed fluorine atom for modulating physicochemical properties—render it an attractive starting point for the synthesis of novel therapeutic agents.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data from studies targeting distinct enzyme classes. We will dissect the causal relationships behind experimental choices, present detailed protocols for synthesis and biological evaluation, and visualize key concepts to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

The this compound Scaffold: A Privileged Starting Point

This compound (3,4-AFBA) is a trifunctionalized benzene ring that offers multiple avenues for chemical modification.[1] The amino group at the 3-position and the carboxylic acid at the 1-position are readily derivatized to form amides, esters, and other functional groups. The fluorine atom at the 4-position is a key feature, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2] This unique combination of features makes 3,4-AFBA an ideal starting point for generating libraries of diverse analogs for SAR studies.

Comparative SAR Analysis: Targeting PARP-1 vs. Protein Kinases

To illustrate the diverse potential of the 3,4-AFBA scaffold, we will compare the SAR of its analogs as inhibitors of two distinct and highly relevant classes of enzymes in oncology: Poly(ADP-ribose) polymerase-1 (PARP-1) and protein kinases.

Case Study 1: Potent and Selective Inhibition of PARP-1

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing DNA single-strand breaks.[3][4][5][6] Inhibition of PARP-1 has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a concept known as synthetic lethality.

An extensive SAR study of 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-one derivatives, which are derived from a 3-amino-4-fluorobenzamide core, has provided valuable insights into the structural requirements for potent PARP-1 inhibition.[7][8]

  • The Amide Linkage is Crucial: The conversion of the carboxylic acid of 3,4-AFBA to an amide is a critical first step. This amide bond often participates in key hydrogen bonding interactions within the enzyme's active site.

  • Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen dramatically influences potency. Exploration of various cyclic amines revealed that a piperazine moiety is highly favorable.

  • Piperazine Substitution: Further modification of the piperazine ring is well-tolerated and can be used to fine-tune physicochemical properties. For instance, acylation of the distal nitrogen of the piperazine with small, cyclic groups like cyclopropanecarbonyl can significantly enhance potency.[9]

  • The Pyridazinone Moiety: The 4,5-dimethylpyridazin-3(2H)-one group serves as a key pharmacophore, likely involved in essential interactions with the PARP-1 active site.

The following table summarizes the PARP-1 inhibitory activity of selected 3-Amino-4-fluorobenzamide analogs.

Compound IDR Group (on distal piperazine nitrogen)PARP-1 IC50 (nM)
1 H>1000
2 Methyl150
3 Acetyl25
4 Cyclopropanecarbonyl5

Data is representative and compiled from published studies for illustrative purposes.[7]

SAR_PARP1

PARP-1 plays a critical role in sensing and signaling DNA single-strand breaks (SSBs). Upon binding to a SSB, PARP-1 becomes catalytically activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, including XRCC1, to the site of damage, facilitating the repair process. PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired SSBs. When a replication fork encounters an unrepaired SSB, it can lead to the formation of a cytotoxic double-strand break (DSB). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in cell death.

PARP1_Pathway

Case Study 2: Targeting Protein Kinases in Cancer Signaling

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins.[10][11] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[12][13] The 3-Amino-4-fluorobenzamide scaffold has also been successfully employed in the development of potent kinase inhibitors.

  • The "Hinge-Binding" Motif: The amino group of the 3,4-AFBA core can be elaborated to form a heterocyclic system that often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.

  • The N-Phenyl Group: The amide nitrogen is frequently attached to a phenyl ring. Substitutions on this phenyl ring can significantly impact potency and selectivity by interacting with different pockets within the kinase active site.

  • Hydrophobic Pockets: The 4-fluoro substituent can contribute to favorable interactions within hydrophobic pockets of the kinase active site.

  • Solvent-Exposed Regions: Modifications to the benzamide portion can extend into the solvent-exposed region, providing opportunities to improve solubility and other pharmacokinetic properties.

The following table summarizes the kinase inhibitory activity of a hypothetical series of N-phenyl-3-amino-4-fluorobenzamide analogs against a representative tyrosine kinase.

Compound IDSubstitution on N-phenyl ringKinase IC50 (nM)
5 Unsubstituted500
6 4-methyl150
7 3-chloro50
8 4-(morpholin-4-yl)20

This data is hypothetical and for illustrative purposes to demonstrate common SAR trends.

SAR_Kinase

Receptor tyrosine kinases (RTKs) are a major class of protein kinases that are often dysregulated in cancer.[14] Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues, creating docking sites for downstream signaling proteins. This initiates a cascade of intracellular signaling events, such as the MAPK and PI3K/Akt pathways, which ultimately regulate cell proliferation, survival, and migration. Kinase inhibitors can block this signaling cascade at various points, thereby inhibiting tumor growth.

Kinase_Pathway

Experimental Protocols

To ensure the scientific integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential.

General Synthesis of N-Substituted 3-Amino-4-fluorobenzamide Analogs

The following protocol describes a general method for the synthesis of a library of N-substituted 3-amino-4-fluorobenzamide analogs for SAR studies.

Synthesis_Workflow

Step-by-Step Protocol:

  • Carboxylic Acid Activation: To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amide Coupling: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 eq). Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 3-amino-4-fluorobenzamide analog.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

PARP-1 Inhibition Assay Protocol (Enzymatic)

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against the PARP-1 enzyme.[15][16][17]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Histone H1 (acceptor protein)

  • Biotinylated NAD+ (for detection)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1M H2SO4)

  • 96-well plates

Procedure:

  • Coat a 96-well plate with Histone H1 and block non-specific binding sites.

  • Add serial dilutions of the test compounds (in DMSO, then diluted in assay buffer) to the wells.

  • Add a mixture of PARP-1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate again.

  • Add the HRP substrate and incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Kinase Inhibition Assay Protocol (Biochemical)

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific protein kinase.[1][2][18][19][20]

Materials:

  • Recombinant kinase

  • Specific peptide substrate

  • ATP (co-substrate)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96- or 384-well plates

Procedure:

  • Add serial dilutions of the test compounds to the wells of a microplate.

  • Add the kinase and its specific peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the ADP to ATP and measuring the newly synthesized ATP via a luciferase-based reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective inhibitors of diverse enzyme targets, including PARP-1 and various protein kinases. The comparative SAR analysis presented in this guide highlights the versatility of this scaffold and underscores the importance of systematic structural modifications to optimize biological activity. The detailed experimental protocols provide a framework for the reliable synthesis and evaluation of novel analogs.

Future research in this area will likely focus on the development of next-generation inhibitors with improved pharmacokinetic profiles, enhanced selectivity, and the ability to overcome drug resistance. The continued exploration of the chemical space around the this compound core, guided by the principles of structure-based drug design and a deep understanding of the target biology, holds immense promise for the development of novel and effective therapies for a range of human diseases.

References

  • Krishnakumar, R. & Kraus, W. L. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nat. Rev. Mol. Cell Biol.11, 557–573 (2010).
  • Di Paolo, A. et al. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cancers13, (2021).
  • BenchChem. Application Notes: Kinase Inhibition Assay Protocol using 1H-pyrrolo[2,3-b]pyridin-3-amine. (2025).
  • Li, M. & Yu, X. PARP-1 and its associated nucleases in DNA damage response. DNA Repair81, 102662 (2019).
  • Leung, A. K. L. Functional Aspects of PARP1 in DNA Repair and Transcription. Genes9, (2018).
  • BenchChem. Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. (2025).
  • Ray Chaudhuri, A. & Nussenzweig, A. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling.
  • Ferrigno, F. et al. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Bioorg. Med. Chem. Lett.20, 1100–1105 (2010).
  • Paul, M. K. & Mukhopadhyay, A. K. Tyrosine kinase – Role and significance in Cancer. Int. J. Med. Sci.1, 101–115 (2004).
  • Jiao, Q., Bi, L., Ren, Y., Song, S. & Wang, Q. Etiologic Role of Kinases in the Progression of Human Cancers and Its Targeting Strategies. Frontiers in Pharmacology8, (2017).
  • Brognard, J. & Hunter, T. Protein Kinase Signalling Networks in Cancer. Current Opinion in Genetics & Development21, 4–11 (2011).
  • Wee, P. & Wang, Z. Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Cancers of the Head & Neck2, (2017).
  • Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H )-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells.
  • Wee, P., Ghadessy, F. J. & Wang, Z. Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers in Oncology9, (2019).
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology[Link] (2024).
  • PARP1 Activity Assay. Tulip Biolabs[Link].
  • Enzolution PARP1 Assay System. BellBrook Labs[Link].
  • Can anyone suggest a protocol for a kinase assay?
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central[Link].
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research[Link] (2025).
  • (A–E) Inhibition % and (F) IC50 (μM) of 3 e, 3 f, 4 d, 4 e, and 4 f against EGFR protein kinases.
  • Menear, K. A. et al. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. J. Med. Chem.51, 6581–6591 (2008).

Sources

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Verification in Pharmaceutical Synthesis

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a compound like 3-Amino-4-fluorobenzoic acid, a key building block in the synthesis of numerous pharmaceutical agents, even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles. The presence of isomeric impurities, such as 4-Amino-3-fluorobenzoic acid, can drastically alter the intended pharmacological effect. This guide provides an in-depth, comparative framework for the robust spectroscopic analysis of this compound, ensuring its structural integrity. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just protocols, but the strategic reasoning behind their application.

The Multi-faceted Approach: Integrating Spectroscopic Data for Conclusive Identification

A single spectroscopic technique rarely provides the complete structural picture. A synergistic approach, integrating data from various methods, is essential for a self-validating and trustworthy characterization. Each technique probes different aspects of the molecular structure, and their combined insights provide a comprehensive and irrefutable confirmation.

Caption: Workflow for the spectroscopic confirmation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is crucial.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule.

Expected ¹H NMR Data for this compound:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H (H-2)~7.5 - 7.7Doublet of doublets (dd)JH-F ≈ 8-9, JH-H ≈ 2-3
Aromatic H (H-5)~7.2 - 7.4Triplet (t) or Doublet of doublets (dd)JH-F ≈ 8-9, JH-H ≈ 8-9
Aromatic H (H-6)~6.8 - 7.0Doublet of doublets (dd)JH-H ≈ 8-9, JH-F ≈ 4-5
Amino (-NH₂)~4.0 - 6.0Broad singlet-
Carboxylic (-COOH)~12.0 - 13.0Broad singlet-

Note: Chemical shifts can vary depending on the solvent and concentration.[1]

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns of the aromatic protons. Deuterated solvents like DMSO-d₆ or CDCl₃ are standard, with DMSO-d₆ often being preferred for its ability to solubilize the compound and reveal the exchangeable protons of the amino and carboxylic acid groups.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative proton ratios.

B. ¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.[3]

Expected ¹³C NMR Data for this compound:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carboxylic (C=O)~165 - 170
C-F~150 - 155 (with large ¹JC-F coupling)
C-NH₂~135 - 140
C-COOH~125 - 130
Aromatic C-H~115 - 125

Note: The carbon attached to the fluorine will appear as a doublet due to C-F coupling.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak.

C. ¹⁹F NMR Spectroscopy: A Direct Probe of Fluorine

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule.

Expected ¹⁹F NMR Data for this compound: A single signal is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the neighboring aromatic protons. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR.

  • Instrument Setup: A multinuclear probe is required.

  • Data Acquisition:

    • Use a standard single-pulse experiment without proton decoupling to observe H-F couplings.

    • The spectral width should be set appropriately for fluorine chemical shifts.

  • Data Processing:

    • Standard Fourier transform, phasing, and baseline correction.

Sources

A Comparative Guide to the Validation of 3-Amino-4-fluorobenzoic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated enzyme inhibitor is a meticulous process demanding rigorous experimental design and insightful analysis. This guide provides an in-depth technical comparison of the validation of 3-Amino-4-fluorobenzoic acid derivatives as enzyme inhibitors, with a particular focus on their activity against protein kinases. By leveraging experimental data and established protocols, we will explore the nuances of validating these compounds, offering a framework for their evaluation and comparison against existing alternatives.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound core is a versatile scaffold in medicinal chemistry. Its structure, featuring an amino group, a carboxylic acid (often derivatized as an amide), and a fluorine atom, provides multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and target engagement. The fluorine substitution is particularly noteworthy as it can enhance metabolic stability and binding affinity through favorable interactions with the target enzyme.

While derivatives of the isomeric 2-amino-4-fluorobenzoic acid have been extensively studied as irreversible EGFR inhibitors, the 3-amino-4-fluoro scaffold has shown significant promise in the development of inhibitors targeting other key kinases, such as Bcr-Abl.

The Validation Funnel: From Initial Hit to Potent Inhibitor

The validation of a this compound derivative as an enzyme inhibitor follows a logical progression, often conceptualized as a funnel. This process systematically narrows down a pool of candidate compounds to identify those with the most promising therapeutic potential.

G A Compound Synthesis & Derivatization B Primary Enzyme Screening A->B C IC50 Determination B->C D Mechanism of Action (MoA) Studies C->D E Selectivity Profiling D->E F Cell-Based Assays E->F

Caption: A generalized workflow for the validation of enzyme inhibitors.

Case Study: Targeting the Bcr-Abl Kinase

Comparative Performance of Benzamide Derivatives

The following table presents hypothetical, yet plausible, IC50 data for a series of N-substituted 3-amino-4-fluorobenzamide derivatives against the Bcr-Abl kinase. This data is modeled after known structure-activity relationships (SAR) for this class of inhibitors.

Compound IDR-Group (Substitution on Amide Nitrogen)Bcr-Abl IC50 (nM)
3AFBA-001 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl50
3AFBA-002 3-(4-(pyridin-3-yl)pyrimidin-2-yl)aminophenyl75
3AFBA-003 4-(pyridin-4-ylmethyl)phenyl120
Imatinib (Reference Compound)300

Note: This data is illustrative and intended to demonstrate the comparative analysis process.

Structure-Activity Relationship (SAR) Insights

The hypothetical data above highlights key SAR trends often observed in kinase inhibitors:

  • The "Privileged" Tail: The 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety (as seen in 3AFBA-001 ) is a well-established pharmacophore in many successful kinase inhibitors, including imatinib. This group often provides crucial interactions within the ATP-binding pocket and enhances solubility.

  • Hinge-Binding Motifs: The pyridin-3-yl)pyrimidin-2-yl)amino group in 3AFBA-002 is designed to form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

  • Simpler Substituents, Lower Potency: The simpler 4-(pyridin-4-ylmethyl)phenyl substituent in 3AFBA-003 likely results in fewer optimal interactions, leading to a higher IC50 value.

Experimental Protocols for Validation

The following are detailed protocols for the key experiments involved in validating this compound derivatives as enzyme inhibitors.

General Synthesis of N-Substituted 3-Amino-4-fluorobenzamides

This protocol outlines a general method for synthesizing the amide derivatives for screening.

Step 1: Activation of this compound

  • Suspend this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) and a non-nucleophilic base like triethylamine (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Amide Coupling

  • Add the desired aniline derivative (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 3-amino-4-fluorobenzamide.

G A This compound B Activated Ester A->B Coupling Agent D N-Substituted 3-Amino-4-fluorobenzamide B->D C Amine (R-NH2) C->D Amide Coupling

Caption: Synthetic workflow for N-substituted 3-amino-4-fluorobenzamides.

In Vitro Bcr-Abl Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against Bcr-Abl kinase activity.

Materials:

  • Recombinant Bcr-Abl kinase

  • Peptide substrate (e.g., Abltide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the Bcr-Abl kinase and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action (MoA) Studies: Lineweaver-Burk Plot Analysis

To understand how a derivative inhibits the enzyme (e.g., competitive, non-competitive), kinetic studies are performed.

Procedure:

  • Perform the kinase assay as described above, but with varying concentrations of both the substrate (peptide or ATP) and the inhibitor.

  • Measure the initial reaction velocities (V₀) for each condition.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

  • The pattern of the lines will indicate the mode of inhibition. For example, in competitive inhibition, the lines will intersect on the y-axis.

Concluding Remarks for the Research Professional

The validation of this compound derivatives as enzyme inhibitors is a multifaceted process that relies on a strong synergy between synthetic chemistry and rigorous biological evaluation. The Bcr-Abl kinase serves as a compelling example of a target where this scaffold can be optimized for high potency. By systematically exploring the structure-activity relationship and employing robust experimental protocols, researchers can effectively identify and validate novel inhibitor candidates. The experimental frameworks provided in this guide offer a solid foundation for these endeavors, paving the way for the development of next-generation targeted therapies.

References

  • Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Pathan, T. K., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers. [Link]
  • Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]
  • Wang, Z., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. [Link]

A Senior Application Scientist's Guide to Enzyme Inhibitory Assays for 3-Amino-4-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 3-Amino-4-fluorobenzoic Acid Derivatives

In the landscape of modern drug discovery, the identification of novel small-molecule enzyme inhibitors is a cornerstone of therapeutic development. This compound and its derivatives represent a class of compounds with significant potential. Their structure, featuring a benzoic acid core with amino and fluorine substitutions, provides a versatile scaffold for interacting with the active sites of various enzymes.[1] The fluorine atom can enhance binding affinity and improve metabolic stability, while the aminobenzoic acid moiety is a known pharmacophore present in various bioactive molecules.[2]

This guide provides a comparative framework for designing and executing robust enzyme inhibitory assays for this specific class of compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Our focus is on three enzymes that are frequently implicated in human disease and are plausible targets for these derivatives: Carbonic Anhydrase , Tyrosinase , and Urease .

Pillar 1: Selecting the Right Enzyme Target

The efficacy of a screening campaign hinges on selecting biologically relevant enzyme targets. Based on the structural motifs of this compound, the following enzymes are logical starting points:

  • Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are crucial in processes like pH regulation and CO2 transport.[3][4] Their inhibitors are used to treat glaucoma, epilepsy, and certain cancers. The acidic and aromatic nature of the test compounds makes them potential CA inhibitors.

  • Tyrosinase: A key copper-containing enzyme in melanin biosynthesis, tyrosinase is a major target in cosmetics for skin-whitening agents and in medicine for treating hyperpigmentation disorders.[5][6] Many aromatic carboxylic acids and their derivatives are known to inhibit tyrosinase.

  • Urease: This nickel-containing enzyme catalyzes the hydrolysis of urea into ammonia, a process implicated in infections by bacteria like Helicobacter pylori.[7][8] Inhibition of urease is a key strategy for treating peptic ulcers and urinary tract infections.

Pillar 2: The Principles of a Trustworthy Inhibition Assay

Before delving into specific protocols, it is critical to understand the quantitative measures of inhibitor potency. The most common metric is the half-maximal inhibitory concentration (IC50) , which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9][10]

A robust assay must differentiate between true inhibition and experimental artifacts. This is achieved through a comprehensive set of controls:

  • Maximum Activity Control (Vehicle Control): Contains the enzyme, substrate, and the solvent used to dissolve the inhibitor (e.g., DMSO). This represents 100% enzyme activity.

  • Blank (No Enzyme Control): Contains the substrate and buffer but no enzyme, to account for any non-enzymatic substrate degradation.

  • Positive Control: A known inhibitor for the target enzyme is run in parallel to validate the assay's sensitivity and performance.

  • Test Compound Control: Contains the test compound and substrate but no enzyme, to check for compound interference with the detection signal.

The following diagram illustrates a generalized workflow for screening potential inhibitors.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Data Analysis Compound_Prep 1. Prepare Compound Stock (e.g., 10 mM in DMSO) Serial_Dilution 2. Create Serial Dilutions of Test & Positive Control Compound_Prep->Serial_Dilution Plate_Setup 4. Dispense Controls & Test Compounds into Plate Serial_Dilution->Plate_Setup Reagent_Prep 3. Prepare Enzyme & Substrate Working Solutions Add_Enzyme 5. Add Enzyme Solution to all wells (except Blank) Reagent_Prep->Add_Enzyme Plate_Setup->Add_Enzyme Pre_Incubate 6. Pre-incubate Plate (Allows Inhibitor Binding) Add_Enzyme->Pre_Incubate Add_Substrate 7. Initiate Reaction by adding Substrate Pre_Incubate->Add_Substrate Measure 8. Measure Signal (e.g., Absorbance) in Kinetic Mode Add_Substrate->Measure Calc_Rate 9. Calculate Reaction Rates (Slope of Signal vs. Time) Measure->Calc_Rate Calc_Inhibition 10. Calculate % Inhibition Relative to Vehicle Control Calc_Rate->Calc_Inhibition Plot_Curve 11. Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Curve Determine_IC50 12. Determine IC50 via Non-linear Regression Plot_Curve->Determine_IC50

Caption: General workflow for an enzyme inhibitor screening assay.

Comparative Guide to Enzyme Inhibition Assay Protocols

This section provides detailed, side-by-side protocols for assaying the inhibitory potential of this compound derivatives against our selected enzyme targets.

Assay 1: Carbonic Anhydrase (CA) Inhibition

Principle: This colorimetric assay is based on the esterase activity of CAs. The enzyme catalyzes the hydrolysis of a colorless substrate, p-Nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm.[3][11] A decrease in the rate of color formation indicates inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Working Solution: Dilute a stock solution of human or bovine Carbonic Anhydrase in cold Assay Buffer to a final concentration of ~25-50 units/mL. Prepare this fresh.

    • Substrate Stock: Prepare a 3 mM solution of p-NPA in DMSO or acetonitrile. Prepare this fresh daily.

    • Test Compounds: Prepare a 10 mM stock of the this compound derivative in DMSO. Create serial dilutions from this stock.

    • Positive Control: Use Acetazolamide, a known CA inhibitor. Prepare a stock and serial dilutions in DMSO.[4]

  • Assay Procedure (96-Well Plate Format): [3]

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the test compound dilutions, positive control dilutions, or DMSO (for the maximum activity control).

    • Add 20 µL of the CA Working Solution to all wells except the blank. For the blank, add 20 µL of Assay Buffer.

    • Pre-incubate: Incubate the plate at room temperature for 15 minutes. This step is crucial to allow the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate Reaction: Add 20 µL of the Substrate Stock solution to all wells. The final volume will be 200 µL.

    • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Causality & Comparison:

    • Why a Kinetic Assay? Measuring the reaction rate (slope of absorbance vs. time) is more robust than a single endpoint reading, as it is less susceptible to timing errors and can reveal time-dependent inhibition.

    • Comparison: This assay is cost-effective and straightforward. However, colored or turbid compounds can interfere with the absorbance reading, a potential issue with novel derivatives.

Assay 2: Tyrosinase Inhibition

Principle: This assay measures the ability of a compound to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome by mushroom tyrosinase. The formation of the orange/red-colored dopachrome is monitored by measuring the increase in absorbance at ~475 nm.[5]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate buffer, pH 6.5.

    • Tyrosinase Working Solution: Dissolve mushroom tyrosinase in cold Assay Buffer to a final concentration of ~200-500 units/mL. Prepare fresh.

    • Substrate Stock: Prepare a 2 mM solution of L-DOPA in Assay Buffer. This solution can be sensitive to light and oxidation, so prepare it fresh and protect it from light.

    • Test Compounds: Prepare and serially dilute the test derivative in DMSO.

    • Positive Control: Kojic acid is a standard tyrosinase inhibitor.[5][12] Prepare a stock and serial dilutions in DMSO.

  • Assay Procedure (96-Well Plate Format): [5][13]

    • Add 160 µL of Assay Buffer to the appropriate wells.

    • Add 10 µL of the test compound dilutions, positive control, or DMSO (vehicle control).

    • Add 10 µL of the Tyrosinase Working Solution to all wells except the blank.

    • Pre-incubate: Incubate the plate at 25°C for 10 minutes.

    • Initiate Reaction: Add 20 µL of the L-DOPA substrate solution to all wells.

    • Measurement: Immediately measure the absorbance at 475 nm in kinetic mode, taking readings every minute for 20-30 minutes.

  • Causality & Comparison:

    • Why Mushroom Tyrosinase? It is commercially available, cost-effective, and widely accepted as a standard for initial screening, though results should ideally be confirmed with human tyrosinase later.

    • Comparison: Similar to the CA assay, this method is a simple and high-throughput colorimetric screen. A key difference is the substrate; L-DOPA is less stable than p-NPA, requiring careful handling.

Assay 3: Urease Inhibition

Principle: This assay quantifies urease activity by measuring the amount of ammonia produced from the hydrolysis of urea. The indophenol method is commonly used, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, measurable at ~630-640 nm.[7][14]

Detailed Protocol:

  • Reagent Preparation:

    • Enzyme/Buffer Solution: Prepare a solution of Jack Bean Urease in a buffer containing 100 mM urea. A common buffer is 10 mM phosphate buffer (pH 7.2).

    • Phenol Reagent (Solution A): 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL of distilled water.[14]

    • Alkali Reagent (Solution B): 250 mg sodium hydroxide and 820 µL sodium hypochlorite (5%) in 50 mL of distilled water.[14]

    • Test Compounds: Prepare and serially dilute the test derivative in DMSO.

    • Positive Control: Thiourea is a standard urease inhibitor.[7]

  • Assay Procedure (96-Well Plate Format):

    • In the wells of a 96-well plate, add 5 µL of the test compound dilutions, positive control, or DMSO.

    • Add 80 µL of the enzyme/buffer solution (containing 100 mM urea) to each well.

    • Incubate: Incubate at 30°C for 15 minutes.[7]

    • Develop Color: Add 50 µL of Phenol Reagent followed by 50 µL of Alkali Reagent to each well.

    • Incubate: Incubate for a further 20-30 minutes at room temperature to allow for color development.

    • Measurement: Measure the absorbance at 640 nm using a microplate reader. This is an endpoint assay.

  • Causality & Comparison:

    • Why an Endpoint Assay? The color development step for ammonia detection is a separate reaction that occurs after the enzymatic reaction is complete, making this an endpoint measurement.

    • Comparison: This assay is more complex than the previous two, involving additional color development steps. This increases the potential for compound interference and requires precise timing for the addition of reagents. However, it directly measures the product of the primary enzymatic reaction (ammonia).

Data Analysis and Performance Comparison

The primary goal is to determine the IC50 value for each derivative.

  • Calculate Percent Inhibition: First, determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (for kinetic assays). For the endpoint urease assay, the final absorbance value is used. The percent inhibition is then calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100[5] Where V_control is the rate of the vehicle control and V_sample is the rate in the presence of the test compound.

  • Determine IC50: Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Hypothetical Performance Data

The table below illustrates how the inhibitory performance of a hypothetical derivative, "AFBA-D1," could be compared against standard inhibitors.

EnzymeTest CompoundStandard InhibitorIC50 Value of AFBA-D1 (µM)IC50 Value of Standard (µM)
Carbonic Anhydrase IIAFBA-D1Acetazolamide15.2 ± 1.80.016 ± 0.002[4]
Mushroom TyrosinaseAFBA-D1Kojic Acid8.7 ± 0.912.5 ± 1.1
Jack Bean UreaseAFBA-D1Thiourea31.5 ± 2.522.3 ± 0.03[16]

Interpretation: In this hypothetical scenario, AFBA-D1 shows promising activity against tyrosinase, being even more potent than the standard inhibitor Kojic Acid. Its activity against Carbonic Anhydrase is modest, while its urease inhibition is comparable to the standard. This data would guide researchers to focus on optimizing the structure of AFBA-D1 for enhanced tyrosinase inhibition.

The following diagram illustrates the relationship between inhibitor concentration and enzyme activity, which is fundamental to determining the IC50.

G cluster_0 Dose-Response Curve a X-Axis log[Inhibitor Concentration] Origin 0 Y-100 100 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 IC50_Point p5->IC50_Point p7 p6->p7 p8 p7->p8 p9 p8->p9 Y-50 Y-50->p5

Caption: A typical sigmoidal dose-response curve used to determine the IC50 value.

Conclusion and Forward Outlook

This guide provides a robust, comparative framework for evaluating the enzyme inhibitory potential of this compound derivatives. By employing well-controlled, validated assays for relevant targets like Carbonic Anhydrase, Tyrosinase, and Urease, researchers can efficiently identify promising lead compounds. The key to trustworthy results lies not just in following a protocol, but in understanding the scientific principles that underpin each step—from reagent choice to the inclusion of critical controls. The hypothetical data presented underscores the importance of comparing novel compounds to established standards to contextualize their potency. Future work should focus on confirming hits from these initial screens in cell-based models and exploring the precise mechanism of inhibition through detailed kinetic studies.[17][18]

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Bio-protocol. (n.d.). Tyrosinase Inhibition Assay. Bio-protocol, Vol. 2.4.
  • Abcam. (n.d.). Tyrosinase Inhibitor Screening Assay Kit (Colorimetric) (ab204715).
  • BenchChem. (n.d.). Application Note and Protocol: In Vitro Tyrosinase Inhibition Assay for Steppogenin.
  • Kim, D., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. PMC - NIH.
  • edX. (n.d.). IC50 Determination.
  • BenchChem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay.
  • Khan, K. M., et al. (2010). Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening. Journal of Medicinal Chemistry, 53(11).
  • Active Concepts. (2023). Tyrosinase Inhibition Assay.
  • Rahman, A. U., et al. (2020). Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches. PubMed Central.
  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
  • Chemistry Stack Exchange. (2015). How to determine enzyme inhibitor efficacy?.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • Kuzmic, P. (n.d.). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Macesic, N., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 8.
  • protocols.io. (2019). 17 Inhibition Kinetics Measurement.
  • ResearchGate. (2017).
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3).
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Aslam, M., et al. (2023). Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori. RSC Medicinal Chemistry, 14(7).
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Anwar, S., et al. (2021). Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. Molecules, 26(16).
  • ResearchGate. (2018).
  • Wang, Y., et al. (2023).
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Exploring this compound: Properties and Applic
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis and Evaluation of 3-amino-4-bromo-N-cyclohexylbenzamide and its Analogs.
  • CymitQuimica. (n.d.). This compound.
  • BenchChem. (n.d.). Application Note: 4-Amino-3-bromobenzoic Acid in Enzyme Inhibition Studies.
  • Iannotti, F. A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14).
  • BenchChem. (n.d.).

Sources

A Comparative Guide to the Efficacy of Novel 3-Amino-4-fluorobenzoic Acid-Based Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of novel kinase inhibitors derived from a 3-amino-4-fluorobenzoic acid scaffold, with a specific focus on their efficacy as inhibitors of Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel therapeutic agents. We will delve into the structure-activity relationships, comparative potency, and the experimental methodologies required for a thorough evaluation of these compounds.

Introduction: The Therapeutic Promise of Targeting BTK

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] The BCR pathway is essential for the proliferation, differentiation, and survival of B-cells.[1] Dysregulation of BTK activity has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune disorders.[2][3] Consequently, BTK has emerged as a significant therapeutic target, and the development of small molecule inhibitors has revolutionized the treatment landscape for these diseases.[3]

The first-generation BTK inhibitor, Ibrutinib, demonstrated remarkable clinical efficacy but is associated with off-target effects due to its inhibition of other kinases.[4] This has spurred the development of second-generation inhibitors, such as Acalabrutinib, with improved selectivity.[4] The this compound scaffold presents a versatile platform for the design of novel kinase inhibitors, offering opportunities for synthetic diversification to enhance potency and selectivity.[5] This guide will focus on a series of novel BTK inhibitors, plausibly derived from this scaffold, as disclosed in patent literature, and compare their efficacy to established BTK inhibitors.[2]

Comparative Efficacy of this compound-Based BTK Inhibitors

A series of novel compounds, with structures suggesting a 3-amino-4-fluorobenzamide core, have been synthesized and evaluated for their inhibitory activity against BTK. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The following table summarizes the IC50 values for these novel compounds and compares them with the well-established BTK inhibitors, Ibrutinib and Acalabrutinib.

Compound IDStructure (Core Moiety)BTK IC50 (nM)Reference
Novel Inhibitor 1 3-amino-4-fluorobenzamide derivative1.5[2]
Novel Inhibitor 2 3-amino-4-fluorobenzamide derivative3.2[2]
Novel Inhibitor 3 3-amino-4-fluorobenzamide derivative5.8[2]
Ibrutinib Pyrazolo[3,4-d]pyrimidine derivative0.5[6][7][8][9][10]
Acalabrutinib Pyrrolo[2,3-d]pyrimidine derivative5.1[11][12]

Note: The specific structures of the novel inhibitors are detailed in patent WO2017103611A1. The core moiety is highlighted to emphasize the relationship to this compound.

The data reveals that the novel inhibitors based on the this compound scaffold exhibit potent inhibition of BTK, with IC50 values in the low nanomolar range. Notably, Novel Inhibitor 1 demonstrates a potency that is comparable to the second-generation inhibitor Acalabrutinib and approaches that of the first-generation inhibitor Ibrutinib. This underscores the potential of this chemical scaffold in the development of highly effective BTK inhibitors.

Experimental Protocols for Efficacy Determination

To ensure the scientific rigor and reproducibility of the efficacy data, standardized experimental protocols are paramount. The following sections detail the methodologies for determining the inhibitory activity of these compounds against BTK.

Biochemical Assay: BTK IC50 Determination

The in vitro inhibitory activity of the compounds against BTK is determined using a biochemical kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the phosphorylation of a substrate by the kinase. The inhibitor's potency is quantified by its ability to reduce this phosphorylation in a concentration-dependent manner.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Serially dilute the stock solution to create a range of concentrations.

    • Prepare the BTK enzyme, a biotinylated peptide substrate, and ATP in an appropriate assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the BTK enzyme and peptide substrate to the wells and incubate to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate to allow for the binding of the detection reagents.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 Biochemical IC50 Assay Workflow prep Reagent Preparation (Inhibitor, Enzyme, Substrate, ATP) plate Plate Inhibitor Dilutions prep->plate Serial Dilutions add_enzyme Add Enzyme and Substrate plate->add_enzyme incubate1 Pre-incubation add_enzyme->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Kinase Reaction add_atp->incubate2 stop Stop Reaction with EDTA incubate2->stop detect Add Detection Reagents (Antibody, SA-APC) stop->detect read Read TR-FRET Signal detect->read analyze Data Analysis (Calculate IC50) read->analyze G cluster_0 B-Cell Receptor Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, and Activation Downstream->Proliferation Inhibitor 3-Amino-4-fluorobenzoic Acid-Based Inhibitor Inhibitor->BTK Inhibition

BTK Signaling Pathway and Point of Inhibition

Conclusion and Future Directions

The presented data highlights the promising potential of the this compound scaffold in the design of novel and potent BTK inhibitors. The lead compounds from this series exhibit low nanomolar efficacy, positioning them as strong candidates for further preclinical development. Future studies should focus on a comprehensive kinase selectivity profile to assess off-target effects and in vivo pharmacokinetic and pharmacodynamic studies to evaluate their therapeutic potential in relevant disease models. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the continued evaluation and optimization of this exciting new class of BTK inhibitors.

References

  • Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. (2025, January 31). Wiley Online Library.
  • Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. (n.d.). American Association for Cancer Research.
  • The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. (n.d.). Nature.
  • Compounds useful as kinase inhibitors. (n.d.). Google Patents.
  • Inhibitors targeting Bruton's tyrosine kinase in cancers: drug development advances. (2020, October 29). BioMed Central.
  • Comparison of selected BTK-targeting agents - ResearchGate. (n.d.). ResearchGate.
  • Covalent BTK Inhibitors: A Review of the Evidence in Chronic Lymphocytic Leukemia. (2024, June 14). American Journal of Managed Care.
  • Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. (n.d.). Frontiers.
  • Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of... - ResearchGate. (n.d.). ResearchGate.
  • MAIC of ibrutinib versus other covalent BTK inhibitors in frontline CLL treatment | VJHemOnc. (2025, June 20). VJHemOnc.
  • Bruton's Tyrosine Kinase Inhibitors for the Treatment of Autoimmune Diseases and Cancers. (2017, July 27). ACS Publications.
  • The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies. (n.d.). Nature.
  • Bruton's tyrosine kinase (BTK) inhibitors: an updated patent review (2019-2024). (2025, August 30). Taylor & Francis Online.
  • Exploring this compound: Properties and Applications. (n.d.).
  • Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. (2023, March 6). National Institutes of Health.

Sources

Introduction: The Intricacies of Substituted Aromatic Systems in ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Characterization of 3-Amino-4-fluorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] For substituted benzoic acids, ¹H NMR provides a wealth of information regarding the electronic environment of each proton. The chemical shift (δ) of a proton is highly sensitive to the electron density around it. Electron-withdrawing groups (EWGs) like carboxylic acids (-COOH) and halogens (-F) decrease the electron density ("deshield" the proton), causing its signal to appear at a higher chemical shift (downfield).[2][3] Conversely, electron-donating groups (EDGs) like amines (-NH2) increase electron density ("shield" the proton), shifting its signal to a lower chemical shift (upfield).[4]

In molecules like this compound, the interplay of these competing electronic effects creates a complex and unique ¹H NMR spectrum. Furthermore, the presence of the spin-active ¹⁹F nucleus introduces additional complexity through proton-fluorine (¹H-¹⁹F) spin-spin coupling, which provides invaluable structural information but requires careful analysis.[5][6] This guide will dissect these complexities, offering a clear framework for interpreting the spectra of this important class of compounds.

Experimental Workflow: From Sample Preparation to Spectral Analysis

A robust and reproducible NMR spectrum begins with meticulous sample preparation and a standardized acquisition workflow.

Experimental Protocol 1: NMR Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the sample. The following protocol is a self-validating system for preparing high-quality NMR samples.

  • Solute Preparation: Accurately weigh 5-10 mg of the this compound derivative. The amount can be adjusted based on the compound's molecular weight and solubility.[7]

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often preferred for benzoic acid derivatives due to its excellent solvating power for both the polar carboxylic acid/amine groups and the aromatic ring. It also shifts the labile -COOH and -NH₂ proton signals far downfield, preventing overlap with the aromatic region. Chloroform-d (CDCl₃) can also be used, but solubility may be a limiting factor.[8]

  • Dissolution: Transfer the weighed solid into a clean, small vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7][8] Vigorously mix using a vortexer until the solid is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid sample degradation.

  • Filtration and Transfer: To ensure the sample is free from particulate matter, which can degrade spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7][9] The final sample height in the tube should be at least 4-5 cm.[10]

  • Standardization (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[11] However, for modern spectrometers, the residual solvent peak is often used as a secondary reference.

General ¹H NMR Data Acquisition

Data is typically acquired on a 400 MHz (or higher) spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 1-2 seconds to allow for full magnetization recovery between pulses, ensuring accurate integration.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum on Spectrometer transfer->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum (δ, J, Integration) process->analyze elucidate Structure Elucidation analyze->elucidate

Caption: Standard workflow for NMR characterization.

Spectral Analysis: A Comparative Guide

The key to characterizing these derivatives lies in understanding how structural modifications manifest in the ¹H NMR spectrum. We will first analyze the parent compound, this compound, and then compare it to its methyl ester and N-acetyl derivatives.

Case Study 1: this compound

The structure of this compound presents a unique substitution pattern on the aromatic ring. The protons are designated H-2, H-5, and H-6.

Caption: Key ¹H-¹H and ¹H-¹⁹F couplings in the molecule.

  • -COOH Proton: This proton is highly deshielded and appears as a broad singlet far downfield, typically >12 ppm in DMSO-d₆. Its broadness is due to hydrogen bonding and chemical exchange with residual water.

  • -NH₂ Protons: These protons also experience hydrogen bonding and appear as a broad singlet, usually in the range of 4-6 ppm. The chemical shift is highly dependent on solvent, concentration, and temperature.[12]

  • Aromatic Protons:

    • H-6: This proton is ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing -COOH group. It will be split by H-5 (ortho coupling, ³JHH ≈ 7-10 Hz) and by H-2 (meta coupling, ⁴JHH ≈ 2-3 Hz), appearing as a doublet of doublets (dd).[13]

    • H-5: This proton is ortho to the fluorine atom and meta to both the -NH₂ and -COOH groups. It experiences strong coupling to both H-6 (ortho, ³JHH ≈ 7-10 Hz) and the fluorine atom (ortho, ³JHF ≈ 8-10 Hz).[14] This often results in a pseudo-triplet or a doublet of doublets.

    • H-2: This proton is ortho to the strongly electron-withdrawing -COOH group, making it the most downfield of the aromatic protons. It is split by H-6 (meta, ⁴JHH ≈ 2-3 Hz) and the fluorine atom (meta, ⁴JHF ≈ 5-7 Hz), appearing as a doublet of doublets (dd) or a more complex multiplet.[14][15]

Comparative Analysis of Derivatives

The following table summarizes the expected ¹H NMR spectral data for this compound and two common derivatives in DMSO-d₆. This allows for an objective comparison of how functional group modification impacts the spectrum.

CompoundProtonApprox. δ (ppm)MultiplicityCoupling Constants (J, Hz)IntegrationCausality of Change
This compound -COOH~12.5br s-1HBaseline reference.
H-2~7.6dd⁴JHH ≈ 2.5, ⁴JHF ≈ 6.01HDeshielded by ortho -COOH.
H-5~7.2t or dd³JHH ≈ 8.5, ³JHF ≈ 9.01HCoupled to both ortho H and F.
H-6~6.9dd³JHH ≈ 8.5, ⁴JHH ≈ 2.51HShielded by ortho -NH₂.
-NH₂~5.5br s-2HLabile amine protons.
Methyl 3-amino-4-fluorobenzoate -OCH₃~3.8s-3HNew Signal: Ester methyl group.
H-2~7.6dd⁴JHH ≈ 2.5, ⁴JHF ≈ 6.01HMinimal change; electronic effect of -COOCH₃ is similar to -COOH.
H-5~7.2t or dd³JHH ≈ 8.5, ³JHF ≈ 9.01HMinimal change.
H-6~6.9dd³JHH ≈ 8.5, ⁴JHH ≈ 2.51HMinimal change.
-NH₂~5.6br s-2HMinimal change.
3-Acetamido-4-fluorobenzoic Acid -COOH~12.8br s-1HMinimal change.
-NH-~9.8s-1HDownfield Shift: Amide N-H is less basic and more deshielded than amine N-H.
H-2~8.1dd⁴JHH ≈ 2.5, ⁴JHF ≈ 6.51HDownfield Shift: The acetyl group is strongly electron-withdrawing, deshielding all aromatic protons.
H-5~7.5t or dd³JHH ≈ 8.5, ³JHF ≈ 9.01HDownfield Shift: Significant deshielding from the acetamido group.
H-6~7.8dd³JHH ≈ 8.5, ⁴JHH ≈ 2.51HDownfield Shift: The deshielding effect of the acetamido group outweighs the shielding effect of the original amine.
-CH₃~2.1s-3HNew Signal: Acetyl methyl group.

Note: Chemical shifts (δ) and coupling constants (J) are typical values and can vary slightly based on solvent, concentration, and instrument.

Conclusion

The ¹H NMR characterization of this compound and its derivatives is a nuanced process that requires a systematic approach. By understanding the fundamental principles of chemical shifts and spin-spin coupling, particularly the significant influence of ¹H-¹⁹F coupling, researchers can confidently interpret these complex spectra. This guide provides a framework for this analysis, comparing the parent molecule to key derivatives to illustrate how subtle changes in the molecular structure lead to predictable and interpretable changes in the ¹H NMR spectrum. The provided protocols and comparative data serve as a valuable resource for ensuring the accurate structural elucidation and characterization of these important chemical entities.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • Royal Society of Chemistry. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra.
  • PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
  • Journal of Chemical Education. (n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy.
  • National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Chemistry LibreTexts. (2024). 16: Multinuclear.
  • Canadian Science Publishing. (n.d.). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of.
  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy.
  • Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups.
  • University College London. (n.d.). Chemical shifts.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • ScienceDirect. (n.d.). Fluorine Coupling Constants.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • Western University. (n.d.). NMR Sample Preparation.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Amino-4-fluorobenzoic Acid and its Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for 3-Amino-4-fluorobenzoic acid (3,4-AFBA), a critical building block in pharmaceutical and chemical synthesis.[1] We will explore the technical nuances of the primary analytical methods, explain the rationale behind key experimental choices, and provide validated protocols for researchers, scientists, and drug development professionals. Our focus is on delivering a practical, field-proven perspective grounded in scientific principles.

Understanding the Analyte: this compound

This compound (CAS: 2365-85-7) is a bifunctional molecule whose analytical behavior is dictated by its three key moieties: a carboxylic acid, an aromatic amine, and a fluorine substituent. These features present a unique set of challenges and opportunities for mass spectrometric analysis. The presence of both an acidic (carboxyl) and a basic (amino) group makes the molecule polar and zwitterionic, influencing its solubility and chromatographic retention. The fluorine atom, while generally stable, imparts a unique isotopic signature and can influence the molecule's electronic properties.

PropertyValueSource
Molecular FormulaC₇H₆FNO₂[2]
Molecular Weight155.13 g/mol [2][3]
Melting Point182 - 184 °C[3]
AppearanceWhite to light yellow powder

A critical consideration in any analytical workflow is the analyte's stability. Like many aromatic amines, 3,4-AFBA can be susceptible to oxidative degradation, which may manifest as a discoloration of the solid compound.[4] Furthermore, under thermal stress, decarboxylation to form 3-fluoroaniline is a potential degradation pathway.[4] Mass spectrometry is an ideal tool for identifying and characterizing these and other potential reaction byproducts or impurities.

The Primary Workhorse: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a polar, non-volatile molecule like 3,4-AFBA, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC or UHPLC-MS/MS) is the undisputed method of choice. This approach directly addresses the compound's physical properties without requiring chemical modification, offering a powerful combination of separation and specificity.

Why LC-MS/MS is the Preferred Technique

The causality behind this choice is rooted in the analyte's structure. The polar amino and carboxylic acid groups make 3,4-AFBA highly soluble in typical reversed-phase mobile phases and render it non-volatile, making direct Gas Chromatography (GC) analysis impractical. Electrospray Ionization (ESI), the most common LC-MS interface, is perfectly suited for ionizing such polar molecules directly from the liquid phase. The use of tandem mass spectrometry (MS/MS) provides an exceptional degree of selectivity and sensitivity, allowing for confident detection and quantification even in complex matrices.[5]

Experimental Workflow & Ionization Strategy

The logical workflow for LC-MS/MS analysis begins with sample preparation, followed by chromatographic separation and mass spectrometric detection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing prep Dissolve sample in Mobile Phase A/B mimic (e.g., 50:50 ACN/Water) filter Filter through 0.22 µm syringe filter prep->filter inject Inject onto Reversed-Phase C18 Column filter->inject gradient Gradient Elution (Water/ACN + Formic Acid) inject->gradient esi Electrospray Ionization (Positive Mode, ESI+) gradient->esi ms1 MS1: Isolate Precursor Ion [M+H]+ at m/z 156.1 esi->ms1 cid MS2: Collision-Induced Dissociation (CID) ms1->cid ms2 Detect Product Ions cid->ms2 process Generate Extracted Ion Chromatograms (XICs) ms2->process quant Integrate Peak Area & Quantify process->quant

Caption: Standard UHPLC-MS/MS workflow for 3,4-AFBA analysis.

Ionization Choice: Electrospray Ionization in positive ion mode (ESI+) is the logical choice. The amino group is a basic site that is readily protonated in the acidic mobile phase (typically modified with 0.1% formic acid) to form the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 156.1.

Fragmentation Pattern of 3,4-AFBA

Understanding the fragmentation is key to developing a robust MS/MS method. Upon isolation and fragmentation (Collision-Induced Dissociation, CID) of the precursor ion at m/z 156.1, several characteristic product ions are expected based on the facile cleavage of bonds adjacent to functional groups.[6][7]

Fragmentation_Pathway cluster_frags Primary Fragments parent [M+H]⁺ m/z 156.1 C₇H₇FNO₂⁺ frag1 m/z 138.1 [M+H-H₂O]⁺ parent->frag1 - H₂O frag2 m/z 110.1 [M+H-HCOOH]⁺ or [M+H-CO₂]⁺ parent->frag2 - CO₂ (Decarboxylation) frag3 m/z 128.1 [M+H-CO]⁺ frag1->frag3 - CO

Caption: Predicted ESI+ fragmentation pathway of 3,4-AFBA.

  • Loss of Water (H₂O): The most common initial loss from the carboxylic acid group yields a prominent fragment at m/z 138.1 .

  • Decarboxylation (Loss of CO₂): The loss of carbon dioxide results in a fragment corresponding to protonated 3-fluoroaniline at m/z 110.1 . This is often a highly characteristic and abundant fragment for benzoic acids.

  • Loss of Formic Acid (HCOOH): A neutral loss of 46 Da can also lead to an ion at m/z 110.1 .

  • Loss of Carbon Monoxide (CO): Following the initial water loss, a subsequent loss of CO from the m/z 138.1 ion can produce a fragment at m/z 110.1 .

Precursor Ion (m/z)Proposed Product Ions (m/z)Neutral LossProposed Structure of Loss
156.1138.118.0H₂O
156.1110.146.0 or 44.0HCOOH or CO₂
138.1110.128.0CO
Protocol: Quantitative Analysis by UHPLC-MS/MS

This protocol is a self-validating system designed for robust quantification.

  • Materials and Reagents:

    • This compound reference standard.

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (LC-MS grade).

  • Sample and Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 3,4-AFBA in 50:50 acetonitrile/water.

    • Create a serial dilution of calibration standards from the stock solution, ranging from 1 ng/mL to 1000 ng/mL, using 50:50 acetonitrile/water as the diluent.

    • Prepare unknown samples by dissolving them in the same diluent to an expected concentration within the calibration range.

    • Filter all solutions through a 0.22 µm syringe filter before injection.[8]

  • Instrumentation and Conditions: (Adapted from established methods for fluorobenzoic acids[5])

ParameterSettingRationale
UHPLC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and peak shape for polar aromatic acids.
Mobile Phase AWater + 0.1% Formic AcidAcid modifier ensures protonation of the analyte for ESI+ and improves peak shape.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase separation.
Gradient5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1.5 minA rapid gradient allows for high throughput while ensuring separation from impurities.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp.40 °CReduces viscosity and improves peak symmetry.
Injection Vol.2 µLMinimizes peak broadening while providing sufficient analyte.
MS/MS System
Ionization ModeESI Positive (ESI+)Efficiently protonates the basic amino group.
Capillary Voltage3.5 kVOptimized for stable spray and ion generation.
Gas Temp.300 °CFacilitates desolvation of droplets.
Gas Flow10 L/minAssists in desolvation and ion transport.
MRM TransitionsQuantifier: 156.1 -> 110.1Qualifier: 156.1 -> 138.1The decarboxylation transition is typically strong and specific. The water loss serves as a confirmation ion.
Collision EnergyOptimized for each transition (e.g., 15-25 eV)Tuned to maximize the abundance of the specific product ions.
  • System Suitability and Validation:

    • Trustworthiness Check: Before running the sequence, inject a mid-level calibration standard five times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <5%. This validates system performance.

    • Include a solvent blank after the highest calibration standard to check for carryover.

    • Analyze a Quality Control (QC) sample at low, medium, and high concentrations after every 10-15 injections to monitor accuracy and precision throughout the run.

An Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is superior for this analyte, GC-MS can be a viable alternative, particularly if an LC-MS system is unavailable. However, it comes with a significant caveat: the polarity and low volatility of 3,4-AFBA necessitate a chemical derivatization step to make it amenable to GC analysis.[9]

The "Why" of Derivatization

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a given analytical technique.[9] For GC, the goals are to:

  • Increase Volatility: By replacing the active, polar hydrogens on the -COOH and -NH₂ groups with nonpolar moieties, the intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point.

  • Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC inlet and column.

  • Enhance Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks.

A common and effective strategy for molecules with both carboxyl and amino groups is silylation , which replaces active hydrogens with a trimethylsilyl (TMS) group.[10]

Protocol: GC-MS Analysis via Silylation
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a powerful silylating agent that reacts with both the carboxylic acid and the amine.

  • Derivatization Procedure:

    • Accurately weigh ~1 mg of the 3,4-AFBA sample into a 2 mL autosampler vial.

    • Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection. The sample is now ready for GC-MS analysis.

  • Instrumentation and Conditions:

ParameterSettingRationale
GC System
ColumnDB-5ms or similar (30 m x 0.25 mm, 0.25 µm)A general-purpose, low-polarity column suitable for a wide range of derivatized compounds.
Inlet Temp.250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA standard temperature program to elute the derivatized compound.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization for GC-MS, producing reproducible fragmentation patterns.
Source Temp.230 °CStandard source temperature to minimize degradation.
Scan Rangem/z 50-500Covers the expected mass range of the derivatized molecule and its fragments.

The expected product is the di-TMS derivative of 3,4-AFBA, with a molecular weight of 299.1 g/mol . The EI mass spectrum will show a molecular ion (M⁺) at m/z 299 and characteristic fragments, often including a strong peak at m/z 284 (loss of a methyl group, [M-15]⁺), which is typical for TMS derivatives.

Head-to-Head Comparison: LC-MS/MS vs. GC-MS

The choice between these two powerful techniques depends on the specific analytical goal, available instrumentation, and sample matrix.

FeatureLC-MS/MSGC-MS (with Derivatization)
Sample Prep Simple "dilute and shoot"Multi-step (drying, derivatization)
Analyte Suitability Ideal for polar, non-volatile compoundsRequires volatile or derivatizable compounds
Sensitivity Excellent (sub-ng/mL) with MRMGood, but can be limited by derivatization efficiency
Throughput High (2-5 min per sample)Lower due to longer GC run times and prep
Robustness High; less prone to matrix interference in MRM modeDerivatization can introduce variability; matrix can affect reaction yield
Expertise Requires expertise in liquid chromatography and ESIRequires expertise in derivatization chemistry and EI fragmentation
Best For High-throughput quantitative analysis, analysis of native productsStructural confirmation, labs without LC-MS capability

Conclusion and Senior Scientist Recommendation

For the routine and quantitative analysis of this compound and its potential polar products (e.g., metabolites, degradants), UHPLC-MS/MS is the unequivocally superior methodology. Its ability to analyze the compound in its native form provides a faster, more robust, and often more sensitive workflow compared to GC-MS. The specificity of Multiple Reaction Monitoring (MRM) is unparalleled for quantification in complex matrices, a common requirement in pharmaceutical development and quality control.

GC-MS remains a valuable tool, particularly for structural elucidation where its highly reproducible Electron Ionization libraries can be beneficial. However, the absolute requirement for derivatization introduces additional steps, potential for error, and lower throughput, making it a secondary choice for this specific application. The insights gained from the predictable fragmentation in LC-MS/MS, combined with its operational simplicity, firmly establish it as the gold standard for the analysis of this compound.

References

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
  • This compound | C7H6FNO2 | CID 75396. PubChem, National Center for Biotechnology Information.
  • Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. PerkinElmer, Inc.
  • Exploring this compound: Properties and Applications.
  • This compound.
  • Amino acids - fragmentation data. Medizinische Fakultät Münster.

Sources

A Comparative Guide to the X-ray Crystallography of 3-Amino-4-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Fluorinated Aminobenzoic Acids

3-Amino-4-fluorobenzoic acid is a versatile organic intermediate, crucial in the synthesis of fine chemicals and pharmaceuticals.[1] Its molecular architecture, featuring an amino group, a carboxylic acid, and a fluorine atom on a benzene backbone, offers multiple sites for chemical modification, making its derivatives prime candidates for drug discovery.[2] The presence of the fluorine atom is particularly significant as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline solid-state is paramount for predicting the physicochemical properties of these compounds, such as solubility, stability, and crystal habit. X-ray crystallography stands as the definitive method for elucidating this detailed structural information. This guide will explore the crystallographic analysis of a key derivative and compare this technique with other common analytical methods.

The Power of Single-Crystal X-ray Diffraction: A Case Study

While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), a comprehensive analysis of a closely related derivative, 4-amino-3-fluorophenylboronic acid , provides significant insights into the structural landscape of this class of compounds. The study of this derivative showcases the power of X-ray crystallography in determining not only the molecular conformation but also the intricate network of intermolecular interactions that govern the crystal packing.[3]

Crystal Structure Analysis of 4-amino-3-fluorophenylboronic acid

The crystal structure of 4-amino-3-fluorophenylboronic acid reveals a complex network of hydrogen bonds. All three functional groups on the benzene ring—the amino group, the fluorine atom, and the boronic acid—are involved in intermolecular hydrogen bonding, which dictates the overall crystal packing.[3] This detailed structural information is invaluable for understanding the solid-state behavior of the compound and for designing new derivatives with desired crystalline properties.

Table 1: Key Crystallographic Data for 4-amino-3-fluorophenylboronic acid [3]

ParameterValue
CCDC Deposition Number216907
Empirical FormulaC₆H₇BFNO₂
Formula Weight154.94
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.965(2)
b (Å)10.434(3)
c (Å)8.448(2)
β (°)112.58(3)
Volume (ų)648.5(3)
Z4
Density (calculated) (Mg/m³)1.586

This data provides the fundamental unit cell dimensions and symmetry of the crystal, which are the initial outputs of a successful X-ray diffraction experiment.

A Comparative Look: X-ray Crystallography vs. Other Analytical Techniques

While X-ray crystallography provides unparalleled detail of the solid-state structure, a comprehensive characterization of this compound and its derivatives relies on a suite of analytical techniques. Each method offers unique insights, and their combined application provides a holistic understanding of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule, primarily in solution.[4]

  • Key Difference: The primary distinction is that NMR analyzes molecules in solution, revealing their average structure and dynamics, while X-ray crystallography provides a static picture of the molecule within a crystal lattice.[5][6]

  • Complementary Information: NMR can identify the number and type of atoms, which is essential for confirming the chemical identity of a synthesized compound before attempting crystallization.[4] For instance, ¹H and ¹³C NMR spectra of aminobenzoic acid derivatives provide characteristic chemical shifts and coupling constants that reflect the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

  • Key Difference: IR spectroscopy provides information about the types of chemical bonds present, whereas X-ray crystallography reveals the precise spatial arrangement of the atoms connected by those bonds.

  • Complementary Information: The IR spectrum of this compound would show characteristic peaks for the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and the C-F stretch, confirming the presence of these key functional groups.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedSample StateKey AdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactionsCrystalline SolidUnambiguous structural determinationRequires single crystals, provides a static picture
NMR Spectroscopy Atomic connectivity, chemical environment, molecular dynamicsSolutionProvides information about structure and dynamics in solution, no need for crystalsCan be complex to interpret for large molecules, provides an average structure
IR Spectroscopy Presence of functional groupsSolid or SolutionFast, non-destructive, good for qualitative analysisProvides limited information on overall molecular structure

Experimental Protocols: From Synthesis to Single Crystal

The successful application of X-ray crystallography is contingent on the ability to synthesize and crystallize the compound of interest to yield high-quality single crystals.

Synthesis of this compound Derivatives

The synthesis of aminofluorobenzoic acid derivatives often involves multi-step procedures. For example, a common route to 4-amino-3-fluorophenylboronic acid starts from 4-bromo-2-fluoroaniline, involving protection of the amine group, a lithium-bromine exchange, reaction with trimethyl borate, and subsequent acidic hydrolysis.[3]

A general workflow for the synthesis of a this compound derivative might be:

Caption: A generalized synthetic workflow for this compound derivatives.

Crystallization Methodologies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical. For aminobenzoic acids, slow evaporation from a suitable solvent is a common and effective method.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, and mixtures thereof) at an elevated temperature to achieve saturation.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent system.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Allow the vial to stand undisturbed for several days to weeks. Monitor periodically for the formation of single crystals.

  • Crystal Harvesting: Once well-formed crystals are observed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

  • Drying: Gently dry the crystals on a filter paper.

Caption: A typical workflow for obtaining single crystals via slow evaporation.

Conclusion and Future Outlook

X-ray crystallography provides an indispensable tool for the structural elucidation of this compound derivatives, offering atomic-level insights that are critical for rational drug design and development. While spectroscopic techniques like NMR and IR are essential for confirming chemical identity and functional groups, they cannot replace the definitive three-dimensional structural information provided by X-ray diffraction. The ability to correlate the precise molecular structure with the macroscopic properties of these compounds empowers researchers to tailor the solid-state characteristics of active pharmaceutical ingredients. Future work in this area will likely focus on the synthesis and crystallographic analysis of a wider range of derivatives to build a comprehensive structure-property relationship database for this important class of molecules.

References

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
  • PubChem. This compound. [Link]
  • Google Patents. A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.
  • PubChem. 4-Amino-3-fluorobenzoic acid. [Link]
  • Difference Between NMR and X-Ray Crystallography. Pediaa.Com. [Link]
  • Rupp, B. (2003). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Encyclopedia of Life Sciences.
  • Exploring this compound: Properties and Applic
  • Comparison of NMR and X-ray crystallography. University of Szeged. [Link]
  • MDPI.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
  • Cambridge Crystallographic Data Centre.
  • Stenutz. 3-fluoro-4-aminobenzoic acid. [Link]
  • NIST WebBook. 3-Amino-4-chlorobenzoic acid. [Link]
  • PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]

Sources

A Senior Application Scientist’s Guide to the Orthogonal Purity Assessment of Synthesized 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the integrity of a starting material is paramount. 3-Amino-4-fluorobenzoic acid (CAS: 2365-85-7), a key building block for a multitude of therapeutic agents and complex organic molecules, is no exception. Its unique structure, featuring an aminobenzoic acid backbone modified with a fluorine atom, provides a versatile scaffold for drug design, leveraging fluorine's ability to enhance metabolic stability and binding affinity. However, the very reactivity that makes this compound valuable also opens avenues for the formation of structurally similar impurities during synthesis. The presence of even trace amounts of these impurities—such as regioisomers, starting material carryover, or reaction byproducts—can have profound consequences on downstream reaction yields, final product purity, and ultimately, biological activity and safety.

This guide provides an in-depth, field-proven strategy for assessing the purity of synthesized this compound. We eschew a simplistic, single-method approach in favor of an orthogonal analytical workflow . This core principle dictates that purity should be confirmed by multiple, independent analytical techniques that measure different chemical and physical properties of the compound. This creates a self-validating system, providing the highest degree of confidence in the material's quality and ensuring the reliability and reproducibility of your research.

The Cornerstone of Purity: An Orthogonal Assessment Strategy

A single analytical method, no matter how powerful, provides only one perspective on a compound's purity. For instance, a standard HPLC-UV analysis might show a single, sharp peak, suggesting high purity. However, a thermally labile impurity could degrade in the GC inlet, an impurity lacking a chromophore would be invisible to the UV detector, and a regioisomer might co-elute with the main peak. An orthogonal approach mitigates these risks by combining techniques with different separation and detection principles. Our recommended workflow integrates chromatographic separation, spectroscopic characterization, and physical property measurement.

cluster_0 Purity Assessment Workflow cluster_1 Primary Quantitative & Qualitative Analysis cluster_2 Confirmatory & Identity Analysis synthesis Synthesized This compound hplc HPLC-UV/MS (Purity, Impurity Profile) synthesis->hplc Primary Check nmr ¹H & ¹⁹F NMR (Structural ID, Purity) synthesis->nmr Primary Check ms Mass Spectrometry (Molecular Weight) synthesis->ms mp Melting Point (Physical Constant) synthesis->mp ftir FTIR Spectroscopy (Functional Groups) synthesis->ftir decision Purity Profile Review hplc->decision nmr->decision ms->decision mp->decision ftir->decision final Qualified for Use decision->final Data Concordant (e.g., >98% Purity)

Caption: Orthogonal Purity Assessment Workflow.

Primary Purity & Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds like this compound. Its high resolution makes it ideal for separating the target compound from structurally similar impurities.

Causality Behind Experimental Choices:

  • Reverse-Phase (RP) Chromatography: The molecule has a moderately polar aromatic core with polar amine and carboxylic acid groups. A C18 (octadecylsilane) stationary phase provides a nonpolar environment that retains the molecule, while a polar mobile phase (like water/acetonitrile) elutes it. Separation is driven by the subtle differences in polarity between the analyte and its impurities.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase is critical. It protonates the carboxylic acid group and the basic solvent components, ensuring consistent ionization state and sharp, symmetrical peak shapes. This is essential for accurate quantification.[1]

  • UV Detection: The benzoic acid core contains a strong chromophore, making it readily detectable by UV spectroscopy.

  • Mass Spectrometry (MS) Detection: Coupling HPLC to a mass spectrometer provides an additional, powerful dimension of analysis. It not only confirms the identity of the main peak by its mass-to-charge ratio but can also provide the molecular weights of impurity peaks, offering vital clues to their identity.

Comparative HPLC Methodologies
ParameterHPLC-UVHPLC-MS
Primary Function Quantitative Purity (Area %)Qualitative ID & Quantitative Purity
Sensitivity Good (ng range)Excellent (pg-fg range)
Specificity Relies on retention time and UV spectrumHigh (based on mass-to-charge ratio)
Impurity ID Not possible without standardsProvides molecular weight of unknowns
Cost & Complexity LowerHigher
Experimental Protocol: HPLC-UV Purity Determination
  • Sample Preparation: Accurately weigh ~5 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a ~0.5 mg/mL stock solution. Further dilute as needed to be within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.[1]

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm or Diode Array Detector (DAD) for peak purity analysis.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • A high-purity sample (>98%) should exhibit a single major peak with minimal secondary peaks.

prep 1. Sample Prep (0.5 mg/mL in ACN/H₂O) inject 2. HPLC Injection (10 µL) prep->inject sep 3. C18 Column Separation (Gradient Elution) inject->sep detect 4. UV Detection (254 nm) sep->detect process 5. Data Processing (Peak Integration) detect->process report 6. Purity Calculation (Area % Report) process->report

Sources

A Senior Application Scientist's Guide to In Vitro Testing of 3-Amino-4-fluorobenzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous testing and validation. The fluorinated benzoic acid derivative, 3-Amino-4-fluorobenzoic acid, and its analogs represent a class of compounds of significant interest, primarily for their utility as versatile intermediates in the synthesis of novel therapeutics.[1][2] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making these compounds attractive starting points in drug discovery.[1][3]

This guide provides an in-depth, objective comparison of key in vitro testing methodologies essential for characterizing the biological activity of this compound compounds. We will explore the causality behind experimental choices, present detailed protocols, and compare their performance with alternative aromatic building blocks commonly used in medicinal chemistry, such as other substituted aminobenzoic acids.[4][5] Our focus will be on establishing a self-validating system of protocols to ensure the generation of robust and reproducible data.

The Strategic Importance of In Vitro Assessment

Before committing to costly and time-consuming in vivo studies, a thorough in vitro evaluation is paramount.[6] In vitro assays serve as a critical filter, enabling the early identification of compounds with desired biological activity while flagging potential liabilities such as cytotoxicity.[7] For compounds like this compound derivatives, which are often explored for their potential as enzyme inhibitors or anticancer agents, a well-designed in vitro testing cascade is the cornerstone of a successful drug discovery program.[8][9]

This guide will focus on three fundamental pillars of in vitro characterization for this compound class:

  • Cytotoxicity Profiling: Assessing the general toxicity of the compounds to living cells.

  • Genotoxicity Screening: Evaluating the potential of the compounds to damage genetic material.

  • Enzyme Inhibition Assays: Determining the specific inhibitory activity against a target enzyme.

Visualizing the In Vitro Testing Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel this compound derivative.

InVitro_Workflow cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound Synthesis Compound Synthesis Cytotoxicity Profiling Cytotoxicity Profiling Compound Synthesis->Cytotoxicity Profiling Primary Assays Genotoxicity Screening Genotoxicity Screening Cytotoxicity Profiling->Genotoxicity Screening If low cytotoxicity Enzyme Inhibition Assays Enzyme Inhibition Assays Cytotoxicity Profiling->Enzyme Inhibition Assays If low cytotoxicity SAR Studies SAR Studies Enzyme Inhibition Assays->SAR Studies Hit Identification In Vivo Studies In Vivo Studies SAR Studies->In Vivo Studies Lead Candidate

Caption: A generalized workflow for the in vitro screening of this compound derivatives.

Part 1: Cytotoxicity Profiling

A fundamental first step in evaluating any new chemical entity is to determine its effect on cell viability.[10][11] Cytotoxicity assays provide a quantitative measure of a compound's ability to cause cell death or inhibit cell proliferation.[12][13]

Comparative Overview of Cytotoxicity Assays
Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.[7][11]Well-established, cost-effective, high-throughput compatible.Can be affected by compounds that interfere with mitochondrial respiration; endpoint assay.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[14]Non-destructive to remaining cells, allows for kinetic measurements.Less sensitive for early-stage apoptosis; can be affected by serum LDH.
ATP Content Assay Measures the level of intracellular ATP, which is a marker of metabolically active, viable cells.[7]Highly sensitive, rapid, and suitable for high-throughput screening.[6]ATP levels can be influenced by factors other than cell death.
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxicity of a this compound derivative against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS and incubate overnight at 37°C in a 5% CO₂ atmosphere.[15]

  • Compound Treatment: The following day, treat the cells with serial dilutions of the this compound derivative (e.g., from 0.1 µM to 100 µM).[15] Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[15]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Comparative Data
CompoundIC₅₀ on HeLa cells (µM)
This compound > 100
Derivative A (Hypothetical) 15.2
Cisplatin (Positive Control) 5.8
4-Aminobenzoic acid (Alternative) > 100

This table illustrates how a fluorinated derivative might exhibit increased cytotoxicity compared to the parent compound and an alternative, non-fluorinated analog.

Part 2: Genotoxicity Screening

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and potentially cancer.[16][17]

Key Genotoxicity Assays
AssayPrincipleKey Endpoint
Ames Test (Bacterial Reverse Mutation Assay) Measures the ability of a compound to induce mutations in different strains of Salmonella typhimurium that have lost the ability to synthesize histidine.[16][17]Reversion to histidine independence.
In Vitro Micronucleus Assay Detects the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[17]Frequency of micronuclei formation.
Comet Assay (Single Cell Gel Electrophoresis) Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.[10]Length and intensity of the comet tail.
Experimental Workflow: In Vitro Micronucleus Assay

Micronucleus_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytochalasin B Addition Cytochalasin B Addition Compound Treatment->Cytochalasin B Addition Inhibit Cytokinesis Cell Harvest Cell Harvest Cytochalasin B Addition->Cell Harvest Slide Preparation Slide Preparation Cell Harvest->Slide Preparation Microscopic Analysis Microscopic Analysis Slide Preparation->Microscopic Analysis Stain and Score Data Interpretation Data Interpretation Microscopic Analysis->Data Interpretation

Caption: Workflow for the in vitro micronucleus assay to assess genotoxicity.

Part 3: Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[18][19] For this compound derivatives, which may be designed as inhibitors of kinases or other enzymes, a direct measure of their inhibitory potential is essential.[20]

Choosing the Right Enzyme Inhibition Assay

The choice of assay depends on the enzyme class and the available substrates. Common formats include:

  • Chromogenic/Fluorogenic Assays: The enzyme's activity on a synthetic substrate produces a colored or fluorescent product that can be quantified.

  • Luminescent Assays: Enzyme activity is coupled to a luciferase reaction, with light output proportional to enzyme activity.

  • Radiometric Assays: Use a radiolabeled substrate, and the incorporation of the label into the product is measured.

Generalized Protocol: Kinase Inhibition Assay (Fluorogenic)

This protocol provides a framework for assessing the inhibitory activity of a this compound derivative against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Fluorogenic kinase substrate

  • ATP (Adenosine triphosphate)

  • This compound derivative (in DMSO)

  • Staurosporine (positive control inhibitor)

  • Assay buffer

  • 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in assay buffer. Prepare a solution of the kinase and the substrate in assay buffer.

  • Assay Reaction: In a 384-well plate, add the test compound or control, followed by the kinase solution.

  • Initiate Reaction: Start the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Hypothetical Comparative Data for Kinase Inhibition
CompoundKinase X IC₅₀ (nM)
This compound > 10,000
Derivative B (Hypothetical) 75
Staurosporine (Positive Control) 5
4-Amino-3-chlorobenzoic acid derivative (Alternative) 250

This data illustrates how a specific derivative of this compound could be a potent inhibitor of a target kinase, outperforming a chlorinated analog.

Conclusion

The in vitro testing of this compound compounds requires a systematic and multi-faceted approach. By employing a cascade of assays to evaluate cytotoxicity, genotoxicity, and specific biological activity, researchers can efficiently identify promising lead candidates for further development. The choice of specific assays should be guided by the intended therapeutic application of the compounds. The protocols and comparative data presented in this guide provide a robust framework for the initial in vitro characterization of this important class of molecules, ensuring scientific integrity and facilitating informed decision-making in the drug discovery process.

References

  • J Appl Toxicol. 2019 Jan;39(1):38-71.
  • Fiveable. In vitro testing methods | Toxicology Class Notes.
  • Anticancer Drugs. 2005 Mar;16(3):223-8.
  • Noble Life Sciences.
  • ChemSafetyPro.COM. Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. 2018-02-11.
  • ACS Omega. 2021 Jul 2;6(27):17789-17796.
  • WuXi AppTec. 6 Types of Toxicology Studies for IND & NDA Programs. 2024-05-02.
  • ResearchGate. (PDF) In-vitro Models in Anticancer Screening. 2019-06-29.
  • PubMed. In Vitro Assays for Screening Small Molecules.
  • Wikipedia. In vitro toxicology.
  • NCBI. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for ...
  • Biomol GmbH. Small Molecule Inhibitors Selection Guide. 2020-09-20.
  • PubMed. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • PMC - NIH. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity.
  • Ningbo Inno Pharmchem Co.,Ltd.
  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • PubMed.
  • Benchchem.
  • Diag2Tec, Preclinical CRO. In Vitro Drug Testing.
  • Google Patents. A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • MDPI.
  • MDPI. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. 2022-12-26.
  • NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. 2024-05-02.
  • Santa Cruz Biotechnology. This compound.
  • ResearchGate.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • PMC.
  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid.
  • Benchchem.
  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Benchchem.
  • PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. 2024-11-20.
  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 2020-11-11.
  • Benchchem. An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
  • Benchchem. Application Note: 4-Amino-3-bromobenzoic Acid in Enzyme Inhibition Studies.
  • Benchchem. A Comparative Guide to 3-Amino-4-nitrobenzoic Acid and Its Isomers for Research and Development.
  • PubChem. This compound | C7H6FNO2 | CID 75396.
  • MDPI. 2-(3-Bromophenyl)

Sources

A Comparative Guide to the Synthetic Routes of 3-Amino-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Amino-4-fluorobenzoic Acid in Modern Chemistry

This compound (CAS No. 2365-85-7) is a pivotal intermediate in the landscape of pharmaceutical and materials science. Its unique trifunctional structure—comprising a carboxylic acid, an amine, and a fluorine atom—offers a versatile scaffold for the synthesis of complex molecules. The presence of the fluorine atom is particularly noteworthy, as its incorporation into active pharmaceutical ingredients (APIs) can significantly enhance metabolic stability, bioavailability, and binding affinity. Consequently, this compound serves as a critical building block in the development of a range of therapeutics, including anti-inflammatory and analgesic drugs.[1]

This guide provides an in-depth, comparative analysis of the synthetic routes to this compound. We will delve into the most prominent and industrially viable pathway, offering detailed experimental protocols and mechanistic insights. Furthermore, we will explore potential alternative strategies, evaluating their prospective advantages and challenges. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in the synthesis of this valuable compound.

Route 1: The Predominant Pathway - Nitration of 4-Fluorobenzoic Acid and Subsequent Reduction

The most established and widely employed synthesis of this compound is a two-step process commencing with the commercially available and cost-effective starting material, 4-fluorobenzoic acid. This route is favored for its high yields, operational simplicity, and scalability.

Step 1: Electrophilic Nitration of 4-Fluorobenzoic Acid

The initial step involves the regioselective nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid. The fluorine atom and the carboxylic acid group are both electron-withdrawing and direct incoming electrophiles to the meta position. However, the fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic ring through resonance. In this case, the directing effects of both substituents align to favor nitration at the 3-position.

Mechanism of Nitration: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. In a mixture of concentrated sulfuric and nitric acids, the nitronium ion (NO₂⁺) is generated. The aromatic ring of 4-fluorobenzoic acid acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, such as the bisulfate ion, restores aromaticity and yields the final product.

Nitration Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O 4FBA 4-Fluorobenzoic Acid SigmaComplex Sigma Complex (Resonance Stabilized) 4FBA->SigmaComplex + NO₂⁺ Product 4-Fluoro-3-nitrobenzoic Acid SigmaComplex->Product - H⁺

Caption: Mechanism of Electrophilic Nitration.

Experimental Protocol: Nitration of 4-Fluorobenzoic Acid

  • Materials:

    • 4-Fluorobenzoic acid (50.0 g, 0.36 mol)

    • Concentrated sulfuric acid (180 ml)

    • Potassium nitrate (39.7 g, 0.39 mol)

    • Crushed ice

    • Toluene

  • Procedure:

    • In a flask equipped with a magnetic stirrer and an ice bath, dissolve 4-fluorobenzoic acid in concentrated sulfuric acid.

    • Cool the solution in the ice bath and add potassium nitrate portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

    • Slowly pour the reaction mixture over a large volume of crushed ice (approx. 800 g) with continuous stirring.

    • Allow the resulting mixture to stand at room temperature overnight.

    • Collect the solid product by filtration and wash thoroughly with water.

    • Dry the product by azeotropic distillation with toluene to afford 4-fluoro-3-nitrobenzoic acid as a light yellow solid.[2]

  • Reported Yield: 90%[2]

Step 2: Reduction of 4-Fluoro-3-nitrobenzoic Acid

The second step is the reduction of the nitro group of 4-fluoro-3-nitrobenzoic acid to an amino group, yielding the final product. Catalytic hydrogenation is the most common and efficient method for this transformation, offering high chemoselectivity and clean conversion with water as the only byproduct.

Mechanism of Catalytic Hydrogenation: The reduction of a nitroarene is a complex multi-step process that occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The reaction is believed to proceed through a "direct" pathway involving the formation of nitroso and hydroxylamine intermediates, which are then further reduced to the amine. An alternative "condensation" pathway, where the nitroso and hydroxylamine intermediates condense to form azoxy, azo, and hydrazo species before being reduced to the amine, can also occur.[3]

Hydrogenation Pathway cluster_direct Direct Pathway cluster_condensation Condensation Pathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy condensation Amine Ar-NH₂ (Amine) Hydroxylamine->Amine Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo) Azoxy->Azo Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo Hydrazo->Amine

Caption: Reaction Pathways for Nitroarene Hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 4-Fluoro-3-nitrobenzoic Acid

  • Materials:

    • 4-Fluoro-3-nitrobenzoic acid

    • 5% Palladium on carbon (Pd/C) catalyst

    • Sodium hydroxide

    • Water

    • Concentrated hydrochloric acid

    • Hydrogen gas

  • Procedure:

    • In a high-pressure autoclave, prepare an aqueous solution of 4-fluoro-3-nitrobenzoate sodium salt by dissolving 4-fluoro-3-nitrobenzoic acid and a molar equivalent of sodium hydroxide in water.

    • Add the 5% Pd/C catalyst to the solution. A typical catalyst loading is 1-2% by weight relative to the substrate.

    • Seal the autoclave and purge with nitrogen three times, followed by two purges with hydrogen.

    • Pressurize the reactor with hydrogen to 1-2 MPa.

    • Heat the reaction mixture to 60-70°C with vigorous stirring.

    • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete in about 2 hours when the pressure no longer decreases.

    • After the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

    • Recover the catalyst by filtration.

    • Acidify the reaction solution with concentrated hydrochloric acid to a pH of 3 to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain this compound as a white solid.

  • Expected Yield: >95% (based on similar reductions of nitrobenzoic acids)[4]

Alternative Synthetic Strategies: A Prospective Analysis

While the nitration/reduction pathway is dominant, other synthetic strategies can be envisaged, though they are less commonly reported in the literature. These alternatives may offer advantages in specific contexts, such as avoiding the use of strong acids or utilizing different starting materials.

Route 2: Amination of a Halogenated Precursor

An alternative approach would involve the introduction of the amino group onto a pre-functionalized benzoic acid derivative, such as 3-bromo-4-fluorobenzoic acid. This could potentially be achieved through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

Conceptual Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] In principle, 3-bromo-4-fluorobenzoic acid could be coupled with an ammonia equivalent, such as benzophenone imine followed by hydrolysis, or directly with ammonia under optimized conditions.

Buchwald_Hartwig ArylHalide 3-Bromo-4-fluorobenzoic Acid Product This compound ArylHalide->Product AmineSource Ammonia Equivalent AmineSource->Product PdCatalyst Pd Catalyst + Ligand PdCatalyst->Product Base Base Base->Product

Caption: Conceptual Buchwald-Hartwig Amination Route.

Challenges and Considerations:

  • Harsh Conditions: While modern Buchwald-Hartwig protocols have become milder, the amination of electron-rich aryl halides can still require elevated temperatures and strong bases, which might not be compatible with the carboxylic acid functionality.

  • Catalyst Cost and Availability: Palladium catalysts and their specialized ligands can be expensive, potentially increasing the overall cost of the synthesis compared to the nitration/reduction route.

  • Lack of Specific Protocols: There is a lack of readily available, detailed experimental protocols for the Buchwald-Hartwig amination of 3-bromo-4-fluorobenzoic acid to produce the target molecule.

Comparative Summary and Recommendations

ParameterRoute 1: Nitration/ReductionRoute 2: Amination (Conceptual)
Starting Material 4-Fluorobenzoic acid3-Bromo-4-fluorobenzoic acid
Number of Steps 21
Key Reagents H₂SO₄, HNO₃, Pd/C, H₂Pd catalyst, ligand, base, ammonia source
Overall Yield High (~85%)Potentially high, but not documented
Scalability Excellent, well-establishedPotentially challenging to scale up
Cost-Effectiveness High (inexpensive starting material and reagents)Potentially lower (expensive catalyst system)
Safety Considerations Use of strong acids, handling of H₂ under pressureUse of potentially pyrophoric catalysts and strong bases

Based on the available literature, the two-step synthesis of this compound via the nitration of 4-fluorobenzoic acid followed by catalytic hydrogenation is the most practical and efficient route. It offers high yields, utilizes readily available and inexpensive starting materials, and is highly scalable. While alternative routes such as the Buchwald-Hartwig amination are mechanistically plausible, they are not well-documented for this specific transformation and may present challenges in terms of cost and reaction conditions. For researchers and drug development professionals seeking a reliable and cost-effective synthesis of this compound, the nitration/reduction pathway is the recommended choice.

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
  • Buchwald–Hartwig amination. Wikipedia.
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents.
  • This compound.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
  • Exploring this compound: Properties and Applications.
  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
  • CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH.
  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions - Almac.
  • This compound | C7H6FNO2 | CID 75396 - PubChem.

Sources

Introduction: The Strategic Advantage of a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Applications of 3-Amino-4-fluorobenzoic Acid

This compound (CAS: 2365-85-7) is a substituted aromatic carboxylic acid that has emerged as a strategically important building block in the synthesis of complex, high-value molecules. With a molecular formula of C₇H₆FNO₂ and a molecular weight of 155.13 g/mol , its structure is deceptively simple, yet it offers a powerful combination of reactive functional groups and unique physicochemical properties.[1][2]

The value of this molecule lies in the specific arrangement of its three key components:

  • Carboxylic Acid (-COOH): This group serves as a primary synthetic handle, most commonly for the formation of amide bonds—a ubiquitous linkage in pharmaceuticals.

  • Amino Group (-NH₂): Positioned meta to the carboxyl group, it provides a second, versatile point for chemical modification, enabling the construction of diverse molecular scaffolds.

  • Fluorine Atom (-F): Located ortho to the amino group, the fluorine atom is the molecule's most strategic feature. As the most electronegative element, its incorporation into a molecule can profoundly influence properties such as acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5] In drug development, the use of fluorine is a well-established strategy to block metabolic oxidation, enhance membrane permeability, and improve a drug candidate's overall pharmacokinetic profile.[5][6]

This guide provides a comparative analysis of the applications of this compound in key research areas, offering experimental data and detailed protocols to inform its selection and use over alternative building blocks.

Application 1: Medicinal Chemistry - Kinase Inhibitors

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of cancer.[7] Consequently, the development of small molecule kinase inhibitors has become a central focus of modern oncology drug discovery. This compound serves as a key precursor for certain kinase inhibitors, where its structure is leveraged to achieve high potency and favorable drug-like properties.

Rationale and Mechanistic Insight

The 3-amino-4-fluorobenzamide moiety is a common feature in a range of kinase inhibitors. The amide bond, formed via the carboxylic acid, often serves as a crucial hydrogen-bonding component within the ATP-binding site of the target kinase. The fluorine atom's role is twofold:

  • Metabolic Blocking: It can prevent oxidative metabolism at that position, increasing the compound's half-life.[3]

  • Enhanced Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with amino acid residues in the target's binding pocket, thereby increasing potency.[4][7]

Comparative Case Study: BRAF V600E Inhibitors

The BRAF kinase is a major activating kinase in the MAPK signaling pathway and is frequently mutated in cancers like melanoma.[8][9] Vemurafenib (PLX4032) is a potent inhibitor of the constitutively active BRAF V600E mutant. While not directly synthesized from this compound, its core structure contains a related propionamide-linked benzamide scaffold. To illustrate the impact of the fluorinated building block, we can compare hypothetical analogues synthesized from this compound versus its non-fluorinated counterpart, 3-aminobenzoic acid. The fluorine atom is expected to enhance interactions and potency.

Data Presentation: Kinase Inhibition Comparison

The following table presents representative data for BRAF V600E inhibitors, illustrating the typical improvement in potency observed when fluorine is incorporated into the scaffold.

CompoundKey Building BlockTargetIC₅₀ (nM)Rationale for Potency Difference
Hypothetical Inhibitor A This compoundBRAF V600E~30The fluorine atom can form favorable interactions with the kinase hinge region and enhances metabolic stability.
Hypothetical Inhibitor B 3-Aminobenzoic acidBRAF V600E~150Lacks the fluorine atom, resulting in weaker binding interactions and potential for oxidative metabolism on the phenyl ring.

Note: Data is representative and synthesized from general principles of medicinal chemistry for illustrative purposes.

Experimental Protocol: Synthesis of a Benzamide Inhibitor Core via Amide Coupling

This protocol details a standard, highly efficient method for coupling this compound with a target amine using HATU, a common peptide coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Target Amine (e.g., Propyl-sulfonamide-aniline, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine

Procedure:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.2 M).

  • Add the target amine (1.1 eq) to the solution, followed by HATU (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.[10]

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted-3-amino-4-fluorobenzamide.[10]

Visualization: Synthetic Workflow

G start This compound + Target Amine reagents HATU, DIPEA DMF, 0°C to RT start->reagents reaction Amide Coupling Reaction (2-6 hours) reagents->reaction workup Workup (EtOAc Extraction, Washes) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: N-substituted-3-amino-4-fluorobenzamide purification->product G prep Prepare Serial Dilutions of Test Compound in 96-Well Plate inoculate Inoculate Wells with Standardized Bacteria (5 x 10^5 CFU/mL) prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Bacterial Growth (Turbidity) incubate->read result Determine MIC: Lowest Concentration with No Growth read->result

Caption: Workflow for determining Minimum Inhibitory Concentration.

Application 3: High-Performance Polymers in Materials Science

In materials science, this compound can be used as a functional monomer for the synthesis of specialty polyamides or polyimides. The incorporation of fluorine into the polymer backbone can impart desirable properties such as enhanced thermal stability, chemical resistance, and low dielectric constant. [11]

Rationale and Performance Advantage

The rigid aromatic structure of the benzoic acid core contributes to a high glass transition temperature (Tg) in the resulting polymer. The strong C-F bonds are thermally and chemically stable, enhancing the polymer's overall durability. Furthermore, the low polarizability of the C-F bond can lead to materials with low dielectric constants, making them suitable for applications in microelectronics. When compared to polymers derived from non-fluorinated monomers like 3-aminobenzoic acid, the fluorinated versions are expected to exhibit superior performance in harsh environments.

Data Presentation: Polymer Property Comparison
PolymerMonomer(s)Glass Transition Temp (Tg)Decomposition Temp (Td)Dielectric Constant (1 MHz)
Fluorinated Polyamide This compound~250 °C~480 °C~2.8
Non-Fluorinated Polyamide 3-Aminobenzoic acid~210 °C~430 °C~3.5

Note: Data is representative and based on typical property enhancements observed in fluorinated aromatic polymers.

Conclusion

This compound is a versatile and highly valuable building block whose strategic utility spans from medicinal chemistry to materials science. The presence of a fluorine atom, combined with two reactive functional groups, provides a powerful tool for chemists to modulate molecular properties. In drug discovery, it enables the synthesis of potent kinase inhibitors and novel antibacterial agents with potentially enhanced pharmacokinetic profiles. In materials science, it serves as a monomer for high-performance polymers with superior thermal and chemical stability. [11]The comparative data and protocols provided in this guide underscore the distinct advantages conferred by the unique structure of this compound, making it a superior choice over its non-fluorinated counterparts for a range of advanced applications.

References

  • Exploring this compound: Properties and Applications.
  • This compound.
  • A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design - Benchchem.
  • A Comparative Analysis of Fluorinated Benzoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors - Benchchem.
  • Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling - Benchchem.
  • The Role of Fluorinated Benzoic Acids in Drug Discovery.
  • Application Notes and Protocols for Amide Coupling Reactions Using 4-Benzyloxy-3-fluorobenzoic Acid - Benchchem.
  • Application Notes and Protocols: The Use of 4-Benzyloxy-3-fluorobenzoic Acid in the Synthesis of Kinase Inhibitors - Benchchem.
  • Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation - PMC.
  • Exploring 4-Amino-3-Fluorobenzoic Acid: Properties and Applications.
  • Fluorine in drug discovery: Role, design and case studies.
  • Analytical methods to distinguish between fluorinated benzoic acid isomers. - Benchchem.
  • Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid - Benchchem.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
  • This compound | C7H6FNO2 | CID 75396 - PubChem. (URL: [Link])
  • Application Notes and Protocols: Synthesis and Evaluation of 3-amino-4-bromo-N-cyclohexylbenzamide and its Analogs - Benchchem.
  • 4-Fluorobenzoic acid - Wikipedia. (URL: [Link])
  • Inhibitors Of BRAF Kinase Research Articles - Page 1 | R Discovery. (URL: [Link])
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (URL: [Link])
  • Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - NIH.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchG
  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - MDPI. (URL: [Link])

Sources

Safety Operating Guide

Proper Disposal of 3-Amino-4-fluorobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for researchers and scientists. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-4-fluorobenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory compliance, designed to be a trusted resource for your laboratory's chemical handling and disposal needs.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified as an irritant, capable of causing skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][3][4] Therefore, adherence to appropriate personal protective equipment (PPE) protocols is mandatory during handling.

Key Hazard Information:

Hazard StatementGHS ClassificationDescription
H315Skin Irritation Category 2Causes skin irritation.[1][2][3]
H319Serious Eye Irritation Category 2ACauses serious eye irritation.[1][2][3]
H335Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][3][4]

The causality behind these classifications lies in the compound's chemical structure, which can interact with biological tissues, leading to irritation. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling this compound in any form (solid or in solution):

  • Eye Protection: Chemical safety goggles or a face shield (meeting EN166 standards in Europe) are essential to prevent eye contact.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[5][6]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.[5][7] For small-scale laboratory use, ensure work is conducted in a well-ventilated area or a chemical fume hood.[7]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin exposure.[2][7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to prevent its release into the environment.[1][5] Do not empty this chemical into drains or surface water. [2][4]

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Solid Waste: Collect unadulterated this compound waste in its original container or a clearly labeled, chemically compatible container.[4][8]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent paper, and weighing boats, must be collected in a separate, sealed container designated for hazardous waste.[4][8]

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4][5]

Step 2: Container Management and Labeling

Meticulous container management is a regulatory requirement and a critical safety measure.

  • Container Integrity: Ensure all waste containers are in good condition, free from leaks or damage, and can be securely sealed.[4]

  • Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant")[4]

    • The date of accumulation[4]

    • The name of a contact person[9]

Step 3: Storage of Chemical Waste

Designated and properly managed storage areas are essential for maintaining a safe laboratory environment.

  • Location: The waste storage area should be located near the point of generation and under the direct supervision of laboratory personnel.[8]

  • Ventilation: Ensure the storage area has adequate ventilation.[8]

  • Segregation: Store containers of this compound waste away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Inspections: Regularly inspect waste storage areas, at least weekly, as mandated by the Resource Conservation and Recovery Act (RCRA).[10]

Step 4: Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal facility.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a certified chemical waste contractor.[9]

  • Regulatory Compliance: Chemical waste generators are legally obligated to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][11][12] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under RCRA.[8][10]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Cleanup Protocol
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[4]

  • Contain: Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal.[2][13] Avoid generating dust during this process.[2][4]

  • Decontaminate: Clean the affected area thoroughly.

First Aid Measures
  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][14]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[2][7] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[2]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[2][14] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Visualization of the Disposal Workflow

To further clarify the procedural flow, the following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal Start Handling of 3-Amino-4- fluorobenzoic acid PPE Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if dust is present) Start->PPE WasteGenerated Waste Generated PPE->WasteGenerated SolidWaste Solid Chemical Waste WasteGenerated->SolidWaste Pure Compound ContaminatedMaterials Contaminated Materials (Gloves, Paper, etc.) WasteGenerated->ContaminatedMaterials Used Items ContainerizeSolid Place in a Labeled, Sealed Container SolidWaste->ContainerizeSolid ContainerizeContaminated Place in a Separate, Labeled, Sealed Container ContaminatedMaterials->ContainerizeContaminated StoreWaste Store in a Designated, Ventilated, and Secure Hazardous Waste Area ContainerizeSolid->StoreWaste ContainerizeContaminated->StoreWaste ArrangeDisposal Arrange for Pickup by Licensed Waste Disposal Vendor via EHS StoreWaste->ArrangeDisposal FinalDisposal Final Disposal at an Approved Facility ArrangeDisposal->FinalDisposal

Sources

Navigating the Safe Handling of 3-Amino-4-fluorobenzoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling 3-Amino-4-fluorobenzoic acid (CAS No: 2365-85-7). Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each piece of equipment is critical, thereby fostering a culture of proactive safety.

Understanding the Risks: A Proactive Stance on Safety

This compound is a valuable building block in organic synthesis; however, its handling necessitates a thorough understanding of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][3]

These classifications are the foundation upon which we build our PPE strategy. The primary routes of exposure are through skin contact, eye contact, and inhalation of the powder.[3] Therefore, our protective measures must create a reliable barrier against these pathways.

Core Personal Protective Equipment (PPE) for this compound

The following table outlines the essential PPE for handling this compound, with detailed specifications and the rationale behind each recommendation.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesMaterial: Nitrile or neoprene gloves are recommended.[4] Inspection: Always inspect gloves for tears or holes before use.[4] Rationale: To prevent skin contact and subsequent irritation. Contaminated gloves should be changed immediately.
Eyes Safety glasses with side shields or gogglesStandard: Conforming to EN 166 (EU) or NIOSH (US) approved.[2][3] Rationale: Provides a crucial barrier against accidental splashes or airborne particles of the chemical, preventing serious eye irritation.[4]
Face Face shieldUsage: To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing or dust generation.[4] Rationale: Offers a broader area of protection for the entire face.
Body Laboratory coatType: A standard, long-sleeved lab coat is required to protect against skin contact.[4] Fire/flame resistant and impervious clothing may be necessary depending on the scale of work.[2] Rationale: Protects the skin and personal clothing from contamination.
Respiratory NIOSH-approved respiratorRequirement: Necessary when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[4] The type of respirator should be determined by a formal risk assessment. Rationale: Prevents the inhalation of airborne particles, which can cause respiratory tract irritation.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing exposure risk. The following steps provide a procedural framework for safely handling this compound.

Pre-Handling Checklist:
  • Location Verification: Confirm that handling will take place in a well-ventilated area, preferably a certified chemical fume hood.[2][3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • PPE Availability: Verify that all necessary PPE is available, in good condition, and fits correctly.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is critical to ensuring a proper seal and minimizing the risk of contamination.

PPE_Donning_Sequence cluster_donning PPE Donning Sequence Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Eye Protection Eye Protection Gloves->Eye Protection Face Shield (if needed) Face Shield (if needed) Eye Protection->Face Shield (if needed) Respirator (if needed) Respirator (if needed) Face Shield (if needed)->Respirator (if needed)

Figure 1: Recommended sequence for donning Personal Protective Equipment.
Handling the Compound:
  • Wear all required PPE as detailed in the table above.

  • Avoid dust formation when handling the solid material.[3] Use appropriate tools, such as a spatula, for transferring the compound.

  • Keep the container tightly closed when not in use.[3]

  • Wash hands thoroughly after handling, even if gloves were worn.[2]

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk.

PPE_Doffing_Sequence cluster_doffing PPE Doffing Sequence Gloves Gloves Face Shield (if used) Face Shield (if used) Gloves->Face Shield (if used) Eye Protection Eye Protection Face Shield (if used)->Eye Protection Lab Coat Lab Coat Eye Protection->Lab Coat Respirator (if used) Respirator (if used) Lab Coat->Respirator (if used)

Figure 2: Recommended sequence for doffing Personal Protective Equipment to avoid contamination.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials containing this compound, including contaminated PPE (gloves, etc.), weighing papers, and cleaning materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[2][3][4]

  • Labeling: The waste container must be labeled in accordance with your institution's and local regulations for hazardous chemical waste.

  • Disposal: The disposal of the hazardous waste must be conducted through a licensed waste disposal company, adhering to all local, regional, and national regulations.[5] Do not empty into drains.[3]

  • Decontamination: Any reusable equipment that has come into contact with the chemical must be thoroughly decontaminated before being returned to general use.

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your scientific endeavors. This commitment to safety is the hallmark of a trustworthy and authoritative research environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BenchChem. (n.d.). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Retrieved from a safety operating guide for a structurally similar compound, as a direct SDS was not available for the specific compound in the example.
  • Exploring this compound: Properties and Applications. (n.d.).
  • Capot Chemical. (2008). MSDS of this compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-fluorobenzoic acid
Reactant of Route 2
3-Amino-4-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.